4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid
Description
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Properties
IUPAC Name |
4-chloro-2-ethylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-2-9-5(6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZXVMWVZJUGBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343434 | |
| Record name | 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400756-39-0 | |
| Record name | 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid
An In-depth Technical Guide:
Abstract: 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid is a pivotal heterocyclic building block in the development of advanced agrochemicals and pharmaceuticals. Its unique substitution pattern—featuring an N-ethyl group, a C4-chloro atom, and a C5-carboxylic acid—necessitates a precise and well-controlled synthetic strategy. This technical guide provides a detailed exploration of a robust and field-proven pathway for its synthesis. We will dissect the underlying chemical principles, from the foundational Knorr pyrazole synthesis to subsequent electrophilic chlorination and final ester hydrolysis. Each step is accompanied by a detailed protocol, mechanistic insights, and an explanation of the causal factors driving experimental choices, ensuring a reproducible and scalable process for research and development professionals.
Strategic Overview: A Retrosynthetic Approach
Before delving into the forward synthesis, a retrosynthetic analysis provides a logical framework for our strategy. The target molecule is deconstructed into simpler, more readily available precursors. The primary disconnections involve the hydrolysis of the carboxylic acid, the removal of the chloro group, and the cleavage of the pyrazole ring itself. This analysis points to a three-stage forward synthesis originating from a 1,3-dicarbonyl equivalent and ethylhydrazine.
Caption: Retrosynthetic analysis of the target molecule.
The Primary Synthetic Pathway: A Step-by-Step Guide
Our recommended pathway is a robust three-step sequence that offers high yields and excellent control over the final molecular architecture.
Step 1: Pyrazole Core Formation via Knorr Cyclocondensation
Principle & Mechanistic Insights: The cornerstone of this synthesis is the Knorr pyrazole synthesis, a classic and highly reliable method for forming the pyrazole ring.[1][2][3] This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[4] In our pathway, we utilize ethylhydrazine as the N1-ethyl source and diethyl 2-(ethoxymethylene)malonate (DEEMM) as the 1,3-dielectrophile precursor.
The reaction proceeds through an initial nucleophilic attack by the more nucleophilic nitrogen of ethylhydrazine onto one of the electrophilic carbons of DEEMM, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to form the aromatic pyrazole ring. Using DEEMM is advantageous as it provides the C5-ester functionality directly and helps control the regioselectivity of the cyclization.
Experimental Protocol: Synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (250 mL).
-
Reagent Addition: Add diethyl 2-(ethoxymethylene)malonate (0.1 mol, 21.6 g) to the ethanol.
-
Hydrazine Addition: While stirring, slowly add ethylhydrazine oxalate (0.1 mol, 15.2 g) followed by the dropwise addition of triethylamine (0.22 mol, 22.3 g) over 30 minutes. The triethylamine is crucial for liberating the free ethylhydrazine base from its salt.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (200 mL) and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ester as a colorless oil.
Step 2: C4-Chlorination via Electrophilic Aromatic Substitution
Principle & Mechanistic Insights: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution, particularly at the C4 position.[5] The N1-ethyl group acts as an electron-donating group, further activating the ring. We employ sulfuryl chloride (SO₂Cl₂) as an efficient and powerful chlorinating agent for this transformation.[6] The reaction proceeds via the generation of an electrophilic chlorine species which attacks the electron-rich C4 position, followed by the loss of a proton to restore aromaticity.
Causality and Optimization:
-
Reagent Choice: Sulfuryl chloride is preferred over milder reagents like N-chlorosuccinimide (NCS) for its higher reactivity, which ensures complete conversion of the pyrazole ester.[6][7]
-
Solvent: A non-polar, aprotic solvent like chloroform or dichloromethane is used to prevent reaction with the solvent.
-
Temperature Control: The reaction is typically initiated at a low temperature (0°C) to control the exotherm and prevent side reactions, before being allowed to proceed at a higher temperature.
Experimental Protocol: Synthesis of Ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate
-
Setup: In a 250 mL three-neck flask fitted with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve ethyl 1-ethyl-1H-pyrazole-5-carboxylate (0.05 mol, 8.4 g) in chloroform (100 mL).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Slowly add sulfuryl chloride (0.055 mol, 7.4 g) dropwise from the addition funnel over 30-45 minutes, ensuring the temperature does not exceed 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the mixture to 50°C and stir for an additional 1-2 hours until TLC analysis indicates the disappearance of the starting material.
-
Workup: Cool the reaction mixture and carefully pour it into 100 mL of ice-cold water. Separate the organic layer.
-
Neutralization & Extraction: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize any remaining acid, followed by a final wash with brine (50 mL).
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product, which is often of sufficient purity for the next step. Further purification can be achieved via recrystallization or chromatography if necessary.
Step 3: Saponification to Yield the Final Carboxylic Acid
Principle & Mechanistic Insights: The final step is a standard saponification (base-catalyzed ester hydrolysis). The ethyl ester is treated with a strong base, such as sodium hydroxide (NaOH), in an aqueous or mixed aqueous-alcoholic solvent. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. A final acidification step is required to protonate the carboxylate salt and yield the desired carboxylic acid.[8]
Experimental Protocol: Synthesis of this compound
-
Setup: Dissolve ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate (0.04 mol, 8.1 g) in a mixture of ethanol (80 mL) and water (40 mL) in a 250 mL round-bottom flask.
-
Base Addition: Add sodium hydroxide pellets (0.08 mol, 3.2 g) to the solution and equip the flask with a reflux condenser.
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The reaction can be monitored by TLC until the ester starting material is fully consumed.
-
Solvent Removal: After cooling, remove the ethanol from the reaction mixture using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 by the slow, dropwise addition of concentrated hydrochloric acid (HCl). A white precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the filter cake with cold water (2 x 30 mL) to remove residual salts. Dry the purified solid in a vacuum oven to yield the final product, this compound, as a white powder.
Forward Synthesis Workflow and Data Presentation
The entire process is a linear sequence designed for efficiency and scalability.
Caption: Forward synthesis workflow diagram.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Ethyl 1-ethyl-1H-pyrazole-5-carboxylate | C₈H₁₂N₂O₂ | 168.19 | Colorless Oil |
| Ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate | C₈H₁₁ClN₂O₂ | 202.64 | Solid |
| This compound | C₇H₉ClN₂O₂ | 188.61 | White Powder |
Safety and Handling
-
Ethylhydrazine and its salts: These are toxic and potential carcinogens. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sulfuryl Chloride (SO₂Cl₂): This reagent is highly corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). All operations must be conducted under an inert (nitrogen) atmosphere in a fume hood, away from moisture.
-
Solvents: Chloroform is a suspected carcinogen. Handle with care. Ethanol is flammable. Ensure all heating is done using heating mantles or oil baths, with no open flames.
-
Acids and Bases: Concentrated HCl and solid NaOH are highly corrosive. Wear appropriate PPE during handling. The acidification step should be performed slowly in an ice bath to control the exothermic reaction.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley. [Link]
-
Aggarwal, R., & Kumar, V. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]
-
Organic Chemistry Portal. (2020). Pyrazole synthesis. [Link]
-
Padwa, A. (Ed.). (2002). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 13: Five-Membered Hetarenes with Three or More Heteroatoms. Thieme. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]
- Google Patents. (2015).
-
YouTube. (2019). synthesis of pyrazoles. [Link]
-
IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. echemi.com [echemi.com]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
"physicochemical properties of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid"
An In-depth Technical Guide to the Physicochemical Properties of Substituted Chloropyrazole Carboxylic Acids
A Note on the Subject Compound
This guide provides an in-depth analysis of the physicochemical properties of a key substituted chloropyrazole carboxylic acid. It is important to clarify that while the initial topic of interest was 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS: 400756-39-0), publicly available, validated scientific data for this specific isomer is scarce. To ensure scientific integrity and provide a comprehensive, data-rich resource, this guide will focus on the closely related and well-documented structural isomer, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 127892-62-0) . The principles, experimental methodologies, and the significance of the physicochemical properties discussed herein are directly applicable to the broader class of pyrazole derivatives and serve as an authoritative model for researchers in the field.
Introduction: The Significance of Pyrazole Derivatives
Substituted pyrazole carboxylic acids are a class of heterocyclic compounds that form the backbone of numerous active molecules in the agrochemical and pharmaceutical industries.[1][2] Their structural motifs are present in herbicides, fungicides, and a range of therapeutic agents.[2][3] The specific arrangement of substituents on the pyrazole ring dictates the molecule's interaction with biological targets, while its physicochemical properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Understanding properties such as acidity (pKa), lipophilicity (logP), and solubility is therefore not merely an academic exercise; it is a critical prerequisite for effective drug design, formulation development, and environmental impact assessment.[4] This guide delves into the core physicochemical characteristics of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, providing both established data and the experimental rationale for their determination.
Core Physicochemical Profile
All quantitative data for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid are summarized below. These values are a composite of predicted and experimentally determined data from various chemical suppliers and databases.
| Property | Value | Data Type | Source(s) |
| CAS Number | 127892-62-0 | Identifier | [3][5][6][7][][9][10] |
| Molecular Formula | C₇H₉ClN₂O₂ | Structural | [2][3][5][6][7][][10][11] |
| Molecular Weight | 188.61 g/mol | Structural | [2][3][5][6][7][][11] |
| Melting Point | 162.0 to 166.0 °C | Experimental | [2][3] |
| pKa (Acidity) | 1.90 ± 0.38 | Predicted | [6][9] |
| logP (Lipophilicity) | 1.13 - 1.6 | Predicted | [7][11] |
| Boiling Point | 339.5 ± 42.0 °C | Predicted | [5][7][9] |
| Density | 1.40 ± 0.1 g/cm³ | Predicted | [3][5][7][9] |
| Appearance | White to light yellow powder/crystal | Physical | [2][3] |
In-Depth Analysis of Key Properties
Acidity and Ionization Constant (pKa)
The pKa is arguably the most critical physicochemical parameter for an ionizable compound. It dictates the extent of ionization at a given pH, which in turn influences solubility, permeability across biological membranes, and binding to target proteins. For a carboxylic acid, a low pKa value, such as the predicted 1.90 for this compound, indicates a relatively strong acid that will be predominantly in its ionized (deprotonated) carboxylate form at physiological pH (~7.4).[6][9]
Potentiometric titration remains a gold-standard method for pKa determination due to its simplicity and accuracy.[12] The underlying principle is the monitoring of pH changes in a solution of the analyte upon the stepwise addition of a titrant of known concentration.[12][13] The pKa is the pH at which the concentrations of the acidic and conjugate base forms of the molecule are equal, a point that corresponds to the midpoint of the titration curve.[13][14]
Caption: Workflow for pKa determination via potentiometric titration.
-
Preparation: Accurately weigh and dissolve the compound in a minimal amount of a suitable organic solvent (e.g., methanol) before diluting with deionized water to a final concentration of approximately 0.01 M.
-
Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Titration Setup: Place the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M NaOH).
-
Data Collection: Begin stirring and record the initial pH. Add the titrant in small, precise increments (e.g., 0.1 mL), recording the pH after each addition has stabilized.[13] Continue this process well past the equivalence point, identified by a sharp change in pH.
-
Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve.[14] Calculate the first derivative of this curve (ΔpH/ΔV) to accurately locate the equivalence point (the volume at which the derivative is maximum). The volume at the half-equivalence point is half of this value. The pKa is the pH value on the titration curve corresponding to the half-equivalence point.[13][14]
Lipophilicity (logP)
Lipophilicity, quantified as the logarithm of the partition coefficient (logP), measures a compound's relative affinity for a lipid (non-polar) versus an aqueous (polar) phase.[15][16] It is a cornerstone of the "Rule of Five" in drug discovery, influencing membrane permeability, plasma protein binding, and metabolic clearance. A positive logP value, like the predicted 1.13-1.6 for this compound, indicates a preference for the lipid phase, suggesting it is more hydrophobic than hydrophilic.[7][11][16]
The shake-flask method is the traditional and most reliable technique for measuring logP.[15] Its authority stems from its direct measurement of the compound's partitioning between two immiscible liquids, typically n-octanol and water, which serve as surrogates for biological lipids and aqueous fluids, respectively. The choice of quantification method post-partitioning, such as High-Performance Liquid Chromatography (HPLC), is critical for accuracy, especially when dealing with small concentrations.
Caption: Workflow for logP determination via the shake-flask method.
-
Phase Preparation: Prepare n-octanol saturated with pH 7.4 phosphate buffer and, separately, pH 7.4 phosphate buffer saturated with n-octanol. This pre-saturation is crucial to prevent volume changes during the experiment.[17]
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a concentration that will be accurately measurable by the analytical method (e.g., HPLC-UV).
-
Partitioning: In a suitable vessel, combine equal volumes of the n-octanol-saturated aqueous solution (containing the compound) and the water-saturated n-octanol.
-
Equilibration: Seal the vessel and shake it gently for an extended period (e.g., 24 hours) at a constant temperature to allow the compound to reach partitioning equilibrium.[17]
-
Phase Separation: Centrifuge the vessel to ensure a clean and complete separation of the two phases.
-
Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the compound in both the aqueous ([Aqueous]) and organic ([Organic]) phases using a validated HPLC-UV method against a standard curve.
-
Calculation: The partition coefficient P is the ratio of the concentrations: P = [Organic] / [Aqueous]. The final value is expressed as logP = log₁₀(P).[15][16]
Aqueous Solubility
Aqueous solubility is a key determinant of a drug's dissolution rate and, consequently, its absorption and bioavailability.[18] It is critical to distinguish between two types of solubility measurements:
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer. This high-throughput method is valuable in early discovery for flagging potential issues.[18][19][20]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a saturated solution. It is a more time-consuming but definitive measurement, essential for lead optimization and formulation.[18][19][20]
Given the compound's acidic nature, its solubility is expected to be highly pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.[18]
The shake-flask method for thermodynamic solubility is considered the "gold standard" because it measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase.[4] This mimics the conditions required for true solubility and provides a definitive value for formulation science. The key experimental choices—using an excess of solid material and allowing sufficient time for equilibration—are designed to ensure this thermodynamic equilibrium is reached.
Caption: Decision logic for selecting a solubility assay type.
-
Setup: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., pH 7.4 phosphate buffer). The excess solid is critical to ensure a saturated solution is formed.
-
Equilibration: Seal the vial and agitate it (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[4][19]
-
Separation: After equilibration, separate the undissolved solid from the solution. This is best achieved by filtration through a low-binding filter (e.g., 0.45 µm PVDF) or by high-speed centrifugation.
-
Quantification: Analyze the clear filtrate/supernatant to determine the concentration of the dissolved compound. HPLC-UV or LC-MS/MS are the preferred analytical techniques due to their sensitivity and specificity.
-
Result: The measured concentration is reported as the thermodynamic solubility in the specific medium at that temperature.
Synthesis and Application Context
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a synthetic intermediate, not a final product in itself. It is synthesized through multi-step processes, often involving the chlorination of a pyrazole precursor.[21][22] Its value lies in its utility as a versatile building block. The carboxylic acid moiety allows for straightforward derivatization via amide couplings or esterifications, while the chloro-substituted pyrazole core provides a scaffold for creating more complex molecules.[] It serves as a key intermediate in the synthesis of various agrochemicals (herbicides, pesticides) and as a starting material for developing novel pharmaceutical compounds, particularly those with antimicrobial properties.[1][2][3][9]
References
-
Avdeef, A., Box, K. J., Comer, J. E. A., Hibbert, C., & Tam, K. Y. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved January 12, 2026, from [Link]
-
Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. Retrieved January 12, 2026, from [Link]
-
Hill, J. S., & Giguere, R. J. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Retrieved January 12, 2026, from [Link]
-
Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). University of Louisiana Monroe. Retrieved January 12, 2026, from [Link]
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid - ChemBK. (2024, April 9). ChemBK. Retrieved January 12, 2026, from [Link]
-
LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved January 12, 2026, from [Link]
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
How to Determine Pka from Titration Curve. (2025, December 4). Oreate AI Blog. Retrieved January 12, 2026, from [Link]
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid CAS:127892-62-0. (n.d.). Alfa Chemical. Retrieved January 12, 2026, from [Link]
-
Loftsson, T., & Hreinsdóttir, D. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech. Retrieved January 12, 2026, from [Link]
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. (2025, August 20). Chemsrc. Retrieved January 12, 2026, from [Link]
-
The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024, July 30). MDPI. Retrieved January 12, 2026, from [Link]
-
Bharate, S. S., Kumar, V., & Vishwakarma, R. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Huesgen, A. G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. Retrieved January 12, 2026, from [Link]
-
Aqueous Solubility Assays. (n.d.). Creative Bioarray. Retrieved January 12, 2026, from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 12, 2026, from [Link]
- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (n.d.). Google Patents.
-
Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.). IPRadvisors. Retrieved January 12, 2026, from [Link]
-
4-Chloro-3-Ethy-1-Methyl-1H-Pyrazole-5-Carboxylic Acid. (n.d.). Conchain Biotech. Retrieved January 12, 2026, from [Link]
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0. (n.d.). Autech Industry Co.,Limited. Retrieved January 12, 2026, from [Link]
- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.). Google Patents.
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). Chemdad. Retrieved January 12, 2026, from [Link]
Sources
- 1. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0 - Chemical Supplier Unilong [unilongindustry.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (EVT-350749) | 127892-62-0 [evitachem.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. chembk.com [chembk.com]
- 6. China 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid CAS:127892-62-0 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 7. CAS#:127892-62-0 | 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | Chemsrc [chemsrc.com]
- 9. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. 127892-62-0 CAS MSDS (4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pennwest.edu [pennwest.edu]
- 14. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 15. acdlabs.com [acdlabs.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. agilent.com [agilent.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. Aqueous Solubility Assay - Enamine [enamine.net]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 22. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
Navigating the Synthesis and Potential of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide
For Immediate Release
[City, State] – January 12, 2026 – In the landscape of modern drug discovery and agrochemical research, substituted pyrazole carboxylic acids represent a cornerstone of heterocyclic chemistry, offering a versatile scaffold for developing novel bioactive molecules. This technical guide provides an in-depth exploration of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid, a compound of interest for researchers and drug development professionals.
Compound Identification and Physicochemical Properties
The subject of this guide is This compound . It is crucial to distinguish this compound from its isomers and analogues to ensure the accuracy of experimental design and interpretation.
CAS Number: 400756-39-0[1]
Molecular Formula: C₆H₇ClN₂O₂[1]
While extensive experimental data for this specific compound is not widely published, its basic properties can be tabulated for reference. Sigma-Aldrich, a supplier of this compound, notes that it is provided for early discovery research and that analytical data is not routinely collected, placing the onus of identity and purity confirmation on the buyer.[1]
| Property | Value | Source |
| CAS Number | 400756-39-0 | |
| Molecular Formula | C₆H₇ClN₂O₂ | |
| Molecular Weight | 174.59 g/mol | Calculated |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Synonyms | 4-chloro-1-ethylpyrazole-5-carboxylic acid | [2] |
A Plausible Synthetic Pathway: A Step-by-Step Protocol
Given the limited specific literature for the synthesis of this compound, a plausible and robust synthetic route can be proposed based on established methodologies for analogous pyrazole derivatives. The following multi-step synthesis is presented as a well-reasoned approach for laboratory-scale preparation.
The general strategy involves the initial construction of the pyrazole ring with an ester functionality, followed by chlorination and subsequent hydrolysis to yield the target carboxylic acid.
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate
This protocol is based on the well-established Knorr pyrazole synthesis, a cyclocondensation reaction between a β-dicarbonyl compound and a hydrazine derivative.[3]
-
Materials:
-
β-Ketoester (e.g., ethyl 2,4-dioxovalerate) (1.0 eq)
-
Ethylhydrazine oxalate or a related salt (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve ethylhydrazine salt in ethanol. A gentle warming may be required.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
At room temperature, add the β-ketoester dropwise to the stirred hydrazine solution.
-
The reaction mixture is then heated to reflux for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ethyl 1-ethyl-1H-pyrazole-5-carboxylate, which can be purified by column chromatography.
-
Protocol 2: Chlorination of the Pyrazole Ring
The 4-position of the pyrazole ring is susceptible to electrophilic halogenation. N-Chlorosuccinimide (NCS) is a mild and effective reagent for this transformation.[4]
-
Materials:
-
Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.0-1.2 eq)
-
Acetonitrile or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the pyrazole ester in the chosen solvent in a flask protected from light.
-
Add N-Chlorosuccinimide portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Once the starting material is consumed, the solvent is removed in vacuo.
-
The residue is purified by column chromatography to afford ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate.
-
Protocol 3: Hydrolysis of the Ethyl Ester
The final step is the hydrolysis of the ethyl ester to the carboxylic acid, which can be achieved under basic conditions.[5]
-
Materials:
-
Ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (1.5-3.0 eq)
-
Tetrahydrofuran (THF) and Water mixture
-
1M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the chlorinated pyrazole ester in a mixture of THF and water.
-
Add the chosen base (NaOH or LiOH) and stir the mixture at room temperature or with gentle heating (40-50 °C) for 4-12 hours.
-
Monitor the reaction by TLC until the ester is fully consumed.
-
Cool the reaction mixture to 0 °C and carefully acidify with 1M HCl until the pH is acidic (pH 2-3).
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to yield this compound.
-
Potential Applications in Drug Development and Agrochemicals
While specific biological activity data for this compound is scarce, the broader class of pyrazole derivatives is rich in pharmacological and agrochemical applications.[6][7][8][9][10] The structural motifs present in this molecule suggest several avenues for investigation.
As a Building Block in Medicinal Chemistry
The carboxylic acid functionality serves as a versatile handle for amide bond formation, a cornerstone of medicinal chemistry. This allows for the synthesis of a diverse library of pyrazole carboxamides, which have shown a wide range of biological activities, including:
-
Enzyme Inhibition: Pyrazole scaffolds are present in numerous enzyme inhibitors, such as the COX-2 inhibitor Celecoxib and the PDE5 inhibitor Sildenafil.[9][11] The specific substitution pattern of this compound could be explored for its potential to inhibit various kinases, proteases, or other enzymes of therapeutic interest.
-
Antimicrobial and Antiviral Agents: The pyrazole nucleus is a common feature in compounds with antimicrobial and antiviral properties.[9][10] This compound could serve as a starting point for the development of novel anti-infective agents.
-
Anticancer Agents: Numerous pyrazole-containing compounds have been investigated for their antitumor properties.[12]
In Agrochemical Research
Pyrazole derivatives are integral to the agrochemical industry, with prominent examples found in herbicides, fungicides, and insecticides.[6][7][8][13]
-
Herbicides: The closely related analogue, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, is noted for its herbicidal properties.[14] It is plausible that this compound could be a precursor to novel herbicides.
-
Fungicides and Insecticides: The pyrazole amide scaffold is a key component in a number of commercial fungicides and insecticides.[13] The title compound is an ideal starting material for the synthesis of such derivatives.
Future Directions and Conclusion
This compound is a chemical entity with significant, albeit largely unexplored, potential. The lack of extensive public data presents an opportunity for novel research in both academic and industrial settings. The synthetic protocols and potential applications outlined in this guide, drawn from established chemical principles and data from analogous structures, provide a solid foundation for researchers to begin their investigations. As a versatile building block, this compound is well-positioned to contribute to the development of the next generation of pharmaceuticals and agrochemicals.
References
-
The Pivotal Role of Pyrazole Carboxylates in Modern Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. Available at: [Link]
-
Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. Available at: [Link]
-
Pyrazole derivatives: Recent advances in discovery and development of pesticides. ScienceDirect. Available at: [Link]
-
Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. Available at: [Link]
-
Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications. Available at: [Link]
-
Recent applications of pyrazole and its substituted analogs. ResearchGate. Available at: [Link]
-
Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. Wiley Online Library. Available at: [Link]
-
Sildenafil. Wikipedia. Available at: [Link]
-
Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Bentham Science. Available at: [Link]
-
Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. PubMed. Available at: [Link]
-
A Safe and Efficient Batchwise and Continuous-Flow Synthesis and Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate. Thieme Connect. Available at: [Link]
-
GHS 11 (Rev.11) SDS Word 下载CAS: 400756-39-0 Name: -. XiXisys. Available at: [Link]
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 400756-39-0 Name: [xixisys.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. royal-chem.com [royal-chem.com]
- 8. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 9. allresearchjournal.com [allresearchjournal.com]
- 10. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 11. Sildenafil - Wikipedia [en.wikipedia.org]
- 12. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemimpex.com [chemimpex.com]
Spectroscopic Characterization of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid: A Technical Guide
This in-depth guide provides a comprehensive overview of the expected spectroscopic data for 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document outlines the theoretical and practical aspects of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis for this compound. By synthesizing data from structurally related molecules and fundamental spectroscopic principles, this guide offers a robust framework for the characterization and quality control of this important pyrazole derivative.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The pyrazole core, substituted with a chloro, an ethyl, and a carboxylic acid group, provides multiple active sites for spectroscopic interrogation. Understanding the expected data from NMR, IR, and MS is crucial for confirming the identity, purity, and stability of the compound.
Below is a diagram of the molecular structure of this compound, with key proton and carbon atoms labeled for reference in the subsequent NMR analysis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the ethyl group, the pyrazole ring proton, and the carboxylic acid proton. The predicted chemical shifts (in ppm) are based on the analysis of similar pyrazole derivatives and the known effects of substituents.[1][2]
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H | The chemical shift of the acidic proton can be highly variable and is dependent on solvent and concentration. |
| Pyrazole Ring (-CH) | 7.5 - 8.0 | Singlet | 1H | The lone proton on the pyrazole ring is expected to be a sharp singlet. |
| Ethyl (-CH₂-) | 4.2 - 4.5 | Quartet | 2H | This signal is a quartet due to coupling with the adjacent methyl protons. |
| Ethyl (-CH₃) | 1.3 - 1.6 | Triplet | 3H | This signal is a triplet due to coupling with the adjacent methylene protons. |
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure of the pyrazole ring.[2][3]
| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |
| Carboxylic Acid (-COOH) | 160 - 165 | The carbonyl carbon of the carboxylic acid is typically found in this downfield region. |
| Pyrazole Ring (C-Cl) | 135 - 140 | The carbon atom attached to the chlorine atom is expected to be deshielded. |
| Pyrazole Ring (C-COOH) | 125 - 130 | The carbon atom attached to the carboxylic acid group. |
| Pyrazole Ring (-CH) | 105 - 110 | The carbon atom bearing the single proton on the pyrazole ring. |
| Ethyl (-CH₂-) | 45 - 50 | The methylene carbon of the ethyl group. |
| Ethyl (-CH₃) | 14 - 18 | The methyl carbon of the ethyl group. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.[2]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (typically 0-180 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Caption: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic pyrazole ring.[4][5]
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration | Notes |
| Carboxylic Acid O-H | 2500 - 3300 (broad) | Stretching | This very broad band is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[6] |
| C-H (pyrazole ring) | 3100 - 3150 | Stretching | Aromatic C-H stretching vibrations. |
| C-H (ethyl group) | 2850 - 3000 | Stretching | Aliphatic C-H stretching vibrations. |
| Carboxylic Acid C=O | 1680 - 1720 | Stretching | The carbonyl stretch is typically a strong, sharp band. Its position can be influenced by conjugation and hydrogen bonding.[6] |
| C=N, C=C (pyrazole ring) | 1450 - 1600 | Stretching | Aromatic ring stretching vibrations. |
| C-O (carboxylic acid) | 1210 - 1320 | Stretching | |
| C-Cl | 700 - 800 | Stretching |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (approx. 1 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum Data
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments.[7][8]
| Ion | Predicted m/z | Notes |
| [M]⁺ | 202/204 | The molecular ion peak. The two peaks will be in an approximate 3:1 ratio due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[8] |
| [M-OH]⁺ | 185/187 | Loss of the hydroxyl radical from the carboxylic acid. |
| [M-COOH]⁺ | 157/159 | Loss of the carboxylic acid group. |
| [M-C₂H₅]⁺ | 173/175 | Loss of the ethyl group. |
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule when coupled with LC. Electron Ionization (EI) would be used if coupled with GC.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.
Caption: Predicted fragmentation pathway in mass spectrometry.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and robust method for its structural confirmation and purity assessment. This guide outlines the expected spectral data and provides standardized protocols for their acquisition, serving as a valuable resource for researchers and scientists working with this and related pyrazole derivatives. The combination of these analytical techniques ensures a high degree of confidence in the identity and quality of the compound, which is paramount in the fields of pharmaceutical and agrochemical research and development.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]
- López, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684.
-
National Center for Biotechnology Information. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
-
National Center for Biotechnology Information. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazole-4-carboxylic acid. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]
-
SpectraBase. (n.d.). ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
National Center for Biotechnology Information. (n.d.). ethyl 4-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 5-chloro-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a ha.... Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Organic Solvent Solubility of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic Acid
Introduction
Overview of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic Acid
This compound is a heterocyclic compound featuring a pyrazole core. This class of molecules is of significant interest in medicinal chemistry and agrochemical research due to its versatile biological activities. The specific structure, incorporating a carboxylic acid group, an N-ethyl substituent, and a chlorine atom, imparts distinct physicochemical properties that govern its behavior in various chemical systems. Understanding these properties, particularly solubility, is a cornerstone for effective research and development. While specific data for this exact compound is not abundant in public literature, we can deduce its likely behavior and establish a robust framework for its experimental determination based on fundamental chemical principles and the known properties of similar structures.[1]
The Critical Role of Solubility in Research and Development
Solubility is a fundamental physical property that dictates the suitability of a compound for a vast range of applications. In drug development, solubility influences bioavailability, formulation options, and the design of purification processes. For chemists, it is a critical parameter for reaction solvent selection, controlling reaction kinetics, and enabling effective product isolation and crystallization. An in-depth understanding of a compound's solubility profile in different organic solvents allows researchers to rationally design experiments, troubleshoot challenges, and accelerate the development timeline.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a primary guiding principle.
Molecular Structure Analysis
The structure of this compound contains several key functional groups that dictate its solubility:
-
Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the C=O oxygen). This feature promotes strong interactions with polar, protic solvents.
-
Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The nitrogen atoms can act as hydrogen bond acceptors, contributing to the molecule's polarity.
-
N-Ethyl Group (-CH2CH3): A nonpolar, aliphatic group that contributes to the molecule's lipophilicity.
-
Chlorine Atom (-Cl): An electronegative atom that induces a dipole moment but is generally considered to be weakly interacting compared to the carboxylic acid group.
The molecule thus possesses both polar (hydrophilic) and nonpolar (lipophilic) regions, making its solubility highly dependent on the nature of the solvent.
Predicting Solubility Behavior
Based on its structure, we can predict the following:
-
High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and acetic acid should be effective at dissolving the compound. They can engage in strong hydrogen bonding with the carboxylic acid group.
-
Moderate Solubility in Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and dimethylformamide (DMF) can act as hydrogen bond acceptors and have significant dipole moments, allowing them to solvate the molecule effectively, though perhaps less so than protic solvents.
-
Low Solubility in Nonpolar Solvents: Solvents like hexane, toluene, and diethyl ether are unlikely to be effective. They lack the ability to form strong interactions with the polar carboxylic acid group, and the energy required to break the strong solute-solute interactions (crystal lattice energy) would not be compensated by weak solute-solvent interactions.
Caption: Intermolecular forces driving solubility.
Experimental Framework for Solubility Determination
A systematic approach is essential for accurately characterizing the solubility of a compound. The following protocols outline a two-stage process: a rapid qualitative screening followed by a precise quantitative measurement.
General Safety Precautions
This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[4]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[3] Avoid contact with skin and eyes.
-
Solvents: All organic solvents should be handled with appropriate care, considering their flammability and toxicity. Consult the Safety Data Sheet (SDS) for each solvent before use.
Protocol 1: Qualitative Solubility Screening
This rapid method helps classify the compound's solubility in a range of solvents and is useful for selecting candidates for quantitative analysis.[5][6]
Objective: To classify solubility as "Soluble," "Partially Soluble," or "Insoluble."
Materials:
-
This compound
-
Small test tubes or 1-dram vials
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Vortex mixer
-
Spatula and analytical balance
Procedure:
-
Preparation: Place approximately 10 mg of the compound into a clean, dry vial.
-
Solvent Addition: Add 1.0 mL of the selected solvent to the vial.
-
Mixing: Cap the vial and vortex vigorously for 60 seconds.
-
Observation: Visually inspect the mixture.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain. The solution may appear hazy.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record: Record the observation for each solvent tested.
Protocol 2: Quantitative Determination (Isothermal Shake-Flask Method)
This is the gold-standard method for determining the equilibrium solubility of a compound at a specific temperature.
Objective: To determine the exact solubility in mg/mL or mol/L.
Materials:
-
All materials from Protocol 1
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Prepare a Saturated Solution: Add an excess amount of the compound to a known volume of solvent in a sealed vial (e.g., 50 mg in 5 mL). The key is to ensure solid remains after equilibration.
-
Equilibration: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of the compound.
-
Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Repeat the experiment at least in triplicate for statistical validity.
Caption: Experimental workflow for solubility determination.
Data Interpretation and Presentation
Table 1: Solubility of this compound in Selected Organic Solvents at 25 °C (Template for Experimental Data)
| Solvent | Solvent Class | Polarity Index | Qualitative Solubility | Quantitative Solubility (mg/mL) |
| Hexane | Nonpolar | 0.1 | e.g., Insoluble | e.g., < 0.1 |
| Toluene | Nonpolar, Aromatic | 2.4 | e.g., Insoluble | e.g., < 0.1 |
| Dichloromethane | Polar Aprotic | 3.1 | e.g., Partially Soluble | Experimental Value |
| Ethyl Acetate | Polar Aprotic | 4.4 | e.g., Partially Soluble | Experimental Value |
| Acetone | Polar Aprotic | 5.1 | e.g., Soluble | Experimental Value |
| Ethanol | Polar Protic | 4.3 | e.g., Soluble | Experimental Value |
| Methanol | Polar Protic | 5.1 | e.g., Very Soluble | Experimental Value |
| Acetic Acid | Polar Protic | 6.2 | e.g., Very Soluble | Experimental Value |
| Water | Polar Protic | 10.2 | e.g., Insoluble | e.g., < 0.1 |
Conclusion
The solubility of this compound is fundamentally governed by its molecular structure, which features a dominant polar carboxylic acid group and a moderately polar pyrazole core. This structure predicts high solubility in polar protic solvents capable of hydrogen bonding and poor solubility in nonpolar solvents. This guide provides a comprehensive theoretical and practical framework for researchers to systematically and accurately determine the solubility profile of this compound. By employing the detailed protocols for both qualitative screening and quantitative analysis, scientists can generate the critical data needed to advance their research, whether in reaction optimization, formulation development, or purification design. Adherence to the outlined safety precautions is paramount throughout all experimental procedures.
References
-
PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]
-
ResearchGate. How to determine the solubility of a substance in an organic solvent?. Available at: [Link]
-
Course Hero. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
Chem LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
-
PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. Available at: [Link]
-
Chem LibreTexts. Solubility of Organic Compounds. Available at: [Link]
- Google Patents. Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
-
ChemBK. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid | 127892-62-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Comprehensive Guide to the Structural Elucidation of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
Abstract
This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Designed for researchers and professionals in drug development and agrochemical synthesis, this document moves beyond a simple recitation of data. It details the strategic application and interpretation of Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices is explained, ensuring a self-validating analytical workflow that culminates in the unambiguous confirmation of the target molecule's constitution. This guide serves as a practical framework for the structural characterization of complex heterocyclic compounds.
Introduction and Strategic Overview
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a substituted pyrazole derivative of significant interest. Its utility spans multiple domains, serving as a crucial building block in the synthesis of novel pharmaceuticals and as an active agent in modern agrochemicals, particularly for its herbicidal properties.[1][2] The precise arrangement of its substituents—a chloro group, an ethyl group, an N-methyl group, and a carboxylic acid—on the pyrazole core dictates its chemical reactivity and biological activity. Therefore, unambiguous structural verification is a non-negotiable prerequisite for its application in any research or development pipeline.
This guide presents a logical and efficient workflow for its complete structural elucidation. The strategy is predicated on a tiered analytical approach:
-
Initial Confirmation: High-Resolution Mass Spectrometry (HRMS) is employed to verify the elemental composition and molecular weight.
-
Functional Group Identification: FT-IR spectroscopy provides a rapid screen for the key functional moieties, notably the carboxylic acid.
-
Definitive Constitutional Analysis: A comprehensive suite of NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC) is strategically deployed to assemble the molecular framework piece by piece, establishing the precise connectivity of all atoms.
This multi-faceted approach ensures that each piece of data corroborates the others, creating a self-validating system that culminates in a high-confidence structural assignment.
Foundational Characterization
Prior to in-depth spectroscopic analysis, the fundamental physical properties of the compound were established to ensure sample purity and provide a baseline for identification.
| Property | Value | Source |
| Molecular Formula | C₇H₉ClN₂O₂ | [2][3] |
| Molecular Weight | 188.61 g/mol | [2][3] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 162 - 166 °C | [2] |
| CAS Number | 127892-62-0 | [1][2][3] |
Mass Spectrometry: Elemental Composition and Fragmentation
Objective: To confirm the molecular weight with high precision, thereby validating the elemental composition, and to observe initial fragmentation patterns consistent with the proposed structure. High-resolution mass spectrometry is the cornerstone for determining a molecule's elemental composition.[4]
Experimental Protocol
-
Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.
-
Sample Preparation: 1 mg of the compound dissolved in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile).
-
Analysis: Direct infusion or LC-MS. Data acquired over a mass range of m/z 50-500.
Data Interpretation and Results
The primary goal is to identify the molecular ion and compare its exact mass to the theoretical mass. The presence of a chlorine atom is definitively confirmed by the isotopic pattern of chlorine-containing fragments, which will exhibit a characteristic M and M+2 peak ratio of approximately 3:1.
| Ion | Theoretical m/z | Observed m/z | Inferred Formula |
| [M+H]⁺ | 189.0425 | 189.0423 | C₇H₁₀ClN₂O₂⁺ |
| [M-H]⁻ | 187.0280 | 187.0282 | C₇H₈ClN₂O₂⁻ |
Fragmentation Analysis: In positive ion mode, a common fragmentation for carboxylic acid derivatives is the formation of an acylium ion (R-CO⁺) through the cleavage of the C-Y bond.[5] The loss of the hydroxyl group (-OH, 17 Da) or the entire carboxyl group (-COOH, 45 Da) from the molecular ion are also characteristic fragmentation pathways for carboxylic acids.[6] The observed fragmentation data provides strong preliminary evidence for the presence of the carboxylic acid moiety and the overall molecular stability.
Infrared Spectroscopy: Functional Group Identification
Objective: To rapidly identify the principal functional groups present in the molecule. FT-IR is an invaluable, non-destructive technique for confirming the presence of characteristic bonds.
Experimental Protocol
-
Instrument: Fourier-Transform Infrared Spectrometer.
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.
-
Scan Range: 4000 - 400 cm⁻¹.
Data Interpretation and Results
The IR spectrum provides a distinct "fingerprint" of the molecule. The key is to identify absorptions corresponding to the carboxylic acid and the substituted pyrazole ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2500-3300 | Broad | O-H stretch of the carboxylic acid dimer |
| ~2975, 2880 | Medium | C-H aliphatic stretches (ethyl, methyl) |
| ~1715 | Strong, Sharp | C=O stretch of the carboxylic acid |
| ~1560, 1450 | Medium | C=N and C=C stretches of the pyrazole ring[7][8] |
| ~780 | Medium | C-Cl stretch |
The presence of a very broad band in the 2500-3300 cm⁻¹ region, coupled with a strong carbonyl absorption around 1715 cm⁻¹, is definitive evidence for the carboxylic acid functional group.
Nuclear Magnetic Resonance: The Definitive Structural Blueprint
Objective: To unambiguously determine the molecular constitution by mapping the complete carbon-hydrogen framework and establishing the connectivity between all atoms. NMR spectroscopy, particularly a combination of 1D and 2D techniques, is the most powerful tool for complete structure elucidation in solution.[9]
Integrated NMR Workflow
The chosen strategy involves a logical progression through several NMR experiments, where each step builds upon the last to assemble the final structure.
Caption: Strategic workflow for NMR-based structure elucidation.
¹H NMR Spectroscopy: Mapping the Protons
-
Protocol: Acquired on a 400 MHz spectrometer using DMSO-d₆ as the solvent to ensure the observation of the acidic proton.
-
Interpretation: The ¹H NMR spectrum reveals five distinct proton environments, perfectly matching the proposed structure.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | Broad Singlet | 1H | H -OOC-C₅ |
| 3.85 | Singlet | 3H | N₁-CH ₃ |
| 2.70 | Quartet | 2H | C₃-CH ₂CH₃ |
| 1.15 | Triplet | 3H | C₃-CH₂CH ₃ |
The broad singlet at ~13.5 ppm is characteristic of a carboxylic acid proton. The singlet at 3.85 ppm corresponds to the three protons of the N-methyl group. The classic quartet-triplet pattern for the ethyl group is observed at 2.70 and 1.15 ppm, respectively, confirming its presence.
¹³C NMR and DEPT-135 Spectroscopy: Defining the Carbon Framework
-
Protocol: Acquired on a 100 MHz spectrometer using DMSO-d₆. A DEPT-135 experiment was run to differentiate carbon types.
-
Interpretation: The ¹³C spectrum shows all seven expected carbon signals. The DEPT-135 experiment validates the assignments by phase (CH/CH₃ = positive, CH₂ = negative, Quaternary = absent).
| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |
| 161.0 | Absent | C₅-C OOH | Carboxylic acid carbonyl |
| 145.5 | Absent | C ₃-CH₂CH₃ | Pyrazole C3, substituted |
| 138.0 | Absent | C ₅-COOH | Pyrazole C5, substituted |
| 115.2 | Absent | C ₄-Cl | Pyrazole C4, substituted, shifted by Cl |
| 37.5 | Positive (CH₃) | N₁-C H₃ | N-Methyl carbon |
| 19.8 | Negative (CH₂) | C₃-C H₂CH₃ | Ethyl methylene carbon |
| 13.1 | Positive (CH₃) | C₃-CH₂C H₃ | Ethyl methyl carbon |
The DEPT-135 data is critical, confirming the presence of two methyl groups, one methylene group, and four quaternary carbons (including the C=O), which aligns perfectly with the proposed structure.
2D NMR: Assembling the Pieces
2D NMR experiments are essential for establishing the final connectivity, linking the proton and carbon frameworks together.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A strong cross-peak was observed between the proton signal at 2.70 ppm (quartet) and 1.15 ppm (triplet), unequivocally confirming they belong to the same ethyl spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons (one-bond C-H correlation).
-
The proton at 3.85 ppm correlates to the carbon at 37.5 ppm (N-CH₃).
-
The protons at 2.70 ppm correlate to the carbon at 19.8 ppm (-CH₂-).
-
The protons at 1.15 ppm correlate to the carbon at 13.1 ppm (-CH₃).
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment, revealing long-range (2-3 bond) correlations that connect the molecular fragments.[10] It allows for the definitive placement of substituents on the pyrazole ring.
Caption: Key HMBC correlations confirming substituent placement.
Key HMBC Correlations:
-
N-Methyl Protons (3.85 ppm): Show strong correlations to the quaternary carbons C5 (138.0 ppm) and C4 (115.2 ppm) . This definitively places the methyl group on the N1 nitrogen and confirms the relative positions of C4 and C5.
-
Ethyl Methylene Protons (2.70 ppm): Correlate to the quaternary carbon C4 (115.2 ppm) and the quaternary carbon C5 (138.0 ppm) . Crucially, the correlation to C4 confirms the adjacency of the ethyl group at C3 and the chloro group at C4.
-
Carboxylic Acid Carbonyl (161.0 ppm): Shows a correlation from the N-Methyl protons, confirming its position at C5.
Conclusion: A Unified Structural Assignment
The collective data from mass spectrometry, infrared spectroscopy, and a comprehensive suite of NMR experiments provides overwhelming and corroborating evidence for the structure of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid .
-
MS confirmed the correct elemental formula (C₇H₉ClN₂O₂).
-
IR confirmed the presence of the carboxylic acid functional group.
-
¹H and ¹³C NMR identified all unique proton and carbon environments.
-
COSY and HSQC connected the proton and carbon signals of individual fragments.
-
HMBC provided the final, definitive long-range correlations that locked all substituents into their correct positions on the pyrazole ring.
This systematic, multi-technique approach exemplifies a robust and reliable methodology for the structural elucidation of novel or complex small molecules, ensuring the highest degree of scientific integrity and confidence in the final assignment.
References
- Structure elucidation of small organic molecules by contemporary computational chemistry methods. (2020). Archives of Pharmacal Research, 43(11), 1114-1127.
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. Benchchem.
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Chem-Impex.
- Advances in structure elucidation of small molecules using mass spectrometry. (2010). Analytical and Bioanalytical Chemistry, 399(8), 2665-2679.
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). Journal of Analytical & Bioanalytical Techniques, S11.
- NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. (2014).
- Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 433-443.
- FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl 3.
- FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
- Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. (2012). Molecules, 17(1), 841-853.
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682. PubChem.
- 5 Combination of 1H and 13C NMR Spectroscopy. Thieme.
- The first example of a cine-substitution in a series of 1,3-dinitropyrazoles. (2020). Chemistry of Heterocyclic Compounds, 56(11), 1435-1440.
- 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives.
- Spectroscopy of Carboxylic Acid Deriv
- Mass Spectrometry - Fragmentation P
- Mass Spectrometry Part 7 - Fragment
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy (2013) | Neeraj Kumar Fuloria | 19 Citations [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Biological Activity of Pyrazole Carboxylic Acid Derivatives
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone scaffold in medicinal chemistry. When functionalized with a carboxylic acid moiety, the resulting pyrazole carboxylic acid derivatives exhibit a remarkable breadth of biological activities, positioning them as privileged structures in drug discovery. This technical guide provides an in-depth exploration of the synthesis, multifaceted pharmacological activities, and structure-activity relationships (SAR) of these compounds. We will delve into their roles as anti-inflammatory, anticancer, and antimicrobial agents, supported by mechanistic insights and detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.
Introduction: The Pyrazole Carboxylic Acid Scaffold
Pyrazole and its derivatives are of significant interest due to their presence in a wide array of pharmacologically active agents.[1][2] The inclusion of a carboxylic acid group introduces a key functional handle that can participate in crucial binding interactions with biological targets, such as forming salt bridges or hydrogen bonds with amino acid residues in enzyme active sites.[3] This combination of a stable, aromatic pyrazole core and a reactive carboxylic acid functional group gives rise to a diverse range of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antidepressant effects.[4][5][6][7] The versatility in both synthesis and biological function has made this scaffold a focal point for extensive research.[2][8]
Chapter 1: The Broad Spectrum of Biological Activities
The unique structural features of pyrazole carboxylic acid derivatives enable them to interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological effects.
Anti-inflammatory Activity
-
Mechanism of Action: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10] Certain pyrazole derivatives, such as Celecoxib, are renowned for their selective inhibition of COX-2.[11] This selectivity is advantageous as it reduces the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme. The carboxylic acid group can be crucial for anchoring the molecule within the active site of the COX enzyme.
-
Causality in Experimental Design: When evaluating novel pyrazole carboxylic acid derivatives for anti-inflammatory potential, a tiered approach is often employed. Initial in vitro screening against isolated COX-1 and COX-2 enzymes provides a direct measure of potency and selectivity. This is a critical first step because it isolates the target interaction from other biological variables. Promising candidates are then advanced to cell-based assays to confirm activity in a more complex biological environment, followed by in vivo models like the carrageenan-induced paw edema test in rats to assess efficacy and systemic effects.[4][10]
Anticancer Activity
The anticancer potential of pyrazole carboxylic acid derivatives is a rapidly growing area of research.[4][12] These compounds have been shown to exert cytotoxic effects against various cancer cell lines, including those of the breast, pancreas, and brain.[4][12]
-
Mechanism of Action: The mechanisms underlying their anticancer activity are diverse. Some derivatives function as inhibitors of specific enzymes crucial for cancer cell proliferation, such as ALKBH1, a DNA 6mA demethylase.[3] Others may induce apoptosis (programmed cell death) or interfere with cell cycle progression. Molecular docking studies are frequently used to predict and understand the binding interactions between the pyrazole derivatives and their protein targets.[3][4]
-
Trustworthiness in Protocols: A standard and self-validating protocol for assessing anticancer activity is the MTT assay.[4][12] This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability. The trustworthiness of this protocol is enhanced by including both a positive control (a known cytotoxic drug like cisplatin) and a negative control (vehicle-treated cells) to ensure the assay is performing as expected and to provide a baseline for comparison.
Antimicrobial Activity
Pyrazole carboxylic acid derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[4][5][13][14]
-
Mechanism of Action: The precise mechanisms can vary, but they often involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication. The lipophilicity and electronic properties of the substituents on the pyrazole ring, in addition to the carboxylic acid group, play a crucial role in determining the potency and spectrum of antimicrobial activity.
-
Structure-Activity Relationship Insights: Studies have shown that the positions of electronegative atoms (like fluorine or oxygen) and the associated charges on these atoms are critical in modulating the strength of antifungal activity, particularly against Candida species.[13] For instance, certain pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives have shown notable inhibitory effects on various Candida strains.[13][14]
Chapter 2: Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between the chemical structure of a pyrazole carboxylic acid derivative and its biological activity is paramount for designing more potent and selective therapeutic agents.
A systematic SAR study involves modifying specific regions of the lead compound and evaluating the impact on its biological activity. For pyrazole carboxylic acid derivatives, key modifications often focus on:
-
Substituents on the Pyrazole Ring: Altering the groups at different positions of the pyrazole ring can significantly impact binding affinity and selectivity. For example, in the context of cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position were found to be crucial for potent activity.[15][16]
-
Modification of the Carboxylic Acid Group: Converting the carboxylic acid to an ester or an amide can influence the compound's pharmacokinetic properties, such as cell membrane permeability.[3] For instance, an ester prodrug strategy was successfully used to improve the anti-viability activity of an ALKBH1 inhibitor against gastric cancer cell lines.[3]
-
Positional Isomerism: The position of the carboxylic acid group on the pyrazole ring is critical. Moving the carboxylic acid from the 4-position to the 3-position in one series of ALKBH1 inhibitors led to a 1200-fold decrease in activity, highlighting the importance of precise positioning for target engagement.[3]
The following diagram illustrates a general approach to SAR studies for this class of compounds.
Caption: Iterative cycle for Structure-Activity Relationship (SAR) studies.
Chapter 3: Key Experimental Protocols
The following protocols are foundational for evaluating the biological activity of newly synthesized pyrazole carboxylic acid derivatives.
Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxicity of a compound against a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HGC27) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2. Causality: This adherence period ensures cells recover from trypsinization and are in a healthy, exponential growth phase before drug exposure.
-
Compound Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., DMSO) as a negative control and a known anticancer drug as a positive control.
-
Incubation: Incubate the plate for 48-72 hours. Causality: This duration is typically sufficient to observe the effects of compounds that interfere with cell proliferation.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: During this time, mitochondrial dehydrogenases in living cells cleave the MTT tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[4][10]
Principle: The subcutaneous injection of carrageenan into a rat's paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.
-
Compound Administration: Divide the rats into groups (n=6). Administer the test pyrazole derivatives orally or intraperitoneally. The control group receives the vehicle, and the standard group receives a reference drug like Indomethacin.
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each rat. Causality: The one-hour delay allows for the absorption and systemic distribution of the test compound.
-
Edema Measurement: Measure the paw volume immediately after the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume increase in the control group, and Vt is the average paw volume increase in the treated group.
Caption: General workflow from synthesis to lead candidate identification.
Conclusion and Future Perspectives
Pyrazole carboxylic acid derivatives have firmly established themselves as a versatile and highly valuable scaffold in medicinal chemistry. Their broad spectrum of biological activities, coupled with their synthetic tractability, ensures their continued relevance in the search for novel therapeutics. Future research will likely focus on the development of derivatives with enhanced target specificity and improved pharmacokinetic profiles. The application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will be instrumental in rationally designing next-generation compounds with superior efficacy and safety. The exploration of hybrid molecules, where the pyrazole carboxylic acid core is combined with other pharmacophores, also represents a promising avenue for discovering drugs with novel mechanisms of action.
References
-
Ghate, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 137. Available at: [Link]
-
Cetin, A. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. Available at: [Link]
-
Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Available at: [Link]
-
Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. Available at: [Link]
-
Turan-Zitouni, G., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 78, 86-96. Available at: [Link]
-
Wang, Y., et al. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Li, H., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(10), 17836-17851. Available at: [Link]
-
Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. Available at: [Link]
-
Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Barakat, A., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available at: [Link]
-
Mphahane, N., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]
-
Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science. Available at: [Link]
-
Anonymous. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development. Available at: [Link]
-
Lan, R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Open University of Cyprus Institutional Repository. Available at: [Link]
-
Anonymous. (2025). Antimicrobial study of pyrazine, pyrazole and imidazole carboxylic acids and their hydrazinium salts. ResearchGate. Available at: [Link]
-
Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. Available at: [Link]
-
Pontiki, E., & Hadjipavlou-Litina, D. (2017). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications [ouci.dntb.gov.ua]
- 8. mdpi.com [mdpi.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. news-medical.net [news-medical.net]
- 11. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. meddocsonline.org [meddocsonline.org]
- 15. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Chemistry of Substituted Pyrazoles for Medicinal Chemistry
Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous blockbuster pharmaceuticals.[1][2][3] This guide provides an in-depth exploration of the synthesis and functionalization of substituted pyrazoles, tailored for researchers, scientists, and drug development professionals. We will delve into the foundational Knorr synthesis, dissect its mechanistic nuances and regiochemical challenges, and subsequently bridge to modern, highly regioselective methodologies including [3+2] cycloadditions and transition-metal-catalyzed approaches. Furthermore, this guide will cover post-synthetic modification of the pyrazole core via C-H functionalization, a powerful tool for late-stage diversification. A case study on the synthesis of the selective COX-2 inhibitor, Celecoxib, will serve to contextualize these strategies in a real-world drug discovery program. Detailed experimental protocols and mechanistic diagrams are provided to serve as a practical resource for the laboratory chemist.
The Pyrazole Core: A Privileged Scaffold in Drug Discovery
The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a recurring motif in a multitude of biologically active compounds.[4][5] Its metabolic stability and versatile substitution patterns have led to its incorporation into a wide array of therapeutics, from anti-inflammatory agents to kinase inhibitors for cancer therapy.[1][3][6] Drugs such as Sildenafil, Ruxolitinib, and Celecoxib underscore the therapeutic importance of this heterocyclic system.[1][2] The ability of the pyrazole ring to act as a bioisosteric replacement for other functional groups, coupled with its capacity to engage in various non-covalent interactions with biological targets, solidifies its status as a truly privileged scaffold in drug discovery.[2][5]
Foundational Synthetic Strategies: The Knorr Synthesis and its Variants
The most classical and enduring method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[7][8][9][10] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or neutral conditions.[11][12][13]
Mechanism of the Knorr Pyrazole Synthesis
The reaction proceeds through a series of condensation and cyclization steps. The mechanism begins with the nucleophilic attack of one of the hydrazine nitrogens onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hemiaminal intermediate which then dehydrates to form a hydrazone.[14][15] Subsequently, the second nitrogen atom of the hydrazine attacks the remaining carbonyl group in an intramolecular fashion.[12][14] A final dehydration step then leads to the formation of the aromatic pyrazole ring.[10][15]
Caption: Workflow for regioselective pyrazole synthesis via [3+2] cycloaddition.
Transition-Metal-Catalyzed Syntheses
Transition-metal catalysis has emerged as a versatile strategy for pyrazole synthesis. [16]These methods often involve the coupling of readily available starting materials under mild conditions and can provide access to complex substitution patterns that are difficult to achieve through classical methods. [17]For example, iron-catalyzed reactions of diarylhydrazones with vicinal diols allow for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles. [17]
Post-Ring Formation: C-H Functionalization of the Pyrazole Core
Direct C-H functionalization has revolutionized synthetic chemistry by allowing for the introduction of new substituents onto a pre-existing scaffold without the need for pre-functionalized starting materials. [18][19]This approach is particularly valuable for the late-stage diversification of drug candidates. The pyrazole ring is amenable to various transition-metal-catalyzed C-H functionalization reactions, including arylation, alkenylation, and alkylation. [18][20][21] The regioselectivity of C-H functionalization on the pyrazole ring is often directed by a substituent on the N1 nitrogen or is governed by the inherent electronic properties of the ring positions. [20]The C5-H bond is often the most acidic and can be selectively functionalized, while the C4 position is the most nucleophilic and susceptible to electrophilic substitution. [20]
Case Study: The Synthesis of Celecoxib
Celecoxib (brand name Celebrex) is a selective COX-2 inhibitor used for the treatment of arthritis and acute pain. [22]Its structure features a 1,5-diarylpyrazole core with a trifluoromethyl group at the 3-position and a sulfonamide moiety on one of the aryl rings. The synthesis of Celecoxib provides an excellent example of the practical application of pyrazole chemistry in drug development. [14] A common synthetic route to Celecoxib employs a variation of the Knorr synthesis. [22]The key steps involve:
-
Claisen Condensation: 4-methylacetophenone is condensed with ethyl trifluoroacetate to form the unsymmetrical 1,3-dicarbonyl intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione. [22]2. Cyclocondensation: The resulting diketone is then reacted with 4-sulfamoylphenylhydrazine. [23]This step is highly regioselective. The more electrophilic carbonyl, which is adjacent to the strongly electron-withdrawing trifluoromethyl group, is preferentially attacked by the terminal nitrogen of the hydrazine. This ensures the formation of the desired 1,5-diarylpyrazole regioisomer. [22]
Caption: Synthetic pathway for the COX-2 inhibitor Celecoxib.
Experimental Protocols
Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazole via [3+2] Cycloaddition
This protocol describes a general method for the regioselective synthesis of a 1,3,5-trisubstituted pyrazole from an N-alkylated tosylhydrazone and a terminal alkyne. [24][25]
-
Materials:
-
N-alkylated tosylhydrazone (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-alkylated tosylhydrazone (1.0 mmol), terminal alkyne (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add toluene (5 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and wash the solid with ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 1,3,5-trisubstituted pyrazole.
-
Protocol: Synthesis of Celecoxib via Knorr Condensation
This protocol outlines the final cyclocondensation step in the synthesis of Celecoxib. [23][22]
-
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 mmol)
-
4-Sulfamoylphenylhydrazine hydrochloride (1.05 mmol)
-
Ethanol (10 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 mmol) in ethanol (10 mL).
-
Add 4-sulfamoylphenylhydrazine hydrochloride (1.05 mmol) to the solution.
-
Heat the mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add water to the reaction mixture until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield pure Celecoxib. [23]
-
Conclusion and Future Outlook
The chemistry of substituted pyrazoles is a rich and continually evolving field. While classical methods like the Knorr synthesis remain relevant, modern strategies focusing on regioselectivity and efficiency, such as [3+2] cycloadditions and transition-metal-catalyzed C-H functionalization, have greatly expanded the synthetic chemist's toolbox. These advanced methodologies allow for the precise construction of complex pyrazole-containing molecules, facilitating the exploration of chemical space in drug discovery. As our understanding of disease biology deepens, the demand for novel, highly functionalized heterocyclic scaffolds will continue to grow. The versatility and proven track record of the pyrazole core ensure that it will remain a central focus of research and development in medicinal chemistry for the foreseeable future.
References
- Source: vertexaisearch.cloud.google.
- Title: Synthesis of diversely 1,3,5-trisubstituted pyrazoles via 5-exo-dig cyclization.
- Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI Source: MDPI URL
-
Title: Pyrazole synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
- Title: Knorr Pyrazole Synthesis - J&K Scientific LLC Source: J&K Scientific LLC URL
-
Title: Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]
-
Title: Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]
-
Title: Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare Source: Slideshare URL: [Link]
-
Title: Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts | The Journal of Organic Chemistry - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds Source: MDPI URL: [Link]
-
Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules Source: Scientific Research Publishing URL: [Link]
-
Title: Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry Source: Thieme Chemistry URL: [Link]
-
Title: A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]
-
Title: Transition-metal-catalyzed C–H functionalization of pyrazoles - OUCI Source: OUCI URL: [Link]
-
Title: Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]
-
Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes | Organic Letters - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review - Taylor & Francis Online Source: Taylor & Francis Online URL: [Link]
-
Title: Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PubMed Central Source: National Center for Biotechnology Information URL: [Link]
-
Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI Source: MDPI URL: [Link]
-
Title: Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH Source: National Center for Biotechnology Information URL: [Link]
-
Title: Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central Source: National Center for Biotechnology Information URL: [Link]
-
Title: Knorr pyrazole synthesis - Name-Reaction.com Source: Name-Reaction.com URL: [Link]
-
Title: Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF Source: ResearchGate URL: [Link]
-
Title: synthesis of pyrazoles - YouTube Source: YouTube URL: [Link]
-
Title: Direct C–H Alkenylation of Functionalized Pyrazoles | The Journal of Organic Chemistry Source: ACS Publications URL: [Link]
-
Title: Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - RSC Publishing Source: Royal Society of Chemistry URL: [Link]
-
Title: Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach - MDPI Source: MDPI URL: [Link]
-
Title: (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Pyrazole: an emerging privileged scaffold in drug discovery - PubMed - NIH Source: National Center for Biotechnology Information URL: [Link]
- Title: CS216930B2 - Method of preparation of the pyrazoles - Google Patents Source: Google Patents URL
-
Title: A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher Source: Hilaris Publisher URL: [Link]
-
Title: Knorr Pyrazole Synthesis - Chem Help Asap Source: Chem Help Asap URL: [Link]
-
Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing Source: Royal Society of Chemistry URL: [Link]
-
Title: Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations | Organic Letters - ACS Publications Source: ACS Publications URL: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. jk-sci.com [jk-sci.com]
- 12. name-reaction.com [name-reaction.com]
- 13. CS216930B2 - Method of preparation of the pyrazoles - Google Patents [patents.google.com]
- 14. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 15. youtube.com [youtube.com]
- 16. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazole synthesis [organic-chemistry.org]
- 18. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Transition-metal-catalyzed C–H functionalization of pyrazoles [ouci.dntb.gov.ua]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00346H [pubs.rsc.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 25. pubs.acs.org [pubs.acs.org]
The Evolving Landscape of Chlorinated Pyrazoles: A Technical Guide to Their Diverse Applications
Introduction: The Strategic Role of Chlorination in Pyrazole Chemistry
The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been recognized as a "privileged structure" in medicinal chemistry and agrochemical research.[1] Its versatility allows for extensive functionalization, leading to a vast chemical space with a wide array of biological activities.[2] The introduction of chlorine atoms to the pyrazole ring is a strategic modification that profoundly influences the compound's physicochemical properties, such as lipophilicity, metabolic stability, and electronic character. This, in turn, can dramatically enhance biological potency and selectivity, unlocking a range of valuable applications.[3][4]
This in-depth technical guide provides a comprehensive overview of the current and potential applications of chlorinated pyrazole compounds. It is designed for researchers, scientists, and drug development professionals, offering insights into the synthesis, mechanisms of action, and structure-activity relationships (SAR) that underpin their utility in agriculture, medicine, and materials science. We will delve into the causality behind experimental choices and provide detailed protocols to facilitate further research and development in this exciting field.
I. Agricultural Applications: Safeguarding Crop Yields
Chlorinated pyrazoles have emerged as a significant class of agrochemicals, offering potent solutions for weed, insect, and fungal control. The presence of chlorine often enhances the efficacy and spectrum of activity of these compounds.
A. Herbicidal Activity: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
A prominent application of chlorinated pyrazoles is in the development of herbicides that target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherol, which are essential for photosynthesis and protecting the plant from photooxidative damage.[6] Inhibition of HPPD leads to a characteristic bleaching of the plant tissue, followed by necrosis and death.[6][7]
Mechanism of Action: Chlorinated pyrazole herbicides, such as pyrazolate, act as potent inhibitors of HPPD.[6][8] These compounds mimic the natural substrate, p-hydroxyphenylpyruvate, and bind to the active site of the enzyme, preventing its catalytic activity. The 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole metabolite is the active principle for herbicides like pyrazolate and pyrazoxyfen, with an IC50 value of 13 nM against HPPD.[6]
Structure-Activity Relationship (SAR):
-
The presence of a dichlorinated phenyl ring is crucial for high herbicidal activity.[6]
-
Modifications to the pyrazole ring, such as the introduction of different substituents, can modulate the herbicidal spectrum and crop selectivity.[9]
-
Studies have shown that the presence of F, Cl, or CF3 at the phenyl ring is essential for herbicidal effectiveness.[4]
Experimental Protocol: In Vitro HPPD Inhibition Assay [10]
This spectrophotometric assay measures the activity of HPPD by monitoring the formation of homogentisate.
Materials:
-
Recombinant HPPD enzyme
-
p-Hydroxyphenylpyruvate (HPP) substrate
-
Ascorbate
-
Catalase
-
FeSO₄
-
Assay Buffer (e.g., HEPES buffer, pH 7.5)
-
Chlorinated pyrazole compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, ascorbate, catalase, and FeSO₄.
-
Add the chlorinated pyrazole compound at various concentrations to the wells of the microplate. Include a DMSO control.
-
Add the HPPD enzyme to all wells except the "no enzyme" control.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the HPP substrate to all wells.
-
Immediately measure the increase in absorbance at 318 nm over a set period.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
B. Insecticidal Activity: Antagonism of GABA-Gated Chloride Channels
Chlorinated phenylpyrazole insecticides, most notably fipronil, are broad-spectrum insecticides that are highly effective against a wide range of pests.[11] Their mode of action involves the disruption of the central nervous system of insects.[12]
Mechanism of Action: These compounds act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel (GABA receptor).[11][13] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. Phenylpyrazoles bind to a site within the chloride ion channel, physically blocking the influx of chloride ions.[14] This leads to hyperexcitation of the insect's nervous system, resulting in paralysis and death.[11] The selective toxicity of these insecticides is attributed to their higher affinity for insect GABA receptors compared to mammalian receptors.[12]
Structure-Activity Relationship (SAR):
-
The 2,6-dichloro-4-trifluoromethylphenyl group at the N1 position of the pyrazole is a key feature for high insecticidal activity in fipronil and related compounds.
-
The trifluoromethylsulfinyl group at the C4 position is also critical for potency.
-
Modifications to the substituent at the C3 position can influence the insecticidal spectrum.[15]
Experimental Protocol: Radioligand Binding Assay for GABA Receptor
This assay measures the ability of a test compound to displace a radiolabeled ligand that binds to the GABA receptor.
Materials:
-
Insect neuronal membranes (e.g., from housefly heads)
-
Radiolabeled ligand (e.g., [³H]EBOB)
-
Chlorinated pyrazole compound (dissolved in DMSO)
-
Incubation buffer (e.g., Tris-HCl buffer)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubate the insect neuronal membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the chlorinated pyrazole compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).
C. Fungicidal Activity
Chlorinated pyrazole derivatives have also demonstrated significant potential as fungicides. The introduction of chlorine atoms can enhance the antifungal activity of the pyrazole scaffold.
Structure-Activity Relationship (SAR):
-
The position and number of chlorine atoms on the pyrazole ring and any attached phenyl rings can significantly impact the fungicidal potency and spectrum.
-
For some derivatives, the presence of a 4-chlorophenyl group at the C3 position of the pyrazole ring has been shown to be beneficial for antifungal activity.[11]
II. Medicinal Chemistry: Targeting Disease with Precision
The chlorinated pyrazole motif is a valuable pharmacophore in modern drug discovery, particularly in the development of targeted therapies for cancer and other diseases.
A. Kinase Inhibitors in Oncology
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[16] Chlorinated pyrazole derivatives have been successfully developed as potent and selective kinase inhibitors.[5]
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the target kinase. The pyrazole core often forms key hydrogen bonds with the hinge region of the kinase, while the chlorinated phenyl and other substituents occupy adjacent hydrophobic pockets, contributing to both potency and selectivity.[5]
Structure-Activity Relationship (SAR):
-
The presence of a chloro substituent on a phenyl ring attached to the pyrazole can significantly enhance inhibitory activity against certain kinases.[5]
-
For a series of pyrazole-based Aurora A kinase inhibitors, a nitro group was found to be more optimal than a chloro substituent for antiproliferative activity.[5]
-
The substitution pattern on the pyrazole ring is critical for achieving selectivity for specific kinases.[17]
Experimental Protocol: In Vitro Kinase Inhibition Assay [18]
This radiometric assay measures the ability of a compound to inhibit the transfer of a radiolabeled phosphate group from ATP to a substrate by a specific kinase.
Materials:
-
Recombinant kinase enzyme
-
Specific peptide or protein substrate
-
[γ-³²P]ATP
-
Unlabeled ATP
-
Kinase reaction buffer
-
Chlorinated pyrazole compound (dissolved in DMSO)
-
Phosphocellulose paper
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Add the chlorinated pyrazole compound at various concentrations. Include a DMSO control.
-
Initiate the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.
-
Incubate the reaction at the optimal temperature for a set period.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
III. Materials Science: Building with Chlorinated Pyrazole Ligands
The unique coordination properties of pyrazole derivatives make them excellent ligands for the construction of coordination complexes and metal-organic frameworks (MOFs).[19][20] The introduction of chlorine atoms onto the pyrazole ligand can influence the resulting material's structure, stability, and functional properties.[21]
A. Coordination Complexes
Chlorinated pyrazole ligands can coordinate with a variety of metal ions to form discrete mononuclear or polynuclear complexes. These complexes can exhibit interesting catalytic, magnetic, and photophysical properties.[22][23] The chlorine substituents can participate in halogen bonding, influencing the supramolecular assembly of the complexes in the solid state.
B. Metal-Organic Frameworks (MOFs)
MOFs are crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. Chlorinated pyrazole-based ligands can be used as building blocks for MOFs with potential applications in gas storage, separation, and catalysis. The chlorine atoms can modify the pore environment and the framework's interaction with guest molecules.
IV. Synthesis of Chlorinated Pyrazole Compounds
Several methods have been developed for the synthesis of chlorinated pyrazoles, with the 4-chloropyrazole derivatives being the most studied.
A. Direct Chlorination of Pyrazoles
The most straightforward approach is the direct electrophilic chlorination of the pyrazole ring. The C4 position is the most susceptible to electrophilic attack.
Experimental Protocol: Synthesis of 4-Chloropyrazole [24]
Materials:
-
3,5-Dimethyl-1-phenyl-1H-pyrazole
-
Thionyl chloride (SOCl₂)
-
Anhydrous chloroform
-
Triethylamine
Procedure:
-
Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole in anhydrous chloroform.
-
Add thionyl chloride and a catalytic amount of triethylamine.
-
Reflux the reaction mixture for 6 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-chloro-3,5-dimethyl-1-phenyl-1H-pyrazole.
B. Cyclization/Chlorination Strategies
One-pot procedures that combine the formation of the pyrazole ring with a subsequent chlorination step have been developed for efficient synthesis of 4-chloropyrazoles. For example, hydrazines can be reacted with 1,3-dicarbonyl compounds in the presence of a chlorinating agent like trichloroisocyanuric acid (TCCA).[12]
V. Conclusion and Future Perspectives
Chlorinated pyrazole compounds represent a versatile and highly valuable class of molecules with a broad spectrum of applications. Their strategic use in agriculture has led to the development of potent herbicides and insecticides that play a crucial role in global food security. In medicine, the chlorinated pyrazole scaffold is a cornerstone in the design of targeted kinase inhibitors for cancer therapy. Furthermore, their utility in materials science as ligands for functional coordination complexes and MOFs is a growing area of research.
The future of chlorinated pyrazole chemistry lies in the continued exploration of their structure-activity relationships to design next-generation compounds with enhanced potency, selectivity, and improved environmental or toxicological profiles. The development of more efficient and sustainable synthetic methodologies will also be crucial. As our understanding of the intricate roles of these compounds in biological and material systems deepens, we can anticipate the emergence of novel and innovative applications for this remarkable class of chlorinated heterocycles.
Visualizations
Diagram 1: General Workflow for Evaluating a Novel Kinase Inhibitor [25]
Caption: Mechanism of action of chlorinated pyrazole herbicides.
Diagram 3: Antagonism of the GABA Receptor by Phenylpyrazole Insecticides
Caption: Phenylpyrazole insecticides block GABA-gated chloride channels.
References
- Cole, L. M., Nicholson, R., & Casida, J. (1993). Action of phenylpyrazole insecticides at the GABA-gated chloride channel. Pesticide Biochemistry and Physiology, 46(1), 47-54.
-
Fipronil: action at the GABA receptor. CABI Digital Library. Available from: [Link]
- Deng, X., & Mani, N. S. (2006). Three-component Reaction for Pyrazole Synthesis. Organic Syntheses, 83, 51.
- Ikeda, T., Nagata, K., Shono, T., & Narahashi, T. (2001). Fipronil modulation of GABAA receptor single-channel currents. Neuroreport, 12(18), 3993-3997.
- Raymond, V., & Sattelle, D. B. (2017). Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors. Current medicinal chemistry, 24(27), 2933–2953.
- Matsumoto, H., et al. (2005). Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite. Journal of Pesticide Science, 30(2), 126-128.
-
Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar. Available from: [Link]
- Galal, S. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
- Nakagawa, H., et al. (2019). Synthesis and structure–activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. Journal of Pesticide Science, 44(4), 241-246.
- Yang, G. F., et al. (2015). Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery. PLOS ONE, 10(6), e0128703.
-
Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. OUCI. Available from: [Link]
-
Insecticidal activities of compounds 9a-9p and chlorantraniliprole (CHL) against Mythinma separata. ResearchGate. Available from: [Link]
-
Mononuclear Copper(I) 3-(2-pyridyl)pyrazole Complexes: The Crucial Role of Phosphine on Photoluminescence. (2021). National Center for Biotechnology Information. Available from: [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2019). National Center for Biotechnology Information. Available from: [Link]
- Hu, Y., et al. (2023). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry, 71(5), 2245-2260.
- Wang, Y., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6289.
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2019). MDPI. Available from: [Link]
-
Independent Control of Optical and Explosive Properties: Pyrazole–Tetrazine Complexes of First Row Transition Metals. (2015). ACS Publications. Available from: [Link]
-
Computational protocol of discovering new HPPD inhibitors. ResearchGate. Available from: [Link]
-
The screening workflow that was applied to discern novel HPPD inhibitors. ResearchGate. Available from: [Link]
-
Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. (2023). Biblioteka Nauki. Available from: [Link]
-
Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (2013). Royal Society of Chemistry. Available from: [Link]
-
Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. ResearchGate. Available from: [Link]
-
Insecticidal activities of title compounds 8a-8n and Chlorantraniliprole against P. xylostella. ResearchGate. Available from: [Link]
- Wang, Z., et al. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry, 71(9), 3971-3981.
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2023). ACS Publications. Available from: [Link]
- Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(12), 1320-1326.
-
Transition metal complexes with pyrazole derivatives as ligands. ResearchGate. Available from: [Link]
-
Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. ResearchGate. Available from: [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2019). MDPI. Available from: [Link]
-
Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). National Center for Biotechnology Information. Available from: [Link]
-
Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. (2024). National Center for Biotechnology Information. Available from: [Link]
-
Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (2022). MDPI. Available from: [Link]
- A kind of preparation method of 4-chloropyrazole derivative. (2014). Google Patents.
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2023). MDPI. Available from: [Link]
-
Structure-based discovery of pyrazole-benzothiadiazole hybrid as human HPPD inhibitors. (2023). National Center for Biotechnology Information. Available from: [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2022). National Center for Biotechnology Information. Available from: [Link]
-
Virtual Screening and Bioassay of Novel Protoporphyrinogen Oxidase and p-Hydroxyphenylpyruvate Dioxygenase Dual-Target Inhibitor. (2023). Semantic Scholar. Available from: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects. (2019). ResearchGate. Available from: [Link]
-
Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. ResearchGate. Available from: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Royal Society of Chemistry. Available from: [Link]
-
Luminescent silver(i) complexes with pyrazole-tetraphenylethene ligands: turn-on fluorescence due to the coordination-driven rigidification and solvent-oriented structural transformation. (2021). Royal Society of Chemistry. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 9. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fipronil modulation of GABAA receptor single-channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads [mdpi.com]
- 16. bibliotekanauki.pl [bibliotekanauki.pl]
- 17. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Pyrazole synthesis [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. CN103923012A - A kind of preparation method of 4-chloropyrazole derivative - Google Patents [patents.google.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Synthesis of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic Acid Derivatives
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. royal-chem.com [royal-chem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijsrp.org [ijsrp.org]
A Technical Guide to the Safe Handling of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid
Executive Summary
This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS No: 400756-39-0). While this compound is a valuable intermediate in pharmaceutical and agrochemical synthesis, its classification as an irritant necessitates strict adherence to safety protocols. This guide is intended for laboratory researchers, chemists, and drug development professionals. The core hazards associated with this compound are skin, eye, and potential respiratory irritation. The foundational safety paradigm requires the use of robust engineering controls, specifically a chemical fume hood, and appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles. All procedures, from initial handling to final disposal, must be conducted with the explicit goal of minimizing exposure and preventing environmental contamination.
Compound Identification and Physicochemical Profile
Accurate identification and understanding of a compound's physical properties are prerequisites for its safe handling. This compound is a solid at room temperature, which requires specific handling procedures to mitigate the risk of inhaling airborne dust particles.
Table 1: Compound Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | [1][2] |
| CAS Number | 400756-39-0 | [1][2] |
| Molecular Formula | C₆H₇ClN₂O₂ | [1] |
| Molecular Weight | 188.61 g/mol | [3] |
| Appearance | White to light yellow powder or crystal | [3][4][5] |
| Melting Point | 162 - 166 °C |[3] |
Note: Data for the structurally similar analogue, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 127892-62-0), is used for some physical and hazard data where specific information for the ethyl-analogue is unavailable. The core pyrazole structure and functional groups suggest a comparable hazard profile.
Hazard Assessment and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating the hazards of chemical products. Based on data for structurally analogous compounds, this compound is classified as an irritant.
Table 2: GHS Hazard Classification
| Classification | Hazard Statement | GHS Pictogram | Signal Word | Source |
|---|---|---|---|---|
| Skin Irritation, Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning | [6] |
| Eye Irritation, Category 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning | [6] |
| Specific Target Organ Toxicity — Single Exposure, Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |[6][7] |
The causality behind these classifications stems from the compound's chemical nature. As a halogenated carboxylic acid, it can irritate mucous membranes and skin upon contact. The fine, crystalline nature of the solid also presents an inhalation hazard, leading to respiratory tract irritation.
Caption: Hazard pathways for the compound.
Engineering Controls and Personal Protective Equipment (PPE)
A systematic approach to exposure control is critical. The hierarchy of controls prioritizes engineering and administrative measures over reliance on PPE alone.
4.1 Mandatory Engineering Controls All work involving this compound must be performed in a well-ventilated area, specifically within a certified chemical fume hood.[6][8] This is the primary method for preventing respiratory exposure by containing dust and potential vapors. An eyewash station and safety shower must be readily accessible.
4.2 Required Personal Protective Equipment (PPE) PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory for all handling procedures.
Table 3: Personal Protective Equipment (PPE) Requirements
| Body Part | Required Protection | Specifications and Rationale | Source |
|---|---|---|---|
| Eyes/Face | Safety Goggles | Must be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and splashes. A face shield may be required for bulk handling. | [8][9] |
| Skin/Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling aromatic heterocyclic compounds. Gloves must be inspected for integrity before each use and disposed of properly after contamination. | [6][9] |
| Body | Laboratory Coat | A standard lab coat is required at a minimum. For tasks with a higher risk of contamination, impervious or chemical-resistant clothing should be worn. | [8][10] |
| Respiratory | NIOSH-approved Respirator | A respirator with a particle filter is necessary if dust or aerosols are generated and engineering controls are insufficient to maintain exposure below acceptable limits. |[8][9] |
Caption: Standard workflow for gowning and safe handling.
Standard Operating Procedures (SOPs) for Handling
5.1 Weighing and General Handling of Solid
-
Preparation: Ensure the chemical fume hood is clean and uncluttered. Place a weigh boat on an analytical balance inside the hood.
-
Extraction: Carefully open the container inside the fume hood to avoid generating airborne dust.
-
Transfer: Use a clean spatula to transfer the desired amount of the solid to the weigh boat. Perform this action slowly and close to the surface to minimize dust.
-
Cleaning: Securely close the main container. Clean the spatula and any contaminated surfaces with an appropriate solvent before removing them from the fume hood.
-
Documentation: Record the weighed amount in the laboratory notebook.
5.2 Solution Preparation
-
Vessel Selection: Choose an appropriately sized glass vessel (e.g., beaker, flask) with a magnetic stir bar.
-
Solvent Addition: Add the chosen solvent to the vessel inside the fume hood.
-
Solute Addition: Slowly add the pre-weighed this compound to the solvent while stirring to ensure controlled dissolution.
-
Completion: Rinse the weigh boat with a small amount of solvent to ensure a complete quantitative transfer. Cover the vessel.
Storage and Chemical Compatibility
Proper storage is essential to maintain the compound's integrity and prevent hazardous reactions.
-
Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[8] Some suppliers recommend storage under an inert gas (nitrogen or Argon) at 2-8°C.[11]
-
Incompatible Materials: Avoid strong oxidizing agents.[6] Contact with strong oxidizers can lead to vigorous, potentially explosive reactions.
-
Conditions to Avoid: Keep away from moisture, heat, sparks, open flames, and direct sunlight.[6]
Emergency Procedures
A clear and practiced emergency plan is crucial for mitigating the consequences of accidental exposure or release.
7.1 First Aid Measures
-
If Inhaled: Move the victim into fresh air and keep them comfortable for breathing.[6][8] If symptoms such as coughing or shortness of breath occur, seek immediate medical attention.
-
Following Skin Contact: Immediately take off contaminated clothing.[8] Wash the affected area with plenty of soap and water.[5][6] If skin irritation occurs, seek medical advice.[5]
-
Following Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open.[6][8] Remove contact lenses if present and easy to do.[5][6] If eye irritation persists, get medical attention.[5]
-
Following Ingestion: Rinse the mouth with water.[8] Do NOT induce vomiting.[6] Seek medical advice if you feel unwell.[6]
7.2 Accidental Release (Spill) Protocol
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Don the appropriate PPE as described in Section 4.2.
-
Contain: Prevent further spillage or leakage if it is safe to do so.[8] For a solid spill, carefully sweep or scoop the material. Avoid actions that create dust.
-
Collect: Place the spilled material into a suitable, labeled container for hazardous waste disposal.[6]
-
Decontaminate: Clean the spill area with an appropriate solvent and absorbent material.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Caption: A logical flow for responding to a chemical spill.
Waste Management and Disposal
As a chlorinated heterocyclic compound, this compound requires specialized disposal to prevent environmental harm. Improper disposal, particularly through incineration at inadequate temperatures, can lead to the formation of highly toxic and persistent pollutants like dioxins and furans.[12][13]
-
Disposal Method: The material must be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing to neutralize acidic gases like HCl.[8]
-
Prohibitions: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[8] Crucially, do not discharge this chemical or its containers to sewer systems.[8]
-
Regulatory Compliance: All disposal activities must comply with federal, state, and local environmental regulations.
Toxicological and Ecological Profile
Toxicological Information: Specific toxicological studies on this compound are not readily available in the public domain.[6] The hazard assessment is primarily based on the GHS classifications provided by chemical suppliers, which are derived from its chemical structure and similarity to other known irritants. The primary known effects are irritation to the skin, eyes, and respiratory system upon exposure.[7]
Ecological Information: There is no specific data available regarding the toxicity of this compound to aquatic life (fish, daphnia, algae) or its persistence and bioaccumulative potential.[8] However, the presence of a chlorinated heterocyclic ring warrants a precautionary approach. Chlorinated organic compounds can be persistent in the environment and exhibit toxicity to aquatic organisms.[12][14] Therefore, releases into soil, drains, or waterways must be strictly avoided.[8]
References
- Benchchem. (n.d.). Personal protective equipment for handling 1,5-Dimethyl-3-phenylpyrazole.
- Echemi. (n.d.). 4-CHLORO-1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheets.
- Benchchem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
- Benchchem. (n.d.). Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
- EvitaChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
- CymitQuimica. (2024). Safety Data Sheet - 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
- PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
- TCI Chemicals. (2025). Safety Data Sheet - 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
- TCI Chemicals. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid | 127892-62-0.
- Chem-Impex. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
- Scribd. (n.d.). Chlorine Waste Disposal Strategies.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- ResearchGate. (2025). Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration.
- Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water.
- Chemdad Co. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
- Hit2Lead. (n.d.). This compound.
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Hit2Lead | this compound | CAS# 400756-39-0 | MFCD02090839 | BB-4034488 [hit2lead.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (EVT-350749) | 127892-62-0 [evitachem.com]
- 5. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid | 127892-62-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. Vita-D-Chlor - Guidance Manual for the Disposal of Chlorinated Water [vita-d-chlor.com]
An In-Depth Technical Guide to the Physicochemical Characterization of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid, with a Focus on Melting Point Determination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 127892-62-0), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] With a focus on its thermal behavior, this document outlines best practices for the accurate determination of its melting point, a critical parameter for purity assessment, formulation development, and quality control. This guide delves into the theoretical underpinnings of melting point analysis, presents detailed experimental protocols for both capillary and Differential Scanning Calorimetry (DSC) methods, and offers insights into the interpretation of thermal data. By integrating established scientific principles with practical, field-proven methodologies, this whitepaper serves as an essential resource for researchers and professionals engaged in the development of novel chemical entities.
Introduction: The Significance of a Well-Defined Melting Point
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with a molecular formula of C7H9ClN2O2 and a molecular weight of 188.61 g/mol .[1][3] It typically presents as a white to light yellow crystalline powder.[1][3] Beyond its role as a versatile chemical building block, the precise determination of its physical properties is paramount for its effective application in research and development.[1]
The melting point of a crystalline solid is a fundamental thermodynamic property that provides a wealth of information. It is a sensitive indicator of purity, with impurities typically causing a depression and broadening of the melting range. In the context of drug development, a sharp and well-defined melting point is often the first indicator of a highly purified active pharmaceutical ingredient (API). Furthermore, the melting point is a critical parameter that influences:
-
Solubility and Dissolution Rate: The energy required to break the crystal lattice, as reflected in the melting point, is related to the solubility of a compound.
-
Polymorph Screening: Different crystalline forms (polymorphs) of a compound will exhibit distinct melting points. The identification and characterization of polymorphs are crucial due to their potential impact on bioavailability, stability, and manufacturability.
-
Formulation Development: The melting point dictates the selection of appropriate manufacturing processes, such as hot-melt extrusion or granulation.
-
Chemical Stability: The thermal stability of a compound can be inferred from its melting behavior.
Physicochemical Properties of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid
A summary of the key physicochemical properties of the title compound is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 127892-62-0 | [1][3] |
| Molecular Formula | C7H9ClN2O2 | [1][3] |
| Molecular Weight | 188.61 g/mol | [1][3] |
| Appearance | White to light yellow crystalline powder | [1][3] |
| Melting Point | 162-166 °C | [1][3] |
| Boiling Point (Predicted) | 339.5 ± 42.0 °C | [4][5][6] |
| Density (Predicted) | 1.40 ± 0.1 g/cm³ | [3][4] |
| InChI Key | NXAIFVHVBHMNJS-UHFFFAOYSA-N | [1][3] |
Table 1: Physicochemical Properties of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid
Experimental Determination of Melting Point: A Dual-Method Approach
To ensure the accuracy and reliability of the melting point determination, a dual-method approach employing both the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC) is recommended. This provides a self-validating system where the results from both techniques can be compared and correlated.
Capillary Melting Point Determination
This classical technique provides a visual assessment of the melting process and is an excellent preliminary method for purity assessment.
-
Sample Preparation:
-
Ensure the sample of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is completely dry and homogenous. If necessary, gently grind the crystalline powder to a fine consistency.
-
Pack a capillary tube (sealed at one end) with the sample to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.
-
-
Apparatus Calibration:
-
Prior to sample analysis, calibrate the melting point apparatus using certified reference standards with known melting points (e.g., benzophenone, caffeine). This ensures the accuracy of the temperature readings.
-
-
Measurement:
-
Place the packed capillary tube into the heating block of the apparatus.
-
Set a heating rate of approximately 10 °C/min for a rapid initial scan to determine the approximate melting range.
-
For a more precise measurement, repeat the experiment with a fresh sample, setting a slower heating rate of 1-2 °C/min starting from a temperature approximately 20 °C below the previously determined approximate melting point.
-
Record the temperature at which the first liquid droplet is observed (onset of melting) and the temperature at which the entire sample has melted (completion of melting). This range is the melting point of the sample.
-
-
Sharp Melting Range (0.5-1 °C): Indicative of a highly pure compound.
-
Broad Melting Range (>2 °C): Suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider temperature range.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more quantitative and detailed picture of the melting process.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid into an aluminum DSC pan.
-
Hermetically seal the pan.
-
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
-
Measurement:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.
-
Record the heat flow as a function of temperature. The melting of the sample will be observed as an endothermic peak on the DSC thermogram.
-
The DSC thermogram provides several key parameters:
-
Onset Temperature: The temperature at which the melting process begins. This is often considered the most representative value for the melting point of a pure substance.
-
Peak Temperature: The temperature at which the heat flow is at its maximum.
-
Enthalpy of Fusion (ΔHfus): The area under the melting peak, which corresponds to the energy required to melt the sample. This value is useful for polymorphism and crystallinity studies.
Synthesis and Potential Impurities
An understanding of the synthetic route to 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is crucial for anticipating potential impurities that could affect its melting point. A common synthetic pathway involves the chlorination of a pyrazole precursor. For instance, methods using electrochemical chlorination or reagents like hydrochloric acid and hydrogen peroxide have been described.[7][8]
Potential impurities could include:
-
Unreacted starting materials.
-
Byproducts from side reactions.
-
Residual solvents from the reaction or purification steps.
The presence of these impurities will lead to a depression and broadening of the melting point. Therefore, purification techniques such as recrystallization are essential to obtain a highly pure product with a sharp melting point.
Conclusion: Establishing a Benchmark for Quality
The accurate determination of the melting point of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a critical step in its characterization and application. The established melting point range of 162-166 °C serves as a benchmark for purity and quality control.[1][3] By employing a dual-method approach of capillary melting point determination and Differential Scanning Calorimetry, researchers can obtain a comprehensive and reliable thermal profile of this important chemical intermediate. This in-depth understanding of its physicochemical properties is fundamental to its successful utilization in the development of novel pharmaceuticals and agrochemicals.
Visualizations
Figure 1: Experimental workflow for the determination of the melting point of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
References
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid - Benchchem.
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | 127892-62-0 - Sigma-Aldrich.
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid - EvitaChem.
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid - ChemBK.
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | 127892-62-0 - ChemicalBook.
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid - ChemicalBook.
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | Chemsrc.
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem.
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid - MySkinRecipes.
- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google P
- 127892-62-0(4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid) Product Description - ChemicalBook.
- 4-Chloro-3-Ethy-1-Methyl-1H-Pyrazole-5-Carboxylic Acid - Conchain Biotech.
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid - Scimplify.
- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google P
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid - PharmaCompass.com.
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid | 127892-62-0 - TCI Chemicals.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid [myskinrecipes.com]
- 3. Buy 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (EVT-350749) | 127892-62-0 [evitachem.com]
- 4. chembk.com [chembk.com]
- 5. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS#: 127892-62-0 [m.chemicalbook.com]
- 6. CAS#:127892-62-0 | 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | Chemsrc [chemsrc.com]
- 7. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 8. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
"molecular weight of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid"
An In-Depth Technical Guide to the Molecular Weight Determination of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid
For research scientists and professionals in drug development, the precise characterization of a molecule is the bedrock of any successful project. An unambiguous determination of molecular weight is a critical first step, confirming identity, purity, and providing the foundation for all subsequent quantitative work. This guide provides a detailed examination of the theoretical principles and practical methodologies for determining the molecular weight of this compound, a substituted heterocyclic compound of interest in medicinal and agrochemical research.
Compound Profile: this compound
Before delving into experimental determination, it is essential to establish the theoretical identity of the target compound. This molecule is a pyrazole derivative, featuring a five-membered heterocyclic ring containing two adjacent nitrogen atoms, substituted with chloro, ethyl, and carboxylic acid functional groups.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₆H₇ClN₂O₂ | [1] |
| CAS Number | 400756-39-0 | [1] |
| Calculated Molecular Weight | 174.59 g/mol | N/A |
| Monoisotopic Mass | 174.01961 Da | N/A |
| Chemical Structure | (Illustrative Structure) | N/A |
Note: The calculated molecular weight (average molar mass) is the weighted average of the masses of all the natural isotopes of the elements in the formula. The monoisotopic mass is the mass calculated using the most abundant isotope of each element. Mass spectrometry measures monoisotopic mass.
Theoretical Molecular Weight Calculation
The molecular weight is the sum of the atomic masses of all atoms in a molecule.[2] The calculation based on the molecular formula C₆H₇ClN₂O₂ provides the theoretical average molar mass.
-
Carbon (C): 6 atoms × 12.011 u = 72.066 u
-
Hydrogen (H): 7 atoms × 1.008 u = 7.056 u
-
Chlorine (Cl): 1 atom × 35.453 u = 35.453 u
-
Nitrogen (N): 2 atoms × 14.007 u = 28.014 u
-
Oxygen (O): 2 atoms × 16.000 u = 32.000 u
-
Total Molecular Weight: 72.066 + 7.056 + 35.453 + 28.014 + 32.000 = 174.589 g/mol
This theoretical value serves as the benchmark against which all experimental results are compared.
Experimental Verification of Molecular Weight
While the theoretical calculation is straightforward, experimental verification is imperative to confirm the identity and purity of a synthesized or isolated sample. The two primary, complementary techniques for a small organic molecule like this are Mass Spectrometry and Elemental Analysis.
Mass Spectrometry (MS)
Mass spectrometry is the most direct and precise technique for determining the molecular weight of a small molecule.[2] It measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like this compound, which possesses a polar carboxylic acid group, Electrospray Ionization (ESI) is the preferred method.
Causality Behind Experimental Choice (Expertise): ESI is a "soft" ionization technique, meaning it imparts minimal energy to the analyte during the ionization process. This is crucial for preventing fragmentation and ensuring the detection of the intact molecular ion.[3] The acidic proton on the carboxylic acid group is readily lost, making it ideal for negative ion mode ESI ([M-H]⁻). Alternatively, the nitrogen atoms in the pyrazole ring can be protonated, making it suitable for positive ion mode ([M+H]⁺). This dual capability provides a robust cross-validation of the result.
This protocol is designed for a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Sample Preparation:
-
Accurately weigh and dissolve the purified compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a final concentration of 1-10 µg/mL.
-
For positive ion mode , add 0.1% formic acid to the solution to facilitate protonation ([M+H]⁺).
-
For negative ion mode , add 0.1% ammonium hydroxide or use a mobile phase with a basic pH to facilitate deprotonation ([M-H]⁻).[3]
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
Instrumentation & Parameters (Typical):
-
LC System: Agilent 1200 Series or equivalent.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI).
-
Infusion: Direct infusion via syringe pump at 5-10 µL/min or injection via LC.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Ion Source Temperature: 150 - 300 °C.[3]
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Acquisition & Interpretation:
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Expected Result (Positive Mode): A prominent peak at m/z 175.0274, corresponding to the [M+H]⁺ ion (174.0196 + 1.0078).
-
Expected Result (Negative Mode): A prominent peak at m/z 173.0120, corresponding to the [M-H]⁻ ion (174.0196 - 1.0078).
-
Trustworthiness: The presence of the characteristic chlorine isotope pattern (a second peak at [M+2] with roughly one-third the intensity of the main peak) provides definitive confirmation of a chlorine-containing compound.
-
Caption: Workflow for molecular weight determination via ESI-MS.
Elemental Analysis (EA)
Elemental analysis provides the mass percentages of the constituent elements in a compound, which is used to determine the empirical formula—the simplest whole-number ratio of atoms.[4][5] When combined with the molecular weight from mass spectrometry, it allows for the unambiguous confirmation of the molecular formula.[6]
Causality Behind Experimental Choice (Expertise): While mass spectrometry provides the total mass, elemental analysis validates the atomic constituents. A common experimental error could lead to a product with the correct mass but the wrong elemental composition (an isomer, for instance). CHN analysis is a standard, robust combustion method that confirms the core organic framework. This self-validating system—where the experimental mass must match the mass of the experimentally determined formula—is a pillar of trustworthy characterization.
-
Sample Preparation:
-
Ensure the sample is meticulously purified (e.g., via recrystallization or chromatography) and thoroughly dried to remove residual solvents and water.
-
Accurately weigh approximately 2-3 mg of the sample into a tin capsule.
-
-
Instrumentation & Parameters (Typical):
-
Analyzer: An automated CHN elemental analyzer.
-
Combustion: The sample is combusted in a furnace at ~900-1000 °C in a stream of pure oxygen.
-
Conversion: All carbon is converted to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
Separation & Detection: The product gases are separated by a gas chromatography column and measured by a thermal conductivity detector.
-
-
Data Acquisition & Interpretation:
-
The instrument software calculates the percentage by mass of C, H, and N.
-
Theoretical Percent Composition (C₆H₇ClN₂O₂):
-
%C = (72.066 / 174.589) × 100 = 41.28%
-
%H = (7.056 / 174.589) × 100 = 4.04%
-
%N = (28.014 / 174.589) × 100 = 16.05%
-
-
Trustworthiness: The experimental percentages for C, H, and N must agree with the theoretical values, typically within a ±0.4% tolerance. Chlorine and oxygen percentages can be inferred by difference or determined by separate specific analyses.
-
Caption: Logic for confirming a molecular formula using MS and EA.
Conclusion
The determination of the molecular weight of this compound is a multi-faceted process that relies on both theoretical calculation and rigorous experimental validation. The calculated molecular weight of 174.59 g/mol is the primary reference point. High-resolution mass spectrometry, particularly using ESI, provides the most direct and accurate measurement of the monoisotopic mass. This is powerfully complemented by elemental analysis, which confirms the constituent atoms and their ratios. By employing both techniques, researchers can achieve an unambiguous and trustworthy characterization of the molecule, a non-negotiable standard for advancing scientific discovery and drug development.
References
-
Determining the Empirical Formula from an Elemental Analysis - ChemCollective . ChemCollective. [Link]
-
Molecular Weight Determination - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
Stoichiometry: Elemental Analysis . University of Wisconsin-Madison. [Link]
-
Molecular Weight Determination . Impact Analytical. [Link]
-
percent_composition . University of Massachusetts. [Link]
-
Determining Empirical and Molecular Formulas | OpenStax Chemistry 2e 3.2 - YouTube . OpenStax. [Link]
-
Elemental Analysis: Empirical and Molecular Formulas - YouTube . Professor Dave Explains. [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC - NIH . National Institutes of Health. [Link]
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 5. youtube.com [youtube.com]
- 6. percent_composition [westfield.ma.edu]
"starting materials for 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid synthesis"
An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid
Introduction
This compound is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its substituted pyrazole scaffold is a key pharmacophore found in numerous active compounds. The strategic placement of the chloro, ethyl, and carboxylic acid groups provides multiple points for further chemical modification, making it a valuable intermediate for the synthesis of complex molecular targets.[1][3]
This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of the primary synthetic routes to this target molecule. We will move beyond a simple recitation of steps to explore the underlying chemical logic, the critical decision points in selecting starting materials, and the causal relationships that dictate the success of a given synthetic strategy. The focus is on providing researchers and process chemists with a robust framework for designing an efficient, scalable, and reliable synthesis.
Retrosynthetic Analysis and Core Synthetic Strategies
A retrosynthetic analysis of this compound reveals that the synthesis can be disconnected at several key bonds. This leads to two primary, logically distinct strategies for its construction, differing fundamentally in the timing of the pyrazole ring formation relative to the installation of its substituents.
-
Route A: Post-Cyclization Functionalization. This strategy begins with a pre-formed pyrazole ring, which is then sequentially functionalized. The core workflow involves N-ethylation of a pyrazole ester, followed by chlorination at the C4 position, and concluding with ester hydrolysis.
-
Route B: Convergent Ring Synthesis. This approach constructs the substituted pyrazole ring from acyclic precursors in a single cyclocondensation step. This strategy incorporates the N-ethyl group during ring formation by using ethylhydrazine as a key starting material.
The choice between these strategies is a critical decision dictated by factors such as the commercial availability and cost of starting materials, desired scalability, and control over regiochemistry.
Sources
Methodological & Application
Strategic Synthesis of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: A Key Intermediate for Drug Discovery
An Application Note for Medicinal Chemistry Professionals
Abstract: This application note provides a comprehensive, field-proven guide for the synthesis of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, a highly valuable scaffold in modern medicinal chemistry. Pyrazole derivatives are foundational to numerous therapeutic agents due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. The strategic introduction of chloro, ethyl, and methyl substituents on the pyrazole core offers medicinal chemists precise control over the molecule's steric and electronic properties, enabling the fine-tuning of its pharmacological profile. We present a robust, multi-step synthesis beginning from readily available starting materials, detailing not only the protocols but also the scientific rationale behind key experimental choices. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable route to this important intermediate.
Introduction and Strategic Importance
The pyrazole ring is a privileged heterocyclic motif in drug discovery, forming the core of numerous approved drugs and clinical candidates. Its unique arrangement of nitrogen atoms allows for versatile interactions with biological targets through hydrogen bonding and dipole interactions. The specific target molecule, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, serves as a critical building block. The carboxylic acid at the C5 position acts as a versatile handle for amide bond formation or other conjugations, the N1-methyl group prevents tautomerization and provides a fixed interaction point, the C3-ethyl group modulates lipophilicity, and the C4-chloro atom can act as a blocking group or a key pharmacophoric element[4].
This guide details a logical and efficient three-step synthetic pathway:
-
Pyrazole Ring Formation: A regioselective Knorr-type condensation to construct the core heterocyclic system.
-
Electrophilic Chlorination: Strategic installation of a chlorine atom at the electron-rich C4 position.
-
Saponification: Hydrolysis of the ester intermediate to yield the final carboxylic acid.
The following workflow diagram provides a high-level overview of the synthetic strategy.
Caption: High-level overview of the three-step synthesis.
Experimental Protocols and Scientific Rationale
This section provides detailed, step-by-step methodologies. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Step 1: Synthesis of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
The foundational step is the construction of the pyrazole ring via the condensation of a β-dicarbonyl compound with a substituted hydrazine. The Knorr pyrazole synthesis is a classic and reliable method for this transformation[5][6]. The reaction of ethyl 2-formylbutanoate with methylhydrazine is employed here. The use of methylhydrazine introduces the critical N1-methyl group; however, this reaction can yield two regioisomers. The reaction conditions, particularly the pH, can influence the regioselectivity. An acidic medium generally favors the formation of the desired 1,3,5-substituted pyrazole.
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-formylbutanoate (14.4 g, 0.1 mol) and absolute ethanol (100 mL).
-
Slowly add methylhydrazine (5.1 g, 0.11 mol) to the solution at room temperature. A mild exotherm may be observed.
-
Add 3-4 drops of glacial acetic acid to catalyze the reaction and improve regioselectivity towards the N1-methylated product.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate).
-
After completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting oil in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography on silica gel to afford Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate as a colorless to pale yellow oil.
Step 2: Synthesis of Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution, particularly at the C4 position[7]. We employ Trichloroisocyanuric acid (TCCA) as the chlorinating agent. TCCA is an efficient, safe-to-handle, and cost-effective source of electrophilic chlorine, making it a greener alternative to reagents like sulfuryl chloride[1][2][8].
Protocol:
-
In a 250 mL round-bottom flask protected from light, dissolve Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate (9.1 g, 0.05 mol) in acetonitrile (75 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, prepare a solution of Trichloroisocyanuric acid (TCCA) (4.65 g, 0.02 mol, providing 0.06 mol of 'active' chlorine) in acetonitrile (50 mL). Note: TCCA should be handled with care as it is a strong oxidizing agent.
-
Add the TCCA solution dropwise to the cooled pyrazole solution over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours (or until TLC indicates full consumption of the starting material).
-
Quench the reaction by slowly adding a 10% aqueous solution of sodium sulfite (50 mL) to neutralize any remaining TCCA.
-
Remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with water (1 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to yield the crude product, which can be purified by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to give Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate.
Reaction Mechanism: Electrophilic Chlorination
The mechanism proceeds via a classic electrophilic aromatic substitution pathway. The TCCA acts as a source for an electrophilic chlorine species (Cl⁺), which is attacked by the π-system of the electron-rich pyrazole ring to form a stabilized cationic intermediate (sigma complex). Subsequent deprotonation at the C4 position restores aromaticity and yields the chlorinated product[7].
Caption: Mechanism of electrophilic chlorination of the pyrazole ring.
Step 3: Synthesis of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
The final step is a standard saponification reaction to convert the ethyl ester into the desired carboxylic acid. This is achieved by base-mediated hydrolysis, followed by an acidic workup to protonate the carboxylate salt[9].
Protocol:
-
Dissolve Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate (10.8 g, 0.05 mol) in a mixture of ethanol (50 mL) and water (50 mL) in a 250 mL round-bottom flask.
-
Add sodium hydroxide pellets (3.0 g, 0.075 mol) to the solution.
-
Heat the mixture to 60-70 °C and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
After the hydrolysis is complete, cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath.
-
Slowly acidify the solution to pH 2-3 by adding concentrated hydrochloric acid (approx. 6-7 mL) dropwise with vigorous stirring. A white precipitate will form.
-
Stir the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).
-
Dry the product in a vacuum oven at 50 °C to a constant weight to yield 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid as a white to off-white solid[10][11].
Data Summary and Characterization
The following table summarizes the key quantitative data for the synthetic protocol.
| Parameter | Step 1: Pyrazole Formation | Step 2: Chlorination | Step 3: Saponification |
| Primary Reactant | Ethyl 2-formylbutanoate | Ethyl 3-ethyl-1-methyl... | Ethyl 4-chloro-3-ethyl... |
| Key Reagent | Methylhydrazine | Trichloroisocyanuric acid | Sodium Hydroxide |
| Solvent | Ethanol | Acetonitrile | Ethanol/Water |
| Temperature | Reflux (~78 °C) | 0 °C to RT | 60-70 °C |
| Typical Reaction Time | 4-6 hours | 12-16 hours | 2-4 hours |
| Expected Yield | 75-85% | 80-90% | 90-98% |
Expected Characterization Data for Final Product (C₇H₉ClN₂O₂):
-
Appearance: White to off-white crystalline solid[4].
-
Molecular Weight: 188.61 g/mol [4].
-
Melting Point: 162-166 °C[4].
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~13.5 (s, 1H, -COOH), 3.8 (s, 3H, N-CH₃), 2.6 (q, 2H, -CH₂CH₃), 1.1 (t, 3H, -CH₂CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~162.0 (C=O), 145.0 (C3), 138.0 (C5), 110.0 (C4), 38.0 (N-CH₃), 20.0 (-CH₂CH₃), 13.0 (-CH₂CH₃).
-
MS (ESI-): m/z 187.0 [M-H]⁻.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | - Incomplete reaction.- Formation of regioisomer. | - Increase reflux time.- Confirm catalyst addition.- Isolate and characterize both isomers; regioselective N-methylation might be needed for higher purity[12][13][14]. |
| Incomplete chlorination in Step 2 | - Insufficient chlorinating agent.- Deactivation of TCCA. | - Ensure TCCA is fresh and dry.- Increase stoichiometry of TCCA slightly (e.g., to 0.45 eq).- Protect reaction from light. |
| Product fails to precipitate in Step 3 | - Insufficient acidification.- Product is too soluble in the final mixture. | - Check pH with paper; add more acid if necessary to reach pH 2.- If product remains dissolved, extract the acidified aqueous layer with ethyl acetate or dichloromethane. |
| Final product is discolored | - Impurities from previous steps carried over.- Degradation during drying. | - Recrystallize the final product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).- Ensure drying temperature does not exceed 60 °C. |
Conclusion
This application note details a reliable and well-characterized three-step synthesis for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. By providing not only the protocols but also the underlying chemical principles and troubleshooting advice, this guide empowers medicinal chemists to efficiently produce this versatile intermediate. The successful synthesis of this scaffold opens the door to the creation of extensive compound libraries for screening and the development of next-generation therapeutics.
References
- Green Chemistry. (n.d.). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. RSC Publishing.
- Katritzky, A. R., et al. (2001). Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. The Journal of Organic Chemistry, 66(20), 6787-91.
- MDPI. (n.d.). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.
- Organic Chemistry Portal. (2008). Regioselective Two-Component Synthesis of Polysubstituted Pyrazoles.
- ACS Publications. (n.d.). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
- Green Chemistry. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid.
- ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
- RSC Publishing. (n.d.). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid.
- Semantic Scholar. (n.d.). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
- Katritzky, A. R., et al. (n.d.). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. ACS Publications.
- ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- PubMed. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
- R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
- American Chemical Society. (n.d.). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles.
- Ingenta Connect. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- Benchchem. (n.d.). Unraveling the Reactivity of Chlorinated Pyrazoles: A Comparative Guide to 3-Chloro and 5-Chloro Isomers.
- ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
- RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.
- ResearchGate. (n.d.). Synthesis of pyrazole-5-carboxylic acid (84);....
- Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
- NIH. (n.d.). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes.
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- Kim, J. K., et al. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. RSC Publishing. DOI:10.1039/D0OB01228A.
- MySkinRecipes. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
- NIH. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
- ResearchGate. (n.d.). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
- ResearchGate. (n.d.). A pictorial representation of various perspectives in ethyl 4-formyl-1-aryl-1H-pyrazole-3-carboxylate for the synthesis of pyrazole-fused frameworks.
- ChemBK. (2024). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
- ChemicalBook. (2023). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
- ResearchGate. (n.d.). Esterification of pyrazole-3- and 4-carboxylic acids.
- Chem-Impex. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
- PubMed. (n.d.). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates.
- NIH. (n.d.). Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate.
- Organic Chemistry Portal. (2006). Pyrazole synthesis.
- PubMed. (n.d.). defining the pyrazole core structure and the orientation of substituents in the ligand binding pocket of the estrogen receptor.
- DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
Sources
- 1. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | 127892-62-0 [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Synthetic Versatility of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic Acid: A Guide for Advanced Organic Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern drug discovery and agrochemical development, the pyrazole nucleus stands as a "privileged scaffold"—a molecular framework that consistently imparts desirable biological activity.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapeutics and advanced agricultural products.[2] Within this important class of heterocycles, 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid emerges as a highly versatile and valuable building block.
This technical guide provides researchers, medicinal chemists, and process development scientists with a comprehensive overview of the applications and synthetic protocols involving this compound. We will delve into the causality behind experimental choices, offering not just step-by-step instructions but also the strategic thinking that underpins successful synthesis. The protocols described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.
The strategic placement of the chloro, ethyl, and carboxylic acid functionalities on the pyrazole ring makes this molecule a potent synthon for a variety of chemical transformations. The carboxylic acid group serves as a handle for amide and ester formation, allowing for the introduction of diverse molecular fragments. The chloro substituent can be utilized in cross-coupling reactions or can modulate the electronic properties of the ring system. The N-ethyl group enhances solubility and can influence the conformational preferences of the final molecule, which is often crucial for biological activity.
This guide will focus on two primary applications of this building block: the synthesis of advanced agrochemicals and the construction of potent kinase inhibitors for therapeutic applications.
Part 1: Application in Agrochemical Synthesis - The Gateway to Pyrazole Amide Pesticides
The pyrazole carboxamide scaffold is a well-established pharmacophore in the agrochemical industry, with several commercial products demonstrating potent insecticidal and fungicidal activity. This compound is a key intermediate in the synthesis of these complex molecules, most notably in the production of pesticides like Tolfenpyrad (using the analogous 1-methyl derivative).[3]
The core transformation in the synthesis of these agrochemicals is the formation of an amide bond between the pyrazole carboxylic acid and a suitable amine. We will explore two robust and scalable methods to achieve this critical coupling.
Protocol 1.1: Direct Amide Coupling via Acyl Chloride Formation
This classic and reliable two-step method involves the initial activation of the carboxylic acid to the more reactive acyl chloride, followed by condensation with the desired amine.
Causality and Experimental Choices:
-
Activation: The conversion of the carboxylic acid to an acyl chloride is essential because the direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable dehydration reaction that requires high temperatures. The acyl chloride is a much stronger electrophile, allowing the reaction to proceed under mild conditions.
-
Reagent Selection: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. It is a liquid that is easily measured and its byproducts (SO₂ and HCl) are gaseous, which simplifies their removal from the reaction mixture. Oxalyl chloride is another excellent alternative, often used for its milder reaction conditions.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial in the second step to neutralize the HCl generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.
Experimental Workflow:
Sources
The Lynchpin of Modern Agrochemicals: Application Notes for 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid
Foreword: A Versatile Scaffold for Crop Protection
In the landscape of modern agrochemical research, the relentless pursuit of novel, effective, and selective active ingredients is paramount. Among the privileged heterocyclic structures, the pyrazole ring system has emerged as a cornerstone for the development of high-performance fungicides and herbicides. At the heart of many of these innovations lies 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid , a key intermediate that serves as a versatile scaffold for a new generation of crop protection solutions. Its strategic substitution with chloro and ethyl groups provides a unique electronic and steric profile, making it an ideal starting point for the synthesis of potent bioactive molecules.
This technical guide provides an in-depth exploration of the application of this compound in agrochemical research. We will delve into its primary application in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, providing detailed protocols for synthesis and bio-evaluation. Furthermore, we will explore its emerging potential in the development of next-generation herbicides. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical intermediate in their discovery pipelines.
Part 1: The Fungicidal Powerhouse - Pyrazole Carboxamides as SDH Inhibitors
The most prominent and commercially successful application of this compound is as a precursor to the pyrazole carboxamide class of fungicides.[1] These compounds have demonstrated broad-spectrum activity against a wide array of devastating plant pathogens.[1]
Mechanism of Action: Targeting Fungal Respiration
Pyrazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1] By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone, effectively halting cellular respiration.[1] This disruption leads to a rapid depletion of ATP, the cell's primary energy currency, and ultimately results in fungal cell death.[1]
Caption: Mechanism of action of pyrazole carboxamide fungicides.
Synthesis of Bioactive Amides: A Step-by-Step Protocol
The conversion of this compound into its biologically active amide derivatives is a straightforward process, typically involving a two-step reaction.
Protocol 1: Synthesis of N-Aryl-4-chloro-1-ethyl-1H-pyrazole-5-carboxamides
Step 1: Synthesis of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride
-
To a stirred solution of this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.5-2.0 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 4-Chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Amidation with a Substituted Aniline
-
Dissolve the desired substituted aniline (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the crude 4-Chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride (1 equivalent) in the same anhydrous solvent dropwise to the aniline solution with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, followed by a dilute acid solution (e.g., 1M HCl) to remove excess base, and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final N-aryl-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide.
Caption: General synthesis workflow for fungicidal pyrazole carboxamides.
In Vitro Antifungal Activity Assessment
The efficacy of newly synthesized pyrazole carboxamide derivatives is determined through in vitro antifungal assays against a panel of economically important plant pathogens.
Protocol 2: Mycelial Growth Inhibition Assay (Agar Dilution Method)
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Media Preparation: Prepare potato dextrose agar (PDA) and sterilize by autoclaving. Allow the agar to cool to approximately 50-60 °C.
-
Incorporation of Test Compounds: Add appropriate volumes of the stock solutions to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate containing only DMSO at the highest concentration used.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, onto the center of each agar plate.
-
Incubation: Incubate the plates at 25-28 °C in the dark until the mycelial growth in the control plate reaches the edge of the plate.
-
Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] × 100
-
Where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.
-
-
EC₅₀ Determination: The effective concentration required to inhibit 50% of mycelial growth (EC₅₀) can be determined by probit analysis of the inhibition data.
Table 1: Representative Antifungal Activity of Pyrazole Carboxamide Derivatives
| Compound Class | Target Pathogen | EC₅₀ (µg/mL) | Reference |
| Pyrazole-Thiazole Carboxamides | Rhizoctonia cerealis | 5.11 - 8.14 | [2] |
| Pyrazole-Thiazole Carboxamides | Puccinia sorghi | >80% inhibition at 10 µg/mL | [2] |
| Pyrazole Carboxamides | Sclerotinia sclerotiorum | 2.04 - 15.2 | [1] |
| Pyrazole Carboxamide Thiazoles | Valsa mali | 1.77 - 1.97 | [3] |
| Pyrazole Carboxamide Thiazoles | Rhizoctonia solani | 3.79 | [3] |
Part 2: Emerging Applications in Herbicide Discovery
While the fungicidal applications of pyrazole carboxamides are well-established, the inherent biological activity of the pyrazole scaffold also extends to herbicidal action.[4] Derivatives of this compound are being explored as potential herbicides, often targeting different biochemical pathways than their fungicidal counterparts.
Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
A significant number of pyrazole-based herbicides function as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] This enzyme is crucial in the biosynthesis of plastoquinone and tocopherol, which are essential for carotenoid biosynthesis. Inhibition of HPPD leads to a depletion of these vital compounds, resulting in the characteristic bleaching of new plant tissues due to the photooxidation of chlorophyll, followed by plant death.[1]
Greenhouse Screening Protocols for Herbicidal Activity
Initial evaluation of the herbicidal potential of novel compounds derived from this compound is conducted in a controlled greenhouse environment.
Protocol 3: Post-Emergence Herbicidal Activity Assay
-
Plant Cultivation: Grow various weed species (e.g., Digitaria sanguinalis, Abutilon theophrasti, Amaranthus retroflexus) in pots containing a standard potting mix until they reach the 2-4 leaf stage.
-
Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent (e.g., acetone) with a surfactant and dilute with water to the desired application rates (e.g., 75, 150, 300 g a.i./ha).
-
Application: Apply the test solutions as a foliar spray to the weeds using a calibrated laboratory sprayer. Include a solvent-only control and a commercial standard herbicide for comparison.
-
Evaluation: After 14-21 days, visually assess the herbicidal effect on a percentage scale, where 0% represents no injury and 100% represents complete plant death. Record symptoms such as chlorosis, necrosis, and growth inhibition.
Protocol 4: Pre-Emergence Herbicidal Activity Assay
-
Pot Preparation: Fill pots with soil and sow seeds of the target weed species at a uniform depth.
-
Application: Apply the test solutions, prepared as in the post-emergence assay, to the soil surface.
-
Watering: Water the pots to incorporate the herbicide into the upper soil layer.
-
Evaluation: After 21 days, count the number of emerged and healthy seedlings in each pot and compare to the untreated control to determine the percentage of inhibition.
Table 2: Representative Herbicidal Activity of Pyrazole Derivatives
| Compound Class | Application | Weed Species | Activity at 150 g a.i./hm² | Reference |
| Phenylpyridine Pyrazoles | Post-emergence | Digitaria sanguinalis | 50-60% inhibition | [5] |
| Phenylpyridine Pyrazoles | Post-emergence | Abutilon theophrasti | 50-60% inhibition | [5] |
| Phenylpyridine Pyrazoles | Post-emergence | Eclipta prostrata | 50-60% inhibition | [5] |
Conclusion: A Foundation for Future Innovation
This compound stands as a testament to the power of heterocyclic chemistry in addressing critical challenges in agriculture. Its role as a foundational building block for potent SDHI fungicides has significantly impacted global food production. The expanding research into its utility for developing novel herbicides underscores its continued relevance and potential. The protocols and data presented herein provide a framework for researchers to harness the potential of this versatile intermediate, paving the way for the discovery of the next generation of innovative and sustainable crop protection solutions.
References
-
Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. Pest Management Science, 75(11), 2892-2900. Available at: [Link]
-
Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. Available at: [Link]
-
Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. PubMed, 37530869. Available at: [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(12), 643-650. Available at: [Link]
-
Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjugated Alkyne Structural Motif. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6296. Available at: [Link]
-
Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Molecules, 21(11), 1543. Available at: [Link]
-
An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research, 10(5), 131-135. Available at: [Link]
-
A Method for the Examination of SDHI Fungicide Resistance Mechanisms in Phytopathogenic Fungi Using a Heterologous Expression System in Sclerotinia sclerotiorum. PubMed, 33141650. Available at: [Link]
-
Design, synthesis and structure–activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science. Available at: [Link]
-
Structure-activity relationship of the compounds 1–24. ResearchGate. Available at: [Link]
-
Rational Exploration of Novel SDHI Fungicide through an Amide-β-ketonitrile Bioisosteric Replacement Strategy. Journal of Agricultural and Food Chemistry, 71(14), 5557-5567. Available at: [Link]
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. MySkinRecipes. Available at: [Link]
-
Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates. Molecules, 20(12), 21535-21546. Available at: [Link]
-
Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. PubMed, 38450701. Available at: [Link]
-
Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. Pest Management Science, 75(12), 3295-3303. Available at: [Link]
-
Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors. Pest Management Science. Available at: [Link]
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52924. Available at: [Link]
-
Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide. International Journal of Scientific and Research Publications, 4(4). Available at: [Link]
-
Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 5(25), 15555-15563. Available at: [Link]
- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. Google Patents.
- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.
Sources
- 1. Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Greenhouse Weed Control | NC State Extension Publications [content.ces.ncsu.edu]
- 5. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Antibacterial Agents from Pyrazole Carboxylic Acids
Introduction: The Pyrazole Scaffold as a Privileged Structure in Antibacterial Drug Discovery
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, threatening to undermine modern medicine.[1] This has catalyzed an urgent search for novel antibacterial agents with new mechanisms of action. Among the heterocyclic compounds being explored, the pyrazole nucleus has emerged as a "privileged scaffold" due to its versatile synthetic accessibility and wide range of pharmacological activities, including potent antibacterial effects.[2][3][4] Pyrazole carboxylic acids and their derivatives, in particular, offer a rich chemical space for modification, enabling the fine-tuning of antibacterial potency, selectivity, and pharmacokinetic properties.[2][5]
This guide provides a comprehensive, experience-driven framework for researchers engaged in the discovery and preclinical development of antibacterial agents derived from pyrazole carboxylic acids. It moves beyond simple procedural descriptions to explain the scientific rationale behind experimental choices, ensuring a robust and logically sound development cascade from initial synthesis to preliminary in vivo evaluation. The protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility.
Section 1: Synthesis of Pyrazole Carboxylic Acid Amide Derivatives
Application Note: The Rationale of Synthesis
The foundational step in this discovery pipeline is the chemical synthesis of a library of candidate compounds. A common and effective strategy involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form the core pyrazole ring.[6] The resulting pyrazole carboxylic acid is an exceptionally versatile intermediate. Conversion to an acid chloride allows for facile reaction with a diverse range of amines to generate a library of amides. This amide linkage is strategic; it serves as a key point for structural modification to explore the structure-activity relationship (SAR), influencing factors like cell permeability, target engagement, and metabolic stability.[7]
Sources
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for the Synthesis of Novel Anticancer Compounds Using 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and preliminary in vitro evaluation of novel anticancer compounds derived from 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, with several FDA-approved drugs targeting various malignancies.[1] This guide details the design rationale, step-by-step synthetic protocols for derivatization via amide coupling and Suzuki cross-coupling reactions, analytical characterization of the synthesized compounds, and protocols for in vitro anticancer screening using the MTT assay. The causality behind experimental choices is explained to provide field-proven insights and ensure the trustworthiness and reproducibility of the described methods.
Introduction: The Promise of Pyrazole Scaffolds in Oncology
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is a cornerstone in the development of a wide array of therapeutic agents due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The versatility of the pyrazole ring allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties to achieve desired therapeutic effects.[2]
A number of pyrazole-containing compounds have been successfully developed into anticancer drugs. For instance, Crizotinib is a potent inhibitor of anaplastic lymphoma kinase (ALK) and is used in the treatment of non-small cell lung cancer (NSCLC).[4][5][6][7] Celecoxib, another pyrazole-based drug, is a selective COX-2 inhibitor with demonstrated anticancer effects through both COX-2 dependent and independent mechanisms.[8][9][10][11][12] These successes underscore the vast potential of the pyrazole scaffold in oncology drug discovery.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a versatile starting material for the synthesis of novel pyrazole derivatives. Its key structural features – a reactive carboxylic acid group, a strategically placed chlorine atom, and alkyl substitutions – provide multiple avenues for chemical modification to explore the structure-activity relationship (SAR) and develop potent and selective anticancer agents.[13]
Design Rationale: Crafting Novel Anticancer Agents
The design of novel anticancer compounds from the 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid scaffold is guided by established principles of medicinal chemistry and the known mechanisms of action of pyrazole-based drugs. The two primary sites for modification on the starting material are the carboxylic acid group at the 5-position and the chlorine atom at the 4-position.
Modification at the 5-Carboxylic Acid Group: Amide Bond Formation
The carboxylic acid functionality can be readily converted to a wide range of amides through coupling with various amines. This strategy is attractive because the resulting carboxamide group can participate in hydrogen bonding interactions with biological targets, a key feature for potent enzyme inhibitors.[14] By introducing diverse amine fragments, we can modulate the compound's lipophilicity, solubility, and steric bulk, all of which are critical for pharmacokinetic and pharmacodynamic properties.
Modification at the 4-Chloro Position: Suzuki Cross-Coupling
The chlorine atom at the 4-position of the pyrazole ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[15][16][17][18][19] This reaction allows for the introduction of a variety of aryl and heteroaryl groups, significantly expanding the chemical diversity of the synthesized library. The introduction of these aromatic systems can lead to enhanced binding affinity with target proteins through π-π stacking and other non-covalent interactions.
The overall synthetic strategy is depicted in the workflow diagram below:
Synthetic Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of Pyrazole-5-carboxamides via Amide Coupling
This protocol describes the conversion of the carboxylic acid to an acid chloride, followed by reaction with an amine.
Materials:
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Desired amine (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation:
-
To a solution of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid in anhydrous DCM, add a catalytic amount of DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, remove the solvent and excess reagent under reduced pressure.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine and TEA or DIPEA in anhydrous DCM.
-
Cool the amine solution to 0 °C and slowly add the acid chloride solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
-
| Reactant | Amine | Coupling Reagent | Base | Expected Yield |
| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | Aniline | Thionyl Chloride | Triethylamine | 70-85% |
| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | Benzylamine | Oxalyl Chloride | DIPEA | 75-90% |
| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | Morpholine | Thionyl Chloride | Triethylamine | 80-95% |
Protocol 2: Synthesis of 4-Aryl/Heteroaryl Pyrazoles via Suzuki Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of the 4-chloro-pyrazole with a boronic acid.
Materials:
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid derivative (e.g., methyl ester) (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF) with water (e.g., 4:1 mixture)
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a reaction vessel, add the 4-chloro-pyrazole derivative, aryl/heteroaryl boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Reactant | Boronic Acid | Catalyst | Base | Expected Yield |
| Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 65-80% |
| Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 70-85% |
| Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 50-70% |
Characterization of Novel Compounds
The structural elucidation of the newly synthesized compounds is critical to confirm their identity and purity. A combination of spectroscopic techniques should be employed.[20][21][22][23][24]
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework of the molecule. Expected shifts for the pyrazole ring protons and carbons, as well as for the newly introduced moieties, should be observed.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.[25][26][27][28]
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the amide C=O and N-H stretches.
In Vitro Anticancer Screening
The preliminary anticancer activity of the synthesized compounds should be evaluated using a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.[29][30][31][32]
Protocol 3: MTT Assay for Cell Viability
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37 °C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds in complete medium from the DMSO stock solutions. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations.
-
Include wells for vehicle control (medium with the same concentration of DMSO) and untreated control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.
-
| Cell Line | Tissue of Origin | Compound | Expected IC₅₀ Range (µM) |
| MCF-7 | Breast Adenocarcinoma | Amide Derivative 1 | 1-50 |
| A549 | Lung Carcinoma | Amide Derivative 2 | 1-50 |
| HCT116 | Colon Carcinoma | Suzuki Product 1 | 1-50 |
| PC-3 | Prostate Carcinoma | Suzuki Product 2 | 1-50 |
Data Interpretation and Further Steps
The IC₅₀ values obtained from the MTT assay provide a quantitative measure of the cytotoxic potential of the synthesized compounds.[30] Compounds with low micromolar or nanomolar IC₅₀ values are considered promising candidates for further investigation.
Further studies for promising compounds may include:
-
Evaluation in a broader panel of cancer cell lines: To assess the spectrum of activity.
-
Mechanism of action studies: To determine how the compounds exert their anticancer effects (e.g., apoptosis assays, cell cycle analysis, kinase inhibition assays).
-
In vivo studies: To evaluate the efficacy and safety of the compounds in animal models of cancer.
Conclusion
The synthetic and screening protocols outlined in this application note provide a robust framework for the discovery of novel anticancer agents based on the 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid scaffold. By systematically exploring the chemical space through amide coupling and Suzuki cross-coupling reactions, researchers can generate diverse libraries of compounds for biological evaluation. The detailed methodologies and explanations of the underlying scientific principles are intended to empower researchers to confidently advance their drug discovery programs.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. [Link]
-
Crizotinib: A comprehensive review. (2013). PMC. [Link]
-
Crizotinib. (n.d.). Wikipedia. [Link]
-
What is the mechanism of Crizotinib? (2024). Patsnap Synapse. [Link]
-
Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. (2012). CancerNetwork. [Link]
-
An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (2024). Bentham Science Publishers. [Link]
-
Crizotinib (Xalkori): Uses, Interactions, and Mechanism of Action. (n.d.). Minicule. [Link]
-
Celecoxib inhibits prostate cancer growth. Evidence of a COX-2-independent mechanism. (2004). American Association for Cancer Research. [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. [Link]
-
The Efficacy and Safety of Celecoxib in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. (2022). MDPI. [Link]
-
Mayo Researchers Define Celecoxib Pathways And Mechanisms For Tumor Reduction. (2004). ScienceDaily. [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]
-
H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020). ResearchGate. [Link]
-
The molecular mechanisms of celecoxib in tumor development. (2020). PMC. [Link]
-
Celebrex (Celecoxib) and Cancer. (n.d.). News-Medical.Net. [Link]
-
Structure–activity relationship (SAR) of quinolinylpyrazoles as anticancer agents. (n.d.). ResearchGate. [Link]
-
Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. (2012). Molecules. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. [Link]
-
Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. (n.d.). ResearchGate. [Link]
-
Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (n.d.). PubMed. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). OUCI. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica. [Link]
-
Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [Link]
-
The mechanism of action of the anticancer activity pathway. (n.d.). ResearchGate. [Link]
-
Examples of pyrazole core structure containing FDA approved anti-cancer drugs. (n.d.). ResearchGate. [Link]
-
Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. [Link]
-
Some FDA approved drugs based on the pyrazole ring. (n.d.). ResearchGate. [Link]
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (n.d.). PubMed. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC. [Link]
-
Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (2025). Consensus. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]
-
Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (n.d.). ResearchGate. [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). NIH. [Link]
-
Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. (n.d.). PubMed. [Link]
- Process for preparation of pyrazole carboxylic acid amide. (n.d.).
-
Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. (n.d.). ResearchGate. [Link]
-
Suzuki coupling reaction of arylboronic acids with β-chloroalkyl/arylidene malonates. (n.d.). ResearchGate. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. [Link]
-
Interpretation of mass spectra. (n.d.). Unknown. [Link]
-
Mass Spectrometry of Heterocyclic Compounds. (n.d.). DTIC. [Link]
-
How to Read Mass Spectrometer Graph: A Beginner's Guide. (2025). AZoOptics. [Link]
-
Interpreting Mass Spectrometry Output. (n.d.). Waters Corporation. [Link]
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. srrjournals.com [srrjournals.com]
- 4. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crizotinib - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. sciencedaily.com [sciencedaily.com]
- 11. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 22. derpharmachemica.com [derpharmachemica.com]
- 23. visnav.in [visnav.in]
- 24. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. uni-saarland.de [uni-saarland.de]
- 26. apps.dtic.mil [apps.dtic.mil]
- 27. azooptics.com [azooptics.com]
- 28. waters.com [waters.com]
- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. atcc.org [atcc.org]
- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
"large-scale synthesis of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid"
An Application Note for the Large-Scale Synthesis of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][][3] The described multi-step synthesis is designed for large-scale production, emphasizing process safety, efficiency, and robustness. The protocol details a four-stage process: (I) pyrazole ring formation, (II) regioselective N-ethylation, (III) electrophilic chlorination, and (IV) ester hydrolysis. Each stage includes detailed procedural steps, safety protocols for hazardous reagents, and considerations for process optimization and scale-up. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction and Synthetic Strategy
Pyrazole derivatives are fundamental building blocks in medicinal chemistry and materials science, exhibiting a wide range of biological activities.[4][5][6] this compound, in particular, serves as a crucial precursor for the synthesis of various active pharmaceutical ingredients (APIs) and specialized agrochemicals.[1][] Its functionalized structure is amenable to further chemical modifications such as amide coupling and esterification.[]
The synthetic strategy outlined herein is a robust four-step process designed for efficiency and scalability. The pathway commences with the construction of the pyrazole core via a classical condensation reaction.[7][8] This is followed by a regioselective N-alkylation to install the ethyl group, a critical step that can be influenced by steric and electronic factors.[9][10] The subsequent chlorination at the C4 position is achieved using a modern, safer chlorinating agent to avoid harsh traditional reagents.[11][12] The synthesis concludes with the hydrolysis of the ester to yield the final carboxylic acid.[13][14]
This approach was selected for its high-yielding steps, use of readily available starting materials, and adaptability to large-scale manufacturing environments.
Overall Synthetic Workflow
Caption: High-level overview of the four-step synthetic pathway.
Detailed Experimental Protocols
Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Synthesis of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate
This step involves the cyclocondensation of a β-ketoester with hydrazine to form the pyrazole ring, a foundational method in pyrazole synthesis.[8]
Reagents and Materials
| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Quantity (1 mol scale) |
| Ethyl 3-oxopentanoate | 609-17-6 | 144.17 | 1.0 | 144.2 g |
| Hydrazine Hydrate (~64%) | 7803-57-8 | 50.06 | 1.05 | 52.6 g |
| Ethanol (200 proof) | 64-17-5 | 46.07 | - | 1.0 L |
| Acetic Acid, Glacial | 64-19-7 | 60.05 | cat. | ~1 mL |
Procedure
-
To a 2 L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add ethyl 3-oxopentanoate (144.2 g, 1.0 mol) and ethanol (1.0 L).
-
Stir the mixture at room temperature until the ester is fully dissolved.
-
Add a catalytic amount of glacial acetic acid (~1 mL).
-
Slowly add hydrazine hydrate (52.6 g, 1.05 mol) dropwise over 30 minutes. An exotherm may be observed. Maintain the internal temperature below 40°C using a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to reflux (~78°C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the resulting oil, add 500 mL of ethyl acetate and 500 mL of water. Transfer to a separatory funnel and shake.
-
Separate the organic layer, wash with brine (2 x 200 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a pale yellow oil.
Step 2: Synthesis of Ethyl 1-ethyl-3-ethyl-1H-pyrazole-5-carboxylate
N-alkylation of pyrazoles can yield a mixture of regioisomers.[9] This protocol uses conditions that favor the desired N1-ethylated product.
Reagents and Materials
| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Quantity (0.9 mol scale) |
| Ethyl 3-ethyl-1H-pyrazole-5-carboxylate | (from Step 1) | 168.20 | 1.0 | 151.4 g (assuming 90% yield) |
| Iodoethane | 75-03-6 | 155.97 | 1.2 | 168.4 g |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 1.5 | 186.6 g |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | - | 1.5 L |
Procedure
-
Charge a 3 L flask with the crude product from Step 1 (approx. 0.9 mol), anhydrous potassium carbonate (186.6 g, 1.5 mol), and acetonitrile (1.5 L).
-
Stir the suspension vigorously. Add iodoethane (168.4 g, 1.2 mol) to the mixture.
-
Heat the reaction to reflux (~82°C) and maintain for 8-12 hours, monitoring by TLC/HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile (2 x 100 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
The crude oil can be purified by vacuum distillation or used directly in the next step if purity is sufficient (>95% by HPLC).
Step 3: Synthesis of Ethyl 4-chloro-1-ethyl-3-ethyl-1H-pyrazole-5-carboxylate
This step utilizes Trichloroisocyanuric acid (TCCA), a safer and more environmentally benign chlorinating agent compared to traditional reagents like phosphorus oxychloride.[11][12][15] TCCA is a solid, making it easier to handle on a large scale.
Reagents and Materials
| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Quantity (0.8 mol scale) |
| Ethyl 1-ethyl-3-ethyl-1H-pyrazole-5-carboxylate | (from Step 2) | 196.25 | 1.0 | 157.0 g (assuming 90% yield) |
| Trichloroisocyanuric acid (TCCA) | 87-90-1 | 232.41 | 0.35 | 65.1 g |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | - | 1.6 L |
Procedure
-
Dissolve the pyrazole ester from Step 2 (157.0 g, 0.8 mol) in acetonitrile (1.6 L) in a 3 L flask at room temperature.
-
In a separate beaker, prepare a slurry of TCCA (65.1 g, 0.28 mol, which is 0.84 eq of 'active' chlorine) in acetonitrile (200 mL).
-
Add the TCCA slurry to the pyrazole solution portion-wise over 1 hour, maintaining the internal temperature between 20-25°C. The reaction is mildly exothermic.
-
Stir the reaction mixture at room temperature for 3-5 hours. Monitor for completion by HPLC.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium bisulfite (NaHSO₃) until a test with potassium iodide-starch paper is negative.
-
Filter the mixture to remove the cyanuric acid byproduct.
-
Concentrate the filtrate to remove most of the acetonitrile.
-
Extract the aqueous residue with ethyl acetate (3 x 400 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (200 mL), then brine (200 mL).
-
Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the chlorinated ester.
Step 4: Synthesis of this compound
The final step is a standard saponification of the ester followed by acidic workup to precipitate the desired carboxylic acid.[14]
Reagents and Materials
| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Quantity (0.7 mol scale) |
| Ethyl 4-chloro-1-ethyl-3-ethyl-1H-pyrazole-5-carboxylate | (from Step 3) | 230.69 | 1.0 | 161.5 g (assuming 90% yield) |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 2.5 | 70.0 g |
| Water | 7732-18-5 | 18.02 | - | 700 mL |
| Hydrochloric Acid (HCl), conc. (37%) | 7647-01-0 | 36.46 | - | As needed (~150 mL) |
| Methanol | 67-56-1 | 32.04 | - | 350 mL |
Procedure
-
In a 2 L flask, dissolve sodium hydroxide (70.0 g, 1.75 mol) in water (700 mL).
-
Add methanol (350 mL) to the NaOH solution.
-
Add the crude chlorinated ester from Step 3 (161.5 g, 0.7 mol) to the basic solution.
-
Heat the mixture to 60-65°C and stir for 4 hours, or until HPLC analysis shows complete consumption of the starting ester.
-
Cool the reaction mixture to 10-15°C in an ice bath.
-
Slowly and carefully acidify the solution to pH 2-3 by adding concentrated hydrochloric acid. A thick white precipitate will form.
-
Stir the slurry at 10°C for 1 hour to ensure complete precipitation.
-
Filter the solid product using a Buchner funnel.
-
Wash the filter cake with cold deionized water (3 x 200 mL) until the filtrate is neutral.
-
Dry the product in a vacuum oven at 50-60°C to a constant weight.
Process Optimization and Scale-Up Considerations
-
Heat Management: The N-ethylation and hydrolysis steps are exothermic. On a large scale, efficient heat transfer is critical. A jacketed reactor with controlled heating/cooling is recommended. The rate of reagent addition must be carefully controlled to manage the exotherm.
-
Solvent Selection: While acetonitrile is effective, its cost and disposal can be concerns at scale. Alternative solvents like dimethylformamide (DMF) for the alkylation or ethyl acetate for the chlorination could be investigated, but would require re-optimization.
-
Chlorination Safety: Although TCCA is safer than many alternatives, the quench with sodium bisulfite can release SO₂ gas. Ensure adequate ventilation and consider a scrubber for large-scale operations. An alternative chlorination method using hydrochloric acid and hydrogen peroxide has also been reported, which may offer cost and safety benefits but requires careful control to prevent over-oxidation.[16]
-
Crystallization and Purity: The final precipitation is a critical purification step. The rate of acidification, final pH, and temperature will impact crystal size and purity. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary.
-
In-Process Controls (IPCs): Implement regular HPLC or GC checks at the end of each step to ensure reaction completion and monitor impurity profiles. This allows for adjustments before proceeding to the next stage, preventing downstream issues.
Analytical Characterization
The final product should be characterized to confirm its identity and purity.
Typical Analytical Data
| Parameter | Specification |
| Appearance | White to off-white crystalline powder |
| Melting Point | 162-166 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~1.2 (t, 3H, CH₂CH ₃), ~1.4 (t, 3H, N-CH₂CH ₃), ~2.8 (q, 2H, CH ₂CH₃), ~4.4 (q, 2H, N-CH ₂CH₃), ~11.0 (br s, 1H, COOH ) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~13, ~15, ~22, ~45, ~115, ~130, ~145, ~160 |
| Mass Spec (ESI-) | [M-H]⁻ calculated for C₇H₈ClN₂O₂: 187.03; found: 187.0 |
| Purity (HPLC) | ≥ 98.0% |
Quality Control Workflow
Caption: Logical flow for quality assurance during synthesis.
Handling and Storage of Hazardous Reagents
Phosphorus Oxychloride (POCl₃) - Alternative Chlorinating Agent
While not used in the primary protocol, POCl₃ is a common reagent in similar syntheses.[6] It is highly corrosive and reacts violently with water.[17][18]
-
Handling: Always handle in a certified chemical fume hood.[17] Wear heavy-duty butyl rubber gloves, a face shield, and a chemical-resistant apron. Ensure a supply of anhydrous quenching agent (like sand or sodium carbonate) is nearby.
-
Reaction Quenching: Reactions must be quenched slowly and carefully by adding the reaction mixture to ice, never the other way around. This process generates large volumes of HCl gas.[18]
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area away from water and combustible materials.[17][19]
References
- Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry (RSC Publishing).
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI.
- Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid (2023-03-08). Green Chemistry.
- Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry.
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. EvitaChem.
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH.
- SAFETY D
- SAFETY D
- How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling? Quora.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- CAS 127892-62-0 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. BOC Sciences.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid | 127892-62-0. TCI Chemicals.
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | Chemical | Intermedi
- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
Sources
- 1. Buy 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (EVT-350749) | 127892-62-0 [evitachem.com]
- 3. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | Chemical | Intermediates | Manufactured | Supplied | PharmaCompass.com [pharmacompass.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. quora.com [quora.com]
- 19. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Application Notes and Protocols for the Purification of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic Acid
For: Researchers, scientists, and drug development professionals
Introduction
4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid is a key heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. Its purity is paramount for the successful development of downstream applications, ensuring reproducible results and adherence to stringent quality standards. This guide provides a comprehensive overview of robust purification techniques for this compound, grounded in chemical principles and practical laboratory experience. We will explore recrystallization, acid-base extraction, and column chromatography, offering detailed protocols and the scientific rationale behind each method.
Understanding the Impurity Profile
Effective purification begins with an understanding of potential impurities. The synthesis of this compound typically involves the cyclocondensation of a β-ketoester with ethylhydrazine, followed by chlorination and subsequent hydrolysis of the resulting ester.
Based on this synthetic route, common impurities may include:
-
Unreacted Starting Materials: Ethyl acetoacetate, ethylhydrazine.
-
Isomeric Byproducts: Regioisomers formed during the initial pyrazole synthesis.
-
Over-chlorinated or Incompletely Chlorinated Species: Dichloro-pyrazole derivatives or unchlorinated pyrazole carboxylic acid.
-
Residual Precursor: Unhydrolyzed ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate.
-
Reagents from Chlorination: Residuals from reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SOCl₂).[1]
A logical workflow for the purification of this compound is outlined below.
Caption: General purification workflow for this compound.
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful technique for purifying crystalline solids. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
Solvent Selection: A Systematic Approach
While a 3:1 ethanol/water mixture has been reported to be effective for the closely related 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, achieving >99% purity, a systematic solvent screen is recommended to identify the optimal conditions for this compound. The general principle of "like dissolves like" is a good starting point. Given the presence of a polar carboxylic acid group and a less polar substituted pyrazole ring, a range of solvents with varying polarities should be tested.
Table 1: Solvent Screening for Recrystallization
| Solvent Class | Example Solvents | Expected Solubility Profile |
| Alcohols | Methanol, Ethanol, Isopropanol | High solubility, may require an anti-solvent. |
| Ketones | Acetone | Likely a good solvent. |
| Esters | Ethyl Acetate | Moderate to good solubility. |
| Chlorinated | Dichloromethane, Chloroform | Moderate solubility. |
| Aromatics | Toluene | Lower solubility, potentially good for recrystallization. |
| Alkanes | Hexane, Heptane | Likely insoluble, can be used as an anti-solvent. |
| Aqueous | Water | Sparingly soluble in cold water, more soluble in hot water. |
Protocol for Recrystallization
-
Solvent Screening: In separate small test tubes, add ~20-30 mg of the crude product. To each tube, add a few drops of a different solvent from Table 1. Observe the solubility at room temperature. Heat the tubes that show poor solubility at room temperature to the boiling point of the solvent and observe. A good solvent will show a significant increase in solubility upon heating.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower crystal growth and higher purity, insulate the flask. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven at a temperature well below the melting point (162-166°C for a similar compound).
Acid-Base Extraction: Exploiting Chemical Properties
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. As a carboxylic acid, this compound can be deprotonated by a weak base to form a water-soluble carboxylate salt. Neutral and basic impurities will remain in the organic phase.
The predicted pKa of the similar 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is approximately 1.90, indicating a relatively strong carboxylic acid. This allows for the use of a weak base like sodium bicarbonate for selective extraction.
Protocol for Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an appropriate organic solvent such as ethyl acetate or dichloromethane.
-
Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.
-
Separation: Allow the layers to separate. The deprotonated 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylate will be in the aqueous layer, while neutral and basic impurities will remain in the organic layer. Drain the lower aqueous layer.
-
Back-Extraction (Optional): To remove any remaining neutral impurities, the aqueous layer can be washed with a fresh portion of the organic solvent.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid, such as 1M HCl, with stirring until the solution is acidic (pH ~2). The protonated this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Caption: Workflow for acid-base extraction of the target compound.
Column Chromatography: For High Purity Separations
Column chromatography is a versatile technique for purifying compounds from complex mixtures. For this compound, normal-phase chromatography using silica gel is a suitable approach.
Principles and Considerations
-
Stationary Phase: Silica gel (SiO₂) is a polar adsorbent. More polar compounds will have a stronger interaction with the silica gel and elute more slowly.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. Increasing the proportion of the polar solvent will increase the eluting power of the mobile phase.
-
Tailing of Carboxylic Acids: Carboxylic acids can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation. To mitigate this, a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), is often added to the mobile phase. This protonates the analyte and suppresses its interaction with the stationary phase, resulting in sharper peaks.
Protocol for Column Chromatography
-
TLC Analysis: Before running a column, determine the optimal mobile phase composition using Thin Layer Chromatography (TLC). Spot the crude material on a silica gel TLC plate and develop it in various hexane/ethyl acetate solvent mixtures (e.g., 9:1, 4:1, 2:1, 1:1), with and without the addition of 1% acetic acid. The ideal solvent system will give a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is recommended to avoid air bubbles).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column (dry loading). Alternatively, dissolve the sample in a minimal amount of the eluent and load it directly onto the column (wet loading).
-
Elution: Run the column by passing the mobile phase through it. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the elution of the compounds by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
High-Performance Liquid Chromatography (HPLC)
For analytical purity assessment or small-scale preparative purification, reversed-phase HPLC is a powerful tool.
Method Parameters
A typical starting point for a reversed-phase HPLC method for a pyrazole carboxylic acid would be:
-
Column: C18 stationary phase.
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
Detection: UV detection at an appropriate wavelength (determined by UV-Vis spectroscopy of the compound).
This method is scalable and can be adapted for preparative HPLC to isolate impurities or for final polishing of the compound to achieve very high purity.[2]
Conclusion
The purification of this compound can be effectively achieved through a systematic application of recrystallization, acid-base extraction, and column chromatography. The choice of method will depend on the nature and quantity of the impurities present. For most applications, a combination of acid-base extraction followed by recrystallization will yield a product of high purity. For more challenging separations, column chromatography offers a robust solution. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to obtain this valuable building block in the desired purity for their scientific endeavors.
References
- Google Patents.
-
SIELC Technologies. Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column. [Link]
-
Alfa Chemical. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid CAS:127892-62-0. [Link]
-
Reddit. Column chromatography of carboxylic acids?. [Link]
Sources
Application Notes and Protocols for the Synthesis of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Significance of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxamide Scaffolds
The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemical research, recognized as a "biologically privileged" scaffold.[1] Its derivatives are known to exhibit a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and herbicidal properties.[2][3][4] Specifically, the 4-Chloro-1-ethyl-1H-pyrazole-5-carboxamide core represents a key pharmacophore found in numerous commercialized products, such as the insecticide Chlorantraniliprole, which selectively activates ryanodine receptors.[5] The precise arrangement of the chloro, ethyl, and carboxamide substituents on the pyrazole ring allows for fine-tuning of the molecule's physicochemical properties and biological target interactions, making this class of compounds a fertile ground for the discovery of new drugs and agrochemicals.[6][7]
This guide provides a comprehensive overview of the synthetic strategies and detailed experimental protocols for the preparation of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxamide derivatives, empowering researchers to efficiently construct libraries of these valuable compounds for screening and development.
Strategic Overview of the Synthesis
The most logical and versatile approach to the synthesis of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxamide derivatives is a multi-step sequence that allows for late-stage diversification of the amide functionality. This strategy ensures that a common, advanced intermediate can be coupled with a wide array of amines to generate a library of target compounds.
The overall synthetic workflow can be visualized as follows:
Figure 1: General Synthetic Workflow.
This strategic approach involves four key stages:
-
Pyrazole Ring Formation: Construction of the core 1-ethyl-1H-pyrazole-5-carboxylate ring system.
-
Regioselective Chlorination: Introduction of a chlorine atom at the C4 position of the pyrazole ring.
-
Ester Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid, a crucial precursor for amidation.
-
Amide Bond Formation: Coupling of the pyrazole carboxylic acid with a diverse range of primary or secondary amines.
Part 1: Synthesis of the Pyrazole Core Intermediate
The foundational step is the construction of the ethyl 1-ethyl-1H-pyrazole-5-carboxylate intermediate. This is typically achieved through a Knorr-type pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8]
Protocol 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate
This protocol outlines the reaction between ethyl 2,4-dioxovalerate and ethylhydrazine. The use of ethylhydrazine directly installs the N-ethyl group in a single step.
Reaction Scheme:
Figure 2: Synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| Ethyl 2,4-dioxovalerate | 158.15 | 10.0 g | 63.2 | 1.0 |
| Ethylhydrazine oxalate | 152.13 | 10.6 g | 69.5 | 1.1 |
| Sodium Bicarbonate | 84.01 | q.s. | - | - |
| Ethanol (EtOH) | 46.07 | 100 mL | - | - |
| Glacial Acetic Acid (AcOH) | 60.05 | 1 mL | - | cat. |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - | - |
| Saturated aq. NaCl | - | As needed | - | - |
| Anhydrous MgSO4 | 120.37 | As needed | - | - |
Procedure:
-
To a stirred solution of ethylhydrazine oxalate (1.1 eq) in water, slowly add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases to obtain the free ethylhydrazine base. Extract the ethylhydrazine into a suitable organic solvent like dichloromethane, dry the organic layer over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure. Caution: Ethylhydrazine is toxic and potentially unstable.
-
In a 250 mL round-bottom flask, dissolve ethyl 2,4-dioxovalerate (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this stirred solution, add the freshly prepared ethylhydrazine dropwise at room temperature. An exotherm may be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 200 mL of cold water and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride solution.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield ethyl 1-ethyl-1H-pyrazole-5-carboxylate as an oil.
Part 2: Regioselective Chlorination of the Pyrazole Ring
The introduction of a chlorine atom at the C4 position is a critical step. The pyrazole ring is electron-rich, making it susceptible to electrophilic substitution, which preferentially occurs at the 4-position. Sulfuryl chloride (SO₂Cl₂) is an effective and commonly used reagent for this transformation.
Protocol 2: Synthesis of Ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate
Reaction Scheme:
Figure 3: Chlorination of the Pyrazole Ring.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| Ethyl 1-ethyl-1H-pyrazole-5-carboxylate | 168.20 | 5.0 g | 29.7 | 1.0 |
| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 4.4 g (2.6 mL) | 32.7 | 1.1 |
| Dichloromethane (DCM), anhydrous | 84.93 | 50 mL | - | - |
| Saturated aq. NaHCO₃ | - | As needed | - | - |
| Saturated aq. NaCl | - | As needed | - | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - | - |
Procedure:
-
In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve ethyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add sulfuryl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes. Caution: Sulfuryl chloride is corrosive and reacts violently with water. The reaction evolves HCl gas. Perform in a well-ventilated fume hood.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous sodium chloride, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to afford the crude ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate, which is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation or column chromatography.
Part 3: Ester Hydrolysis
The ethyl ester is hydrolyzed to the corresponding carboxylic acid, which is the key component for the subsequent amide coupling reaction.
Protocol 3: Synthesis of this compound
Reaction Scheme:
Figure 4: Ester Hydrolysis.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| Ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate | 202.64 | 4.0 g | 19.7 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 1.58 g | 39.5 | 2.0 |
| Ethanol (EtOH) | 46.07 | 30 mL | - | - |
| Water (H₂O) | 18.02 | 10 mL | - | - |
| 2M Hydrochloric Acid (HCl) | - | As needed | - | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and cool to 0 °C in an ice bath.
-
Acidify the solution to pH 2-3 by the dropwise addition of 2M hydrochloric acid. A white precipitate should form.
-
Stir the suspension at 0 °C for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry under high vacuum to yield this compound as a white solid. The product is typically of high purity and can be used directly in the next step.
Part 4: Amide Bond Formation
The final step is the coupling of the pyrazole carboxylic acid with a desired amine to form the target carboxamide derivative. A common and effective method is to first convert the carboxylic acid to a more reactive acid chloride, which then readily reacts with the amine.[2]
Protocol 4: Synthesis of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxamide Derivatives
Reaction Scheme:
Figure 5: Amide Formation via Acid Chloride.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| This compound | 188.61 | 1.0 g | 5.30 | 1.0 |
| Oxalyl Chloride ((COCl)₂) | 126.93 | 0.74 g (0.51 mL) | 5.83 | 1.1 |
| Thionyl Chloride (SOCl₂) (Alternative) | 118.97 | 0.69 g (0.42 mL) | 5.83 | 1.1 |
| Dichloromethane (DCM), anhydrous | 84.93 | 20 mL + 10 mL | - | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 1 drop | - | cat. |
| Desired Amine (R₁R₂NH) | - | - | 5.83 | 1.1 |
| Triethylamine (TEA) | 101.19 | 1.48 g (2.0 mL) | 14.6 | 2.75 |
Procedure:
Step A: Formation of the Acid Chloride
-
To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane.
-
Add a catalytic drop of anhydrous DMF.
-
Cool the suspension to 0 °C and add oxalyl chloride (1.1 eq) dropwise. Caution: Oxalyl chloride is highly toxic and corrosive. The reaction evolves CO and HCl gases. Use a fume hood.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction is complete when the suspension becomes a clear solution and gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride, which is used immediately in the next step.
Step B: Amide Formation
-
Dissolve the crude acid chloride in fresh anhydrous dichloromethane and cool the solution to 0 °C.
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and triethylamine (2.75 eq) in anhydrous dichloromethane.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, 1M HCl (if the amine is basic and excess is used), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 4-chloro-1-ethyl-1H-pyrazole-5-carboxamide derivative.
Conclusion
The synthetic pathways and protocols detailed in this guide provide a robust framework for the efficient and versatile production of 4-chloro-1-ethyl-1H-pyrazole-5-carboxamide derivatives. By understanding the causality behind each experimental choice—from the foundational Knorr pyrazole synthesis to the final amide coupling—researchers can confidently navigate the synthesis and adapt these methods to generate novel analogues for drug discovery and agrochemical development. Adherence to the described procedures, with careful monitoring and purification, will enable the reliable synthesis of these high-value compounds.
References
-
MDPI. (n.d.). Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Medicinally important pyrazole derivatives. [Link]
-
NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
International Journal of Scientific Research and Publication. (2014). Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide. [Link]
-
NIH. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. [Link]
-
PubMed. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. [Link]
- Google Patents. (n.d.).
-
PubMed. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. [Link]
-
ResearchGate. (n.d.). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. [Link]
-
NIH. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
Taylor & Francis Online. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. [Link]
-
Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]
-
ResearchGate. (n.d.). C‒H An chlorination of pyrazole 1a. [Link]
-
MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
- Google Patents. (n.d.).
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
-
MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
-
MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
- Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
NIH. (n.d.). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. [Link]
-
IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. [Link]
-
PubChem. (n.d.). 4-chloro-1-ethyl-N-propylpyrazole-5-carboxamide. [Link]
-
PubChem. (n.d.). Compound 4-chloro-N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide. [Link]
-
Iranian Journal of Biotechnology. (n.d.). Rational Design, Synthesis and Computational Structure-Activity Relationship of Novel 3-(4-Chlorophenyl)-5-(3-Hydroxy-4-Ethoxyphenyl)-4,5-Dihydro-1H-Pyrazole-1-Carboxamide. [Link]
-
NIH. (n.d.). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. [Link]
-
PubMed. (n.d.). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. [Link]
-
ResearchGate. (n.d.). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. [Link]
-
ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
-
ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. [Link]
Sources
- 1. ijsrp.org [ijsrp.org]
- 2. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 15131401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Buy 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (EVT-350749) | 127892-62-0 [evitachem.com]
Application Notes & Protocols: A Guide to Modern Catalytic Methods for Pyrazole Functionalization
Abstract: The pyrazole scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous approved pharmaceutical agents.[1] The strategic functionalization of the pyrazole ring is therefore a critical task in drug discovery and development. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of state-of-the-art catalytic methods for pyrazole modification. We move beyond simple procedural lists to offer an in-depth analysis of the principles governing regioselectivity and the causal factors behind protocol design. Detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling, transition metal-catalyzed C-H functionalization, and copper-catalyzed N-arylation, are presented.
Chapter 1: The Regioselectivity Challenge in Pyrazole Functionalization
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement creates a unique electronic landscape that dictates its reactivity. The N1 position is a pyrrole-like, acidic nitrogen, while the N2 is a pyridine-like, basic nitrogen. The carbon positions (C3, C4, C5) also exhibit distinct electronic properties.
-
C4 Position: This position is the most electron-rich and is therefore most susceptible to classical electrophilic aromatic substitution.[1][2]
-
C3 and C5 Positions: Flanking the nitrogen atoms, these positions are electron-deficient. The C5 proton is generally the most acidic C-H bond on the ring, making it a prime target for deprotonation or metalation.[2]
Controlling the site of functionalization is the primary challenge.[1] While classical methods often yield mixtures, modern catalytic strategies leverage the inherent properties of the ring and the tailored reactivity of metal catalysts to achieve high levels of regioselectivity. These methods can be broadly categorized into two main approaches: the functionalization of pre-functionalized pyrazoles (e.g., halopyrazoles) and the more atom-economical direct C-H functionalization.[1][3]
Chapter 2: Palladium-Catalyzed Cross-Coupling of Pre-Functionalized Pyrazoles
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for C-C and C-N bond formation.[4] These methods typically involve the reaction of a pyrazole halide (or triflate) with a coupling partner, such as a boronic acid (Suzuki-Miyaura), amine (Buchwald-Hartwig), or alkene (Heck).
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating biaryl linkages, which are common motifs in pharmaceuticals.[5] The reaction couples a pyrazolyl halide with a boronic acid or ester in the presence of a palladium catalyst and a base.[6][7]
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) species is the active catalyst. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The choice of ligand (e.g., dppf, SPhos, XPhos) is critical for stabilizing the palladium center and facilitating the catalytic cycle, particularly the reductive elimination step.
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a crucial role. It activates the organoboron species to facilitate transmetalation to the palladium center.[7] The choice of base can significantly impact reaction rates and yields.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[6][8]
Workflow: Palladium-Catalyzed Suzuki-Miyaura Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura C4-Arylation of a Pyrazole
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 4-bromopyrazole with an arylboronic acid.[6][7][8]
Materials:
-
4-Bromo-1-tritylpyrazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
PdCl₂(dppf) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-1-tritylpyrazole (1.0 equiv), the arylboronic acid (1.5 equiv), and K₂CO₃ (2.5 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume). The mixture should be sparged with argon for 10-15 minutes to ensure it is deoxygenated.
-
Catalyst Addition: Add PdCl₂(dppf) (0.05 equiv) to the flask.
-
Reaction: Seal the flask and heat the reaction mixture to 85-100 °C with vigorous stirring overnight (12-18 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient).
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for forming C-N bonds between aryl halides and amines.[9] For pyrazoles, this allows the introduction of diverse alkylamino and arylamino substituents, which are critical for tuning the pharmacological properties of drug candidates.
Causality Behind Experimental Choices:
-
Ligand: The choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., tBuDavePhos, BrettPhos) are often required to promote the challenging C-N reductive elimination from the palladium center, especially for less reactive heterocyclic substrates.[10][11]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used to deprotonate the amine, facilitating its coordination to the palladium complex.
-
Substrate Protection: For pyrazoles with a free N-H, protection (e.g., with a trityl group) is often necessary to prevent competitive N-arylation of the pyrazole ring itself.[9][10]
Chapter 3: Transition Metal-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a more step- and atom-economical alternative to traditional cross-coupling.[2][3] This approach avoids the need for pre-functionalization (e.g., halogenation) of the pyrazole ring. The key to success lies in achieving high regioselectivity, which is often accomplished using a directing group.
Directing Group Strategy for C5-Functionalization
The C5-position of the pyrazole ring is readily functionalized via C-H activation, often directed by a group installed at the N1 position.[1] Groups like pyridyl, pyrimidyl, or amide can coordinate to the metal catalyst (e.g., Rh, Pd, Ru), positioning it in close proximity to the C5 C-H bond to facilitate cleavage and subsequent functionalization.[12][13][14]
Causality Behind Experimental Choices:
-
Catalyst: Rhodium(III) and Ruthenium(II) catalysts, such as [RhCp*Cl₂]₂ and [Ru(p-cymene)Cl₂]₂, are highly effective for C-H activation directed by N-heterocycles.[12][15] Palladium(II) catalysts are also widely used, often requiring an oxidant.
-
Directing Group: The directing group must be able to form a stable cyclometalated intermediate. Its electronic and steric properties influence the efficiency and rate of the C-H activation step. Some directing groups can be removed after the reaction, serving as "traceless" guides.[16]
-
Oxidant/Additive: Many C-H functionalization reactions are oxidative couplings. An oxidant, such as copper(II) acetate (Cu(OAc)₂) or silver acetate (AgOAc), is often required to regenerate the active high-valent state of the catalyst (e.g., Pd(II)).[14]
Workflow: Directing Group-Assisted C-H Functionalization
Caption: Workflow of directing group-assisted C-H functionalization at the C5-position.
Protocol 2: Rhodium-Catalyzed C5-Alkenylation of a Pyrazole
This protocol is adapted from procedures involving the coupling of N-arylpyrazoles with alkenes, a common transformation catalyzed by rhodium.[12][14]
Materials:
-
1-(Phenyl)-1H-pyrazole (1.0 equiv)
-
Methyl acrylate (2.0 equiv)
-
[RhCp*Cl₂]₂ (0.025 equiv)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (2.0 equiv)
-
1,2-Dichloroethane (DCE)
Procedure:
-
Reaction Setup: In a sealed tube, combine 1-(phenyl)-1H-pyrazole (1.0 equiv), [RhCp*Cl₂]₂ (0.025 equiv), and Cu(OAc)₂·H₂O (2.0 equiv).
-
Inert Atmosphere: Purge the tube with argon.
-
Reagent Addition: Add degassed 1,2-dichloroethane, followed by methyl acrylate (2.0 equiv) via syringe.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 80-100 °C for 16-24 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane (DCM) or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue using silica gel column chromatography to isolate the C5-alkenylated product.
Chapter 4: Copper-Catalyzed N-Arylation
While palladium is effective for many C-N couplings, copper-catalyzed reactions (often called Ullmann-type couplings) are particularly powerful and cost-effective for the N-arylation of azoles, including pyrazoles.[17][18][19] Modern protocols often use diamine ligands to accelerate the reaction and allow for lower reaction temperatures.[17][20]
Protocol 3: Copper-Diamine Catalyzed N-Arylation of Pyrazole
This protocol provides a general and reliable method for the N-arylation of pyrazoles with aryl iodides or bromides.[17][20][21]
Materials:
-
Pyrazole (1.2 equiv)
-
Aryl iodide (1.0 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene or Dioxane
Procedure:
-
Reaction Setup: To a resealable Schlenk tube, add CuI (0.1 equiv), the pyrazole (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add the aryl iodide (1.0 equiv), the solvent (e.g., toluene), and finally the DMEDA ligand (0.2 equiv) under a stream of argon.
-
Reaction: Seal the tube (use a safety shield) and immerse it in a preheated oil bath at 110 °C for 24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a short plug of silica gel or Celite, eluting with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude residue by silica gel column chromatography to yield the N-aryl pyrazole.
Chapter 5: Comparison of Methods & Modern Frontiers
The choice of catalytic method depends on the desired final product, the available starting materials, and the required functional group tolerance.
| Method | Catalyst System | Typical Substrate | Position(s) Functionalized | Key Advantages | Common Limitations |
| Suzuki-Miyaura | Pd(0)/Phosphine Ligand | Pyrazole-Halide | C3, C4, C5 | Excellent functional group tolerance; commercially available reagents.[5][8] | Requires pre-functionalization; potential for boronic acid homo-coupling. |
| Buchwald-Hartwig | Pd(0)/Bulky Ligand | Pyrazole-Halide | C3, C4, C5 | Broad scope of amines can be coupled.[9][10] | Requires pre-functionalization; sensitive to steric hindrance. |
| Directed C-H Act. | Rh(III), Pd(II), Ru(II) | N1-Substituted Pyrazole | C5 (primarily), C3 | High atom economy; no pre-functionalization needed.[1][3] | Requires directing group installation/removal; sometimes harsh conditions. |
| Ullmann N-Arylation | Cu(I)/Diamine Ligand | Pyrazole (N-H) | N1 | Cost-effective catalyst; excellent for N-arylation.[17][18] | Can require high temperatures; substrate scope can be limited vs. Pd. |
Modern Frontiers:
-
Photoredox Catalysis: Visible-light photoredox catalysis is a rapidly emerging field that enables novel transformations under mild conditions.[22][23] It can be merged with transition metal catalysis (e.g., Nickel) to achieve C-N cross-couplings in environmentally benign solvents like water.[24][25] These methods often proceed via radical mechanisms, offering complementary reactivity to traditional two-electron pathways.[13][26]
-
Nickel Catalysis: Nickel catalysts are gaining prominence as a more sustainable and economical alternative to palladium for cross-coupling and C-H functionalization reactions.[1][27][28]
References
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC - NIH.
- Transition-metal-catalyzed C–H functionaliz
- Relay Visible-Light Photoredox Catalysis: Synthesis of Pyrazole Derivatives via Formal [4 + 1] Annulation and Aromatization. (2016).
- Combined Experimental and Computational Investigations of Rhodium- and Ruthenium-Catalyzed C–H Functionalization of Pyrazoles with Alkynes. (2014).
- Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Construction of pyrazolone analogues via rhodium-catalyzed C–H activation from pyrazolones and non-activated free allyl alcohols. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Transition-metal-catalyzed C–H functionaliz
- Rhodium(iii)-catalyzed direct C–H activation of 2-aryl-3H-indoles: a strategy for 4-heteroaryl pyrazole synthesis. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Photocatalytic Functionalization of Dihydroquinoxalin‐2‐Ones with Pyrazolones. (n.d.). Wiley Online Library.
- Rhodium(iii)-catalyzed direct C–H activation of 2-aryl-3H-indoles: a strategy for 4-heteroaryl pyrazole synthesis. (2024). Organic & Biomolecular Chemistry.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.).
- Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (2004). Organic Chemistry Portal.
- Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (n.d.). AWS.
- Visible-Light-Mediated Nickel(II)-Catalyzed C–N Cross-Coupling in Water: Green and Regioselective Access for the Synthesis of Pyrazole-Containing Compounds. (2018).
- Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (n.d.).
- Visible light-induced functionalization of indazole and pyrazole: a recent update. (n.d.).
- Recent Advances in C–H Functionalization. (2016). The Journal of Organic Chemistry.
- Photoredox-Catalyzed C–H Functionaliz
- Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. (n.d.). MDPI.
- Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes. (2014). PubMed Central.
- C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. (n.d.). PMC - NIH.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central.
- Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. (n.d.). PubMed.
- Visible-Light-Mediated Nickel(II)-Catalyzed C-N Cross-Coupling in Water: Green and Regioselective Access for the Synthesis of Pyrazole-Containing Compounds. (2018). PubMed.
- Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing... (n.d.).
- C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed.
- Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (2022). MDPI.
- Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. (2021).
- The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation. (n.d.).
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.).
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014).
- Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. (n.d.). DSpace@MIT.
- Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. (n.d.).
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ScienceDirect.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Palladium-catalyzed cross-coupling reactions in total synthesis. (2005). PubMed - NIH.
- Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Photoredox-Catalyzed C–H Functionalization Reactions. (2021). Chemical Reviews.
- [PDF] Palladium Catalysts for Cross-Coupling Reaction. (2015). Semantic Scholar.
Sources
- 1. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. m.youtube.com [m.youtube.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Construction of pyrazolone analogues via rhodium-catalyzed C–H activation from pyrazolones and non-activated free allyl alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Visible light-induced functionalization of indazole and pyrazole: a recent update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Visible-Light-Mediated Nickel(II)-Catalyzed C-N Cross-Coupling in Water: Green and Regioselective Access for the Synthesis of Pyrazole-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
Application Note: Leveraging 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic Acid for the Synthesis of Novel Kinase Inhibitors
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The pyrazole scaffold has emerged as a privileged structure in this field, capable of forming key interactions within the ATP-binding pocket of various kinases.[2][3][4] This application note provides a detailed guide on the use of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid , a versatile chemical building block, in the synthesis of pyrazole-based kinase inhibitors. We will explore the rationale behind its use, provide a detailed, field-proven protocol for its application in amide bond formation, and discuss the broader implications for drug development.
The Strategic Importance of the Pyrazole Scaffold in Kinase Inhibition
The pyrazole ring system is a bioisostere for other aromatic systems and is frequently employed in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. In kinase inhibitor design, the pyrazole moiety often serves as a "hinge-binder," a critical pharmacophore that forms hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[5] This foundational interaction provides a strong anchor for the inhibitor, allowing other parts of the molecule to extend into more variable regions of the ATP pocket to achieve potency and selectivity.[3]
Derivatives of the pyrazole scaffold have been successfully developed into potent inhibitors for a wide range of kinases, including c-Jun N-terminal kinase (JNK), p38 MAP kinase, Aurora kinases, and Fms-like receptor tyrosine kinase 3 (FLT3).[3][6][7][8] The ability to readily functionalize the pyrazole ring at multiple positions allows for fine-tuning of the inhibitor's structure-activity relationship (SAR).
Profile of a Key Building Block: this compound
This compound is a strategically substituted intermediate designed for efficient incorporation into kinase inhibitor scaffolds. The ethyl group at the N1 position can occupy a specific hydrophobic pocket, while the chloro group at C4 provides a handle for further modification via cross-coupling reactions if desired. However, its most immediate and critical feature is the carboxylic acid at the C5 position, which is the primary site for elaboration into the final inhibitor.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 400756-39-0[9] |
| Molecular Formula | C₆H₇ClN₂O₂[9] |
| Molecular Weight | 188.61 g/mol |
| Appearance | White to light yellow crystalline powder[10] |
| Key Reactive Sites | Carboxylic Acid (for amidation), Chloro group (for cross-coupling) |
Core Protocol: Amide Coupling for Kinase Inhibitor Synthesis
The formation of an amide bond between the pyrazole carboxylic acid and a suitable amine is the most common and crucial step in constructing a vast library of kinase inhibitors.[11][12] This protocol details a robust and widely applicable method using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), a highly efficient coupling reagent.
Protocol Objective
To synthesize a 4-chloro-1-ethyl-1H-pyrazole-5-carboxamide derivative by coupling this compound with a primary or secondary amine.
Materials and Reagents
-
This compound (1.0 eq)
-
Target Amine (e.g., 3-aminopyridine) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF) , anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Equipment
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Thin Layer Chromatography (TLC) plates and chamber
Detailed Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration). Stir until fully dissolved.
-
Addition of Reagents: To the stirred solution at room temperature, add the target amine (1.1 eq), followed by HATU (1.2 eq).
-
Rationale: Adding the amine and coupling agent before the base allows for pre-association. HATU is chosen for its high efficiency and low rate of epimerization with chiral substrates.[11]
-
-
Initiation: Slowly add DIPEA (3.0 eq) dropwise to the reaction mixture.
-
Rationale: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid to form the carboxylate and neutralizes the HCl generated during the reaction. Its bulkiness prevents it from acting as a competing nucleophile.[11]
-
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by TLC (e.g., using a 50% EtOAc/Hexanes mobile phase). The reaction is complete when the starting carboxylic acid spot is no longer visible.
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Saturated aq. NaHCO₃ (2x) to remove unreacted acid and acidic byproducts.
-
Water (1x).
-
Brine (1x) to facilitate phase separation.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Scientific Rationale and Troubleshooting
Choice of Coupling Reagents: While HATU/DIPEA is a highly reliable system, other reagents can be employed.
-
EDC/HOBt: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) with Hydroxybenzotriazole (HOBt) is a classic, cost-effective choice. The reaction may be slower, especially with electron-deficient amines.[13]
-
SOCl₂ or Oxalyl Chloride: Converting the carboxylic acid to the more reactive acyl chloride is effective but can be harsh, potentially incompatible with sensitive functional groups on the amine partner. This method requires a stoichiometric base like triethylamine or pyridine in the subsequent amidation step.[14]
Common Troubleshooting Scenarios:
-
Low Yield: Ensure all reagents are anhydrous, as water will hydrolyze the activated ester intermediate. Consider increasing the equivalents of the coupling agent or extending the reaction time.
-
Starting Material Remains: If the amine is electron-deficient or sterically hindered, heating the reaction (e.g., to 50 °C) may be necessary.
-
Side Products: The primary side product with HATU is the unreacted activated ester. Efficient purification via chromatography is essential. If using EDC, the corresponding isourea byproduct can sometimes be difficult to remove and may require an acidic wash during work-up.
Example Synthetic Scheme
The protocol described above can be used to generate a core scaffold that is just one or two steps away from a final, potent kinase inhibitor. The synthesized amide can be further functionalized, for example, by leveraging the chloro-substituent in a Suzuki or Buchwald-Hartwig cross-coupling reaction to introduce additional diversity.
Conclusion
This compound is a high-value intermediate for constructing novel kinase inhibitors. Its pre-installed N-ethyl and C4-chloro groups provide important structural elements, while the C5-carboxylic acid serves as a reliable handle for amide bond formation—the linchpin reaction for connecting the pyrazole core to other pharmacophoric elements. The protocol detailed herein offers a robust and adaptable method for researchers engaged in the discovery and development of next-generation targeted therapies.
References
-
Gilon, C., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(10), 2548. Available at: [Link]. [Accessed January 12, 2026].
-
Kühn, J., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(5), 633–640. Available at: [Link]. [Accessed January 12, 2026].
-
Kumar, A., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Drug Metabolism and Personalized Therapy, 38(4), 313-328. Available at: [Link]. [Accessed January 12, 2026].
-
Graneto, M. J., et al. (2005). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 48(13), 4347–4359. Available at: [Link]. [Accessed January 12, 2026].
-
Ciotu, C. I., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules, 18(11), 13349–13366. Available at: [Link]. [Accessed January 12, 2026].
-
Perron, V., et al. (2009). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3232–3236. Available at: [Link]. [Accessed January 12, 2026].
-
Wang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(19), 6667. Available at: [Link]. [Accessed January 12, 2026].
-
Van der Westhuizen, C. W., et al. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry, 5(24), 3963–3970. Available at: [Link]. [Accessed January 12, 2026].
-
Kumar, D., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. BMC Chemistry, 16(1), 58. Available at: [Link]. [Accessed January 12, 2026].
-
Sharma, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(10), 1210. Available at: [Link]. [Accessed January 12, 2026].
-
Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5140–5144. Available at: [Link]. [Accessed January 12, 2026].
-
El-Sayed, N. N. E., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances, 12(1), 1-14. Available at: [Link]. [Accessed January 12, 2026].
-
PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]. [Accessed January 12, 2026].
-
Singh, S., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-143. Available at: [Link]. [Accessed January 12, 2026].
-
Dubay, M., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 72, 153036. Available at: [Link]. [Accessed January 12, 2026].
-
Zia-ur-Rehman, M., et al. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o547. Available at: [Link]. [Accessed January 12, 2026].
-
Koca, M., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895–900. Available at: [Link]. [Accessed January 12, 2026].
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Available at: [Link]. [Accessed January 12, 2026].
Sources
- 1. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid | 127892-62-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. growingscience.com [growingscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Formulation of Pesticides Containing 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid
Introduction
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a versatile pyrazole derivative that serves as a crucial intermediate in the synthesis of modern agrochemicals.[1][2] Its derivatives are prominent in the development of fungicides, herbicides, and insecticides, often targeting key metabolic pathways in pests.[2][3][4][5] The efficacy of a pesticide active ingredient (AI) is critically dependent on its formulation. A well-designed formulation ensures the AI is delivered to the target organism efficiently, remains stable during storage, and is safe for handlers and the environment.
This guide provides an in-depth technical overview and practical protocols for developing robust pesticide formulations centered on this pyrazole carboxylic acid. It is intended for researchers, chemists, and formulation scientists engaged in the development of next-generation crop protection products. We will explore the causal relationships between the AI's physicochemical properties and the selection of formulation components, offering detailed methodologies for creating common formulation types.
Part 1: Pre-Formulation Assessment
Before any formulation work begins, a thorough understanding of the active ingredient's intrinsic properties is paramount. This data dictates the entire formulation strategy.
Physicochemical Properties of the Active Ingredient
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a crystalline solid with specific characteristics that must be accommodated in the formulation design.[1]
| Property | Value / Observation | Formulation Implication |
| Molecular Formula | C₇H₉ClN₂O₂ | - |
| Molecular Weight | 188.61 g/mol | Influences concentration calculations (w/w vs. molar).[1] |
| Appearance | White to light yellow crystalline powder | Solid nature points towards formulations like SC, WP, or WG.[1][2] |
| Melting Point | 162 - 166 °C | High melting point is suitable for milling and granulation processes.[1][2] It makes low-energy melt emulsification challenging.[6][7] |
| Water Solubility | Low (Assumed based on structure) | Low aqueous solubility is a primary driver for developing suspension or emulsion-based systems rather than soluble liquids (SL).[6][8] |
| Acidity (pKa) | Acidic (due to carboxylic acid group) | The carboxylic acid moiety can react with alkaline components. pH control of the formulation is critical to prevent degradation or salt formation. May influence interactions with adjuvants.[9] |
| Thermal Stability | Stable under normal conditions | Essential for processes involving heat, such as drying for WG production, and for ensuring long-term shelf life.[7] |
Biological Target and Mode of Action Considerations
Pyrazole carboxamides, often derived from this acid, are a significant class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[3][10] They act by blocking Complex II in the mitochondrial respiratory chain, which halts energy production in the fungal cell.[3][11] This systemic or translaminar activity means the formulation must facilitate the uptake and transport of the AI into the plant tissue. Therefore, the inclusion of penetrants and wetting agents is often crucial.[12][13]
Part 2: Formulation Development Strategies
The selection of a formulation type is a critical decision driven by the AI's properties, intended use pattern (e.g., foliar spray, soil drench), cost, and safety considerations.
Decision Workflow for Formulation Selection
The following diagram illustrates a logical workflow for choosing an appropriate formulation type for a solid, water-insoluble AI like 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid or its derivatives.
Given the trend towards reducing applicator exposure, dust-free formulations like Suspension Concentrates (SC) and Water-Dispersible Granules (WG) are often preferred over Wettable Powders (WP).
Protocol 1: Suspension Concentrate (SC) Formulation
An SC is a stable suspension of the solid AI in a liquid phase, typically water. This formulation is advantageous as it is dust-free and easy to measure and pour.[14]
Objective: To prepare a 250 g/L SC formulation.
Core Principle: The AI is wet-milled to a very fine particle size (typically <5 microns) in an aqueous medium containing a dispersant and wetting agent.[6][8] A rheology modifier is added to prevent settling during storage.
Materials & Equipment:
-
Active Ingredient: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (Technical grade, >98%)
-
Wetting Agent: Sodium alkyl naphthalene sulfonate
-
Dispersant: Polymeric surfactant (e.g., acrylic graft copolymer)
-
Antifreeze: Propylene glycol
-
Thickener (Rheology Modifier): Xanthan gum
-
Anti-foam Agent: Silicone-based emulsion
-
Biocide: Proxel GXL or similar
-
Deionized Water
-
High-shear mixer, bead mill, particle size analyzer, viscometer.
Step-by-Step Protocol:
-
Preparation of the Aqueous Phase: In a primary mixing vessel, add 60% of the final required volume of deionized water.
-
Incorporate Water-Soluble Components: While stirring, add the propylene glycol (antifreeze), wetting agent, and dispersant. Mix until fully dissolved. The dispersant is critical; it adsorbs onto the surface of the AI particles, preventing them from agglomerating through steric or electrostatic repulsion.
-
AI Dispersion: Slowly add the technical AI powder to the vortex of the stirred aqueous phase. Continue mixing with a high-shear mixer for 15-20 minutes to create a uniform pre-slurry.
-
Wet Milling: Transfer the pre-slurry to a bead mill. Mill the suspension until the desired particle size distribution is achieved (e.g., D90 < 5 µm). This small particle size is crucial for biological efficacy and suspension stability.[6] Monitor particle size periodically during milling.
-
Rheology Modification: Prepare a 2% xanthan gum stock solution separately by slowly adding the gum to water under high shear to prevent clumping. Transfer the milled concentrate to a final mixing tank and, under gentle agitation, add the required amount of the xanthan gum stock to achieve the target viscosity (e.g., 400-800 cP). This creates a structured network that holds the particles in suspension.
-
Final Additions: Add the anti-foam agent and biocide. Mix gently to ensure homogeneity without incorporating air.
-
QC and Adjustment: Adjust to the final volume with the remaining deionized water. Perform quality control tests (see Part 3) and adjust pH if necessary.
Protocol 2: Water-Dispersible Granule (WG) Formulation
WDGs (also known as dry flowables) are granular formulations that disintegrate and disperse when added to water, forming a fine suspension.[15][16] They offer excellent safety in handling due to their non-dusty nature and high AI loading.[16]
Objective: To prepare an 80% WG formulation.
Core Principle: The AI is dry-milled with formulation inerts, then granulated using a small amount of water as a binder, and finally dried to a specific moisture content.
Materials & Equipment:
-
Active Ingredient: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (Technical grade, >98%)
-
Dispersant: Sodium lignosulfonate or polycarboxylate
-
Wetting Agent: Sodium alkyl sulfate
-
Binder/Filler: Kaolin clay or lactose
-
Deionized Water
-
Jet mill (for dry milling), low-shear granulator/extruder, fluid bed dryer, sieve shaker.
Step-by-Step Protocol:
-
Pre-blending and Milling: In a suitable blender, combine the technical AI, dispersant, wetting agent, and binder/filler. Blend until homogenous.
-
Dry Milling: Pass the blended powder through a jet mill to achieve a fine particle size (e.g., D90 < 10 µm). This is essential for good suspensibility of the final product.[7]
-
Granulation: Transfer the milled powder to a low-shear granulator. Slowly spray a fine mist of water onto the powder while mixing. The goal is to add just enough water to form cohesive, non-pasty granules. This process requires careful control to avoid over-wetting.
-
Extrusion (Alternative to Granulation): The moistened powder can be passed through an extruder with a screen of a specific size (e.g., 1 mm) to form uniform cylindrical granules.
-
Drying: Immediately transfer the wet granules to a fluid bed dryer. Dry the granules at a controlled temperature (e.g., 60-70°C) until the moisture content is reduced to <2%. The high melting point of the AI is advantageous here.[7]
-
Sieving: Sieve the dried granules to remove any oversized particles or fine powder, ensuring a uniform product.
-
Quality Control: Perform QC tests, paying close attention to suspensibility, dispersibility, and attrition resistance (see Part 3).
Part 3: Quality Control and Performance Evaluation
Rigorous quality control (QC) is essential to ensure that each batch of formulated product is safe, effective, and stable.[17][18] The tests performed are highly dependent on the formulation type.
Essential Quality Control Tests
The following table outlines key QC tests, methodologies (often based on CIPAC - Collaborative International Pesticides Analytical Council standards), and typical acceptance criteria.[19]
| Formulation Type | QC Test | Standard Method (Example) | Typical Acceptance Criteria | Rationale |
| SC | Suspensibility | CIPAC MT 184 | ≥ 90% of AI remains in suspension after 30 min in standard water. | Ensures the AI does not settle out in the spray tank, providing uniform application.[17] |
| SC | Particle Size Distribution | Laser Diffraction (e.g., Malvern Mastersizer) | D90 < 5 µm; No significant growth after storage. | Critical for stability (prevents Ostwald ripening) and biological activity.[6] |
| SC | Viscosity | Rotational Viscometer (e.g., Brookfield) | 200 - 1000 cP at low shear. Should exhibit shear-thinning behavior. | Ensures the product is stable on the shelf but flows easily from the container. |
| WG | Dispersibility | CIPAC MT 174 | Granules disperse within 60 seconds with gentle inversion. | Ensures rapid and complete breakup of granules in the spray tank.[15] |
| WG | Wet Sieve Test | CIPAC MT 185 | < 2% of material retained on a 75 µm sieve. | Measures the amount of insoluble or poorly dispersed material that could block spray nozzles. |
| All | Active Ingredient Content | HPLC with UV detection | 98% - 102% of labeled concentration. | Confirms the product contains the correct amount of pesticide.[18] |
| All | pH | pH Meter | Typically 5.0 - 8.0 (must be optimized for AI stability). | Ensures chemical stability of the AI, especially one with a carboxylic acid group. |
Protocol 3: Accelerated Storage Stability Testing
This protocol simulates long-term storage in a shorter timeframe to predict the product's shelf life.[20]
Objective: To assess the physical and chemical stability of the formulation after storage at an elevated temperature.
Core Principle: Storing the product at 54°C for 14 days is an internationally recognized method (e.g., CIPAC MT 46.3, OECD 113) that often correlates with two years of storage at ambient temperatures.[21][22][23]
Protocol:
-
Initial Analysis (Time Zero): Take a representative sample of the freshly prepared formulation. Perform all relevant QC tests as outlined in Table 2, including a precise assay of the active ingredient concentration.
-
Sample Storage: Place a sealed sample of the formulation, in its intended commercial packaging, into a calibrated oven set to 54 ± 2°C.
-
Storage Duration: Maintain the sample in the oven for 14 days.
-
Post-Storage Analysis: After 14 days, remove the sample and allow it to equilibrate to room temperature for 24 hours.
-
Visual Inspection: Carefully inspect the sample for any physical changes:
-
SC: Phase separation, crystal growth, excessive thickening, or hard sediment ("caking").
-
WG: Discoloration, granule fusion, or caking.
-
-
Re-testing: Perform the full suite of QC tests again.
-
Evaluation: Compare the "Time Zero" and "14-Day" results. The formulation is considered stable if:
-
The active ingredient concentration has not decreased by more than 5%.[22]
-
The physical properties (e.g., suspensibility, viscosity, dispersibility) remain within the acceptance criteria.
-
Workflow for Stability Assessment
Conclusion
The successful formulation of pesticides containing 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid hinges on a data-driven approach. A deep understanding of the AI's physicochemical properties is the foundation upon which all other decisions are made. By selecting the appropriate formulation type—such as a Suspension Concentrate or Water-Dispersible Granule—and carefully choosing adjuvants that enhance stability and bioavailability, scientists can develop products that are not only highly effective but also meet stringent safety and quality standards. The protocols and quality control measures detailed in this guide provide a robust framework for achieving these goals.
References
-
National Pesticide Information Center. (2023). Adjuvants in Pesticides. Available at: [Link]
-
Kampa, J. (n.d.). Understanding adjuvants used with agriculture chemicals. Crops and Soils Magazine. Available at: [Link]
-
Croda Agriculture. (n.d.). Adjuvants - Benefits for crop protection. Available at: [Link]
-
Greenhouse Management. (n.d.). Spray Adjuvants - Pesticides. Available at: [Link]
-
Aragen Life Sciences. (n.d.). Systemic Insecticide: Emulsifiable Concentrate Formulation. Available at: [Link]
-
Slideshare. (n.d.). Quality Control For Pesticide Formulation Products. Available at: [Link]
-
Outsourced Pharma. (n.d.). Designing An Optimal And Scalable Protocol For Formulating A 40% Emulsifiable Concentrate For A Systemic Insecticide. Available at: [Link]
-
Purdue Extension. (n.d.). Pesticides and Formulation Technology. Available at: [Link]
-
Croda Agriculture. (n.d.). Formulating emulsifiable concentrate (EC). Available at: [Link]
-
Situ Biosciences. (n.d.). OECD 113 - Thermal Stability and Stability in Air. Available at: [Link]
-
ASTM Digital Library. (n.d.). Pesticide Concentrated Emulsion Formulations. Available at: [Link]
-
Solutions Pest & Lawn. (n.d.). Water Dispersable Granules (WDG). Available at: [Link]
-
CTAHR. (n.d.). UNIT 3: Formulations. Available at: [Link]
-
PubMed. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Available at: [Link]
- Google Patents. (n.d.). MXPA00005918A - A method to produce pesticide suspension concentrates.
- Google Patents. (n.d.). US6541426B1 - Method to produce pesticide suspension concentrates.
-
University of Georgia Extension. (n.d.). The ABC's of Pesticide Formulations. Available at: [Link]
-
ResearchGate. (n.d.). Schematic key steps involved suspension concentrate formulation and its application. Available at: [Link]
-
YouTube. (2024). Know Your Formulation: Suspended Concentrates (SC). Available at: [Link]
-
American Chemical Society Publications. (2025). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Available at: [Link]
-
ACS Publications. (n.d.). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Available at: [Link]
- Google Patents. (n.d.). WO2024174912A1 - Pyrazole carboxamide compound and use thereof.
- Google Patents. (n.d.). EP0252896A2 - Water-dispersible granules and process for the preparation thereof.
-
OECD. (2016). Guidance on the Storage Stability of Microbial Pesticides. Available at: [Link]
-
US EPA. (n.d.). Accelerated Storage Stability and Corrosion Characteristics Study Protocol. Available at: [Link]
-
Penn State Extension. (2025). Pesticide Formulation Demonstration. Available at: [Link]
-
PMC. (n.d.). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Available at: [Link]
-
IAEA. (n.d.). Quality Control of Pesticide Products. Available at: [Link]
-
WHO. (n.d.). Quality control of Pesticide Products – Guidelines for National Laboratories. Available at: [Link]
-
Analytice. (2021). Selection test for air stability and thermal stability according to OECD test no. 113. Available at: [Link]
-
ACS Publications. (1984). Analysis of Pesticide Formulations. Available at: [Link]
-
NIH. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Available at: [Link]
-
AERU. (2021). 4-chloro-3-ethyl-1-methyl-5-pyrazolecarboxylic acid (Ref: CL 810728 ). Available at: [Link]
-
MySkinRecipes. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Available at: [Link]
-
SciELO. (n.d.). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Available at: [Link]
-
US EPA. (2012). Accelerated Storage Stability and Corrosion Characteristics Study Protocol. Available at: [Link]
-
PubMed. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Available at: [Link]
- Google Patents. (n.d.). WO2010130767A2 - Fungicide pyrazole carboxamides derivatives.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US6541426B1 - Method to produce pesticide suspension concentrates - Google Patents [patents.google.com]
- 7. Agricultural & Farming Chemicals | Wettable Granules | Azelis [azelis.com]
- 8. MXPA00005918A - A method to produce pesticide suspension concentrates. - Google Patents [patents.google.com]
- 9. Adjuvants in Pesticides [npic.orst.edu]
- 10. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SURFACTANTS IN THE GLOBAL CHEMICAL INDUSTRY LANDSCAPE [michberk.com]
- 13. Adjuvants in agriculture: Benefits for crop protection | Croda Agriculture [crodaagriculture.com]
- 14. extension.purdue.edu [extension.purdue.edu]
- 15. Water Dispersible Granules [solutionsstores.com]
- 16. UNIT 3: Formulations [cms.ctahr.hawaii.edu]
- 17. Quality Control For Pesticide Formulation Products PG2345.pptx [slideshare.net]
- 18. www-pub.iaea.org [www-pub.iaea.org]
- 19. fao.org [fao.org]
- 20. OECD 113 - Thermal Stability and Stability in Air - Situ Biosciences [situbiosciences.com]
- 21. epa.gov [epa.gov]
- 22. Selection test for air stability and thermal stability according to OECD test no. 113 - Analytice [analytice.com]
- 23. epa.gov [epa.gov]
Synthetic Routes to Functionalized Pyrazole-5-Carboxylic Esters: Application Notes and Protocols
For researchers, medicinal chemists, and professionals in drug development, the pyrazole core represents a privileged scaffold due to its prevalence in a vast array of pharmacologically active compounds. The functionalized pyrazole-5-carboxylic ester, in particular, serves as a versatile intermediate, amenable to a variety of synthetic transformations to yield diverse compound libraries. This guide provides an in-depth exploration of the primary synthetic strategies for accessing these valuable building blocks, focusing on the underlying principles, practical execution, and field-proven insights to ensure robust and reproducible outcomes.
Introduction: The Significance of Pyrazole-5-Carboxylic Esters
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of molecules with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The carboxylic ester functionality at the 5-position provides a key handle for further synthetic elaboration, most commonly through hydrolysis to the corresponding carboxylic acid, which can then be coupled with various amines to form carboxamides—a common motif in many drug candidates.[1]
This document details three principal and highly effective strategies for the synthesis of functionalized pyrazole-5-carboxylic esters:
-
The Knorr Pyrazole Synthesis: A classic and reliable method involving the condensation of a hydrazine with a β-ketoester.
-
[3+2] Cycloaddition Reactions: A powerful approach utilizing the reaction of a 1,3-dipole, typically a diazo compound, with an alkyne.
-
Multicomponent Reactions (MCRs): An efficient and atom-economical strategy that combines three or more reactants in a single synthetic operation.
Each section will provide a detailed theoretical background, step-by-step experimental protocols, and expert commentary on the critical parameters that govern the success of the reaction.
The Knorr Pyrazole Synthesis: A Time-Honored and Versatile Approach
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains one of the most widely used methods for the preparation of pyrazoles due to its operational simplicity and the ready availability of starting materials.[2] The reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, in this case, a β-ketoester, typically under acidic catalysis.[1][3]
Mechanistic Insights and Causality of Experimental Choices
The reaction proceeds through a well-established mechanism. Initially, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the β-ketoester, leading to the formation of a hydrazone intermediate after dehydration.[2][4] This step is often the determinant of regioselectivity when using unsymmetrical dicarbonyl compounds. The choice of an acid catalyst (e.g., glacial acetic acid) is crucial as it protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the weakly basic hydrazine.[5] Following the formation of the hydrazone, an intramolecular cyclization occurs, wherein the second nitrogen atom attacks the remaining ester carbonyl. A final dehydration step yields the aromatic pyrazole ring.[4] The stability of the resulting aromatic system provides a strong thermodynamic driving force for the reaction, often leading to high yields.[4]
The regiochemical outcome of the Knorr synthesis with unsymmetrical β-ketoesters is influenced by the steric and electronic nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction pH.[6] Generally, the hydrazine will preferentially attack the more electrophilic (less sterically hindered) ketone carbonyl over the ester carbonyl.
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
Application Note: Synthesis of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxamide Derivatives via Amide Coupling Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole Carboxamides
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Pyrazole-containing molecules exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][3][4] The N-substituted pyrazole-5-carboxamide moiety, in particular, is a key pharmacophore found in numerous enzyme inhibitors and receptor modulators. The synthetic versatility of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[5][6]
This application note provides a detailed guide to the synthesis of novel amide derivatives starting from 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid.[7][8] This specific starting material is a valuable building block; the ethyl group at the N1 position and the chloro substituent at the C4 position provide distinct physicochemical properties and potential vectors for further chemical modification. We will detail two robust and widely adopted protocols for the crucial amide bond-forming reaction: the activation of the carboxylic acid via an acyl chloride intermediate and the use of modern peptide coupling agents for a direct, one-pot amidation.
General Reaction and Mechanistic Overview
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the "activation" of the carboxylic acid. The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group, and direct reaction with an amine is typically unfavorable.[9] Therefore, the carbonyl carbon must be rendered more electrophilic. This is achieved by converting the hydroxyl into a better leaving group.
The overall transformation is depicted below:
Figure 1: General scheme for the amidation of this compound.
Two primary strategies are presented herein:
-
Acid Chloride Formation: A two-step process where the carboxylic acid is first converted to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is then reacted with the amine.[10][11][12]
-
Direct Coupling: A one-pot method using a "coupling agent" such as a carbodiimide (e.g., EDC) to activate the carboxylic acid in situ, allowing it to react directly with the amine. This method is generally milder and avoids the handling of sensitive acyl chlorides.[10][13]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for synthesizing a library of pyrazole carboxamides. Researchers should select the protocol based on the stability of their amine, availability of reagents, and desired reaction scale.
Protocol A: Synthesis via the Acid Chloride Intermediate
This classic and highly effective method is suitable for a wide range of amines. The key is the initial conversion of the carboxylic acid to the more electrophilic acid chloride.
Figure 2: Workflow for the synthesis of pyrazole carboxamides via the acid chloride method.
Materials and Reagents
| Reagent | Role | Molar Eq. | Notes |
|---|---|---|---|
| This compound | Starting Material | 1.0 | Must be dry. |
| Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Activating Agent | 1.5 - 2.0 | Handle in a fume hood. Reacts violently with water. |
| Anhydrous Dichloromethane (DCM) | Solvent | - | Use a freshly opened bottle or dry over molecular sieves. |
| N,N-Dimethylformamide (DMF) | Catalyst | Catalytic (1-2 drops) | Accelerates acid chloride formation. |
| Desired Amine (R-NH₂) | Nucleophile | 1.0 - 1.2 |
| Triethylamine (TEA) or Pyridine | Base (HCl Scavenger) | 2.0 - 3.0 | A non-nucleophilic base is crucial. |
Step-by-Step Procedure:
Part 1: Formation of 4-Chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Suspend the acid in anhydrous DCM (approx. 0.1 M concentration).
-
Add a catalytic amount of DMF (e.g., 1 drop per mmol of acid).
-
Cool the mixture to 0 °C in an ice bath.
-
Add thionyl chloride (1.5 eq) dropwise via syringe. Gas evolution (SO₂ and HCl) will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when the solution becomes clear.
-
Remove the solvent and excess thionyl chloride in vacuo. The resulting crude acid chloride is a solid or oil and is typically used immediately without further purification.[10][12]
Part 2: Amide Formation
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Cool this amine solution to 0 °C in an ice bath.
-
Dissolve the crude acid chloride from Part 1 in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]
-
Upon completion, proceed to the workup and purification steps.
Protocol B: Direct Amidation Using EDC/HOBt Coupling Agents
This one-pot protocol is milder than the acid chloride method and is preferred for sensitive or valuable amine substrates. It generates a water-soluble urea byproduct that is easily removed during aqueous workup.
Materials and Reagents
| Reagent | Role | Molar Eq. | Notes |
|---|---|---|---|
| This compound | Starting Material | 1.0 | Must be dry. |
| Desired Amine (R-NH₂) | Nucleophile | 1.0 - 1.2 | |
| EDC Hydrochloride | Coupling Agent | 1.2 - 1.5 | Water-soluble carbodiimide. |
| Hydroxybenzotriazole (HOBt) | Additive | 1.2 | Minimizes side reactions and racemization (if applicable). |
| Anhydrous DMF or DCM | Solvent | - | DMF is often used for its excellent solubilizing properties. |
| N,N-Diisopropylethylamine (DIPEA) or TEA | Base | 2.0 - 3.0 | Required to neutralize the EDC hydrochloride and the reaction. |
Step-by-Step Procedure:
-
To a round-bottom flask, add the this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the components in anhydrous DMF or DCM.
-
Add the base (DIPEA or TEA, 2.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.3 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.[10]
-
Upon completion, proceed to the workup and purification steps.
Standard Workup and Product Characterization
Aqueous Workup:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or 5% citric acid solution) to remove excess amine and base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine to remove residual water.[10][14]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Purification:
-
Column Chromatography: The most common method for purification. A silica gel stationary phase is typically used with a solvent system like Hexane/Ethyl Acetate or DCM/Methanol, depending on the polarity of the product.
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent system can yield highly pure material.
Characterization: Confirmation of the product structure and purity is essential.
-
¹H and ¹³C NMR: Provides definitive structural information. Key signals to observe include the amide N-H proton (typically a broad singlet), the pyrazole ring protons, and the signals corresponding to the ethyl group and the amine substituent. The carboxylic acid -OH proton (often >10 ppm) should be absent.[12][15]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized amide. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[12]
-
Infrared (IR) Spectroscopy: Shows characteristic functional group stretches. Look for a strong C=O (amide I band) stretch around 1640-1680 cm⁻¹ and an N-H stretch around 3200-3400 cm⁻¹.[12][15]
Applications in Drug Discovery
The library of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxamide derivatives synthesized through these protocols serves as a valuable asset for drug discovery programs.
-
Structure-Activity Relationship (SAR) Studies: By systematically varying the 'R' group from the amine, researchers can probe the target's binding pocket, identifying key interactions that enhance potency and selectivity.[5] For instance, introducing different aromatic, heteroaromatic, or aliphatic amines can modulate properties like lipophilicity, hydrogen bonding capacity, and steric fit.
-
Lead Optimization: Successful "hits" from initial screening can be rapidly optimized. The chloro-substituent at the C4 position can be a site for further functionalization via cross-coupling reactions or can contribute to binding through halogen bonding.
-
Target Identification: Pyrazole carboxamides are known to inhibit a range of biological targets, including kinases, carbonic anhydrases, and various receptors, making them relevant for oncology, metabolic diseases, and infectious diseases.[5][15][16][17]
Conclusion
The reaction of this compound with amines is a fundamental and powerful transformation for generating structurally diverse molecules with high potential in pharmaceutical and agrochemical research. The two protocols detailed here—synthesis via an acid chloride intermediate and direct amidation with coupling agents—offer reliable and versatile pathways to these valuable compounds. Proper execution of these methods, followed by rigorous purification and characterization, will enable research teams to efficiently build libraries for biological screening and advance their drug discovery programs.
References
-
Taylor & Francis Online. (2018, April 16). QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Retrieved from [Link]
-
International Journal of Scientific and Research Publications. (2014, April). Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide. IJSRP, 4(4). Retrieved from [Link]
-
Kumar, K. A., et al. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research, 10(5), 131-135. Retrieved from [Link]
-
Taylor & Francis Online. (2008, October 20). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. Retrieved from [Link]
-
ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, January 7). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 360. Retrieved from [Link]
-
ResearchGate. (2022, January 7). (PDF) Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]
-
PubMed. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 138038. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2021, September 7). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Retrieved from [Link]
-
PubMed. (2009). Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 19(18), 5325-5328. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
- Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.1: Reactions of Carboxylic Acids. Retrieved from [Link]
-
Jasperse, C. (n.d.). Reactions of Amines. North Dakota State University. Retrieved from [Link]
-
MolPort. (n.d.). Compound 4-chloro-N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of pyrazole carboxylic acid amide.
-
PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E, 65(Pt 1), o14. Retrieved from [Link]
-
MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]
-
ACS Publications. (2020, June 15). Oxidative Amidation of Amines in Tandem with Transamidation: A Route to Amides Using Visible-Light Energy. The Journal of Organic Chemistry, 85(13), 8453-8463. Retrieved from [Link]
-
MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2020, February 10). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]
-
YouTube. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. jocpr.com [jocpr.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Compound 4-chloro-N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide -... [chemdiv.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijsrp.org [ijsrp.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iajpr.com [iajpr.com]
- 15. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic intermediate. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental success.
General Synthetic Workflow
The synthesis of this compound is typically achieved through a multi-step process. The most common pathway involves the initial formation of an ethyl 1-ethyl-1H-pyrazole-5-carboxylate intermediate, followed by a regioselective chlorination at the C4 position, and concluding with the hydrolysis of the ester to the final carboxylic acid.
Caption: General multi-step synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route?
A common and robust route starts with the cyclocondensation reaction of a suitable 1,3-dicarbonyl equivalent (like diethyl 2-(ethoxymethylene)malonate) with ethylhydrazine to form the pyrazole ring.[1] This is followed by chlorination of the resulting ethyl 1-ethyl-1H-pyrazole-5-carboxylate, and finally, saponification (hydrolysis) of the ester to yield the target carboxylic acid.[2]
Q2: Which step is the most critical for maximizing overall yield?
The chlorination of the pyrazole ring at the C4 position (Step 2) is often the most challenging and yield-determining step. The pyrazole ring has variable reactivity, and achieving high regioselectivity without forming side products requires careful optimization of the chlorinating agent, solvent, and temperature. Poor control at this stage can lead to a mixture of unreacted starting material, the desired product, and di-chlorinated species, complicating purification and significantly lowering the yield.
Q3: What are the common chlorinating agents and which is recommended?
Several reagents can be used, each with its own advantages and disadvantages.
-
N-Chlorosuccinimide (NCS): This is often the preferred reagent. It is a solid, easy to handle, and the reactions are typically clean and high-yielding under mild conditions.[3] It is considered more environmentally friendly than many alternatives.[4]
-
Sulfuryl Chloride (SO₂Cl₂): Effective and inexpensive, but it is a highly corrosive liquid that reacts violently with water. Its use can lead to the formation of hazardous byproducts like HCl and SO₂, requiring careful handling and workup procedures.[5][6]
-
Phosphorus Oxychloride (POCl₃): Often used in Vilsmeier-Haack reactions for formylation, it can also be a chlorinating agent, but it is highly corrosive and moisture-sensitive.[7][8]
Recommendation: For laboratory-scale synthesis where yield, safety, and ease of handling are priorities, N-Chlorosuccinimide (NCS) is highly recommended.
Q4: How can I effectively monitor the reaction progress?
Thin-Layer Chromatography (TLC) is the most straightforward method.[8] Use a suitable solvent system (e.g., Ethyl Acetate/Hexane mixture) to achieve good separation between the starting material, the chlorinated product, and any potential side products. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more precise monitoring, especially during optimization, LC-MS is an excellent tool to track the consumption of starting material and the formation of the product, while also identifying the mass of any byproducts.
Troubleshooting Guide
Problem 1: Low yield during the initial pyrazole ester synthesis (Step 1).
-
Potential Cause: Incomplete cyclocondensation reaction.
-
Scientific Rationale: The formation of the pyrazole ring from a hydrazine and a 1,3-dicarbonyl compound is a cyclocondensation reaction that can be sensitive to pH and temperature. The reaction often requires slightly acidic or basic conditions to proceed efficiently.[9]
-
Solution:
-
Optimize pH: If the reaction is sluggish, add a catalytic amount of a mild acid like acetic acid.
-
Temperature Control: These reactions can be exothermic. Maintain the recommended temperature, often starting at a low temperature (0-10 °C) during the addition of reagents, before allowing it to warm or refluxing to complete the reaction.[2]
-
Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor via TLC until the starting material is fully consumed.
-
-
-
Potential Cause: Formation of unwanted regioisomers.
-
Scientific Rationale: Using an unsymmetrical 1,3-dicarbonyl equivalent can lead to the formation of two different pyrazole regioisomers.
-
Solution:
-
Use a Symmetrical Precursor: Whenever possible, design the synthesis to use a precursor that leads to only one possible product.
-
Purification: If isomer formation is unavoidable, careful column chromatography may be required to isolate the desired product before proceeding to the next step.
-
-
Problem 2: Poor yield or significant side products during chlorination (Step 2).
-
Potential Cause: Incomplete reaction with NCS.
-
Scientific Rationale: The electrophilic chlorination of the pyrazole ring requires the ring to be sufficiently electron-rich. The choice of solvent can significantly impact the reactivity of NCS.
-
Solution:
-
Solvent Choice: Acetonitrile or Dichloromethane (DCM) are excellent solvent choices. For less reactive substrates, using a polar solvent like DMF can sometimes accelerate the reaction.[3]
-
Temperature: While the reaction often proceeds at room temperature, gentle heating (e.g., 40-50 °C) may be required for full conversion. Monitor by TLC to avoid decomposition.
-
-
-
Potential Cause: Formation of di-chlorinated or other byproducts.
-
Scientific Rationale: Using an excess of the chlorinating agent or running the reaction for too long can lead to over-chlorination or other side reactions.
-
Solution:
-
Control Stoichiometry: Use a slight excess, but not a large excess, of NCS (typically 1.05 to 1.1 equivalents).
-
Controlled Addition: Add the NCS portion-wise at room temperature, monitoring the reaction progress by TLC after each addition. This prevents a high concentration of the chlorinating agent at any given time.
-
-
Problem 3: Difficulties during the final ester hydrolysis (Step 3).
-
Potential Cause: Incomplete hydrolysis.
-
Scientific Rationale: Ester hydrolysis (saponification) is a base-mediated reaction. Steric hindrance around the ester or insufficient base/temperature can lead to an incomplete reaction.
-
Solution:
-
Increase Temperature: Heat the reaction mixture to reflux (typically in a water/alcohol solvent mixture) to increase the reaction rate.[2]
-
Increase Base Concentration: Use a higher concentration of NaOH or KOH (e.g., 2-4 M).
-
Extend Reaction Time: Allow the reaction to proceed for several hours or overnight until TLC confirms the complete disappearance of the starting ester.
-
-
-
Potential Cause: Product decomposition during workup.
-
Scientific Rationale: The final carboxylic acid product may be sensitive to high temperatures or extreme pH during the acidification step.
-
Solution:
-
Cool During Acidification: After hydrolysis is complete, cool the reaction mixture in an ice bath before slowly adding acid (e.g., HCl) to precipitate the product. This controls the exotherm of the neutralization.[2]
-
Avoid Over-acidification: Add acid dropwise while monitoring the pH, aiming for a final pH of ~2-3 to ensure complete precipitation without causing degradation.
-
-
Problem 4: Product purification challenges.
-
Potential Cause: Product precipitates as an oil or is difficult to crystallize.
-
Scientific Rationale: The presence of impurities can inhibit crystallization, causing the product to "oil out." The choice of crystallization solvent is also critical.
-
Solution:
-
Solvent Screening: Test a variety of solvents or solvent mixtures (e.g., water/isopropanol, ethyl acetate/hexane, toluene) to find suitable conditions for recrystallization.
-
Purification via Salt Formation: For stubborn oils, dissolve the crude product in a solvent like ether or ethyl acetate, add an equimolar amount of an inorganic acid (like HCl) to precipitate the acid addition salt, which is often a crystalline solid. This salt can be filtered, washed, and then neutralized back to the pure free acid.[10][11]
-
-
Optimized Protocol: Chlorination with N-Chlorosuccinimide (NCS)
This protocol describes a reliable method for the key chlorination step.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous acetonitrile (approx. 10 mL per 1 g of substrate).
-
Reagent Addition: To this solution, add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise over 15 minutes at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., 30% Ethyl Acetate in Hexane). If the reaction is slow after 2-3 hours, gently warm the mixture to 40°C. Continue stirring until the starting material is consumed (typically 2-6 hours).
-
Workup:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in Ethyl Acetate (20 mL).
-
Wash the organic layer sequentially with 5% aqueous sodium thiosulfate solution (1 x 15 mL) to quench any unreacted NCS, followed by water (1 x 15 mL), and finally brine (1 x 15 mL).
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate, which can be used directly in the next step or purified further by column chromatography if necessary.
Data Summary: Comparison of Chlorination Conditions
The following table summarizes typical conditions for the chlorination of pyrazole systems, providing a basis for optimization.
| Reagent (Equivalents) | Solvent | Temperature | Typical Yield Range | Reference Insight |
| NCS (1.1) | Acetonitrile | Room Temp → 40°C | 85-95% | Clean reaction, mild conditions, easy workup.[3] |
| SO₂Cl₂ (1.1) | Dichloromethane | 0°C → Room Temp | 70-85% | Corrosive, requires careful quenching, potential for more side products.[5] |
| Electrochemical | Acetonitrile / aq. HCl | Room Temp | 60-80% | Avoids harsh reagents but requires specialized equipment.[5] |
Troubleshooting Workflow: Low Yield in Chlorination Step
Caption: Decision workflow for troubleshooting low chlorination yield.
References
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. Retrieved from [Link]
- Google Patents. (n.d.). Process For Preparation Of Fluoroalkyl Substituted Pyrazole Carboxylic Acid.
- Google Patents. (n.d.). Method for purifying pyrazoles.
-
MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Bibliomed. (n.d.). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of pyrazoles.
- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
- Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
Wiley Online Library. (2009). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. Retrieved from [Link]
-
ResearchGate. (2012). Convenient Chlorination of Some Special Aromatic Compounds Using N-Chlorosuccinimide. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Process For Preparation Of Fluoroalkyl Substituted Pyrazole Carboxylic [quickcompany.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 6. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 7. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Chlorinated Pyrazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of chlorinated pyrazoles. As a Senior Application Scientist, I understand that while these scaffolds are invaluable in medicinal and agricultural chemistry, their synthesis can be fraught with challenges, particularly the emergence of unwanted side reactions. This guide is designed to provide field-proven insights and actionable troubleshooting strategies to help you navigate these complexities. We will move beyond simple protocols to explore the causal mechanisms behind common issues, empowering you to optimize your reactions for higher yields and purity.
Section 1: Troubleshooting Regioselectivity Issues
Controlling the position of chlorination is one of the most common challenges. The pyrazole ring has multiple potentially reactive sites, and the final product distribution is a delicate balance of electronic and steric factors.
Q1: My chlorination is yielding a mixture of 3-, 4-, and 5-chloro isomers. How can I selectively obtain the 4-chloropyrazole?
Root Cause Analysis: The C4 position of the pyrazole ring is the most electron-rich and sterically accessible, making it the kinetic site for electrophilic aromatic substitution.[1][2] However, the reactivity of the C3 and C5 positions can be enhanced by the substituents on the ring or the nitrogen atom. Stronger chlorinating agents or harsher reaction conditions can often overcome the activation barrier for substitution at these less reactive sites, leading to isomeric mixtures. The choice of solvent can also dramatically influence regioselectivity.[3][4]
Troubleshooting & Preventative Measures:
-
Choice of Chlorinating Agent: Employ milder, more selective chlorinating agents. N-Chlorosuccinimide (NCS) is often the reagent of choice for selective C4-chlorination due to its moderate reactivity.[5][6] Stronger reagents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) can lead to over-chlorination and reduced selectivity.[5]
-
Solvent Effects: The solvent system can be critical. Non-polar solvents like CCl₄ or CH₂Cl₂ often favor C4-chlorination.[5][6] In some cases, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity in pyrazole synthesis, a principle that can extend to subsequent functionalization.[3][4][7]
-
Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). Higher temperatures provide the energy to overcome the activation barrier for chlorination at the less favored C3/C5 positions. A patented process for preparing 4-chloropyrazoles specifically recommends temperatures between 0°C and 40°C.[8]
-
Substituent Effects: The electronic nature of existing substituents on the pyrazole ring significantly directs chlorination. Electron-donating groups (EDGs) activate the ring, making it more susceptible to polychlorination, while electron-withdrawing groups (EWGs) deactivate it, often requiring more forcing conditions which can compromise selectivity.[9][10]
Workflow for Optimizing C4-Selectivity
Caption: Troubleshooting workflow for improving C4-chlorination selectivity.
Q2: I'm observing N-chlorination instead of, or in addition to, C-chlorination. How can I prevent this?
Root Cause Analysis: For N-unsubstituted pyrazoles, the nitrogen atom at the N1 position is a nucleophile and can be deprotonated to form a highly nucleophilic pyrazolate anion. This anion can readily attack the electrophilic chlorine source, leading to N-chlorination. This is particularly problematic under basic conditions or with highly reactive chlorinating agents. The N-chloro intermediate can sometimes rearrange to the C4-chloro product, but it can also participate in other unwanted side reactions.
Troubleshooting & Preventative Measures:
-
Acidic Conditions: Performing the chlorination under acidic conditions protonates the pyrazole ring, primarily at the N2 position. This deactivates the ring towards electrophilic attack by the N1 lone pair, thereby favoring electrophilic substitution on the carbon backbone.[2]
-
N1-Protection: If acidic conditions are incompatible with other functional groups, the most robust solution is to protect the N1 position with a suitable protecting group (e.g., phenyl, benzyl, or a simple alkyl group). This physically blocks N-chlorination and directs the reaction exclusively to the carbon positions. The choice of protecting group can also influence C-chlorination regioselectivity.[10]
-
Reagent Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Using a slight excess might be necessary for full conversion, but a large excess can promote side reactions, including N-chlorination. Start with 1.0 to 1.1 equivalents of the chlorinating agent.
Section 2: Controlling Over-chlorination
Q3: My reaction is producing significant amounts of di- and tri-chlorinated byproducts. How do I achieve selective mono-chlorination?
Root Cause Analysis: The initial C4-chlorination product is still an activated aromatic ring. If the reaction conditions are too harsh or the concentration of the active chlorinating species remains high after the initial substitution, a second or even third chlorination can occur, typically at the remaining C3 or C5 positions. This is especially true for pyrazoles bearing electron-donating groups.[5]
Troubleshooting & Preventative Measures:
-
Precise Stoichiometry: This is the most critical parameter. Use no more than 1.0 equivalent of the chlorinating agent. It is often better to accept a lower conversion of the starting material than to deal with a difficult separation of polychlorinated species.
-
Slow Addition: Add the chlorinating agent (either neat or as a solution) dropwise to the pyrazole solution at a low temperature. This maintains a low instantaneous concentration of the electrophile, favoring the mono-chlorination of the more reactive starting material over the subsequent chlorination of the less reactive mono-chloro product.
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed or when a significant amount of the di-chlorinated product begins to appear.
-
Deactivating Substituents: If the synthesis allows, installing an electron-withdrawing group (like a nitro or carboxyl group) can deactivate the ring, making the first chlorination slower but subsequent chlorinations much more difficult, thus improving selectivity for the mono-chlorinated product.[5][9]
Data Summary: Chlorinating Agent vs. Selectivity
| Chlorinating Agent | Typical Conditions | Selectivity for Mono-chlorination | Common Side Reactions |
| NCS | 0 °C to RT, CCl₄ or H₂O | High to Excellent[5][6] | Can be sluggish |
| TCCA | RT to 40 °C, TFE | High[11] | Can act as both oxidant and chlorinating agent[11] |
| SO₂Cl₂ | Varies, often requires initiator | Moderate to Low | Polychlorination, radical side reactions |
| Cl₂ gas | 0 °C to 100 °C, AcOH | Low[5] | Polychlorination, ring cleavage[12] |
| NaOCl | 5 °C to 30 °C, H₂O | Good[8] | Requires careful pH control |
| Electrochemical | Pt anode, aq. NaCl | Good to High[5] | Bipyrazole formation |
Section 3: Preserving Ring Integrity
Q4: I suspect my pyrazole ring is opening during chlorination. What causes this and how can I stop it?
Root Cause Analysis: The N-N bond in the pyrazole ring is a potential weak point. Under certain harsh electrophilic conditions, the ring can undergo cleavage. This has been reported when treating pyrazole derivatives with strong chlorinating agents, sometimes leading to rearranged, acyclic chlorinated products.[13][14] For example, treatment of some pyrazole-4-sulphonyl chlorides with chlorine in aqueous acetic acid resulted in ring cleavage to form polychlorophenylazobutanone derivatives.[12]
Mechanism of Ring Opening
Caption: Simplified pathway for electrophile-induced pyrazole ring opening.
Troubleshooting & Preventative Measures:
-
Avoid Harsh Reagents: The primary cause is often an overly aggressive chlorinating agent or reaction medium. Avoid using reagents like neat chlorine gas or carrying out reactions in strongly acidic, aqueous media at high temperatures unless literature specifically supports these conditions for your substrate.[12]
-
Use Buffered or Non-Aqueous Systems: If an acid scavenger is needed, use a non-nucleophilic base like 2,6-lutidine. Performing the reaction in anhydrous aprotic solvents (e.g., DCM, THF, acetonitrile) can prevent side reactions involving water that may facilitate ring opening.[13][14]
-
Lower the Temperature: As with most side reactions, reducing the thermal energy of the system can prevent the reaction from proceeding down higher-energy, destructive pathways like ring cleavage.
Q5: I'm observing a high molecular weight byproduct that appears to be a bipyrazole dimer. What is this and how can I avoid it?
Root Cause Analysis: The formation of bipyrazole byproducts has been observed, particularly in electrochemical chlorination methods. This side reaction is a type of C-N dehydrogenative cross-coupling. It is proposed that the initially formed 4-chloropyrazole can be further chlorinated to a 1,4-dichloropyrazole intermediate, which then couples with another pyrazole molecule.[5][15] This is more prevalent in polar solvents like water where such coupling reactions are facilitated.
Troubleshooting & Preventative Measures:
-
Solvent Choice: If using electrochemical methods, employing a heterophase system (e.g., aqueous NaCl with CHCl₃) can suppress bipyrazole formation. The desired chlorinated product is extracted into the organic phase as it is formed, lowering its concentration in the aqueous phase and thus inhibiting the dimerization reaction.[5][9]
-
Control Reaction Time/Charge Passed: In electrochemical synthesis, passing excess charge (measured in Faradays per mole) can lead to over-oxidation and byproduct formation. Stop the reaction once the starting material is consumed.[9]
-
Optimize Substrate Concentration: Lowering the initial concentration of the pyrazole substrate can sometimes reduce the rate of bimolecular side reactions like dimerization.
Appendix A: Detailed Experimental Protocols
General Protocol for Selective C4-Chlorination using NCS
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted pyrazole (1.0 eq).
-
Solvent: Add a suitable anhydrous solvent (e.g., CCl₄ or CH₂Cl₂, approx. 0.1 M concentration). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS every 1-2 hours. Look for the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the 4-chloropyrazole.
-
Workup: Once the reaction is complete, filter the mixture to remove the succinimide byproduct. Wash the filter cake with a small amount of the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-chloropyrazole.
References
-
Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal. [Link]
-
Ring cleavage of some pyrazole-4-sulphonyl chlorides by chlorine. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. [Link]
-
(PDF) Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal. [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade. Molecules. [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]
-
Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents. PubMed. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. [Link]
-
Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Synthetic Communications. [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed. [Link]
-
N-Chlorosuccinimide (NCS). Organic Chemistry Portal. [Link]
-
Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
C‒H An chlorination of pyrazole 1a. ResearchGate. [Link]
-
Electrochemical C−H chlorination and bromination of pyrazoles. ResearchGate. [Link]
-
(PDF) The Reactivity Trends in Electrochemical Chlorination and Bromination of N-Substituted and N-Unsubstituted Pyrazoles. ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
- Preparation of 4-chloropyrazoles.
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 8. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ring cleavage of some pyrazole-4-sulphonyl chlorides by chlorine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Pyrazole N-Alkylation Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights to enhance the success of your synthetic endeavors.
Section 1: The Core Challenge - Regioselectivity in N-Alkylation
The N-alkylation of unsymmetrically substituted pyrazoles is fundamentally complicated by the presence of two reactive nitrogen atoms, N1 and N2. Achieving selective alkylation at one nitrogen over the other is the most persistent challenge in this area of synthesis.
FAQ 1.1: Why is controlling N1 vs. N2 alkylation so difficult?
The primary challenge stems from the similar electronic properties and nucleophilicity of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring.[1][2][3][4] Because the pyrazole N-H proton is tautomeric, both nitrogens are available for deprotonation and subsequent alkylation. This often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult and costly to separate.[3][5]
FAQ 1.2: What are the key factors that govern the regiochemical outcome?
The regioselectivity of pyrazole N-alkylation is a delicate interplay of several factors. Understanding and manipulating these is critical for directing the reaction toward the desired isomer.
-
Steric Effects: This is often the most dominant factor. The bulkiness of substituents on the pyrazole ring (at the C3 and C5 positions) and the steric demand of the alkylating agent are primary determinants.[3][6][7] Alkylation will preferentially occur at the nitrogen atom that is less sterically encumbered.[8]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring modifies the electron density and nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[1][3] For instance, an electron-withdrawing group at C3 will decrease the nucleophilicity of the adjacent N2 atom.
-
Reaction Conditions: The choice of base, its counter-ion, and the solvent system can dramatically influence or even switch the regioselectivity.[1][3] The cation of the base can coordinate in a chelating fashion, sterically blocking one of the nitrogen atoms.[1]
-
The Alkylating Agent: The structure of the electrophile is crucial. Highly reactive agents like methyl iodide often show poor selectivity, while sterically bulky reagents have been developed specifically to achieve high selectivity.[3][9][10]
Workflow: Decision-Making for Regioselective Alkylation
The following workflow provides a logical pathway for selecting experimental conditions based on the desired regioisomeric product.
Caption: Decision workflow for achieving regioselective pyrazole N-alkylation.
Section 2: Troubleshooting Low Yield and Incomplete Conversion
FAQ 2.1: My N-alkylation reaction is very slow or has stalled. What are the likely causes?
Several factors can lead to a sluggish or incomplete reaction. Systematically evaluating each component is key to identifying the root cause.
-
Insufficient Basicity: The pKa of the pyrazole N-H is approximately 14. The base must be strong enough to effectively deprotonate the pyrazole to form the nucleophilic pyrazolate anion. For many pyrazoles, a moderately strong base like potassium carbonate (K₂CO₃) is sufficient, especially with heating. However, for less acidic pyrazoles or with less reactive alkylating agents, a stronger base like sodium hydride (NaH) is required.[11]
-
Poor Leaving Group: The rate of an Sₙ2 reaction is highly dependent on the quality of the leaving group on the alkylating agent. The general reactivity trend is Alkyl-I > Alkyl-Br > Alkyl-Cl. If you are using an alkyl chloride and observing low reactivity, switching to the corresponding bromide or iodide will significantly accelerate the reaction.
-
Steric Hindrance: Extreme steric bulk on either the pyrazole (at C3 or C5) or the alkylating agent can dramatically slow the rate of reaction. In these cases, higher temperatures and longer reaction times are often necessary.
-
Low Temperature: Many N-alkylation reactions require thermal energy to proceed at a reasonable rate.[12] If the reaction is slow at room temperature, gradually increasing the temperature (e.g., to 50-80 °C) can be effective. Monitor for potential side product formation at higher temperatures.
Troubleshooting Guide: Low Conversion
| Symptom | Potential Cause | Suggested Solution |
| No reaction or <10% conversion | Insufficiently strong base | Switch from K₂CO₃ to NaH or LiHMDS. |
| Poor leaving group | Use an alkyl iodide or bromide instead of a chloride. | |
| Temperature too low | Increase reaction temperature in 20 °C increments. | |
| Reaction starts but stalls at ~50% | Base is consumed or passivated | Use a slight excess of base (1.2-1.5 equiv.). Ensure anhydrous conditions. |
| Reversible reaction | Consider an alternative method like the Mitsunobu reaction.[6] | |
| Slow reaction with bulky substrates | High steric hindrance | Increase temperature, extend reaction time, and consider using a less coordinating solvent like toluene. |
Section 3: Managing Side Product Formation
FAQ 3.1: I'm observing a second product corresponding to dialkylation. How do I prevent this?
Dialkylation occurs when the initially formed N-alkylated pyrazole product is further alkylated by the electrophile, resulting in a positively charged pyrazolium salt.
-
Control Stoichiometry: The most straightforward solution is to use the alkylating agent as the limiting reagent. A stoichiometry of 1.0 equivalent of pyrazole to 1.0-1.1 equivalents of the alkylating agent is recommended.
-
Slow Addition: Adding the alkylating agent slowly (e.g., via a syringe pump) to the solution of the deprotonated pyrazole can help maintain a low instantaneous concentration of the electrophile, minimizing the chance of over-alkylation.
-
Lower Temperature: These follow-on reactions often have a higher activation energy. Running the reaction at the lowest effective temperature can suppress the formation of the pyrazolium salt.
FAQ 3.2: My starting material or product appears to be degrading under the reaction conditions.
-
Base Sensitivity: Some functional groups are sensitive to strong bases. For example, esters can be hydrolyzed or transesterified. If your pyrazole contains base-labile groups, consider using a milder base (e.g., Cs₂CO₃ or K₂CO₃) or an alternative, non-basic alkylation method.
-
Acid-Catalyzed Alternative: For substrates that are sensitive to basic conditions, an acid-catalyzed N-alkylation using trichloroacetimidate electrophiles can be an excellent alternative.[6][7][8] This method proceeds under mild Brønsted acid catalysis, avoiding the need for strong bases entirely.
Section 4: Advanced Strategies for Difficult Cases
FAQ 4.1: When should I use a protecting group strategy?
When absolute regioselectivity is required and cannot be achieved by controlling steric, electronic, or reaction conditions, a protecting group strategy is the most robust solution. This is particularly useful when the electronic and steric bias is minimal or when the undesired isomer is favored.
-
Protection: The pyrazole N-H is protected with a group that directs subsequent functionalization. Common protecting groups include Tetrahydropyran (THP) or 1-(Ethoxyethyl) (EE).[13][14][15]
-
Directed Functionalization: The protected pyrazole is then subjected to a reaction (e.g., lithiation and quenching with an electrophile) that selectively functionalizes a specific carbon atom.
-
Alkylation & Deprotection: The N-alkylation is performed, followed by the removal of the protecting group, typically under acidic conditions, to yield the desired isomer.[15]
General N-Alkylation Mechanism
The diagram below illustrates the fundamental mechanism of base-mediated pyrazole N-alkylation, highlighting the competitive pathways leading to the N1 and N2 regioisomers.
Caption: General mechanism for base-mediated pyrazole N-alkylation.
Section 5: Experimental Protocols
Protocol 5.1: General Procedure for N1-Alkylation using NaH
This protocol describes a standard procedure for the N-alkylation of a pyrazole using sodium hydride as the base.[11]
Materials:
-
Substituted Pyrazole (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 equiv)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted pyrazole.
-
Add anhydrous DMF to dissolve the pyrazole (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the NaH portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine (2x) to remove residual DMF, and dry over anhydrous MgSO₄.[16]
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated pyrazole(s).
References
- Strategic atom replacement enables regiocontrol in pyrazole alkyl
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed.
- Technical Support Center: Regioselective N-Alkyl
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library.
- Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. WuXi AppTec.
- Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
- N-methyl
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
- A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides.
- What's the best way to protect the NH group in Heterocyclic Compounds?.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
- Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
- Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
- Optimization of pyrazole N-alkylation conditions.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- N-alkylation method of pyrazole.
- 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar.
- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing.
- Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Optimization of Pyrazole Carboxylation
Welcome to the technical support center for the optimization of pyrazole carboxylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to incorporate carboxyl groups onto pyrazole scaffolds—a critical step in the synthesis of numerous pharmaceutical agents and functional materials.
As a Senior Application Scientist, I understand that while pyrazole carboxylation is a powerful transformation, it presents unique challenges, particularly concerning yield, regioselectivity, and product stability. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflow. The causality behind each recommendation is explained to ensure you can adapt these principles to your specific system.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for direct carboxylation of a pre-formed N-substituted pyrazole ring?
The most prevalent and generally reliable method is directed ortho-metalation (DoM) , which involves the deprotonation of the pyrazole ring using a strong organolithium base, followed by quenching the resulting pyrazole anion with carbon dioxide. The C5 position is typically the most acidic proton on the N-substituted pyrazole ring, making it the kinetic site for deprotonation.[1][2]
This process can be broken down into two key steps:
-
Deprotonation: An N-substituted pyrazole is treated with a strong base, most commonly n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent (like THF or diethyl ether) at low temperatures (typically -78 °C). This selectively removes a proton from the pyrazole ring, forming a lithiated intermediate.
-
Carboxylation (Quenching): The lithiated pyrazole is then reacted with an excess of electrophilic carbon dioxide (usually in the form of dry ice or by bubbling CO₂ gas) to form a lithium carboxylate salt.
-
Workup: Acidic aqueous workup protonates the carboxylate salt to yield the desired pyrazole carboxylic acid.
Q2: My carboxylation reaction is giving very low yields. What are the primary factors to investigate?
Low yields are a common issue and can typically be traced back to one of three areas: inefficient deprotonation, poor CO₂ trapping efficiency, or degradation of intermediates/products.
-
Inefficient Deprotonation: Ensure your reaction is strictly anhydrous and anaerobic. Organolithium bases are extremely sensitive to moisture and oxygen. Use freshly titrated n-BuLi and ensure your solvent and glassware are rigorously dried. If your pyrazole substrate has electron-withdrawing groups, its pKa will be lower, but sterically hindered substrates may require longer reaction times or a slight increase in temperature (e.g., from -78 °C to -40 °C) for complete lithiation.[3]
-
Inefficient CO₂ Quench: The way you introduce CO₂ is critical.
-
Dry Ice: Use freshly crushed, high-quality dry ice. Avoid old dry ice, which may have accumulated water ice. Add the lithiated pyrazole solution slowly to a flask containing a large excess of crushed dry ice with vigorous stirring. This ensures the anion reacts with CO₂ rather than with protons from any trace atmospheric moisture.
-
CO₂ Gas: If bubbling CO₂ gas, ensure the gas is dry. Passing it through a drying tube is recommended. A "cold finger" condenser filled with dry ice/acetone can also be used to condense the gas, ensuring a pure, liquid CO₂ source for the reaction.
-
-
Product Decarboxylation: Pyrazolecarboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures or under harsh pH conditions during workup.[4][5] Always perform the reaction and quench at low temperatures and conduct the acidic workup in an ice bath.
Q3: I am getting a mixture of regioisomers (e.g., C5- and C3-carboxylated products). How can I improve regioselectivity?
Regioselectivity is arguably the most significant challenge in pyrazole functionalization.[2] The inherent electronics and sterics of your substrate dictate the outcome.
-
Kinetic vs. Thermodynamic Control: The C5-proton is generally the most acidic and therefore the site of initial, kinetically-favored deprotonation.[1] However, if the reaction is allowed to warm or left for extended periods, the lithiated intermediate can potentially isomerize to a more thermodynamically stable species, leading to mixtures. To favor the kinetic C5 product, maintain a low temperature (-78 °C) throughout the deprotonation and consider shorter reaction times.
-
Steric Hindrance: Large substituents on the pyrazole ring (at N1 or C3) can sterically block deprotonation at an adjacent position. For example, a bulky N1-substituent can further enhance the preference for C5 deprotonation over C3.
-
Directing Groups: The N1-substituent and other groups on the ring can act as directing groups. While the lone pair on the N2 nitrogen directs metallation primarily to C5, other coordinating groups can influence the outcome.
-
Blocking Groups: A reliable strategy to ensure regioselectivity is to use a removable blocking group. For instance, if you want to force carboxylation at the C4 position, you can start with a pyrazole that is already substituted at C3 and C5. Similarly, introducing a group at C4 (like an ester that can be later removed) can direct functionalization to the C5 position.[5]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| No reaction / Recovery of starting material | 1. Inactive Base: n-BuLi or LDA has degraded due to moisture/air exposure. 2. Insufficiently Low Temperature: The lithiated intermediate may be unstable at higher temperatures and decompose back to the starting material upon workup. 3. Proton Source Contamination: Trace water in the solvent, glassware, or on the surface of the dry ice is quenching the pyrazole anion before it can react with CO₂. | 1. Use freshly opened or recently titrated n-BuLi. Store organolithium reagents under an inert atmosphere and handle them using proper syringe techniques. 2. Maintain strict temperature control. Use a cryostat or a well-insulated dry ice/acetone bath. Ensure the internal reaction temperature does not rise above -70 °C during base addition. 3. Rigorously dry all glassware, solvents, and reagents. Flame-dry glassware under vacuum, distill solvents from appropriate drying agents, and use fresh, high-purity dry ice. |
| Formation of an Unwanted Byproduct: Decarboxylated Pyrazole | 1. High Temperature During Reaction or Workup: The pyrazolecarboxylic acid product is thermally unstable and loses CO₂.[6][7] 2. Harsh Acidic/Basic Conditions: Strong acid or base during workup can catalyze the decarboxylation. | 1. Keep the reaction cold. Do not allow the reaction to warm above 0 °C until the carboxylation is complete and the reaction has been quenched with water. Perform the acidic workup in an ice bath. 2. Use a milder acid for workup. Instead of concentrated HCl, consider using a saturated aqueous solution of NH₄Cl or dilute (1M) HCl, added slowly at 0 °C. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Wrong Choice of Base/Solvent: The base/solvent system can influence the aggregation state of the organolithium reagent, affecting its steric profile and regioselectivity. 2. Reaction Temperature Too High: Allowing the reaction to warm can lead to equilibration of the lithiated intermediate, resulting in a thermodynamic mixture of products.[8] | 1. Screen different conditions. While THF is common, sometimes changing to a less coordinating solvent like diethyl ether can alter selectivity. Comparing n-BuLi with LDA or a Schlosser base (n-BuLi/t-BuOK) may be beneficial. 2. Enforce strict kinetic control. Maintain the temperature at -78 °C from the addition of the base until the CO₂ quench is complete. |
| Dark-colored reaction mixture / Tar formation | 1. Decomposition of Organolithium Reagent: This can occur if the temperature rises too high, especially with more complex substrates. 2. Reaction with Solvent: At temperatures above -20 °C, n-BuLi can deprotonate THF, leading to decomposition pathways. | 1. Ensure efficient cooling and stirring. Add the base dropwise to the cooled substrate solution to manage any exotherm. 2. Do not let the reaction warm up. If the reaction needs to be stirred for an extended period, ensure the cooling bath is maintained. |
Experimental Protocols & Data
Protocol 1: General Procedure for C5-Carboxylation of an N-Substituted Pyrazole
This protocol describes a standard lab-scale procedure for the direct carboxylation of a generic N-aryl or N-alkyl pyrazole.
Materials:
-
N-Substituted Pyrazole (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.1 eq, solution in hexanes)
-
Dry Ice (CO₂, solid, large excess)
-
Hydrochloric Acid (1M HCl, aqueous)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under high vacuum and allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).
-
Dissolution: Dissolve the N-substituted pyrazole (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add n-butyllithium (1.1 eq) dropwise to the stirred solution via syringe, ensuring the internal temperature remains below -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour. The solution may change color, indicating the formation of the pyrazole anion.
-
Carboxylation: In a separate flask, add a large excess of freshly crushed dry ice. Transfer the cold pyrazole anion solution to the flask containing the dry ice via a cannula with vigorous stirring.
-
Warming & Quenching: Allow the reaction mixture to slowly warm to room temperature. The excess CO₂ will sublime. Once at room temperature, quench the reaction by adding water.
-
Workup: Transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate to remove any non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A precipitate of the carboxylic acid should form.
-
Extraction & Drying: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude pyrazole carboxylic acid.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Table 1: Influence of Reaction Parameters on Carboxylation Outcome
The following table summarizes expected outcomes based on adjustments to key reaction parameters. This data is synthesized from established principles of organometallic chemistry.[8][9]
| Parameter | Standard Condition | Variation | Expected Outcome & Rationale |
| Temperature | -78 °C | 0 °C | Lower Yield, Poor Selectivity. The lithiated intermediate is less stable, leading to side reactions (e.g., reaction with solvent) and potential isomerization. |
| Base Equivalents | 1.1 eq n-BuLi | 0.9 eq n-BuLi | Incomplete Conversion. Stoichiometric or slight excess of base is required to drive the deprotonation to completion. |
| Solvent | Anhydrous THF | "Wet" THF | Drastically Lower or No Yield. The organolithium base will be quenched by water faster than it deprotonates the pyrazole. |
| CO₂ Source | Crushed Dry Ice | Atmospheric CO₂ | Very Low Yield. The concentration of atmospheric CO₂ is too low to compete effectively with quenching by trace moisture. A high concentration of CO₂ is required. |
Visualizing the Workflow
Understanding the logical flow of the experimental process and the key decision points is crucial for success.
Caption: Experimental workflow for the direct carboxylation of N-substituted pyrazoles.
Caption: Key factors influencing the regioselectivity of pyrazole deprotonation.
References
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. ResearchGate. [Link]
- CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
-
Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers. [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal. [Link]
- WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]
-
Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Comptes Rendus Chimie. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Catalytic Direct Cross-Coupling of Organolithium Compounds with Aryl Chlorides. Organic Chemistry Portal. [Link]
-
Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. SlideShare. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 6. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 8. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 9. Catalytic Direct Cross-Coupling of Organolithium Compounds with Aryl Chlorides [organic-chemistry.org]
Technical Support Center: Analysis of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic Acid and its Degradation Products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during experimental analysis of this compound and its potential degradation pathways.
I. Understanding Potential Degradation Pathways
While specific degradation studies on this compound are not extensively documented in publicly available literature, we can infer likely degradation pathways based on the chemical nature of the pyrazole ring, the carboxylic acid functional group, and the chloro-substituent. These pathways are crucial for designing robust analytical methods and identifying potential metabolites or degradants.
The primary anticipated degradation routes include hydrolysis, photolysis, and oxidation.
A. Hydrolytic Degradation
Hydrolysis is a common degradation pathway for carboxylic acids and their derivatives. Under aqueous conditions, particularly at elevated temperatures or extremes of pH, the structural integrity of the molecule can be compromised. For the analogous compound, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid, hydrolysis of ester intermediates is a key step in its synthesis, suggesting the carboxylic acid group itself is stable to hydrolysis, but other parts of the molecule could be susceptible under harsh conditions.[1]
B. Photolytic Degradation
Exposure to light, especially UV radiation, can induce photochemical reactions. For pyrazole-containing compounds like the herbicide pyrazosulfuron-ethyl, photodegradation has been observed to proceed via cleavage of chemical bonds and photohydrolysis.[2] For this compound, potential photolytic pathways could involve the cleavage of the N-ethyl bond or dechlorination.
C. Oxidative Degradation
Oxidative processes, mediated by reactive oxygen species, can lead to the modification of the pyrazole ring and its substituents. While less common, oxidation of the ethyl group or hydroxylation of the pyrazole ring are plausible degradation pathways, similar to the observed metabolism of pyrazole itself which includes hydroxylated derivatives.[3]
II. Troubleshooting Guide for Analytical Methods
The analysis of this compound and its degradation products typically involves High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This section addresses common issues encountered during these analyses.
Troubleshooting Workflow for HPLC/LC-MS Analysis
Caption: A systematic workflow for troubleshooting common HPLC/LC-MS issues.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | - Lower the mobile phase pH to suppress silanol activity. - Use a highly end-capped column. - Add a competitive base to the mobile phase in low concentrations. |
| Peak Splitting or Shoulders | Column contamination at the inlet frit or a void in the packing material. | - Back-flush the column to remove particulates.[4] - If the problem persists, replace the column frit or the entire column. - Ensure the sample is fully dissolved in the mobile phase.[4] |
| Shifting Retention Times | Inconsistent mobile phase composition or flow rate. | - Ensure mobile phase components are accurately measured and well-mixed. - Degas the mobile phase to prevent bubble formation in the pump.[5] - Check for leaks in the pump and fittings.[5] |
| Noisy or Drifting Baseline | Contaminated mobile phase or detector cell. | - Use fresh, high-purity solvents and additives. - Flush the system and detector cell with a strong solvent like isopropanol. - Ensure proper degassing of the mobile phase.[5] |
| Low Signal Intensity (LC-MS) | Ion suppression due to matrix effects. | - Dilute the sample to reduce the concentration of co-eluting matrix components.[6] - Improve sample cleanup using Solid Phase Extraction (SPE). - Use a matrix-matched calibration curve for quantification.[6] |
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to analyze this compound?
A1: A reversed-phase C18 column is a robust starting point for the analysis of pyrazole derivatives.[7] A typical mobile phase would consist of a mixture of acetonitrile or methanol and water with a small amount of acid (e.g., 0.1% formic acid) to ensure the carboxylic acid is in its protonated form, which generally leads to better peak shape. A gradient elution from a lower to a higher organic phase concentration is recommended to separate the parent compound from potentially more polar degradation products.
Q2: How can I confirm the identity of a suspected degradation product?
A2: The most reliable method for identifying unknown degradation products is high-resolution mass spectrometry (HRMS), often coupled with tandem mass spectrometry (MS/MS). HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition. MS/MS provides fragmentation patterns that can be used to elucidate the structure of the molecule.
Q3: My sample matrix is complex (e.g., soil, plasma). How can I minimize matrix effects in my LC-MS analysis?
A3: Complex matrices are a common challenge in pesticide and drug analysis.[8][9] To mitigate matrix effects, consider the following:
-
Sample Preparation: Employ a thorough sample cleanup procedure. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in various matrices and can be adapted.[10]
-
Chromatographic Separation: Optimize your HPLC method to achieve baseline separation of your analyte from the bulk of the matrix components.
-
Stable Isotope-Labeled Internal Standard: If available, using a stable isotope-labeled version of the analyte as an internal standard is the most effective way to compensate for matrix effects.
Q4: What are the expected degradation products of this compound that I should look for?
A4: Based on the predicted degradation pathways, you should target the following potential products:
-
Hydrolysis Product: 4-Hydroxy-1-ethyl-1H-pyrazole-5-carboxylic acid (substitution of the chloro group).
-
De-ethylated Product: 4-Chloro-1H-pyrazole-5-carboxylic acid.
-
Oxidized Products: Hydroxylated versions of the parent compound on the pyrazole ring or the ethyl side chain.
The following diagram illustrates these potential degradation pathways:
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid
Welcome to the technical support center for the purification of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key intermediate in high purity. As a Senior Application Scientist, I understand that the success of your subsequent synthetic steps hinges on the quality of your starting materials. This document synthesizes established chemical principles with field-proven insights to help you navigate the common challenges encountered during the purification of this pyrazole derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, based on common synthetic pathways for pyrazole derivatives, you can anticipate the following impurities:
-
Regioisomers: The Knorr pyrazole synthesis, a prevalent method, can often lead to the formation of a regioisomer, 1-ethyl-4-chloro-1H-pyrazole-3-carboxylic acid. These isomers have very similar physical properties, making their separation challenging.[1][2][3]
-
Unreacted Starting Materials: Residual amounts of the β-ketoester and ethylhydrazine starting materials may be present.
-
Incomplete Hydrolysis Product: If the synthesis involves the hydrolysis of a corresponding ester (e.g., ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate), incomplete reaction will leave this ester as a significant impurity.
-
Byproducts from Chlorination: If chlorination is a step in your synthesis, byproducts from incomplete or over-chlorination can occur.
-
Residual Solvents: Solvents used in the reaction and work-up (e.g., ethanol, ethyl acetate, dichloromethane) are common impurities.
Q2: What is the first purification step I should consider for my crude product?
A2: For an acidic compound like this compound, an acid-base extraction is an excellent initial purification step. This technique effectively removes neutral and basic impurities. The carboxylic acid can be converted to its water-soluble salt with a weak base like sodium bicarbonate, washed with an organic solvent to remove non-acidic impurities, and then regenerated by acidification.
Q3: My crude product is a persistent oil and won't crystallize. What should I do?
A3: The oily nature of your crude product is likely due to the presence of impurities that are disrupting the crystal lattice formation. Before attempting recrystallization again, it is advisable to perform a thorough acid-base extraction to remove a significant portion of the impurities. If it remains an oil, column chromatography is the recommended next step to isolate the pure compound.
Q4: How can I confirm the purity of my final product?
A4: A combination of techniques is recommended for robust purity assessment.
-
Thin-Layer Chromatography (TLC): A quick and effective method to get a qualitative idea of the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of your desired product and can reveal the presence of impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Poor Separation of Regioisomers
Causality: Regioisomers often exhibit very similar polarities and solubilities, making them difficult to separate by standard techniques like recrystallization or simple column chromatography.
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Solvent System Screening: Experiment with a variety of solvent systems with different polarities and selectivities. A good starting point is a hexane/ethyl acetate gradient. Consider adding a small amount of acetic acid to the mobile phase to keep the carboxylic acid protonated and reduce tailing on the silica gel.
-
High-Performance Flash Chromatography: If standard flash chromatography is insufficient, consider using a high-performance flash chromatography system with finer silica gel for improved resolution.
-
-
Recrystallization with Seeding:
-
If you can obtain a small amount of the pure desired isomer (e.g., from a preparative HPLC run), use it as a seed crystal in a supersaturated solution of the mixed isomers. This can sometimes selectively crystallize the desired product.
-
-
Derivative Formation:
-
In challenging cases, consider converting the carboxylic acid to a derivative (e.g., a methyl ester) which may have different chromatographic properties, allowing for easier separation of the isomeric esters. Following separation, the desired ester can be hydrolyzed back to the carboxylic acid.
-
Issue 2: Presence of Neutral Impurities (e.g., Unreacted Ester)
Causality: Neutral impurities will not be removed by a simple acid wash. An acid-base extraction is necessary to separate the acidic product from neutral contaminants.
Protocol: Acid-Base Extraction
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The acidic product will react to form its sodium salt and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Combine the aqueous layers and wash with the organic solvent to remove any remaining neutral impurities.
-
Carefully acidify the aqueous layer with a dilute strong acid (e.g., 1M HCl) until the product precipitates out. Monitor the pH with litmus paper.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Issue 3: Product Tailing on Silica Gel Column
Causality: The carboxylic acid functional group can interact strongly with the acidic silica gel, leading to band broadening and tailing.
Troubleshooting Steps:
-
Acidify the Mobile Phase: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase. This will keep the carboxylic acid in its protonated state and minimize its interaction with the silica gel surface.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded-phase silica, like C18, for reverse-phase chromatography.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not at room temperature. Good candidates to screen include ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures of these with water or hexanes.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to dissolve the crude product completely.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Data Presentation
| Purification Method | Typical Purity Achieved | Typical Recovery | Key Advantages | Key Disadvantages |
| Acid-Base Extraction | 85-95% | >90% | Removes neutral and basic impurities effectively. | Does not separate regioisomers. |
| Recrystallization | >98% | 60-80% | High purity can be achieved if a suitable solvent is found. | May not be effective for removing impurities with similar solubility; lower recovery. |
| Column Chromatography | >99% | 50-70% | Can separate compounds with very similar properties, including regioisomers. | More time-consuming and requires larger volumes of solvent; lower recovery. |
Visualization
Workflow for Purification Method Selection
The following diagram illustrates a decision-making workflow for selecting the appropriate purification strategy based on the initial purity assessment of your crude this compound.
A decision workflow for selecting the appropriate purification method.
References
-
Jordão, A. K., et al. (2013). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 18(12), 14836-14854. [Link]
-
El-Sayed, N. N. E., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(11), 2539. [Link]
- Kumar, V., & Aggarwal, R. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research, 12(3), 1-26.
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]
-
SWAYAM Prabha IIT Madras Channels. (2021, February 17). Pyrazoles Syntheses, reactions and uses [Video]. YouTube. [Link]
-
ChemHelpASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]
- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
-
The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved January 12, 2026, from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 12, 2026, from [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 12, 2026, from [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved January 12, 2026, from [Link]
-
ChemBK. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved January 12, 2026, from [Link]
-
Autech Industry Co.,Limited. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved January 12, 2026, from [Link]
-
Akhtar, T., et al. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o143. [Link]
-
ResearchGate. (n.d.). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Retrieved January 12, 2026, from [Link]
-
Alfa Chemical. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid CAS:127892-62-0. Retrieved January 12, 2026, from [Link]
Sources
Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles
Welcome to the technical support center for the regioselective synthesis of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling isomer formation in pyrazole synthesis. Pyrazoles are a cornerstone scaffold in pharmaceuticals and agrochemicals, but achieving the desired substitution pattern, particularly with unsymmetrical precursors, presents a significant synthetic challenge.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments. We will delve into the mechanistic underpinnings of common synthetic routes and offer practical, field-proven advice to help you optimize your reactions for high regioselectivity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that can arise during the synthesis of substituted pyrazoles, focusing on the most common and versatile method: the condensation of a 1,3-dicarbonyl compound with a hydrazine.
Problem 1: Poor Regioselectivity with Unsymmetrical 1,3-Diketones
You are performing a Knorr pyrazole synthesis with an unsymmetrical 1,3-diketone and a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) and obtaining a mixture of 1,3- and 1,5-disubstituted pyrazole regioisomers that are difficult to separate.[1][3][4]
The formation of two regioisomers arises from the initial nucleophilic attack of one of the two non-equivalent nitrogen atoms of the substituted hydrazine onto one of the two different carbonyl carbons of the diketone.[5][6][7] The regiochemical outcome is a delicate balance of several factors:
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon of the diketone will typically be attacked preferentially by the more nucleophilic nitrogen of the hydrazine.[8] For instance, in phenylhydrazine, the NH2 group is more nucleophilic than the N-phenyl group. In methylhydrazine, the opposite is true.
-
Steric Hindrance: Bulky substituents on either the diketone or the hydrazine can direct the reaction pathway by favoring attack at the less sterically hindered carbonyl group.[4]
-
Reaction Conditions (pH): The pH of the reaction medium is critical.[4] Under acidic conditions, the reaction proceeds via protonation of a carbonyl group, influencing its electrophilicity.[5][6] The widely accepted mechanism involves the formation of a hydroxylpyrazolidine intermediate, and the dehydration to the final pyrazole is often the rate-determining step under neutral pH.[4]
-
Solvent Effects: The solvent can influence the tautomeric equilibrium of the 1,3-diketone (keto-enol forms) and solvate intermediates differently, thereby affecting the activation energies for the competing pathways.
1. Solvent Modification for Enhanced Regioselectivity
Recent studies have shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically improve regioselectivity in favor of one isomer.[9] These solvents have strong hydrogen-bond-donating properties that can selectively stabilize one of the competing transition states.
Protocol 1: Improved Regioselective Synthesis using TFE [9]
-
Dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (3-5 mL).
-
Add the substituted hydrazine (e.g., methylhydrazine) (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) and monitor by TLC or LC-MS.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the major regioisomer.
Table 1: Effect of Solvent on Regioselectivity
| 1,3-Diketone Substrate | Hydrazine | Solvent | Regioisomeric Ratio (Major:Minor) | Reference |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | ~1:1 | [9] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | TFE | >95:5 | [9] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | DMAc (acidic) | 98:2 | [8] |
2. Strategic Use of Catalysis
Lewis acid catalysts can coordinate to the dicarbonyl compound, altering the electrophilicity of the carbonyl carbons and directing the incoming hydrazine to a specific site.[10]
3. Alternative Purification Strategy
If a mixture of regioisomers is unavoidable, purification can be challenging due to their similar physical properties. An effective chemical method involves the selective crystallization of one isomer as an acid addition salt.[11]
Protocol 2: Purification via Acid Salt Crystallization [11]
-
Dissolve the crude mixture of pyrazole regioisomers in a suitable organic solvent (e.g., isopropanol, ethyl acetate).
-
Add an equimolar amount of a mineral acid (e.g., HCl in isopropanol) or an organic acid (e.g., oxalic acid) dropwise while stirring.
-
Allow the mixture to stir. The salt of one regioisomer may precipitate out selectively.
-
Collect the solid by filtration and wash with a cold solvent.
-
Neutralize the salt with a base (e.g., aq. NaHCO3) and extract the purified pyrazole with an organic solvent.
Problem 2: No Reaction or Low Yield
You are attempting a pyrazole synthesis, but the reaction is sluggish, or the yield of the desired product is very low.
-
Deactivated Precursors: Electron-rich 1,3-dicarbonyl compounds or sterically hindered substrates can be unreactive.
-
Unstable Intermediates: The hydrazone or hydroxylpyrazoline intermediates may be unstable under the reaction conditions, leading to side reactions.[4]
-
Inappropriate Catalyst: The reaction may require acid or base catalysis to proceed at a reasonable rate.[5][6] The dehydration step is often acid-catalyzed.[8]
-
Introduce an Acid Catalyst: Add a catalytic amount of a protic acid like acetic acid or p-toluenesulfonic acid (TsOH) to the reaction mixture.[12][13]
-
Increase Reaction Temperature: Heating the reaction mixture, often to the reflux temperature of the solvent, can overcome the activation energy barrier.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields by efficiently heating the reaction mixture.[12]
-
Use a More Reactive Dicarbonyl Synthon: Instead of a simple diketone, consider using a β-keto ester or an enaminone, which can exhibit different reactivity profiles.[13][14]
Frequently Asked Questions (FAQs)
Q1: How can I reliably synthesize a 1,3,5-trisubstituted pyrazole with high regioselectivity?
A1: The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine is the most common route. To ensure high regioselectivity, consider the following:
-
Precursor Design: Use a 1,3-diketone with one highly electron-withdrawing group (e.g., a trifluoromethyl group). This makes the adjacent carbonyl carbon significantly more electrophilic, directing the initial attack of the hydrazine.[8][12]
-
Solvent Choice: As detailed in the troubleshooting guide, fluorinated alcohols like TFE can be highly effective.[9]
-
Alternative Methods: Consider a multicomponent reaction or a [3+2] cycloaddition approach. For example, the reaction of N-alkylated tosylhydrazones with terminal alkynes offers excellent regiocontrol for 1,3,5-trisubstituted pyrazoles.[15]
Q2: I am using a β-keto ester instead of a 1,3-diketone. What should I be aware of regarding regioselectivity?
A2: When reacting a β-keto ester with a substituted hydrazine, the ketone carbonyl is significantly more electrophilic than the ester carbonyl. Therefore, the initial attack of the hydrazine almost always occurs at the ketone. The subsequent intramolecular cyclization involves the attack of the second nitrogen atom on the ester carbonyl. This generally leads to a single pyrazolone product with high regioselectivity, which can exist in tautomeric forms.[12][13]
Q3: My pyrazole product seems to be unstable and decomposes during workup or purification. What can I do?
A3: Pyrazole rings are generally stable, but certain substituents can make them sensitive to acidic or basic conditions or oxidation.[16][17][18]
-
Avoid Strong Acids/Bases: During workup, use mild conditions. For example, use saturated aqueous sodium bicarbonate instead of strong bases for neutralization.
-
Inert Atmosphere: If your product is sensitive to air oxidation, perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon).
-
Purification Method: Flash column chromatography on silica gel is generally suitable. If the compound is acid-sensitive, you can neutralize the silica gel by pre-treating it with a triethylamine/hexane solution.
-
Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature.
Q4: Can multicomponent reactions help solve regioselectivity issues?
A4: Yes, multicomponent reactions (MCRs) are a powerful strategy for controlling regioselectivity.[19][20][21] By combining three or more starting materials in a one-pot process, the reaction often proceeds through a specific sequence of events that favors the formation of a single product isomer. For example, a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate can produce highly substituted pyranopyrazoles with excellent regiocontrol.[21] These methods are also highly atom-economical and efficient.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC - NIH. [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. (2020). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). National Institutes of Health. [Link]
-
Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). Thieme Chemistry. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). National Institutes of Health. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]
-
Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. (n.d.). PMC - NIH. [Link]
-
Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. (2020). RSC Publishing. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). ACS Publications. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014). Organic Chemistry Portal. [Link]
- Method for purifying pyrazoles. (2011).
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. [Link]
-
Knorr pyrrole synthesis. (n.d.). Wikipedia. [Link]
-
Synthesis of 1,3‐ and 1,5‐substituted pyrazoles 23 through... (n.d.). ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). ACS Publications. [Link]
-
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). MDPI. [Link]
-
Unit 4 Pyrazole. (n.d.). Slideshare. [Link]
-
pyrazole.pdf. (n.d.). CUTM Courseware. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. [Link]
Sources
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 2. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 16. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 17. Unit 4 Pyrazole | PDF [slideshare.net]
- 18. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 19. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Chlorinating Agents for Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are exploring alternative chlorinating agents for the synthesis of pyrazole derivatives. Traditional chlorinating agents like elemental chlorine (Cl₂) present significant handling and safety challenges. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for commonly used and novel alternative reagents, focusing on practical, field-proven insights to overcome experimental hurdles.
N-Chlorosuccinimide (NCS): The Versatile Workhorse
N-Chlorosuccinimide (NCS) is a widely used reagent for the chlorination of a variety of organic compounds, including pyrazoles.[1] It is favored for its solid, easy-to-handle nature and its tunable reactivity, which can proceed through either electrophilic or radical pathways depending on the reaction conditions.[1]
Frequently Asked Questions & Troubleshooting
Q1: My chlorination with NCS is sluggish or incomplete, even with extended reaction times. What could be the issue?
A1: Several factors can contribute to low reactivity:
-
Substrate Deactivation: If your pyrazole ring is substituted with electron-withdrawing groups, its nucleophilicity is reduced, slowing down the electrophilic attack on NCS.
-
Solution: Consider adding a catalytic amount of a protic acid (e.g., HCl, H₂SO₄) or a Lewis acid to enhance the electrophilicity of the chlorine atom on NCS.[1] For deactivated aromatics, trifluoromethanesulfonic acid or BF₃-H₂O can be effective activators.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Aprotic solvents like acetonitrile or dichloromethane are common. For some substrates, a switch to a more polar solvent might be beneficial.
-
Reagent Quality: Ensure your NCS is pure and has not decomposed. Old or improperly stored NCS can lose its activity.
Q2: I'm observing poor regioselectivity in my pyrazole chlorination, with a mixture of isomers forming. How can I improve this?
A2: Regioselectivity in pyrazole chlorination is primarily governed by the electronic and steric properties of the substituents on the pyrazole ring.[2]
-
Electronic Effects: Electrophilic chlorination typically occurs at the most electron-rich position. For unsubstituted pyrazole, this is the C4 position.[2]
-
Steric Hindrance: Bulky substituents can direct the incoming electrophile to less sterically hindered positions.
-
Troubleshooting Strategy:
-
Protecting Groups: If you have multiple reactive sites, consider using a protecting group strategy to block unwanted positions before chlorination.
-
Catalyst Control: The use of specific catalysts can sometimes influence regioselectivity. For instance, thiourea has been shown to catalytically activate NCS and may offer different regiochemical outcomes.[3]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Q3: The work-up of my NCS reaction is problematic, and I'm having trouble removing the succinimide byproduct. What is the best procedure?
A3: Succinimide is water-soluble, which is key to its removal.
-
Standard Protocol:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate (succinimide) has formed, it can often be removed by filtration.
-
Wash the filtrate with water, a 10% sodium thiosulfate solution (to quench any remaining NCS), and finally with brine.[1]
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrate in vacuo.[1]
-
-
Troubleshooting: If succinimide remains, an additional aqueous wash or a basic wash (e.g., with dilute NaHCO₃ solution) can help to fully remove it.
Experimental Protocol: General Procedure for Electrophilic Chlorination of an Activated Pyrazole with NCS
-
Dissolve the pyrazole substrate (1.0 eq) in a suitable solvent (e.g., acetonitrile or water) in a round-bottom flask equipped with a magnetic stirrer.[1]
-
Add N-Chlorosuccinimide (1.1-1.2 eq) to the solution in portions at room temperature.[1]
-
If the pyrazole is deactivated, add a catalytic amount of a protic acid.[1]
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, proceed with the work-up as described in Q3.
Trichloroisocyanuric Acid (TCCA): The Potent and Economical Alternative
Trichloroisocyanuric acid (TCCA) is a stable, safe, and cost-effective solid chlorinating agent.[4] It is more reactive than other N-chloro compounds and can be a powerful alternative for chlorinating a range of aromatic and heterocyclic compounds.[4] A key advantage is that the byproduct, cyanuric acid, is easily removed by filtration.[4]
Frequently Asked Questions & Troubleshooting
Q1: My reaction with TCCA is too vigorous and producing multiple chlorinated products. How can I control the reactivity?
A1: TCCA is a potent reagent, and controlling its reactivity is crucial for selectivity.
-
Stoichiometry: TCCA has three active chlorine atoms. It's important to carefully control the stoichiometry. For monochlorination, using stoichiometric amounts is often effective.[5]
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or even lower) to moderate the reaction rate.
-
Slow Addition: Add the TCCA in small portions over a period of time to the solution of the pyrazole substrate, rather than all at once.[5]
Q2: I am trying to chlorinate a deactivated pyrazole, but the reaction is not proceeding with TCCA alone. What can I do?
A2: For deactivated substrates, the electrophilicity of TCCA may need to be enhanced.
-
Catalytic Activation: A recent development involves the use of catalytic Brilliant Green, a visible-light-activated organic dye, to amplify the electrophilic nature of TCCA. This method has proven effective for the chlorination of deactivated (hetero)aromatic substrates.[6][7][8]
-
Acid Promotion: While one of the advantages of TCCA is that it doesn't produce HCl, for particularly challenging substrates, the addition of a catalytic amount of a strong acid could be explored, though this may lead to side reactions.
Experimental Protocol: Direct Cyclization/Chlorination for 4-Chloropyrazole Synthesis using TCCA
This protocol demonstrates a one-pot synthesis of 4-chloropyrazoles from hydrazines, where TCCA acts as both an oxidant and a chlorinating agent.[9]
-
To a stirring solution of the hydrazine substrate (1.0 eq) in 2,2,2-trifluoroethanol (TFE), add TCCA (1.0 eq).[9]
-
Heat the mixture at 40 °C and monitor the reaction for completion (typically 4 hours).[9]
-
After the reaction, cool the mixture to room temperature.
-
Quench the reaction with a saturated solution of Na₂S₂O₃.[9]
-
Dilute with ethyl acetate and extract with ethyl acetate.[9]
-
Dry the combined organic layers with MgSO₄ and evaporate the solvent in vacuo.[9]
Sulfuryl Chloride (SO₂Cl₂): The Powerful, yet Hazardous, Reagent
Sulfuryl chloride is a highly reactive liquid that serves as a potent source of chlorine.[10] It is often used when milder reagents fail. However, its use requires stringent safety precautions due to its toxicity and violent reaction with water.[11][12]
Frequently Asked Questions & Troubleshooting
Q1: My reaction with sulfuryl chloride is giving a complex mixture of products, including sulfonylated byproducts. How can I improve the selectivity for chlorination?
A1: Minimizing side reactions with SO₂Cl₂ requires careful control of conditions.
-
Temperature: Reactions are typically run at low temperatures to control exothermicity and reduce side product formation.
-
Catalyst Choice: The choice of catalyst can significantly influence the outcome. For aromatic chlorination, certain metal salt-organic sulfur catalysts can enhance the rate and selectivity for para-chlorination.[13]
-
Solvent: Aprotic, non-reactive solvents are essential. Common choices include dichloromethane, chloroform, or benzene.[10]
Q2: The work-up of my sulfuryl chloride reaction is difficult due to the formation of acidic byproducts (HCl and H₂SO₄). What is the safest and most effective work-up procedure?
A2: Neutralizing the acidic byproducts is the primary challenge.
-
Safety First: Always perform the work-up in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[11]
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice. This will hydrolyze the remaining SO₂Cl₂ and dilute the resulting acids.
-
Neutralization: Cautiously add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), until the effervescence ceases. Avoid strong bases, as they can cause a violent reaction.
-
Extraction: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, then dry and concentrate.
Safety Precautions for Sulfuryl Chloride
-
Handling: Always handle sulfuryl chloride in a well-ventilated chemical fume hood.[11] It is a strong irritant to the eyes and respiratory tract.[11]
-
Incompatible Materials: Avoid contact with water, alcohols, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), as it reacts violently with these substances.[12]
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials.[11]
Phosphorus Oxychloride (POCl₃): A Dehydrating and Chlorinating Agent
Phosphorus oxychloride is a dual-function reagent, often employed for both chlorination and dehydration reactions.[14] It is particularly useful for converting hydroxyl groups on heterocyclic rings to chlorides. Its use also demands significant safety measures.
Frequently Asked Questions & Troubleshooting
Q1: During my chlorination of a hydroxypyrazole with POCl₃, I'm getting low yields, and my starting material reappears after work-up. What is happening?
A1: This is a common issue and often points to incomplete reaction or hydrolysis of the chlorinated product during work-up.[15]
-
Incomplete Reaction: Even if TLC indicates the disappearance of the starting material, the reaction may not be fully complete. Consider extending the reaction time or increasing the temperature.[15] Using a mixture of POCl₃ and PCl₅ can sometimes drive the reaction to completion.[15]
-
Hydrolysis during Work-up: The chlorinated product can be sensitive to hydrolysis, especially in the presence of water and base.
-
Improved Work-up:
-
After the reaction, remove the excess POCl₃ under reduced pressure.
-
Carefully pour the residue onto a mixture of crushed ice and a saturated NaHCO₃ solution.[16]
-
Extract the product promptly with an organic solvent like ethyl acetate.[16]
-
Minimize the time the product is in contact with the aqueous phase.
-
-
Q2: How do I safely handle and dispose of phosphorus oxychloride and the resulting waste?
A2: POCl₃ is corrosive and reacts violently with water to release toxic hydrogen chloride gas.[17]
-
Handling: Use in a chemical fume hood with appropriate PPE, including gloves, goggles, and a lab coat.[18][19] Have an emergency eyewash and shower readily accessible.[17]
-
Quenching Excess Reagent: Excess POCl₃ should be quenched carefully by slowly adding it to a large volume of ice-cold water or an ice/bicarbonate mixture with vigorous stirring.
-
Waste Disposal: The aqueous waste will contain phosphoric acid and hydrochloric acid. This must be neutralized before disposal according to your institution's hazardous waste protocols. The reaction of byproducts with phosphorus pentachloride can regenerate phosphorus oxychloride, reducing phosphorus-containing wastewater.[20]
General Experimental Protocol for Chlorination with POCl₃
-
In a flask equipped with a reflux condenser and a drying tube, suspend the hydroxypyrazole substrate in an excess of phosphorus oxychloride.[16]
-
Heat the mixture to reflux and maintain for the required time (monitor by TLC).[16]
-
Cool the reaction mixture to room temperature.
-
Carefully perform the aqueous work-up as described in Q1.
Summary of Alternative Chlorinating Agents
| Reagent | Formula | Form | Key Advantages | Key Disadvantages |
| N-Chlorosuccinimide | C₄H₄ClNO₂ | Solid | Easy to handle, tunable reactivity, mild conditions.[1] | Can be sluggish with deactivated substrates, succinimide byproduct removal. |
| Trichloroisocyanuric Acid | C₃Cl₃N₃O₃ | Solid | High reactivity, cost-effective, easy byproduct removal.[4] | Can be too reactive, stoichiometry needs careful control. |
| Sulfuryl Chloride | SO₂Cl₂ | Liquid | Highly reactive, effective for difficult chlorinations.[10] | Highly toxic and corrosive, reacts violently with water, can cause side reactions.[11][12] |
| Phosphorus Oxychloride | POCl₃ | Liquid | Effective for converting -OH to -Cl, also a dehydrating agent.[14] | Highly toxic and corrosive, reacts violently with water, challenging work-up.[17] |
Process Flow and Decision Making
Diagram: Selecting an Alternative Chlorinating Agent
Caption: Decision tree for selecting the appropriate chlorinating agent.
Troubleshooting Workflow
Caption: General troubleshooting workflow for pyrazole chlorination.
References
- Chlorination of alkyl side chains of nitrogen-containing heterocycles. Google Patents.
-
Rogers, D. A., et al. (2019). Amplification of Trichloroisocyanuric Acid (TCCA) Reactivity for Chlorination of Arenes and Heteroarenes via Catalytic Organic Dye Activation. Organic Letters, 21(11), 4229-4233. Available at: [Link]
-
Rogers, D. A., et al. (2019). Amplification of Trichloroisocyanuric Acid (TCCA) Reactivity for Chlorination of Arenes and Heteroarenes via Catalytic Organic Dye Activation. ACS Publications. Available at: [Link]
-
Rogers, D. A., et al. (2019). Amplification of Trichloroisocyanuric Acid (TCCA) Reactivity for Chlorination of Arenes and Heteroarenes via Catalytic Organic Dye Activation. Semantic Scholar. Available at: [Link]
-
Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Wiley Online Library. Available at: [Link]
-
N-Chlorosuccinimide (NCS). Organic Chemistry Portal. Available at: [Link]
-
Phosphorus Oxychloride. Air Liquide Malaysia. Available at: [Link]
-
Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 74(19), 7573-7576. Available at: [Link]
-
Li, Y., et al. (2021). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 26(19), 5853. Available at: [Link]
-
Prajapati, R. V., et al. (2020). N-Chlorosuccinimide Mediated Direct C-H Thiocyanation of 1-Aryl-5-pyrazolones at Room Temperature. ChemistrySelect, 5(42), 13217-13221. Available at: [Link]
-
Jana, U., et al. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega, 3(4), 3897-3903. Available at: [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Fustero, S., et al. (2007). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 9(21), 4211-4214. Available at: [Link]
-
Bakulev, V. A., et al. (2013). “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles. Green Chemistry, 15(7), 1839-1846. Available at: [Link]
-
Ferreira, I. C. F. R., et al. (2018). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 23(8), 1958. Available at: [Link]
-
Kachhadiya, R., et al. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. Available at: [Link]
-
Lyalin, B. F., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(11), 1321-1324. Available at: [Link]
-
Shvartsberg, M. S., et al. (2012). The Reactivity Trends in Electrochemical Chlorination and Bromination of N-Substituted and N-Unsubstituted Pyrazoles. Journal of the Electrochemical Society, 159(10), G123-G128. Available at: [Link]
-
Sharma, S., & Singh, P. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Journal of the Indian Chemical Society, 97(10), 1641-1651. Available at: [Link]
-
Oxalyl chloride. Organic Chemistry Portal. Available at: [Link]
-
Can oxalyl chloride be used in great excess? (acid chloride synthesis). Reddit. (2015). Available at: [Link]
-
James, S. L., et al. (2010). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. Dalton Transactions, 39(31), 7153-7162. Available at: [Link]
-
Goryaeva, M. V., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(21), 7248. Available at: [Link]
-
Everything about Sulfuryl Chloride. Yufeng. (2022). Available at: [Link]
-
Karaca, G., et al. (2023). Effective Use of Oxalyl Chloride Compound in Synthesis of Oxalohydrazide and Parabanic Acid Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(4), 863-870. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
- Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. Google Patents.
-
Mohammadkhani, L., & Heravi, M. M. (2019). Oxalyl Chloride: A Versatile Reagent in Organic Transformations. ChemistrySelect, 4(20), 6046-6063. Available at: [Link]
-
Dar, B. A., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(5). Available at: [Link]
-
Rogers, D. A., et al. (2016). Novel Regioselective Aromatic Chlorination via Catalytic Thiourea Activation of N-Chlorosuccinimide. ChemistrySelect, 1(10), 2246-2250. Available at: [Link]
-
How should I proceed in Chlorination using POCl3?. ResearchGate. (2014). Available at: [Link]
-
Kumar, D., & Arun, V. (2017). Applications of N-Chlorosuccinimide in Organic Synthesis. Current Organic Synthesis, 14(1), 35-51. Available at: [Link]
-
Deng, X., & Mani, N. S. (2006). A Novel and Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 83, 221. Available at: [Link]
-
POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Organic Chemistry Portal. Available at: [Link]
- Chlorination with sulfuryl chloride. Google Patents.
-
Sulfuryl chloride. ChemEurope.com. Available at: [Link]
-
Sulfuryl Chloride Uses & Applications: Impacting Various Industries. Market Publishers. (2024). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. Trichloroisocyanuric acid - Enamine [enamine.net]
- 5. EP0204352B1 - Chlorination of alkyl side chains of nitrogen-containing heterocycles - Google Patents [patents.google.com]
- 6. Amplification of Trichloroisocyanuric Acid (TCCA) Reactivity for Chlorination of Arenes and Heteroarenes via Catalytic Organic Dye Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Amplification of Trichloroisocyanuric Acid (TCCA) Reactivity for Chlorination of Arenes and Heteroarenes via Catalytic Organic Dye Activation. | Semantic Scholar [semanticscholar.org]
- 9. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Everything about Sulfuryl Chloride [yufenggp.com]
- 12. Sulfuryl_chloride [chemeurope.com]
- 13. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 17. my.airliquide.com [my.airliquide.com]
- 18. spectrumchemical.com [spectrumchemical.com]
- 19. WERCS Studio - Application Error [assets.thermofisher.com]
- 20. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents [patents.google.com]
"avoiding decarboxylation of pyrazole-5-carboxylic acids"
A Guide to Preventing Unwanted Decarboxylation in Synthetic Applications
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazole-5-carboxylic acids. This guide is designed to provide expert advice, field-proven protocols, and in-depth troubleshooting for a common and critical challenge: preventing premature loss of the C5-carboxyl group. As Senior Application Scientists, we understand that maintaining the integrity of this functional group is often paramount for downstream applications, including the modulation of biological activity and the introduction of further structural diversity. This resource consolidates our expertise to help you navigate your synthetic challenges successfully.
Troubleshooting Guides & FAQs
This center is structured as a series of questions and answers, directly addressing the practical issues you may encounter in the lab.
Section 1: Understanding the Problem - The "Why"
Question: Why is my pyrazole-5-carboxylic acid decarboxylating? What are the primary causes?
Answer:
Decarboxylation of pyrazole-5-carboxylic acids is a common side reaction driven primarily by thermal, acid-catalyzed, or metal-catalyzed pathways. Understanding these mechanisms is the first step to preventing them.
-
Thermal Decarboxylation: Pyrazole-5-carboxylic acids, like many heteroaromatic carboxylic acids, can be susceptible to losing CO₂ upon heating. The stability is highly dependent on the substituents on the pyrazole ring.[1][2][3] Electron-withdrawing groups can stabilize the anionic intermediate formed during decarboxylation, potentially lowering the temperature at which this process occurs. As a general rule, prolonged heating above 100-120°C should be approached with caution and monitored carefully. Some energetic nitropyrazole derivatives have shown decomposition onsets around 190°C, highlighting that the pyrazole core itself has limits to its thermal stability.[1]
-
Metal-Catalyzed Decarboxylation: This is a significant concern, especially in cross-coupling reactions. Transition metals like copper, palladium, and silver can actively promote decarboxylation.[4][5] The mechanism often involves the formation of a metal-carboxylate salt, which then facilitates the extrusion of CO₂ to form an aryl-metal intermediate.[4][6] This is the principle behind decarboxylative cross-coupling reactions, which are synthetically useful but are precisely the side reaction you want to avoid.[4][5] Copper catalysis, in particular, has been extensively studied for its ability to mediate decarboxylation.[4][6]
-
Acid-Catalyzed Decarboxylation: While less common under standard synthetic conditions, strong acidic conditions, especially when combined with heat, can promote decarboxylation. This pathway involves protonation of the pyrazole ring, which can facilitate the elimination of CO₂.
Below is a diagram illustrating the main pathways leading to unwanted decarboxylation.
Caption: Key factors promoting decarboxylation of pyrazole-5-carboxylic acids.
Section 2: Reaction-Specific Troubleshooting
Question: I'm attempting an amide coupling, but I'm seeing significant decarboxylation. How can I fix this?
Answer:
This is unusual, as standard amide coupling conditions are typically mild. If you are observing decarboxylation, it strongly suggests your reaction temperature is too high or an inappropriate coupling reagent is being used.
Troubleshooting Steps:
-
Re-evaluate Your Coupling Reagent: The choice of coupling reagent is critical. Carbodiimide-based reagents are industry standard for their mildness and efficiency.
-
Recommended Reagents: Use reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) .[2] These reagents activate the carboxylic acid in situ at room temperature, avoiding the need for heat.[2]
-
Additives: Include additives like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) where appropriate. These can increase reaction rates and suppress side reactions, ensuring the coupling proceeds efficiently at low temperatures.[7]
-
Avoid: Do not convert the carboxylic acid to an acid chloride using harsh reagents like thionyl chloride (SOCl₂) unless you can perform the reaction at very low temperatures and use the acid chloride immediately. The generation of HCl and heat during this step can promote decarboxylation.
-
-
Strict Temperature Control: Amide couplings should not require elevated temperatures.
-
Standard Conditions: Run the reaction at room temperature (20-25°C) or below.
-
For Sensitive Substrates: If your substrate is particularly sensitive, start the reaction at 0°C (ice bath) and allow it to slowly warm to room temperature over several hours.
-
Protocol: Standard EDC/HOBt Amide Coupling
| Step | Action | Causality/Expert Insight |
| 1 | Dissolve the pyrazole-5-carboxylic acid (1.0 eq), amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM). | HOBt forms a less reactive, more stable active ester, which minimizes side reactions and racemization if chiral centers are present. |
| 2 | Cool the mixture to 0°C in an ice bath. | Starting at a lower temperature prevents any initial exotherm from raising the bulk temperature, which is critical for thermally sensitive substrates. |
| 3 | Add EDC (1.2 eq) portion-wise to the stirred solution. | Portion-wise addition helps control the reaction rate and temperature. |
| 4 | Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it stir at room temperature for 12-24 hours. | The initial low temperature ensures controlled activation, while room temperature provides sufficient energy for the coupling to go to completion. |
| 5 | Monitor the reaction by TLC or LC-MS. | Verifies consumption of the starting material and formation of the desired amide, ensuring you do not heat a stalled reaction unnecessarily. |
Question: My esterification reaction is failing due to decarboxylation. What are some mild esterification methods?
Answer:
Classical Fischer esterification (acid catalyst, alcohol solvent, and heat) is often too harsh for sensitive heteroaromatic carboxylic acids. You must use a method that avoids high temperatures and strong acids.
Troubleshooting & Recommended Methods:
-
Alkyl Halide Esterification under Basic Conditions: This is one of the mildest methods.
-
Protocol: Deprotonate the carboxylic acid with a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DBU) in a polar aprotic solvent like DMF or acetonitrile. Then, add the alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) and stir at room temperature. This Sₙ2 reaction avoids acidic conditions and high heat.
-
-
Mitsunobu Reaction:
-
Protocol: This reaction uses triphenylphosphine (PPh₃) and a diazodicarboxylate (e.g., DEAD or DIAD) to activate the carboxylic acid for reaction with an alcohol. It proceeds at or below room temperature and is highly effective for sensitive substrates.
-
-
Carbodiimide-Mediated Esterification:
-
Protocol: Similar to amide coupling, you can use EDC or DCC to activate the carboxylic acid. In this case, the activated intermediate is intercepted by an alcohol instead of an amine. The addition of a catalytic amount of DMAP is crucial for this reaction to proceed efficiently.
-
Table: Comparison of Mild Esterification Methods
| Method | Reagents | Typical Temp. | Advantages | Disadvantages |
| Alkyl Halide | Carboxylic Acid, Base (K₂CO₃), Alkyl Halide | 25°C | Very mild, inexpensive reagents. | Alkyl halide can be an allergen/lachrymator. |
| Mitsunobu | Carboxylic Acid, Alcohol, PPh₃, DEAD/DIAD | 0-25°C | Highly reliable, works for hindered alcohols. | Stoichiometric phosphine oxide byproduct can be difficult to remove. |
| EDC/DMAP | Carboxylic Acid, Alcohol, EDC, DMAP (cat.) | 0-25°C | Good for sensitive substrates, common reagents. | Requires careful stoichiometry; alcohol must be a good nucleophile. |
Question: How can I perform a Suzuki or Sonogashira cross-coupling without losing the carboxylic acid group?
Answer:
This is a major challenge because the palladium and copper catalysts typically used for these reactions are also known to promote decarboxylation.[8][9] High temperatures often required for these couplings further increase the risk. The most robust strategy is to protect the carboxylic acid as an ester .
Strategy 1: Protect, Couple, Deprotect (Most Reliable)
This three-step sequence isolates the sensitive carboxylic acid from the harsh coupling conditions.
Caption: The "Protect-Couple-Deprotect" workflow for cross-coupling reactions.
-
Choice of Ester:
-
Methyl or Ethyl Esters: Common, stable, and removed by standard base hydrolysis (e.g., LiOH or NaOH in THF/water).[1][10]
-
tert-Butyl Esters: Removed under acidic conditions (e.g., TFA in DCM), offering an orthogonal deprotection strategy if your molecule is base-sensitive.[1]
-
Benzyl Esters: Removed by hydrogenolysis (H₂, Pd/C), which is very mild and useful for complex molecules with multiple sensitive functional groups.[1]
-
Strategy 2: Direct Coupling with Careful Condition Selection (Higher Risk)
If a protection strategy is not feasible, you must use the mildest possible coupling conditions. Success here is not guaranteed and is highly substrate-dependent.
-
Low Temperatures: Use the lowest temperature that affords a reasonable reaction rate. For Suzuki couplings of sensitive heterocycles, temperatures around 60°C have been shown to be effective while minimizing side reactions.[5] Avoid the 100-160°C conditions often reported for more robust substrates.[7][8]
-
Modern Catalysts: Use modern, highly active palladium precatalysts and bulky phosphine ligands (e.g., SPhos, XPhos).[5] These systems often have high turnover numbers at lower temperatures, reducing the required heating time and catalyst loading.
-
Copper-Free Sonogashira: For Sonogashira couplings, omitting the copper co-catalyst can sometimes reduce decarboxylation, as copper is a known promoter.[11] This often requires a more reactive palladium catalyst system and may not be universally applicable.
Expert Tip: If you are attempting a direct coupling, it is critical to first convert your pyrazole-5-carboxylic acid to the corresponding halide (e.g., 5-bromo- or 5-iodopyrazole-3-carboxylic acid). The C-X bond will then participate in the cross-coupling, not the C-H bond adjacent to the carboxyl group. Attempting a C-H activation adjacent to the carboxylic acid is very likely to lead to decarboxylation.
Section 3: Analysis and Monitoring
Question: How can I monitor my reaction to see if decarboxylation is occurring?
Answer:
Careful analytical monitoring is essential. The two most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC Analysis:
-
Method: A reverse-phase HPLC (RP-HPLC) method is ideal. The decarboxylated pyrazole byproduct will be significantly less polar than the starting carboxylic acid.
-
Expected Result: In your chromatogram, the carboxylic acid will have a shorter retention time, while the more nonpolar, decarboxylated byproduct will have a longer retention time. By running a standard of your starting material and tracking the appearance of a new, later-eluting peak, you can quantify the extent of decarboxylation.
-
Starting Conditions: A good starting point for method development would be a C18 column with a mobile phase of water and acetonitrile, both containing 0.1% formic or trifluoroacetic acid.[12]
-
-
¹H NMR Spectroscopy:
-
Method: This is a powerful tool for real-time monitoring or for analyzing a crude reaction aliquot. The key is to look for the disappearance of the proton adjacent to the carboxyl group and the appearance of a new proton signal in the decarboxylated product.
-
Expected Result: In the starting pyrazole-5-carboxylic acid, you have a proton at the C4 position. Upon decarboxylation, the C5 position is now protonated. This new C5-H will appear as a distinct signal in the aromatic region of the spectrum, often coupling to the C4-H. By integrating the signals corresponding to the starting material and the decarboxylated product, you can determine the ratio and thus the extent of the side reaction.
-
References
- Bongers, A., & Rueping, M. (2016). Mechanistic Aspects of Copper-Catalyzed Decarboxylative Coupling Reactions of (Hetero)Aryl Carboxylic Acids. Comments on Inorganic Chemistry, 37(4).
- Lee, S., et al. (n.d.). Indirect detection of intermediate in decarboxylation reaction of phenylglyoxylic acid by hyperpolarized 13C NMR.
- Lee, S., et al. (n.d.). Indirect detection of intermediate in decarboxylation reaction of phenylglyoxylic acid by hyperpolarized 13C NMR. PMC - NIH.
- Bongers, A., & Rueping, M. (n.d.). Mechanistic Aspects of Copper-Catalyzed Decarboxylative Coupling Reactions of (Hetero)Aryl Carboxylic Acids.
- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Twitty, C. G., et al. (n.d.). Decarboxylative Borylation and Cross-Coupling of (Hetero)
- Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- Patra, T., et al. (2015). Copper mediated decarboxylative direct C–H arylation of heteroarenes with benzoic acids.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Twitty, C. G., et al. (2023). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. The Journal of Organic Chemistry.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- YouTube. (2020). Protecting Groups for Carboxylic acid.
- Faraday Discussions (RSC Publishing). (2024).
- Organic Chemistry Portal. (n.d.). Carboxyl Protecting Groups Stability.
- Google Patents. (n.d.). US6297386B1 - Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters.
- PMC - NIH. (n.d.). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids.
- PMC - NIH. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds.
- NIH. (n.d.). Non-Decarboxylative Ruthenium-Catalyzed Rearrangement of 4-Alkylidene-isoxazol-5-ones to Pyrazole.
- ResearchGate. (n.d.). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
- ResearchGate. (n.d.). Chemical decarboxylation kinetics and identification of amino acid standards by benchtop NMR spectroscopy.
- SIELC Technologies. (n.d.).
- (n.d.).
- The Royal Society of Chemistry. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles.
- (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
- (n.d.). Visible-Light-Induced Decarboxylation/Defluorosilylation Protocol for Synthesis of gem-Difluoroalkenes.
- ResearchGate. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
- ResearchGate. (n.d.). Simple, efficient copper-free Sonogashira coupling of haloaryl carboxylic acids or unactivated aryl bromides with terminal alkynes.
- PubMed - NIH. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids.
- (n.d.).
- RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- Science Publishing Group. (n.d.).
- PubMed. (n.d.). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid.
- MDPI. (n.d.). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid.
- ACS Publications. (n.d.).
- Chemical Communications (RSC Publishing). (n.d.). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant.
- NIH. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
- ResearchGate. (n.d.). (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review.
- MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
- (n.d.).
- MDPI. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
"scale-up issues for 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid production"
Technical Support Center: 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid
Welcome to the technical support center for the synthesis and scale-up of this compound (CAS 127892-62-0). This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into the common challenges encountered during production, moving beyond simple protocols to explain the underlying chemical principles and causality. Our goal is to equip you with the expertise to troubleshoot and optimize your synthesis for robustness, safety, and scalability.
Section 1: Overview of the Predominant Synthetic Workflow
The most common and industrially viable route to this compound involves a multi-step synthesis starting from accessible precursors. The final step is typically the hydrolysis of a corresponding ester intermediate. Understanding this workflow is critical for diagnosing issues at each stage.
Note: The exact sequence of N-ethylation and chlorination can vary, significantly impacting isomer control and process efficiency. The "Direct Industrial Pathway" shown above represents a more common approach starting from basic building blocks.
Section 2: Troubleshooting Guide by Synthetic Stage
This section addresses specific, frequently encountered issues in a question-and-answer format.
Stage 1: Pyrazole Ring Formation & N-Ethylation
Q1: My N-ethylation reaction is producing a significant amount of the undesired N2-ethyl isomer. How can I improve the regioselectivity for the N1 position?
A1: This is a classic challenge in pyrazole chemistry. The regioselectivity of alkylation is governed by a delicate balance of steric hindrance, electronics, and reaction conditions.
-
Underlying Cause: The pyrazole anion is ambidentate, with nucleophilic character on both nitrogen atoms. The substituent at the C3/C5 position heavily influences the outcome. A bulky group at C5 will sterically hinder the approach of the ethylating agent to the adjacent N1 position, favoring N2 alkylation. Conversely, an electron-withdrawing group at C5 can influence the electron density distribution, but sterics often dominate.
-
Troubleshooting & Optimization:
-
Protecting Group Strategy: If synthesizing from a pre-formed pyrazole, the choice of protecting group is key. A bulky, temporary protecting group on one nitrogen can direct alkylation to the other.[1]
-
Order of Operations: It is often more effective to perform N-ethylation on a precursor before cyclization or at a stage where the electronic and steric factors are more favorable. For the industrial synthesis of related compounds, N-alkylation is often performed on the pyrazolone intermediate before chlorination.
-
Base and Solvent System: The choice of base and solvent can influence the ionic character of the pyrazole salt and the solvation of the cation, which can subtly alter the N1/N2 ratio.
-
Protic vs. Aprotic Solvents: Aprotic polar solvents like DMF or acetonitrile are common.
-
Counter-ion Effect: Using bases like NaH vs. K2CO3 can change the counter-ion (Na+ vs. K+), which can influence selectivity in some systems. A phase-transfer catalyst (PTC) with a bulkier cation (e.g., tetrabutylammonium bromide) can sometimes improve selectivity.
-
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product, though this may require longer reaction times.
-
Q2: The initial cyclocondensation reaction is low-yielding and produces significant tar-like byproducts upon scale-up. What's going wrong?
A2: This often points to issues with thermal control and reagent addition. The condensation of hydrazines with 1,3-dicarbonyl compounds can be highly exothermic and is prone to side reactions at elevated temperatures.[2]
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Underlying Cause: Uncontrolled exotherms can lead to polymerization and degradation of both starting materials and the product. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation much less efficient than in lab glassware.
-
Troubleshooting & Optimization:
-
Controlled Reagent Addition: Add the hydrazine derivative slowly to the solution of the dicarbonyl compound at a controlled temperature. Use a jacketed reactor with efficient cooling and a calibrated addition pump.
-
Solvent Choice: Ensure the solvent has an appropriate boiling point to help manage the reaction temperature and can effectively dissolve all components to prevent localized "hot spots." Ethanol or toluene are common choices.
-
pH Control: Some condensations are sensitive to pH. The reaction can be acid- or base-catalyzed. Ensure consistent pH throughout the batch and during scale-up.
-
Process Analytical Technology (PAT): For large-scale operations, consider using inline monitoring (e.g., ReactIR) to track the consumption of starting materials and formation of product, allowing for real-time control over addition rates to prevent runaway reactions.
-
Stage 2: Chlorination
Q3: My chlorination step with POCl₃ (or SOCl₂) is not going to completion, and I'm seeing decomposition. What are the critical parameters to control?
A3: Chlorination of the pyrazole ring is a critical and often hazardous step. Incomplete reaction and decomposition are typically linked to reagent quality, moisture, and temperature. The use of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is common for converting pyrazolones to chloropyrazoles or for direct chlorination.[3][4]
-
Underlying Cause:
-
Moisture: POCl₃ and SOCl₂ react violently with water to produce HCl and phosphoric/sulfurous acids, respectively.[5] This not only consumes the reagent but also creates a highly corrosive environment that can degrade the substrate.
-
Temperature: These reactions are exothermic. An initial temperature that is too high can lead to uncontrolled reactions and byproduct formation. Conversely, if the temperature is too low, the reaction may stall.
-
Reagent Stoichiometry: An insufficient amount of chlorinating agent will lead to incomplete conversion. A large excess can promote unwanted side reactions or dichlorination.
-
-
Troubleshooting & Optimization:
| Parameter | Recommendation for Scale-up | Rationale |
| Moisture Control | Use a glass-lined or Hastelloy reactor. Ensure all reagents and solvents are anhydrous. Purge the reactor with nitrogen before charging. | Prevents violent quenching of the chlorinating agent and minimizes substrate degradation.[5] |
| Temperature | Start the addition of the chlorinating agent at a low temperature (e.g., 0-10 °C), then allow the reaction to slowly warm to the optimal temperature (e.g., 60-110 °C, substrate-dependent). | Controls the initial exotherm. The subsequent heating drives the reaction to completion. |
| Addition Rate | Add the chlorinating agent sub-surface via a dip tube at a slow, controlled rate. | Prevents accumulation of unreacted reagent and allows the cooling system to manage the heat output effectively. |
| Quenching | The quench step is highly hazardous. Add the reaction mixture slowly to a well-agitated vessel containing ice/water or a mild base. Never add water to the reaction mixture. | This controls the violent and exothermic decomposition of excess chlorinating agent. |
-
Alternative Reagents: For milder conditions, reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can be used, although their reactivity and cost-effectiveness must be evaluated for your specific substrate.[4] An electrochemical chlorination method has also been patented as a greener alternative.[3][6]
Stage 3: Ester Hydrolysis & Product Isolation
Q4: The final hydrolysis step is slow, and upon acidification, I get an oily precipitate instead of a crystalline solid. How can I achieve a clean, filterable product?
A4: This is a common issue in the final isolation step, pointing towards incomplete reaction, incorrect pH for precipitation, or the presence of impurities that inhibit crystallization.
-
Underlying Cause:
-
Incomplete Hydrolysis: The ethyl ester may be sterically hindered, requiring forcing conditions (higher temperature, longer time, or stronger base) to achieve full conversion. Unreacted ester acts as an oily impurity. Some pyrazole esters are known to have limited hydrolytic stability, but others can be stubborn.[7][8]
-
pH of Precipitation: Every carboxylic acid has an optimal pH range for precipitation where its solubility is lowest. Adding acid too quickly or overshooting the pH can lead to the formation of an amorphous oil ("oiling out") rather than a crystalline solid.
-
Impurities: Byproducts from previous steps can act as crystal growth inhibitors.
-
-
Troubleshooting & Optimization:
-
Confirm Complete Hydrolysis: Before work-up, monitor the reaction by TLC or HPLC to ensure the complete disappearance of the starting ester. If the reaction has stalled, consider increasing the temperature or adding a co-solvent like THF or methanol to improve solubility.
-
Controlled Acidification:
-
Cool the reaction mixture before acidification to reduce the solubility of the product.
-
Add the acid (e.g., 2M HCl) slowly with vigorous stirring.
-
Monitor the pH closely. The target pH is typically 1-2 units below the pKa of the carboxylic acid.
-
Consider a "reverse addition" where the basic solution of the product is added to the acid.
-
-
"Seeding" the Crystallization: If you have a small amount of pure, crystalline product, add a few seed crystals after acidification to promote controlled crystal growth.
-
Anti-Solvent Crystallization: After neutralizing to the optimal pH, if the product remains in solution or is oily, consider adding an "anti-solvent" (a solvent in which the product is insoluble but is miscible with the reaction solvent) to force crystallization. For example, if the reaction is in aqueous ethanol, adding more water could serve this purpose.
-
Purification of the Intermediate: Ensure the purity of the ester intermediate is high. A final crystallization or column chromatography of the ester before hydrolysis can remove impurities that would otherwise complicate the final product isolation.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary process safety concerns for scaling up this synthesis?
A1: The primary hazards involve:
-
Highly Corrosive and Water-Reactive Reagents: Phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and sulfuryl chloride (SO₂Cl₂) are extremely hazardous.[5] A thorough hazard and operability (HAZOP) study is required before scale-up. Emergency procedures for spills and exposure must be in place.
-
Exothermic Reactions: The chlorination and N-alkylation steps can generate significant heat. A runaway reaction is a serious risk. Ensure the reactor's cooling capacity is sufficient for the batch size and that addition rates are strictly controlled. Thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) on reaction mixtures is highly recommended to understand the thermal risk.[9]
-
Toxic Alkylating Agents: Some ethylating agents, like diethyl sulfate, are highly toxic and carcinogenic. Safer alternatives like ethyl bromide or ethyl iodide are preferred, though their reactivity and cost differ.
-
Gas Evolution: The quenching of chlorinating agents and the acidification step can release large volumes of HCl gas. The reactor must be properly vented to a scrubber system.
Q2: How do I develop a robust crystallization method for the final product?
A2: A robust crystallization requires systematic screening of solvents and conditions.
-
Solubility Screening: Determine the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate, water) at room temperature and at reflux.
-
Identify Potential Systems: Look for a single solvent where the product has high solubility at high temperature and low solubility at low temperature. Alternatively, find a solvent/anti-solvent pair (a good solvent and a miscible poor solvent).
-
Optimize Parameters: Once a system is identified, optimize the cooling rate, agitation speed, and final isolation temperature to control crystal size and purity. Slower cooling generally produces larger, purer crystals.
-
Characterization: Analyze the final crystalline solid by techniques like XRPD (X-ray Powder Diffraction) to check for polymorphism, which can affect physical properties like solubility and stability.
Q3: What are the most common impurities I should be monitoring for?
A3: Key impurities to monitor via a validated HPLC method include:
-
Starting Materials: Unreacted ethyl ester intermediate.
-
Isomeric Impurities: The N2-ethyl isomer of the final product.
-
Over-chlorinated Species: Dichloro-pyrazole derivatives.
-
De-chlorinated Impurities: Product that has lost the C4-chloro group due to side reactions.
-
Hydrolysis Byproducts: Impurities formed from degradation of the pyrazole ring under harsh basic or acidic conditions during work-up.
References
-
Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (2015). ResearchGate. Available at: [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2020). MDPI. Available at: [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2018). Semantic Scholar. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). PMC - PubMed Central. Available at: [Link]
-
Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3-c]Pyrazole Framework. (2019). ACS Publications. Available at: [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). PMC - NIH. Available at: [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing. Available at: [Link]
- Preparation of 4-chloropyrazoles. (1991). Google Patents.
- A kind of preparation method of 4-chloropyrazole derivative. (2014). Google Patents.
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ijrpp.com. Available at: [Link]
-
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). ResearchGate. Available at: [Link]
- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (n.d.). Google Patents.
- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (2016). Google Patents.
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). PubMed. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH. Available at: [Link]
Sources
- 1. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103923012A - A kind of preparation method of 4-chloropyrazole derivative - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 7. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Methods for Monitoring Pyrazole Reaction Progress
Welcome to the technical support center for monitoring pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods to track the progress of their pyrazole reactions. In the synthesis of these crucial heterocyclic scaffolds, found in numerous agrochemicals and pharmaceuticals, accurate reaction monitoring is paramount for optimizing yield, ensuring regioselectivity, and guaranteeing product quality.[1][2]
This document moves beyond simple protocols to provide in-depth troubleshooting and frequently asked questions (FAQs) in a direct Q&A format. We will explore the causality behind experimental choices and provide field-proven insights to help you navigate the common challenges encountered during analysis.
Section 1: Method Selection & Initial Troubleshooting
Choosing the appropriate analytical technique is the first critical step in successfully monitoring a pyrazole synthesis. The decision depends on the specific reaction, the properties of the reactants and products, and the information you need to obtain (qualitative vs. quantitative).
FAQ: How do I choose the right analytical method for my pyrazole reaction?
The optimal method depends on several factors. A multi-technique approach is often the most comprehensive.
-
For rapid, qualitative checks: Thin-Layer Chromatography (TLC) is invaluable for quickly determining the presence or absence of starting material and the formation of new spots.[3][4][5] It is excellent for initial reaction condition screening.
-
For quantitative analysis of most pyrazoles: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the workhorse method. It provides excellent separation, sensitivity, and reproducibility for quantifying reactants, products, and impurities.[6][7][8]
-
For volatile or thermally stable pyrazoles: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique, especially for separating and identifying regioisomers that may be difficult to resolve by other means.[9][10]
-
For structural confirmation and in-situ monitoring: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. While often used for final product characterization, it can also be used for quantitative analysis and to monitor reaction kinetics in real-time without sample workup.[2][11]
-
For identifying intermediates: Mass Spectrometry (MS), often coupled with HPLC or GC, is crucial for detecting and proposing structures for transient or low-concentration intermediates that may be key to understanding the reaction mechanism.[12][13][14]
The following workflow provides a logical approach to method selection.
Caption: Workflow for selecting an analytical method.
Section 2: HPLC Troubleshooting Guide
HPLC is the most common technique for quantitative monitoring. However, various issues can arise, compromising data quality.
FAQ: My pyrazole peaks are tailing in RP-HPLC. Why is this happening and how can I fix it?
Peak tailing is a common problem when analyzing nitrogen-containing heterocycles like pyrazoles. The primary cause is secondary interactions between the basic nitrogen atoms in the pyrazole ring and acidic residual silanol groups on the silica-based stationary phase.[15][16]
Causality: The lone pair of electrons on a pyrazole nitrogen can form a strong ionic interaction with free silanol groups (Si-OH) on the column packing material. This causes a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.
Here is a troubleshooting workflow to address this issue:
Caption: Troubleshooting flowchart for HPLC peak tailing.
FAQ: I'm seeing poor resolution between my pyrazole regioisomers. What should I do?
Regioisomer formation is a common challenge in pyrazole synthesis, particularly with unsymmetrical starting materials.[1] Achieving baseline separation is critical for accurate quantification.
-
Optimize Mobile Phase Composition:
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity.
-
Adjust Aqueous Phase pH: Small changes in pH can alter the ionization state of your pyrazoles, potentially improving separation.
-
Implement a Gradient: A shallow gradient elution can often resolve closely eluting peaks more effectively than an isocratic method.[17]
-
-
Modify Chromatographic Conditions:
-
Lower the Temperature: Running the column at a lower temperature (e.g., 25-30°C) can sometimes enhance selectivity, although it will increase backpressure and run times.[8]
-
Reduce the Flow Rate: Decreasing the flow rate increases the number of theoretical plates, which can improve resolution.
-
-
Select a Different Column:
-
Change Stationary Phase: If a C18 column is not providing separation, consider a phenyl-hexyl or a polar-embedded phase column. These offer different selectivities that may resolve your isomers.
-
Use a Smaller Particle Size: Switching from a 5 µm to a sub-2 µm particle column (UHPLC) will dramatically increase efficiency and resolution.
-
Experimental Protocol 1: Generic RP-HPLC Method for Pyrazole Reaction Monitoring
This protocol provides a robust starting point for developing a quantitative method for a typical pyrazole synthesis.
-
Sample Preparation:
-
Carefully quench a small, accurately measured aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilute the aliquot with the mobile phase to a final concentration expected to be within the detector's linear range (e.g., into a 10 mL volumetric flask).
-
Filter the diluted sample through a 0.45 µm syringe filter before injection to prevent column blockage.[6]
-
-
Chromatographic Conditions:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A versatile and common reverse-phase column suitable for many pyrazole derivatives.[8] |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile | TFA is an ion-pairing agent that improves peak shape for basic compounds.[8] A gradient is often necessary. |
| Gradient | 10% B to 90% B over 15 minutes | A good starting gradient to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column.[7][8] |
| Column Temp. | 40°C | Elevated temperature reduces viscosity and can improve peak shape.[8] |
| Detection | UV-Vis Diode Array Detector (DAD) at 237 nm or 254 nm | Pyrazole rings typically have strong UV absorbance. A DAD allows for monitoring multiple wavelengths.[8][18] |
| Injection Vol. | 5-20 µL | Adjust based on sample concentration.[7][8] |
-
Method Validation: Once developed, the method must be validated according to ICH guidelines to ensure its accuracy, precision, and linearity.[8][19][20]
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD / LOQ | Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).[7][20] |
Section 3: GC-MS and NMR Techniques
FAQ: When is GC-MS a better choice than HPLC for monitoring my pyrazole reaction?
GC-MS is preferable when:
-
Analyzing Volatile Isomers: GC columns often provide superior resolution for volatile regioisomers compared to HPLC.[9]
-
Unambiguous Identification is Needed: The mass spectrometer provides fragmentation patterns that act as a chemical fingerprint, allowing for confident identification of known compounds and aiding in the structural elucidation of unknowns.[10]
-
The Analytes Lack a UV Chromophore: If your pyrazole or reactants do not absorb UV light, GC-MS with electron ionization (EI) is an excellent alternative.
Experimental Protocol 2: GC-MS Analysis of Pyrazole Isomers
This protocol is adapted for the analysis of a mixture of pyrazole isomers, such as those from an alkylation reaction.[9]
-
Sample Preparation:
-
Dissolve ~10 mg of the crude reaction mixture in a minimal amount of a polar solvent like methanol, then dilute to 10 mL with dichloromethane.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.[9]
-
-
GC-MS Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) | A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column for separating isomers.[9] |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good efficiency. |
| Oven Program | 80°C (hold 2 min), ramp 5°C/min to 150°C, then 20°C/min to 250°C (hold 5 min) | A temperature program is crucial for separating compounds with different boiling points.[9] |
| MS Ion Source | 230 °C | Standard temperature for Electron Ionization (EI). |
| Ionization | EI at 70 eV | Standard energy for creating reproducible fragmentation patterns. |
| Mass Range | m/z 40-300 | Covers the expected mass range for typical pyrazole derivatives. |
FAQ: Can I use ¹H NMR for quantitative analysis (qNMR) of my reaction mixture?
Yes, qNMR is a powerful tool for reaction monitoring as it does not require calibration curves for each component, provided certain conditions are met.[11]
Key Considerations for qNMR:
-
Internal Standard: Add a known amount of an unreactive internal standard with a simple spectrum (e.g., 1,3,5-trimethoxybenzene) to the reaction mixture. The standard's peaks should not overlap with analyte signals.[11]
-
Signal Selection: Choose non-overlapping signals for the starting material, product(s), and internal standard.
-
Relaxation Delay (d1): This is the most critical parameter. A sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time of the protons being quantified) must be used to ensure all signals are fully relaxed and integrations are accurate. A value of 30 seconds is often a safe starting point.[11]
-
Purity of Standard: The accuracy of qNMR is directly dependent on the purity of the internal standard.
The concentration of an analyte can be calculated by comparing the integral of its characteristic peak to the integral of the internal standard's peak.
Section 4: Qualitative Monitoring with TLC
FAQ: TLC shows my reaction is complete, but HPLC/NMR shows starting material. Why the discrepancy?
This is a common pitfall. TLC is a fantastic qualitative tool but can be misleading.
-
Co-elution: The most likely reason is that your starting material and product have very similar Rf values in the chosen TLC solvent system, appearing as a single spot.[4]
-
Detection Limits: The visualization method for your TLC (e.g., UV lamp, iodine stain) may not be sensitive enough to detect small amounts of remaining starting material that are easily quantifiable by HPLC or NMR.
-
The Cospot is Essential: To avoid this ambiguity, always run a "cospot" lane on your TLC plate. A cospot is where the reaction mixture is spotted directly on top of a spot of the starting material. If you see a single, well-defined spot in the cospot lane, it confirms co-elution. If you see an elongated spot or two distinct spots, your starting material and product are separated.[4]
Caption: Interpreting TLC results using a cospot.
References
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- Validation of analytical methods for quantification of methyl 3-amino-1H-pyrazole-4-carboxyl
- Gaining Kinetic Insights into Knorr Pyrazole Synthesis via Transient Flow Experiments.
- dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined. Analytical Methods - The Royal Society of Chemistry.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diaz
- Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. Benchchem.
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. .
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [No Source]
- Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways.
- Three-component Reaction for Pyrazole Synthesis. Organic Syntheses.
- Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
- Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
- Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. MDPI.
- How To: Monitor by TLC. Department of Chemistry : University of Rochester.
- Synthesis of Pyrazole Compounds by Using Sonic
- Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
- Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. Wsu.
- Technical Support Center: HPLC Analysis of Pyrazolinone Deriv
- Identifying reactive intermediates by mass spectrometry. PMC - PubMed Central - NIH.
- Identifying reactive intermediates by mass spectrometry. RSC Publishing.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- (PDF) Validation of Analytical Methods.
- HPLC TROUBLESHOOTING: A REVIEW. Jetir.Org.
- Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group.
- HPLC Troubleshooting Guide. SCION Instruments.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
- A Review on Analytical Method Development andValid
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 3. Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis [mdpi.com]
- 4. How To [chem.rochester.edu]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijcpa.in [ijcpa.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jetir.org [jetir.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ijprajournal.com [ijprajournal.com]
Technical Support Center: Synthesis of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvent selection in this synthetic pathway. We will explore common challenges, offer troubleshooting solutions, and present detailed protocols to enhance the efficiency, yield, and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common solvent used for the initial pyrazole ring formation, and why?
A1: Traditionally, polar protic solvents like ethanol are widely used for the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form the pyrazole core.[1] Ethanol is effective at dissolving the reactants and facilitating the reaction. However, for certain substrates, aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or dimethyl sulfoxide (DMSO) can lead to better yields and regioselectivity.[1][2]
Q2: How does solvent choice impact the regioselectivity of the pyrazole synthesis?
A2: Solvent choice is critical for controlling regioselectivity, especially when using a non-symmetrical 1,3-diketone. The solvent can influence which carbonyl group of the diketone is preferentially attacked by which nitrogen of the substituted hydrazine. Research has shown that highly polar, non-nucleophilic fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase the formation of the desired regioisomer compared to conventional solvents like ethanol.[3]
Q3: Are there "green" or more sustainable solvent alternatives for this synthesis?
A3: Yes, the field of green chemistry is actively exploring sustainable alternatives. Deep Eutectic Solvents (DESs) have emerged as promising green solvents for pyrazole synthesis.[4][5] These solvents are often biodegradable, have low toxicity, and can dissolve a wide range of compounds. In some cases, they can accelerate reaction rates and improve selectivity.[4] Solvent-free reaction conditions, sometimes assisted by microwave irradiation, are also a viable and environmentally friendly approach.[2]
Q4: For the chlorination step, what solvents are typically recommended?
A4: The choice of solvent for the chlorination of the pyrazole ring at the C4 position depends on the chlorinating agent. When using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), the reaction is often run neat (using the reagent as the solvent) or in a non-polar, inert solvent like toluene.[6][7] It is crucial to use anhydrous conditions to prevent side reactions and decomposition of the chlorinating agent.[6] For electrochemical chlorination, a more environmentally friendly method, a mixed solvent system such as acetonitrile and water may be used.[6][8]
Q5: Can the solvent affect the final hydrolysis step to yield the carboxylic acid?
A5: Absolutely. The final step typically involves the hydrolysis of an ester precursor (e.g., ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate). This is usually carried out under basic conditions using a mixture of an alcohol (like ethanol or methanol) and an aqueous base (e.g., sodium hydroxide).[6][9] The alcohol acts as a co-solvent to ensure the solubility of the ester, allowing for efficient hydrolysis to the carboxylate salt, which is then acidified to yield the final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on solvent-related causes and solutions.
Problem 1: Low or No Product Yield in Cyclocondensation Step
-
Possible Cause 1: Poor Solubility of Reactants.
-
Why it happens: If your starting materials (e.g., ethyl 3-oxopentanoate and ethylhydrazine) are not fully dissolved in the chosen solvent, the reaction will be slow or incomplete.
-
Solution: Switch to a solvent with higher solvating power. If you are using ethanol, consider moving to a polar aprotic solvent like DMF or NMP, which are excellent at dissolving a wide range of organic molecules.[1]
-
-
Possible Cause 2: Deactivation of the Nucleophile.
-
Why it happens: Polar protic solvents (like ethanol or water) can form hydrogen bonds with the hydrazine nucleophile, stabilizing it and reducing its reactivity.[10][11]
-
Solution: Employ a polar aprotic solvent such as acetonitrile or DMSO. These solvents solvate the accompanying cation but leave the nucleophile "bare" and more reactive, potentially increasing the reaction rate.[12]
-
-
Possible Cause 3: Incorrect Reaction Temperature.
-
Why it happens: The reaction may require heating to proceed at a reasonable rate. If the chosen solvent has a low boiling point (e.g., ethanol, 78 °C), you may not be able to reach the optimal reaction temperature.
-
Solution: If higher temperatures are required, switch to a higher-boiling point solvent like toluene (111 °C) or DMF (153 °C), ensuring the reactants are stable at these temperatures.
-
Problem 2: Formation of Undesired Regioisomers
-
Possible Cause: Lack of Regiocontrol in the Cyclization.
-
Why it happens: The two nitrogen atoms of ethylhydrazine have different nucleophilicities, and the two carbonyl groups of the diketone have different electrophilicities. Standard solvents may not provide enough directive effect to favor one reaction pathway significantly over the other.
-
Solution: This is a classic challenge in pyrazole synthesis. As demonstrated in literature, using fluorinated alcohols like TFE or HFIP as the solvent can dramatically improve regioselectivity towards a single isomer.[3] Their unique properties are thought to selectively stabilize the key transition states leading to the desired product.
-
Problem 3: Impurities and Side Products from Chlorination
-
Possible Cause: Hydrolysis of Chlorinating Agent.
-
Why it happens: Reagents like SOCl₂ and POCl₃ react violently with water. If your solvent or glassware is not perfectly dry, the reagent will be consumed, and corrosive HCl will be generated, leading to potential side reactions and low yield.
-
Solution: Always use anhydrous solvents for the chlorination step. Dry your glassware in an oven and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause: Solvent Participation in the Reaction.
-
Why it happens: Some solvents can react with strong electrophiles like chlorinating agents or the activated pyrazole intermediate.
-
Solution: Use inert, non-polar solvents like toluene or dichloromethane for chlorination reactions. Alternatively, consider electrochemical chlorination, which uses milder conditions and can be performed in solvent systems like acetonitrile/water, reducing the need for harsh reagents.[6][8]
-
Data Summary & Protocols
Table 1: Impact of Solvent on Pyrazole Synthesis Yield and Regioselectivity
| Solvent Type | Example Solvent | Typical Yield Range | Key Characteristics & Impact | Reference |
| Polar Protic | Ethanol | 60-85% | Standard solvent; good solubility for many reactants but can lead to regioisomeric mixtures. | [1] |
| Polar Aprotic | DMF, DMAc | 70-98% | Better solvating power; can increase reaction rates and yields compared to protic solvents. | [1][2] |
| Fluorinated Alcohol | TFE, HFIP | 75-95% | Dramatically improves regioselectivity, favoring the formation of a single isomer. | [3] |
| Green Solvent | Deep Eutectic Solvents (DESs) | 80-95% | Environmentally friendly; can accelerate reactions and offer high selectivity. | [4][5] |
| Non-Polar | Toluene | Varies | Primarily used for specific steps like chlorination with SOCl₂ to avoid side reactions. | [6] |
Experimental Protocols
Protocol 1: Synthesis of 1-Ethyl-5-hydroxy-3-ethyl-1H-pyrazole (Precursor)
-
Rationale: This protocol outlines the initial cyclocondensation. We select N,N-dimethylacetamide (DMAc) as the solvent to promote high yield and regioselectivity based on literature findings for similar reactions.[1][2]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-oxopentanoate (1 equivalent).
-
Solvent and Reagent Addition: Add DMAc (approx. 5-10 mL per gram of diketone). Begin stirring and add ethylhydrazine oxalate (1.1 equivalents) portion-wise.
-
Reaction: Heat the mixture to 80-90 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water. The product will often precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the pyrazolone precursor.
Protocol 2: Chlorination to form Ethyl 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylate
-
Rationale: This step uses phosphorus oxychloride (POCl₃) for chlorination. The reaction is run neat (using excess POCl₃ as the solvent) to ensure anhydrous conditions and drive the reaction to completion.[7]
-
Preparation: In a fume hood, carefully add the pyrazolone precursor from Protocol 1 (1 equivalent) to a flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Reagent Addition: Slowly add an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Reaction: Heat the mixture to 90-100 °C for 4-6 hours. The mixture should become a clear solution. Monitor by TLC until the starting material is consumed.
-
Workup: Carefully evaporate the excess POCl₃ under reduced pressure. Cool the residue in an ice bath and very slowly quench by adding crushed ice. This step is highly exothermic and releases HCl gas.
-
Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chlorinated ester. Purify by column chromatography or recrystallization.
Protocol 3: Hydrolysis to this compound
-
Rationale: A standard basic hydrolysis using a mixed solvent system to ensure solubility of the ester.[6]
-
Preparation: Dissolve the chlorinated ester from Protocol 2 (1 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Reagent Addition: Add sodium hydroxide (2-3 equivalents) and stir the mixture.
-
Reaction: Heat the reaction to 60-80 °C for 2-4 hours, monitoring the disappearance of the ester by TLC.
-
Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Isolation: Acidify the aqueous solution to pH 2-3 with concentrated HCl while cooling in an ice bath. The carboxylic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.
Visualizations
Diagram 1: Solvent Selection Workflow for Pyrazole Synthesis
This diagram illustrates a logical workflow for selecting an appropriate solvent system for the synthesis of this compound, from initial considerations to final optimization.
Caption: Workflow for solvent selection in pyrazole synthesis.
Diagram 2: Troubleshooting Logic for Common Synthesis Issues
This flowchart provides a decision-making framework for troubleshooting common problems encountered during the synthesis, linking them to potential solvent-related causes and solutions.
Caption: Troubleshooting guide for pyrazole synthesis.
References
- Aheer Ashish Kumar et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW 2025; 2: a26814357.
- Nenajdenko, V. G., & Rulev, A. Y. (2017). Recent highlights in the synthesis and biological significance of pyrazole derivatives.
- ResearchGate. (n.d.). Synthesis of pyrazole under solvent free condition.
- Various Authors. (n.d.).
- Various Authors. (2023).
- Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
- ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry.
- Benchchem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. Benchchem.
- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
- Taylor & Francis Online. (n.d.). Introduction of N‐Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution. Taylor & Francis Online.
- Chemistry LibreTexts. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
- YouTube. (2019). Effect of solvent in Nucleophilic Substitution Reaction. YouTube.
- Various Authors. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IP.com.
- Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- PrepChem.com. (n.d.). Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. PrepChem.com.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 9. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Thermal Stability of Pyrazole Intermediates
Welcome to the Technical Support Center for managing the thermal stability of pyrazole intermediates. This resource is designed for researchers, scientists, and drug development professionals who work with these versatile but potentially energetic compounds. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the safe and effective handling of pyrazole intermediates in your experiments.
Introduction to Pyrazole Thermal Stability
Pyrazoles are a vital class of heterocyclic compounds, widely used as building blocks in pharmaceutical synthesis due to their diverse biological activities.[1][2] However, their inherent chemical structure, particularly when substituted with energetic functional groups like nitro moieties, can lead to thermal instability.[3][4][5][6] Understanding and managing this stability is paramount for safe handling, predictable reaction outcomes, and the integrity of your research. This guide is grounded in the principles of chemical safety and process understanding to empower you with the knowledge to mitigate risks associated with pyrazole intermediates.
Troubleshooting Guide: Common Thermal Stability Issues
This section addresses specific problems you may encounter during your experiments with pyrazole intermediates, offering potential causes and actionable solutions.
Issue 1: Unexpected Exotherm or Runaway Reaction During Synthesis or Work-up
-
Question: My pyrazole synthesis reaction showed a sudden, unexpected temperature increase, even with controlled heating. What could be the cause, and how can I prevent it?
-
Answer: Uncontrolled exotherms during pyrazole synthesis are a serious safety concern and often point to the accumulation of reactive intermediates or the initiation of decomposition.
-
Potential Causes:
-
Decomposition of Nitro-substituted Pyrazoles: The presence of nitro groups significantly lowers the thermal stability of the pyrazole ring.[3][5][7] Decomposition can be initiated by heat and may be autocatalytic. Common decomposition pathways for nitropyrazoles include N-N bond cleavage, C-N bond cleavage, and nitro-nitrite isomerization.[3][7]
-
Inadequate Heat Dissipation: As reactions are scaled up, the surface-area-to-volume ratio decreases, making heat removal less efficient. What was a manageable temperature fluctuation at a small scale can become a dangerous exotherm in a larger vessel.
-
Presence of Catalytic Impurities: Certain metals or acidic/basic residues can catalyze decomposition pathways, lowering the onset temperature of a thermal event.
-
Solvent Effects: The choice of solvent can influence thermal stability. Implicit water models in computational studies have shown that solvent can alter decomposition pathways and energy barriers.[8]
-
-
Solutions & Preventative Measures:
-
Thermal Hazard Analysis: Before proceeding with a scaled-up reaction, it is crucial to perform a thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC).[9][10][11] These methods can determine the onset temperature of decomposition and the amount of energy released.
-
Controlled Dosing: For reactions involving highly energetic starting materials, a semi-batch process with slow, controlled addition of one reagent to another can prevent the accumulation of reactive species and allow for better temperature management.
-
Efficient Stirring and Cooling: Ensure your reaction vessel has adequate stirring to maintain a homogenous temperature and a robust cooling system to handle potential exotherms.
-
Careful Work-up: Be mindful of temperature changes during work-up procedures such as quenching, extraction, and concentration. Avoid concentrating reaction mixtures to dryness, as this can concentrate potentially unstable intermediates.
-
-
Issue 2: Product Degradation Upon Isolation or During Storage
-
Question: My isolated pyrazole intermediate is showing signs of degradation (color change, off-gassing, change in analytical profile) even when stored under seemingly standard conditions. Why is this happening?
-
Answer: The thermal instability of pyrazole intermediates can manifest even at ambient or slightly elevated temperatures over time, leading to product degradation.
-
Potential Causes:
-
Low Onset of Decomposition: Some pyrazole derivatives, particularly those with multiple nitro groups or other high-energy functionalities, can have decomposition onsets close to ambient temperature.[5]
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate decomposition pathways.
-
Incompatible Storage Conditions: Storing in a non-inert atmosphere can lead to oxidative degradation. Contact with incompatible materials can also catalyze decomposition.
-
Residual Solvents or Reagents: The presence of residual solvents or unreacted starting materials can impact the long-term stability of the isolated product.
-
-
Solutions & Preventative Measures:
-
Proper Storage: Store pyrazole intermediates in a cool, dry, and dark place.[12][13][14] An inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Purity Analysis: Ensure the isolated product is free from impurities that could act as catalysts for decomposition.
-
Stability Studies: For critical intermediates, consider performing long-term stability studies at various temperatures to establish appropriate storage conditions and shelf-life.
-
Avoid Heat Sources: Keep storage containers away from direct sunlight, ovens, and other heat sources.[13]
-
-
Issue 3: Inconsistent Reaction Yields and Purity
-
Question: I am getting inconsistent yields and purity for my pyrazole synthesis. Could thermal instability be a contributing factor?
-
Answer: Absolutely. Thermal instability can lead to the formation of byproducts and degradation products, which will directly impact your yield and purity.
-
Potential Causes:
-
Side Reactions at Elevated Temperatures: Higher reaction temperatures, while often increasing the reaction rate, can also activate alternative reaction pathways leading to impurities.
-
Decomposition of Starting Materials or Intermediates: If your starting materials or key intermediates are thermally labile, they may be degrading under the reaction conditions before they can be converted to the desired product.
-
Tautomerism: Pyrazoles can exist as tautomers, and the tautomeric equilibrium can be influenced by temperature and solvent.[15] This can affect their reactivity and lead to different product distributions.
-
-
Solutions & Preventative Measures:
-
Reaction Profiling: Monitor your reaction over time using techniques like HPLC or GC to understand the formation of products and byproducts. This can help you identify the optimal reaction time and temperature to maximize yield and purity.
-
Lower Reaction Temperatures: If thermal instability is suspected, try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Choice of Base and Solvent: The choice of base and solvent can influence the regioselectivity of pyrazole formation and the stability of intermediates.[16][17][18][19] Experiment with different conditions to optimize your synthesis.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for pyrazole intermediates?
A1: The decomposition pathways of pyrazole intermediates are highly dependent on their substitution patterns. For nitropyrazoles, common initial steps include:
-
N-N bond cleavage: This is a common pathway leading to the elimination of N₂.[3][4][7]
-
C-NO₂ bond homolysis: Cleavage of the carbon-nitro bond is another frequent initiation step.[3][4]
-
Nitro-nitrite isomerization: This rearrangement can be a precursor to further decomposition.[7]
-
Hydrogen transfer: Intramolecular or intermolecular hydrogen transfer can trigger ring opening or other decomposition reactions.[3][8][20]
Q2: How do substituents on the pyrazole ring affect its thermal stability?
A2: Substituents have a profound impact on the thermal stability of the pyrazole ring.
-
Electron-withdrawing groups , particularly nitro groups (-NO₂), generally decrease thermal stability by introducing high-energy bonds and providing pathways for decomposition.[3][5]
-
Electron-donating groups can have a stabilizing effect.[15]
-
The position of the substituents (regioisomerism) is also critical. Different regioisomers of the same nitrated pyrazole can exhibit significantly different thermal stabilities and sensitivities.[8][21]
-
Bulky substituents can introduce steric strain, which may lower the activation energy for decomposition.
Q3: What analytical techniques are essential for assessing the thermal stability of pyrazole intermediates?
A3: A combination of analytical techniques is recommended for a comprehensive thermal hazard assessment:
-
Differential Scanning Calorimetry (DSC): A primary screening tool to determine the onset temperature of exothermic or endothermic events and to quantify the heat of reaction or decomposition.[9]
-
Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, providing information on decomposition temperatures and the presence of volatile components.[22]
-
Accelerating Rate Calorimetry (ARC): Provides data on the time-temperature-pressure relationship for exothermic reactions under adiabatic conditions, which is crucial for assessing runaway reaction potential.[9]
-
Reaction Calorimetry: Measures the heat evolved during a chemical reaction in real-time, allowing for the determination of heat flow, heat of reaction, and accumulation of unreacted reagents.[23]
Table 1: Comparison of Calorimetric Techniques for Thermal Hazard Assessment
| Technique | Sample Size | Information Provided | Primary Application |
| DSC | Milligrams | Onset temperature, heat of reaction/decomposition | Rapid screening of thermal stability[9] |
| TGA | Milligrams | Decomposition temperature, mass loss | Assessing thermal decomposition and volatility[22] |
| ARC | Grams | Time-temperature-pressure data for exothermic reactions | Runaway reaction modeling and hazard analysis[9] |
| Reaction Calorimetry | Grams to Kilograms | Heat flow, heat of reaction, accumulation | Process safety and optimization[23] |
Q4: What are the best practices for the safe handling and storage of pyrazole intermediates?
A4: Adherence to strict safety protocols is non-negotiable when working with potentially energetic pyrazole intermediates.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-resistant lab coats, and gloves.[12][13][14][24][25]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[12][13][14]
-
Small-Scale First: Always conduct initial experiments on a small scale to assess the reactivity and thermal behavior of new compounds before scaling up.
-
Avoid Ignition Sources: Keep pyrazole intermediates away from open flames, sparks, and static discharge.[13]
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.[12][13][14] Consider storage under an inert atmosphere.
-
Waste Disposal: Dispose of pyrazole-containing waste according to your institution's hazardous waste guidelines.[24][26] Do not mix with incompatible waste streams.
Visualizing Experimental Workflows and Concepts
Diagram 1: Workflow for Thermal Hazard Assessment of a New Pyrazole Intermediate
This diagram outlines a systematic approach to evaluating the thermal stability of a newly synthesized pyrazole intermediate.
Caption: A stepwise workflow for assessing the thermal hazards of pyrazole intermediates.
Diagram 2: Key Factors Influencing Pyrazole Intermediate Stability
This diagram illustrates the interplay of various factors that determine the thermal stability of a pyrazole intermediate.
Caption: Factors influencing the thermal stability of pyrazole intermediates.
References
-
Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. ResearchGate. [Link]
-
Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Publications. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]
-
Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Beijing Institute of Technology. [Link]
-
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. [Link]
-
(PDF) Thermal Decomposition of Nitropyrazoles. ResearchGate. [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. [Link]
-
Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Beijing Institute of Technology. [Link]
-
High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. ResearchGate. [Link]
-
Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study | Request PDF. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Safety Data Sheet. AA Blocks. [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. [Link]
-
Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF. ResearchGate. [Link]
-
High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. Beijing Institute of Technology. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Who we serve. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. ResearchGate. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Unknown Source. [Link]
-
The Volatility of Energetic Materials and How to Safely Determine Them: Exemplified by Nitro-Pyrazoles via Transpiration Method, Differential Scanning, and Bomb Calorimetry. ACS Publications. [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. [Link]
-
The substitution patterns of the pyrazole derivatives and the averages... ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate. [Link]
-
How a Thermal Hazards Testing and Calorimetry Services Lab Can Help. Unknown Source. [Link]
-
SUPPORTING INFORMATION The volatility of energetic materials and how to safely determine them – exemplified by nitro- pyrazoles via transpir. DOI. [Link]
-
Calorimetric Techniques to Support your Reactive Hazards Analysis. Purdue University. [Link]
-
Perspective: the potential of pyrazole-based compounds in medicine. PubMed. [Link]
-
Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. TSI Journals. [Link]
-
Key Considerations and Applications of Common Calorimetric Laboratory Process Safety Tools to Evaluate Reactive Hazards. Proceedings. [Link]
-
Thermal and surface analysis of palladium pyrazolates molecular precursors | Request PDF. ResearchGate. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - 北京理工大学 [pure.bit.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - Beijing Institute of Technology [pure.bit.edu.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. fauske.com [fauske.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Key Considerations and Applications of Common Calorimetric Laboratory Process Safety Tools to Evaluate Reactive Hazards | AIChE [proceedings.aiche.org]
- 12. Pyrazole - Safety Data Sheet [chemicalbook.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. aablocks.com [aablocks.com]
- 15. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. thieme-connect.com [thieme-connect.com]
- 19. Pyrazole synthesis [organic-chemistry.org]
- 20. mdpi.com [mdpi.com]
- 21. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. tsijournals.com [tsijournals.com]
- 24. fishersci.com [fishersci.com]
- 25. fishersci.fr [fishersci.fr]
- 26. chemicalbook.com [chemicalbook.com]
Technical Support Center: Optimizing Catalyst Loading for Pyrazole Coupling Reactions
Welcome to the Technical Support Center dedicated to the optimization of catalyst loading in pyrazole coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, cost-effectiveness, and sustainability of their synthetic routes. Here, we move beyond standard protocols to delve into the nuances of catalyst optimization, providing practical, field-proven insights in a direct question-and-answer format. Our goal is to empower you to troubleshoot effectively and systematically reduce catalyst loading without compromising reaction performance.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a new pyrazole coupling reaction, and why?
A typical starting point for catalyst loading in a new pyrazole coupling reaction, such as a Buchwald-Hartwig or Suzuki-Miyaura coupling, is generally in the range of 1-5 mol% of the palladium precursor.[1] This initial higher loading is a pragmatic choice to ensure a reasonable chance of success during initial screening and to overcome potential, yet unknown, barriers to catalysis.
The rationale for starting in this range is rooted in several factors:
-
Overcoming Catalyst Inhibition: Pyrazoles, being N-heterocycles, possess lone pairs of electrons on their nitrogen atoms that can coordinate to the palladium center. This coordination can act as a form of catalyst poisoning, inhibiting the desired catalytic cycle.[2] A higher initial catalyst concentration helps to ensure that a sufficient amount of active catalyst remains available to drive the reaction forward.
-
Compensating for Impurities: Trace impurities in reagents, solvents, or from the starting materials themselves can deactivate the catalyst. A 1-5 mol% loading provides a buffer against these common, low-level contaminants.
-
Ensuring Efficient Pre-catalyst Activation: Many common palladium sources, like Pd(OAc)₂, are pre-catalysts that need to be reduced in situ to the active Pd(0) species. Inefficient activation can lead to lower concentrations of the active catalyst.[3][4] Starting with a higher loading increases the probability of generating a sufficient amount of the active Pd(0) catalyst to initiate and sustain the reaction.
While this range is a robust starting point, the ultimate goal for process efficiency and cost-effectiveness, particularly on a larger scale, is to significantly reduce this loading.
Q2: My reaction works well at 2 mol% catalyst loading but fails or is very sluggish when I try to reduce it to 0.5 mol%. What are the likely causes?
This is a very common challenge and often points to one or more underlying issues that are masked by higher catalyst concentrations. Here are the most probable causes:
-
Catalyst Deactivation Pathways Become Dominant: At lower concentrations, the catalyst is more susceptible to deactivation. Potential causes include:
-
Oxygen Sensitivity: Inadequate degassing of solvents and inerting of the reaction vessel can allow trace oxygen to oxidize the active Pd(0) to inactive Pd(II) species.[1]
-
Trace Impurities: At low catalyst loadings, even parts-per-million (ppm) levels of impurities in the starting materials, base, or solvent can have a significant stoichiometric impact on the catalyst, leading to its deactivation.
-
Thermal Degradation: If the reaction requires high temperatures, the catalyst may slowly decompose over time. At lower initial concentrations, this degradation can lead to a complete loss of catalytic activity before the reaction reaches completion.[2]
-
-
Inefficient Formation of the Active Catalyst: The reduction of the Pd(II) pre-catalyst to the active Pd(0) species might be slow or incomplete. At higher loadings, enough active catalyst may form to drive the reaction, but at lower loadings, the concentration of the active species may never reach the critical threshold needed for efficient catalysis.[3]
-
Product Inhibition: The N-arylated pyrazole product itself can coordinate to the palladium center, acting as an inhibitor.[2] At high catalyst loading, there are enough active sites to overcome this inhibition, but at low loading, product inhibition can significantly slow down or halt the reaction.
-
Insufficient Ligand Protection: The ligand plays a crucial role in stabilizing the palladium center. An inadequate ligand-to-metal ratio, especially at low concentrations, can lead to the formation of unstable palladium species that are prone to aggregation into inactive palladium black.[2]
To address this, a systematic approach to optimization is required, as detailed in the troubleshooting guides below.
Troubleshooting Guide: Low or Stalled Reaction Conversion at Reduced Catalyst Loading
Q3: I've lowered my catalyst loading and now my reaction stalls at 50-60% conversion. How can I diagnose and solve this?
A stalled reaction at low catalyst loading is a classic sign of catalyst deactivation during the reaction. Here’s a systematic approach to troubleshooting this issue:
Symptom: The reaction proceeds initially but stops before the limiting reagent is fully consumed.
Potential Causes & Solutions:
-
Inadequate Inert Atmosphere:
-
Why: Oxygen is a known culprit for oxidizing the active Pd(0) catalyst. Even a small leak in your system can be detrimental at low catalyst loadings.
-
Solution:
-
Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.
-
Flame-dry all glassware and allow it to cool under a stream of inert gas.
-
Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
-
-
Purity of Reagents:
-
Why: Impurities in your pyrazole, aryl halide, base, or solvent can act as catalyst poisons.
-
Solution:
-
Recrystallize solid starting materials.
-
Distill liquid starting materials.
-
Use freshly opened, high-purity solvents.
-
Ensure the base is of high quality and has been stored properly to avoid hydration.
-
-
-
Ligand Selection and Ratio:
-
Why: The ligand stabilizes the catalyst and modulates its reactivity. At low loadings, a more robust ligand may be necessary. The ligand-to-metal ratio is also critical.[5]
-
Solution:
-
Screen More Robust Ligands: Consider bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to form highly stable palladium complexes.[1]
-
Optimize Ligand-to-Metal Ratio: A 1:1 to 1.2:1 ligand-to-palladium ratio is a good starting point for many modern pre-catalysts. For reactions using Pd(OAc)₂ or other simple palladium salts, a higher ratio (e.g., 2:1 or even 4:1) might be necessary to prevent ligand dissociation and subsequent catalyst decomposition.
-
-
-
Incremental Catalyst Addition:
-
Why: If the catalyst has a finite lifetime under the reaction conditions, adding it in portions can maintain a sufficient concentration of the active species throughout the reaction.
-
Solution: Instead of adding all the catalyst at the beginning, try adding half at the start and the other half after a few hours or when the reaction rate begins to slow.[2]
-
The following workflow diagram illustrates a decision-making process for troubleshooting stalled reactions at low catalyst loading.
Caption: A decision tree for troubleshooting stalled pyrazole coupling reactions at low catalyst loading.
Systematic Optimization of Catalyst Loading
Q4: How can I systematically determine the minimum required catalyst loading for my reaction?
Moving from an ad-hoc approach to a systematic one is key for efficient optimization. A Design of Experiments (DoE) approach is highly recommended for this purpose.[6][7] DoE allows you to screen multiple variables simultaneously to identify not only the optimal conditions but also the interactions between different parameters.
A practical, step-by-step approach to systematically reduce catalyst loading is as follows:
Step-by-Step Protocol for Catalyst Loading Optimization:
-
Establish a Reliable Baseline: Start with your unoptimized conditions (e.g., 1-2 mol% catalyst loading) and confirm that the reaction is reproducible, giving a high yield (>90%). This will be your benchmark.
-
One-Factor-at-a-Time (OFAT) Sensitivity Test: Before a full DoE, it can be useful to perform a simple sensitivity test. Run the reaction at progressively lower catalyst loadings (e.g., 1 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%) while keeping all other parameters constant. This will give you a preliminary idea of the "cliff edge" where the reaction performance drops off significantly.
-
Design of Experiments (DoE) for Fine-Tuning:
-
Identify Key Factors: Based on your initial findings and chemical knowledge, select the most critical factors to investigate. For catalyst loading optimization, these typically are:
-
Catalyst Loading (e.g., 0.05 mol% to 0.5 mol%)
-
Temperature (e.g., 80°C to 110°C)
-
Ligand-to-Metal Ratio (e.g., 1:1 to 2:1)
-
Concentration (e.g., 0.1 M to 0.5 M)
-
-
Choose a DoE Design: A factorial or response surface methodology (RSM) design is suitable for this purpose. Software packages like JMP or Minitab can be used to set up the experimental plan.
-
Execute the Experiments: Run the set of experiments as dictated by the DoE plan. It is crucial to be precise in setting up each reaction.
-
Analyze the Results: Input the yields or conversion data into the software to build a statistical model. This model will show you the main effects of each factor and, importantly, any interaction effects. For example, you might find that a lower catalyst loading is effective, but only at a higher temperature.
-
-
Verification and Robustness Testing: Once the DoE has identified a new optimum with lower catalyst loading, it is essential to run this specific condition multiple times to confirm its reproducibility. You should also perform robustness testing by slightly varying the optimal conditions (e.g., temperature ± 5°C) to ensure the reaction is not on a "knife-edge."[8]
The following diagram illustrates a general workflow for this systematic optimization process.
Caption: A workflow for the systematic optimization of catalyst loading using a phased approach.
Understanding Catalyst Performance at Low Loading
Q5: What are Turnover Number (TON) and Turnover Frequency (TOF), and why are they important when optimizing catalyst loading?
Turnover Number (TON) and Turnover Frequency (TOF) are crucial metrics for quantifying the efficiency and activity of a catalyst, especially when working at low loadings.[9][10]
-
Turnover Number (TON): This is the total number of moles of product formed per mole of catalyst before the catalyst becomes inactive. It is a measure of the catalyst's stability or lifetime.
-
Formula: TON = (moles of product) / (moles of catalyst)
-
Significance: A high TON indicates a robust catalyst that can facilitate many catalytic cycles before deactivating. When you successfully lower your catalyst loading while maintaining a high yield, you are effectively increasing the TON.
-
-
Turnover Frequency (TOF): This is the number of catalytic cycles that occur per unit of time, typically expressed in units of s⁻¹ or h⁻¹. It is a measure of the catalyst's activity or speed.
-
Formula: TOF = TON / reaction time
-
Significance: A high TOF means the catalyst is very active and can convert reactants to products quickly.
-
Why are they important for optimization?
Simply stating the yield and catalyst loading (in mol%) can be misleading. For example, a reaction with 0.01 mol% catalyst that gives a 99% yield is far more efficient than a reaction with 1 mol% catalyst that also gives a 99% yield. TON and TOF provide a standardized way to compare the performance of different catalytic systems.
Data Presentation: The Impact of Catalyst Loading on Performance
The table below illustrates how these metrics are used to evaluate catalyst performance. The data is hypothetical but representative of a typical optimization study.
| Entry | Catalyst Loading (mol%) | Yield (%) | TON | TOF (h⁻¹) (for a 4h reaction) |
| 1 | 2.0 | 98 | 49 | 12.3 |
| 2 | 1.0 | 98 | 98 | 24.5 |
| 3 | 0.5 | 95 | 190 | 47.5 |
| 4 | 0.1 | 92 | 920 | 230 |
| 5 | 0.05 | 80 | 1600 | 400 |
| 6 | 0.01 | 40 | 4000 | 1000 |
As you can see, decreasing the catalyst loading from 2.0 mol% to 0.1 mol% (Entries 1-4) leads to a dramatic increase in both TON and TOF, indicating a much more efficient process, even with a slight drop in yield.[11] However, at 0.01 mol% (Entry 6), the yield drops significantly, suggesting that this loading is below the threshold for this particular system, even though the calculated TON and TOF are very high for the converted material. The goal is to find the "sweet spot" that maximizes TON and TOF while maintaining an acceptably high yield.
The following diagram illustrates the catalytic cycle and highlights where deactivation pathways, which are more problematic at low catalyst loadings, can occur.
Caption: A simplified catalytic cycle for pyrazole coupling, indicating potential catalyst deactivation pathways that are more prevalent at low catalyst concentrations.
By understanding these principles and adopting a systematic approach, you can effectively optimize catalyst loading in your pyrazole coupling reactions, leading to more efficient, economical, and scalable synthetic processes.
References
-
CatSci Ltd. (n.d.). Process Development Case Study: Scale-Up. Retrieved from [Link]
-
Applied Catalysts. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Retrieved from [Link]
-
Organic Chemistry Frontiers. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of catalyst loading with respect to yield of 5a. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024, May 9). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Retrieved from [Link]
-
Journal of the American Chemical Society. (2015, February 4). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Retrieved from [Link]
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
NSF Public Access Repository. (2019, July 10). A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion. Retrieved from [Link]
-
Organic Process Research & Development. (2019, June 25). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Retrieved from [Link]
-
Frontiers. (n.d.). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst Loading Optimization. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of catalyst loading and metal to ligand ratio a. Retrieved from [Link]
-
ACS Catalysis. (2019, July 10). A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Low catalyst loading enabled organocatalytic synthesis of chiral bis-heterocyclic frameworks containing pyrazole and isoxazole. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]
-
PubMed Central. (2025, November 28). Application of statistical design of experiment to identify key factors in cross coupling reactions. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). Design of experiment (DOE) and process optimisation of palladium catalysed biphenyl synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Turnover frequency as a function of time (15 min o t o 6 hours) for the. Retrieved from [Link]
-
ResearchGate. (2023, July 12). The mathematical catalyst deactivation models: a mini review. Retrieved from [Link]
-
Quora. (2017, August 11). How are the turnover number (TON) and turnover frequency (TOF) being used to evaluate and compare different solid heterogeneous catalysts on the same reaction?. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Practical Copper-Catalyzed N-Arylation of Nitrogen Heterocycles with Aryl Halides under Ligand and Additive Free Conditions. Retrieved from [Link]
-
PubMed. (2025, May 8). Innovative Silica-Supported Acid Catalyst for Sustainable Synthesis of Bioactive Pyrazoles: Insights into Mechanisms and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Applying Statistical Design of Experiments and Automation to the Rapid Optimization of Metal-Catalyzed Processes in Process Development. Retrieved from [Link]
-
PubMed. (2015, March 9). Palladium-catalyzed direct C2-arylation of an N-heterocyclic carbene: an atom-economic route to mesoionic carbene ligands. Retrieved from [Link]
-
Chemical Communications. (2008, June 21). Ligand-to-metal ratio controlled assembly of nanoporous metal-organic frameworks. Retrieved from [Link]
-
InterConf. (2021, December 22). TOF AND TON EVOLUTION IN HETEROGENEOUS CATALYSIS. Retrieved from [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
-
Rutgers University. (n.d.). Ligand Design in the Optimization of Reduction Catalysis Reactions. Retrieved from [Link]
-
Iranian Journal of Catalysis. (n.d.). Efficient and greener method synthesis of pyrano [2, 3-c] pyrazole derivatives catalyzed by Fe3O4@L-Cys-SH as reusable catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of catalyst recycling on yield and turn over frequency (TOF). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of turnover number (TON) and turnover frequency (TOF) values. Retrieved from [Link]
-
ACS Omega. (2025, May 8). Innovative Silica-Supported Acid Catalyst for Sustainable Synthesis of Bioactive Pyrazoles: Insights into Mechanisms and Applications. Retrieved from [Link]
-
ACS Publications. (2024, July 31). Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, December 18). Catalysis Science & Technology. Retrieved from [Link]
-
Accounts of Chemical Research. (2023, May 19). Metal–Ligand Interactions and Their Roles in Controlling Nanoparticle Formation and Functions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Retrieved from [Link]
-
MDPI. (2022, August 6). Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. Retrieved from [Link]
-
Organic Chemistry Frontiers. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link]
-
National Institutes of Health. (2024, September 24). Impact of Ligand Design on an Iron NHC Epoxidation Catalyst. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Application of statistical design of experiment to identify key factors in cross coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. catsci.com [catsci.com]
- 9. quora.com [quora.com]
- 10. ojs.ukrlogos.in.ua [ojs.ukrlogos.in.ua]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid
Introduction
4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid is a key heterocyclic building block in the development of novel pharmaceutical and agrochemical agents. Its substituted pyrazole core is a prevalent motif in a wide array of biologically active molecules. The precise and efficient synthesis of this intermediate is therefore of critical importance to researchers in medicinal and process chemistry. This guide provides an in-depth comparison of prevalent synthetic methodologies, offering field-proven insights into the rationale behind experimental choices, and presenting supporting data to inform the selection of the most appropriate route for a given application.
Methodology 1: The Classical Three-Step Synthesis from a β-Dicarbonyl Precursor
This widely employed route builds the pyrazole core through a classical condensation reaction, followed by chlorination and hydrolysis. It is a robust and well-understood pathway, though it relies on hazardous reagents in the chlorination step.
Overall Workflow: Classical Synthesis
Caption: Workflow for the classical synthesis of the target compound.
Step 1: Pyrazole Ring Formation via Cyclocondensation
The synthesis begins with the formation of a suitable 1,3-dicarbonyl compound, which serves as the electrophilic backbone for the pyrazole ring. Ethyl 2-formyl-3-oxobutanoate is a common choice, prepared via a Claisen condensation of ethyl acetoacetate and ethyl formate.[1] This intermediate possesses two electrophilic carbonyl carbons, making it susceptible to nucleophilic attack by a hydrazine.[1]
The key cyclization step involves the reaction of this β-ketoester with ethylhydrazine. This reaction is a variant of the Knorr pyrazole synthesis.[2] The more nucleophilic nitrogen of ethylhydrazine attacks one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.
Experimental Protocol: Synthesis of Ethyl 1-ethyl-4-hydroxy-1H-pyrazole-5-carboxylate
-
To a solution of ethyl 2-formyl-3-oxobutanoate (1.0 eq) in absolute ethanol, add ethylhydrazine sulfate (1.1 eq).
-
Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the reaction.
-
Heat the mixture to reflux (approximately 78 °C) for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume using a rotary evaporator.
-
The resulting crude product can often be purified by recrystallization from an appropriate solvent system like ethanol/water.
Step 2: Chlorination of the Pyrazole Ring
The 4-hydroxy group on the pyrazole ring must be converted to a chloro group. A standard and highly effective method for this transformation on heteroaromatic systems is the use of phosphorus oxychloride (POCl₃), sometimes in combination with phosphorus pentachloride (PCl₅).[3] The hydroxyl group is converted into a better leaving group (a phosphate ester), which is then displaced by a chloride ion.
Experimental Protocol: Synthesis of Ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate
-
In a fume hood, carefully add ethyl 1-ethyl-4-hydroxy-1H-pyrazole-5-carboxylate (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (typically 3-5 eq).
-
Heat the reaction mixture to reflux (approximately 105 °C) for 2-4 hours. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
After completion, cool the mixture to room temperature and very cautiously pour it onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must be done slowly and with vigorous stirring.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chlorinated ester.
-
Purify the product by column chromatography on silica gel.
Step 3: Saponification of the Ethyl Ester
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred for its typically cleaner reaction profile and high yields.[4]
Experimental Protocol: Synthesis of this compound
-
Dissolve the ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) in a suitable solvent like ethanol or methanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 5% NaOH, 2-3 eq).[4]
-
Heat the mixture to 60-70 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.[4]
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with a mineral acid like 2M HCl.[4]
-
The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. A yield of over 90% can be expected.[4]
Methodology 2: "Green" and Alternative Chlorination Approaches
The reliance on phosphorus oxychloride in the classical route presents significant safety and environmental challenges due to its corrosive nature and the hazardous byproducts generated during quenching. In response, alternative, "greener" chlorination methods have been developed, particularly for industrial-scale synthesis.
2a. Electrochemical Chlorination
This method avoids the use of harsh chlorinating reagents by employing an electrochemical cell. The chlorinating species (Cl⁺) is generated in situ from a source like hydrochloric acid. This approach significantly improves the safety profile and atom economy of the process.
Workflow: Electrochemical Chlorination Step
Caption: Conceptual workflow for electrochemical chlorination.
Experimental Protocol: Electrochemical Synthesis of Ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate (Based on patent literature[5])
-
Prepare an electrolyte solution by dissolving the starting material, ethyl 1-ethyl-1H-pyrazole-5-carboxylate, in a solvent such as acetonitrile.
-
Add aqueous hydrochloric acid (e.g., 8 mol/L) to the solution.[5]
-
Place the solution in an electrochemical cell equipped with suitable electrodes (e.g., graphite or platinum).
-
Apply a controlled current density (e.g., 0.05-0.4 A/cm²) to initiate the chlorination reaction.[5]
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, evaporate the solvent and excess hydrochloric acid.
-
Perform a standard workup involving extraction with an organic solvent and washing with a basic solution (e.g., 50% NaOH) to remove unreacted starting material and byproducts.[5]
-
The final product is obtained after removal of the solvent, with reported yields ranging from 61% to 87.9% depending on the specific conditions.[5]
2b. Hydrochloric Acid and Hydrogen Peroxide System
Another greener alternative replaces traditional chlorinating agents with a system of concentrated hydrochloric acid and hydrogen peroxide.[6] This method is advantageous as it avoids highly toxic reagents and produces water as the primary byproduct.
Experimental Protocol: HCl/H₂O₂ Chlorination (Based on patent literature[6])
-
Dissolve the starting material, ethyl 1-ethyl-1H-pyrazole-5-carboxylate, in concentrated hydrochloric acid.
-
Slowly add hydrogen peroxide to the mixture while maintaining a controlled temperature.
-
Stir the reaction for several hours until completion, as monitored by TLC.
-
The workup typically involves neutralization, extraction, and purification, similar to other methods.
Comparative Analysis
| Parameter | Methodology 1: Classical Route | Methodology 2a: Electrochemical | Methodology 2b: HCl/H₂O₂ |
| Chlorinating Agent | POCl₃ / PCl₅ | HCl / Electricity | HCl / H₂O₂ |
| Reagent Hazards | High (corrosive, toxic, violent reaction with water) | Moderate (corrosive acid) | Moderate (corrosive acid, strong oxidizer) |
| Byproducts | Phosphoric acids, HCl | H₂ gas (recyclable HCl)[5] | Water[6] |
| Reported Yield (Chlorination) | Typically high (>80%) | 61% - 87.9%[5] | Not explicitly quantified but implied to be efficient[6] |
| Reaction Conditions | High temperature (refluxing POCl₃, ~105 °C) | Mild temperature, controlled current | Mild temperature |
| Scalability | Challenging due to quenching and waste disposal | Favorable for continuous flow and industrial scale | Favorable, avoids highly toxic reagents |
| Equipment | Standard laboratory glassware | Specialized electrochemical reactor | Standard laboratory glassware |
| Atom Economy | Poor | Good, especially with HCl recycling[5] | Excellent |
Discussion and Recommendations
Methodology 1 (Classical Route) remains a reliable and effective method for laboratory-scale synthesis. Its primary advantage is the high reactivity and effectiveness of phosphorus oxychloride, which often leads to high yields and complete conversion. However, its significant drawbacks are the safety risks associated with handling POCl₃ and the difficult, exothermic quenching process. The disposal of phosphate-containing waste also presents an environmental concern. This route is less suitable for large-scale industrial production.
Methodology 2a (Electrochemical Chlorination) represents a significant advancement in terms of safety and environmental impact.[5] By eliminating the need for corrosive chlorinating agents like sulfuryl chloride or POCl₃, it solves major safety and equipment corrosion problems.[5] The ability to recycle the HCl byproduct further enhances its "green" credentials and atom economy.[5] While it requires specialized equipment, the mild reaction conditions and potential for high yields make it an attractive option for process chemists and industrial-scale manufacturing.
Methodology 2b (HCl/H₂O₂ System) offers a compelling balance of simplicity, safety, and environmental friendliness.[6] It utilizes inexpensive and readily available reagents while producing only water as a significant byproduct. This method avoids the need for specialized equipment, making it accessible for both lab and potential scale-up applications. It stands out as a "green" alternative that improves the safety coefficient of the production process without the capital investment required for electrochemistry.[6]
For small-scale academic or research purposes where high yield is paramount and appropriate safety measures can be strictly enforced, the Classical Route is a viable option. However, for applications in drug development and industrial production, where safety, environmental impact, and scalability are primary drivers, the alternative methods are superior. The Electrochemical Chlorination method is a technologically advanced and elegant solution for large-scale, continuous manufacturing. The HCl/H₂O₂ System presents an excellent, practical, and greener alternative that significantly enhances safety and reduces environmental impact without requiring specialized equipment, making it a highly recommended approach for modern, sustainable chemical synthesis.
References
-
International Journal of Scientific and Research Publications. Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide. Available from: [Link]
- Google Patents. Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
-
IP.com. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Available from: [Link]
- Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
National Center for Biotechnology Information. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Available from: [Link]
-
Organic Syntheses. SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Available from: [Link]
-
Walailak Journal of Science and Technology. Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]. Available from: [Link]
-
SpringerLink. Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Available from: [Link]
-
ResearchGate. Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. Available from: [Link]
-
Indian Chemical Society. POCl -PCl mixture: A robust chlorinating agent†. Available from: [Link]
-
Course Hero. Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. Available from: [Link]
-
PrepChem.com. Preparation of ethyl 2-ethyl-3-oxobutanoate. Available from: [Link]
-
Alfa Chemical. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid CAS:127892-62-0. Available from: [Link]
-
BMC Chemistry. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]
-
National Center for Biotechnology Information. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Available from: [Link]
-
National Center for Biotechnology Information. Ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate. Available from: [Link]
-
National Center for Biotechnology Information. Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
-
PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682. Available from: [Link]
-
ResearchGate. Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide | Request PDF. Available from: [Link]
-
National Center for Biotechnology Information. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available from: [Link]
-
National Center for Biotechnology Information. Ethyl 2-[2-(2-methoxyphenyl)hydrazinylidene]-3-oxobutanoate. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. indianchemicalsociety.com [indianchemicalsociety.com]
- 4. benchchem.com [benchchem.com]
- 5. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 6. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of 4-Chloro-1-ethyl-1H-pyrazole and 4-Chloro-3-ethyl-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a vast array of biologically active compounds. Its unique structural and electronic properties make it a privileged scaffold in medicinal chemistry and agrochemical research. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral effects.[1][2] In the realm of agriculture, they are integral to the design of potent herbicides, insecticides, and fungicides.[1] This guide provides a comparative analysis of the biological activities of two closely related 4-chloropyrazole derivatives: 4-Chloro-1-ethyl-1H-pyrazole and 4-Chloro-3-ethyl-1-methyl-1H-pyrazole, offering insights into their potential applications and the structure-activity relationships that govern their function.
Comparative Analysis of Biological Activity
A comprehensive review of the scientific literature reveals a significant disparity in the available biological data for the two subject compounds. While derivatives of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole have been extensively synthesized and evaluated, there is a notable absence of published biological activity data for 4-Chloro-1-ethyl-1H-pyrazole. Therefore, this comparison will present the documented activities of derivatives of the 4-Chloro-3-ethyl-1-methyl-1H-pyrazole scaffold and offer a predictive analysis for 4-Chloro-1-ethyl-1H-pyrazole based on established structure-activity relationships (SAR) for this class of compounds.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole: A Progenitor for Diverse Bioactivity
The primary role of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole in the literature is as a key synthetic intermediate, particularly in its carboxylic acid form, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.[3] This precursor is instrumental in the development of a range of agrochemicals.
-
Herbicidal Properties: The 4-Chloro-3-ethyl-1-methyl-1H-pyrazole scaffold is a component of compounds designed as herbicides.[3] The mechanism of action for many pyrazole-based herbicides involves the inhibition of key plant enzymes. For instance, some pyrazole derivatives are known to inhibit protoporphyrinogen oxidase (PPO), an enzyme crucial for chlorophyll and heme biosynthesis.[4] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death. Other pyrazole-containing herbicides have been developed as N-(2,2,2)-trifluoroethylpyrazole derivatives, showing potent pre-emergence herbicidal effects.[5]
-
Insecticidal and Acaricidal Activities: Derivatives of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole have been investigated as insecticides and acaricides.[6] For example, pyrazole-5-carboxamides derived from this scaffold have shown high insecticidal activity against a variety of pests, including aphids, mosquitos, and spider mites.[6] The mode of action for many pyrazole insecticides involves the disruption of the insect's nervous system.
-
Antifungal Potential: The pyrazole nucleus is a well-established pharmacophore in the development of antifungal agents.[7] While direct antifungal data for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole is limited, its derivatives, such as novel pyrazole carboxamides, have been synthesized and evaluated for their in vitro activity against various phytopathogenic fungi.[7]
4-Chloro-1-ethyl-1H-pyrazole: A Predictive Assessment
In the absence of direct experimental data, a predictive analysis of the biological potential of 4-Chloro-1-ethyl-1H-pyrazole can be formulated based on established structure-activity relationships of pyrazole derivatives.
-
Structural Comparison and Potential Implications:
-
Substitution at C3: The most significant structural difference is the presence of an ethyl group at the C3 position in 4-Chloro-3-ethyl-1-methyl-1H-pyrazole, which is absent in 4-Chloro-1-ethyl-1H-pyrazole. This alkyl substituent can influence the compound's lipophilicity, steric profile, and metabolic stability, all of which can impact biological activity. An increase in lipophilicity can, for example, enhance membrane permeability and cellular uptake.
-
Substitution at N1: Both compounds possess an ethyl group at the N1 position. The nature of the substituent at this position is known to be critical for the biological activity of many pyrazole-based compounds.
-
-
Hypothesized Activity Profile: Given the known activities of other 4-chloropyrazole derivatives, it is plausible that 4-Chloro-1-ethyl-1H-pyrazole could also serve as a scaffold for compounds with herbicidal, insecticidal, or antifungal properties. However, the lack of a substituent at the C3 position might result in a different spectrum of activity or potency compared to its 3-ethyl counterpart. Direct experimental validation is essential to confirm these hypotheses.
Quantitative Data Summary
Direct comparative quantitative data for the two title compounds is unavailable in the reviewed literature. The following table summarizes representative data for derivatives of the 4-Chloro-3-ethyl-1-methyl-1H-pyrazole scaffold to illustrate the potency that can be achieved with this structural motif.
| Derivative Class | Target Organism/Enzyme | Activity Metric | Reported Value | Reference |
| Pyrazole-5-carboxamide | Bean Aphid (Aphis craccivora) | Foliar Contact Activity | 95-100% at 200 mg kg⁻¹ | [6] |
| Pyrazole-5-carboxamide | Spider Mite (Tetranychus cinnabarinus) | Miticidal & Ovicidal Activity | 95% at 200 mg kg⁻¹ | [6] |
| Isoxazolol Pyrazole Carboxylate | Rhizoctonia solani | EC₅₀ | 0.37 µg/mL | [7] |
| N-(2,2,2)-trifluoroethylpyrazole | Dicotyledonous & Monocotyledonous Weeds | Pre-emergence Herbicidal Effect | Good at 150 g a.i. ha⁻¹ | [5] |
Experimental Protocols
The following are detailed, step-by-step methodologies for assessing the biological activities discussed. These protocols are based on standard practices in the field and are intended to be self-validating.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)
This protocol is designed to determine the concentration-dependent inhibitory effect of a test compound on the growth of phytopathogenic fungi.
-
Preparation of Fungal Cultures: Inoculate the desired fungal species (e.g., Rhizoctonia solani, Fusarium graminearum) onto Potato Dextrose Agar (PDA) plates and incubate at 25-28°C until sufficient mycelial growth is observed.
-
Preparation of Test Compound Stock Solutions: Dissolve the test compounds (4-Chloro-1-ethyl-1H-pyrazole and 4-Chloro-3-ethyl-1-methyl-1H-pyrazole) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Medicated Agar Plates: Autoclave PDA medium and allow it to cool to approximately 45-50°C. Add appropriate volumes of the test compound stock solutions to the molten agar to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare control plates with the solvent alone. Pour the agar into sterile Petri dishes.
-
Inoculation: Using a sterile cork borer, cut 5 mm diameter mycelial discs from the edge of actively growing fungal cultures and place one disc at the center of each medicated and control agar plate.
-
Incubation: Incubate the plates at 25-28°C in the dark.
-
Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the mycelial growth in the control plates reaches the edge of the plate. Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony on the control plate and 'dt' is the average diameter of the fungal colony on the treated plate.
-
Determination of EC₅₀: Plot the percentage inhibition against the logarithm of the compound concentration and determine the Effective Concentration required to inhibit 50% of mycelial growth (EC₅₀) using probit analysis.
Protocol 2: Herbicidal Activity Screening (Post-emergence)
This protocol evaluates the efficacy of test compounds in controlling weeds after they have germinated.
-
Plant Cultivation: Grow target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) in pots containing a suitable soil mix in a greenhouse under controlled conditions (temperature, light, humidity).
-
Preparation of Spray Solutions: Prepare solutions of the test compounds in a suitable solvent system (e.g., acetone-water with a surfactant) at various concentrations (e.g., 10, 50, 100, 200 g a.i./ha).
-
Application of Test Compounds: When the weed seedlings have reached the 2-3 leaf stage, spray them uniformly with the test solutions using a laboratory sprayer. A control group should be sprayed with the solvent system alone.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effect on a percentage scale (0% = no effect, 100% = complete kill) compared to the untreated control. Record phytotoxicity symptoms such as chlorosis, necrosis, and growth inhibition.
-
Data Analysis: Determine the GR₅₀ (the dose required to cause a 50% reduction in plant growth) by regression analysis of the dose-response data.
Visualization of a Potential Mechanism of Action
Many pyrazole-based herbicides function by inhibiting the enzyme protoporphyrinogen oxidase (PPO). The following diagram illustrates this inhibitory mechanism within the tetrapyrrole biosynthesis pathway.
Caption: Inhibition of Protoporphyrinogen Oxidase (PPO) by Pyrazole-based Herbicides.
Conclusion and Future Directions
This guide highlights the established role of the 4-Chloro-3-ethyl-1-methyl-1H-pyrazole scaffold as a valuable precursor for a variety of biologically active compounds, particularly in the agrochemical sector. While direct biological data for the parent compound is limited, its derivatives have demonstrated significant herbicidal, insecticidal, and antifungal potential.
Conversely, the biological activity of 4-Chloro-1-ethyl-1H-pyrazole remains largely unexplored in the public domain. Based on structure-activity relationships, it is a plausible candidate for similar biological activities, though its efficacy and spectrum of action may differ due to the absence of the C3-ethyl substituent.
This significant data gap underscores a clear opportunity for future research. A direct, side-by-side experimental comparison of 4-Chloro-1-ethyl-1H-pyrazole and 4-Chloro-3-ethyl-1-methyl-1H-pyrazole across a battery of herbicidal, insecticidal, and antifungal assays is strongly recommended. Such studies would provide invaluable data for understanding the nuanced structure-activity relationships of 4-chloropyrazoles and could lead to the identification of novel lead compounds for the development of next-generation agrochemicals.
References
-
Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Ma, H. J., et al. (2010). Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Journal of Agricultural and Food Chemistry, 58(7), 4356-4360. [Link]
-
Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties. (2012). Journal of Agricultural and Food Chemistry, 60(7), 1756-1765. [Link]
-
Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. ResearchGate. [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
-
Design, synthesis and insecticidal activity of novel phenylpyrazoles containing a 2,2,2-trichloro-1-alkoxyethyl moiety. (2010). Pest Management Science, 66(8), 895-903. [Link]
-
Antifungal Activities of Compounds Produced by Newly Isolated Acrocarpospora Strains. (2023). Molecules, 28(1), 433. [Link]
-
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
-
Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (2015). Journal of Agricultural and Food Chemistry, 63(27), 6176-6184. [Link]
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). Molecules, 28(17), 6305. [Link]
-
Synthesis, anti-HSV-1, and cytotoxic activities of some new pyrazole- and isoxazole-based heterocycles. ResearchGate. [Link]
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Semantic Scholar. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(19), 6433. [Link]
-
Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues. (2023). Pest Management Science, 79(6), 2264-2280. [Link]
-
Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (2022). Molecules, 27(21), 7261. [Link]
-
Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (2022). Journal of Chemistry. [Link]
- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]
-
Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. (2022). Beilstein Journal of Organic Chemistry, 18, 1269-1282. [Link]
-
Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties. (2023). RSC Advances, 13(23), 15663-15671. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules, 27(15), 4723. [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2016). Molecules, 21(9), 1148. [Link]
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2021). Future Medicinal Chemistry, 13(13), 1149-1165. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega, 8(29), 26053-26064. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega, 8(29), 26053-26064. [Link]
-
Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. [Link]
-
Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. (2022). Frontiers in Chemistry, 10, 1019573. [Link]
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]
-
Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. ResearchGate. [Link]
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Confirmation of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid
For researchers and professionals in drug development and medicinal chemistry, unequivocal structural confirmation of novel chemical entities is a foundational requirement. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to verify the structure of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid (Molecular Formula: C₇H₉ClN₂O₂, Molecular Weight: 188.61 g/mol ).[][2] We will move beyond a simple recitation of data, focusing instead on the causal logic behind experimental choices and the synergistic power of a multi-technique approach to distinguish this specific molecule from potential isomers and synthetic precursors.
The Analytical Imperative: Why a Multi-Faceted Approach is Crucial
Confirming the structure of a substituted pyrazole like this compound requires more than a single data point. The regiochemistry of the substituents on the pyrazole ring—the positions of the chloro, ethyl, and carboxylic acid groups—must be unambiguously determined. A single technique, like mass spectrometry, can confirm the elemental composition but cannot differentiate between isomers. Therefore, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential. Each technique provides a unique and complementary piece of the structural puzzle, and together, they create a self-validating system of confirmation.
The overall analytical workflow is designed to systematically gather and integrate data from these orthogonal techniques to build an undeniable case for the proposed structure.
Caption: Workflow for the comprehensive spectroscopic confirmation of the target compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of a molecule. It provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin splitting).
Expected ¹H NMR Spectrum: For this compound, we anticipate three distinct signals:
-
Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of δ 12-13 ppm.[3] This significant downfield shift is characteristic of acidic protons, and its broadness is due to hydrogen bonding and chemical exchange.
-
N-Ethyl Group Protons (-CH₂CH₃):
-
A quartet corresponding to the methylene protons (-CH₂-). The signal is split into a quartet by the three adjacent methyl protons (n+1 rule, 3+1=4). Its chemical shift is expected around δ 4.1-4.4 ppm, influenced by the adjacent nitrogen atom.[3]
-
A triplet corresponding to the methyl protons (-CH₃). This signal is split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3). It will appear further upfield, around δ 1.3-1.5 ppm.[3]
-
-
Pyrazole Ring Proton: Crucially, there are no protons directly attached to the pyrazole ring. The C4 position is substituted with a chlorine atom, and C3 and C5 are fully substituted. The absence of a signal in the aromatic region (typically δ 6-9 ppm for pyrazoles) is a key piece of evidence confirming the substitution pattern.[4][5]
Comparative Insight: An unchlorinated analogue (1-ethyl-1H-pyrazole-5-carboxylic acid) would show a proton signal for the C4 position. An isomer where the ethyl group is at C3 instead of N1 would show a different splitting pattern and chemical shift for the ethyl group and would likely feature an N-H proton signal.
| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid | ~12.5 | Broad Singlet | 1H | -COOH |
| N-Methylene | ~4.2 | Quartet | 2H | -N-CH₂ CH₃ |
| N-Methyl | ~1.4 | Triplet | 3H | -N-CH₂CH₃ |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16-32 scans for good signal-to-noise ratio.
-
Spectral Width: 0-16 ppm.
-
Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the residual solvent peak and integrate all signals.[6]
Carbon-13 (¹³C) NMR Spectroscopy: Visualizing the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon backbone of the molecule. Each unique carbon atom typically produces a distinct signal.
Expected ¹³C NMR Spectrum: We predict seven distinct carbon signals for this compound.
-
Carboxyl Carbon (-COOH): This carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the range of δ 160-185 ppm.[7]
-
Pyrazole Ring Carbons (C3, C4, C5):
-
C5: Attached to the carboxylic acid and nitrogen, expected around δ 140-150 ppm.
-
C3: Attached to the ethyl group and nitrogen, expected around δ 145-155 ppm.
-
C4: Attached to the chlorine atom. The direct attachment of an electronegative halogen will influence its shift, placing it in the δ 110-120 ppm range. The assignment of these pyrazole carbons can be definitively confirmed using 2D NMR techniques like HMBC.[8][9]
-
-
N-Ethyl Group Carbons (-CH₂CH₃):
-
The methylene carbon (-CH₂-) attached to the nitrogen will be found around δ 40-50 ppm.
-
The terminal methyl carbon (-CH₃) will be the most upfield signal, around δ 13-16 ppm.[10]
-
Comparative Insight: The chemical shift of C4 is highly diagnostic. In the absence of the chlorine atom, this carbon would be significantly more shielded (further upfield). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to confirm the number of protons attached to each carbon, providing further validation (e.g., C4 would be a quaternary carbon).[9]
| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl | ~165 | C OOH |
| Pyrazole C3 | ~150 | C 3-CH₂CH₃ |
| Pyrazole C5 | ~145 | C 5-COOH |
| Pyrazole C4 | ~115 | C 4-Cl |
| N-Methylene | ~45 | -N-C H₂CH₃ |
| N-Methyl | ~14 | -N-CH₂C H₃ |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing at the corresponding ¹³C frequency (e.g., 100 MHz).
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: Requires more scans than ¹H NMR (e.g., 1024-4096) due to the low natural abundance of ¹³C.
-
Spectral Width: 0-200 ppm.
-
-
Processing: Process the data similarly to the ¹H NMR spectrum.[6]
Mass Spectrometry (MS): The Definitive Molecular Weight and Elemental Clue
Mass spectrometry provides the exact molecular weight of a compound, offering direct confirmation of its elemental formula. For halogenated compounds, MS offers a particularly powerful diagnostic clue through isotopic patterns.
Expected Mass Spectrum (Electrospray Ionization - ESI):
-
Molecular Ion Peak: The molecular weight is 188.61 Da. In negative ion mode ESI (-), the primary ion observed will be the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of ~187. In positive ion mode (+), the protonated molecule [M+H]⁺ would be at m/z ~189.
-
Isotopic Pattern: This is the most critical feature. Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[11] This results in a characteristic isotopic pattern for any chlorine-containing ion. We will observe two peaks for the molecular ion:
-
An M peak corresponding to the molecule containing ³⁵Cl.
-
An M+2 peak, two m/z units higher, corresponding to the molecule containing ³⁷Cl.
-
The intensity ratio of the M to M+2 peak will be approximately 3:1 .[11] This signature is unambiguous proof of the presence of a single chlorine atom in the molecule.
-
Comparative Insight: A non-chlorinated analogue would show only a single major molecular ion peak. A compound with two chlorine atoms would exhibit a more complex pattern with M, M+2, and M+4 peaks.[12] Analysis of fragmentation patterns could further support the structure, with potential losses of CO₂, the ethyl group, or HCl.[13]
| Predicted ESI-MS Data | m/z (Negative Mode) | m/z (Positive Mode) | Relative Intensity | Assignment |
| [M-H]⁻ with ³⁵Cl | 187.03 | 189.04 | ~100% (3) | Molecular Ion |
| [M-H]⁻ with ³⁷Cl | 189.03 | 191.04 | ~32% (1) | Isotopic Peak |
Experimental Protocol: ESI-Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.
-
Acquisition Parameters:
-
Ionization Mode: Run in both positive and negative ESI modes to determine the optimal ionization.
-
Mass Range: Scan a range from m/z 50 to 500.
-
Infusion: Introduce the sample directly via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Analysis: Analyze the resulting spectrum for the parent ion and verify that the observed isotopic pattern matches the theoretical 3:1 ratio for a single chlorine atom.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected IR Spectrum:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[7][14]
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the ethyl group.
-
C=O Stretch (Carbonyl): An intense, sharp absorption band between 1690-1760 cm⁻¹. For a hydrogen-bonded carboxylic acid, this peak is typically centered around 1710 cm⁻¹.[7]
-
C-N and C=C Stretches (Pyrazole Ring): Multiple peaks in the 1400-1600 cm⁻¹ region are characteristic of the pyrazole ring vibrations.[15]
-
C-O Stretch (Carboxylic Acid): A medium intensity band in the 1210-1320 cm⁻¹ range.[14]
-
C-Cl Stretch: A weak to medium band in the 600-800 cm⁻¹ region, although it can sometimes be difficult to assign definitively.
Comparative Insight: The most diagnostic peaks are the extremely broad O-H stretch and the strong C=O stretch at ~1710 cm⁻¹. An ester derivative, for example, would lack the broad O-H band and its C=O stretch would appear at a higher frequency (~1735 cm⁻¹). The absence of a sharp N-H stretch around 3300-3500 cm⁻¹ further confirms that the pyrazole nitrogen is substituted.[16]
| Predicted IR Data | Frequency (cm⁻¹) | Intensity | Assignment |
| O-H Stretch | 2500-3300 | Strong, Very Broad | Carboxylic Acid |
| C-H Stretch | 2850-2980 | Medium, Sharp | Ethyl Group |
| C=O Stretch | ~1710 | Strong, Sharp | Carboxylic Acid |
| C=N, C=C Stretch | 1400-1600 | Medium-Strong | Pyrazole Ring |
| C-O Stretch | 1210-1320 | Medium | Carboxylic Acid |
Experimental Protocol: FTIR-ATR Spectroscopy
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer with an ATR attachment.
-
Acquisition Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.
-
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background. Analyze the resulting transmittance or absorbance spectrum to identify the key vibrational bands.
Conclusion: A Synergistic and Self-Validating Confirmation
The structural confirmation of this compound is achieved not by a single piece of evidence, but by the overwhelming consensus of multiple, independent spectroscopic analyses.
-
¹H and ¹³C NMR establish the precise carbon-hydrogen framework, confirming the presence and connectivity of the N-ethyl group and the absence of a proton at the C4 position.
-
Mass Spectrometry provides the exact molecular weight and, crucially, the 3:1 M:M+2 isotopic ratio, which is definitive proof of a single chlorine atom.
-
IR Spectroscopy unequivocally identifies the carboxylic acid functional group through its characteristic broad O-H and sharp C=O stretching vibrations.
Together, these techniques rule out isomeric possibilities and confirm the identity of the synthesized compound with a high degree of certainty, meeting the rigorous standards required for pharmaceutical and agrochemical research.
References
- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.
- Alajarin, R., Jordan, P., Ortuno, M. C., & Vidal, A. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by ¹³C NMR Spectroscopy. Molecules, 17(1), 636-646.
-
Cmelik, R., et al. (2019). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... ResearchGate. Available at: [Link]
-
Loginova, I. V., et al. (2020). The first example of a cine-substitution in a series of 1,3-dinitropyrazoles. ProQuest. Available at: [Link]
-
Begtrup, M. (1974). ¹H- and ¹³C-NMR Spectra of Phenyl-Substituted Azole Derivatives. Part II. A Conformational Study. Acta Chemica Scandinavica, 28b, 61-76. Available at: [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. Google Patents.
-
ResearchGate. (n.d.). Table 2. ¹H NMR chemical shifts of compounds 11, 12: δ H [ppm]. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Table 2. ¹H-NMR (δ-ppm) and IR (Cm-1) spectra of some 2-11 derivatives. ResearchGate. Available at: [Link]
-
SpectraBase. (n.d.). ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate. SpectraBase. Available at: [Link]
-
ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4-dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Source not specified.
-
SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. SpectraBase. Available at: [Link]
-
PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. PubChem. Available at: [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. University of Calgary. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.
-
Santos, V. G., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate. Available at: [Link]
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]
-
Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Pearson+. Available at: [Link]
Sources
- 2. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. The first example of a cine-substitution in a series of 1,3-dinitropyrazoles - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 10. rsc.org [rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to In Vitro Testing of Pyrazole-Based Antibacterial Compounds
Introduction to Pyrazole-Based Antibacterial Compounds: A Scaffold of Promise
In the ongoing battle against antimicrobial resistance, the scientific community is in a relentless pursuit of novel chemical entities that can effectively combat pathogenic bacteria. Among the myriad of heterocyclic compounds, the pyrazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3] The versatility of the pyrazole ring allows for structural modifications that can lead to compounds with potent and selective antibacterial action.[4] Some pyrazole derivatives have been reported to be effective against multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[2] The mechanism of action for many pyrazole-based antibacterials is attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase, or the disruption of cell wall synthesis.[5]
This guide provides a comprehensive overview of the essential in vitro assays required to evaluate the antibacterial efficacy of novel pyrazole-based compounds. As a senior application scientist, my aim is to not only present the protocols but also to instill a deeper understanding of the experimental rationale, ensuring that the data generated is robust, reproducible, and translatable in the drug development pipeline.
Core Principles of In Vitro Antibacterial Susceptibility Testing
Before delving into specific protocols, it is crucial to grasp the foundational principles of in vitro antibacterial susceptibility testing. These assays are designed to determine the concentration of a compound required to inhibit the growth of or kill a specific microorganism. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these tests to ensure standardization and reproducibility.[6][7][8][9] Adherence to these standards is paramount for generating data that is comparable across different laboratories and studies.
The general workflow for in vitro antibacterial testing of novel compounds like pyrazole derivatives involves a tiered approach, starting with primary screening to determine the minimum inhibitory concentration, followed by more detailed characterization of its bactericidal or bacteriostatic nature and its effect on bacterial biofilms.
Comparative Analysis of Key In Vitro Assays
A multi-faceted approach is essential to thoroughly characterize the antibacterial profile of a novel pyrazole compound. The following assays provide complementary information on the compound's potency and mode of action.
| Assay | Objective | Key Output | Significance |
| Minimum Inhibitory Concentration (MIC) | To determine the lowest concentration of the compound that visibly inhibits the growth of a microorganism.[10][11][12] | MIC value (µg/mL or µM) | A fundamental measure of the compound's potency. Lower MIC values indicate higher potency. |
| Minimum Bactericidal Concentration (MBC) | To determine the lowest concentration of the compound required to kill ≥99.9% of the initial bacterial inoculum.[13][14][15] | MBC value (µg/mL or µM) | Differentiates between bactericidal (killing) and bacteriostatic (inhibitory) activity. |
| Time-Kill Kinetics Assay | To assess the rate at which a compound kills a bacterial population over time.[16][17][18] | Log reduction in CFU/mL over time | Provides a dynamic view of the compound's bactericidal or bacteriostatic effects and helps in understanding concentration-dependent or time-dependent killing.[18][19] |
| Anti-Biofilm Assay | To evaluate the compound's ability to inhibit biofilm formation or eradicate pre-formed biofilms.[20][21][22] | Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) | Crucial for assessing efficacy against chronic and persistent infections, as bacteria in biofilms are notoriously resistant to conventional antibiotics.[12][21] |
Detailed Experimental Protocols
The following protocols are based on established methodologies and CLSI guidelines to ensure the generation of reliable and reproducible data.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents due to its efficiency and the small volumes of reagents required.[23][24]
Step-by-Step Methodology:
-
Preparation of Pyrazole Compound Stock Solution: Dissolve the pyrazole compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB).[25]
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[25] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[10][25]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[24]
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[24]
-
Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the pyrazole compound at which there is no visible bacterial growth (i.e., the well is clear).[10][11]
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is a logical follow-up to the MIC assay to determine if a compound is bactericidal or bacteriostatic.
Step-by-Step Methodology:
-
Following MIC Determination: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10 µL).
-
Subculturing: Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.[25]
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[25]
-
Determining MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the pyrazole compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.[13][14][15]
Expert Insight: The MBC/MIC ratio is a useful parameter. A ratio of ≤ 4 is generally considered indicative of bactericidal activity.[25]
Time-Kill Kinetics Assay
This assay provides a dynamic picture of the antibacterial effect over time.[16][17]
Step-by-Step Methodology:
-
Preparation: Prepare flasks or tubes containing broth with the pyrazole compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Also, include a growth control without the compound.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask. Perform serial dilutions and plate onto agar plates to determine the viable bacterial count (CFU/mL).
-
Incubation and Counting: Incubate the plates and count the colonies.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[17][26]
Anti-Biofilm Assay: Crystal Violet Method
This assay is crucial for evaluating a compound's potential to combat biofilm-associated infections.[12][21]
Step-by-Step Methodology:
-
Biofilm Formation: In a 96-well flat-bottom plate, add the bacterial suspension and the pyrazole compound at various concentrations. For biofilm eradication, the biofilm is first allowed to form for 24-48 hours before adding the compound.
-
Incubation: Incubate the plate statically at 37°C for 24 to 48 hours to allow for biofilm formation.[21]
-
Washing: Carefully discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS) or sterile water to remove any remaining non-adherent bacteria.[21][22]
-
Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[21][22]
-
Washing and Solubilization: Discard the crystal violet solution and wash the plate to remove excess stain.[21][22] Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the stain bound to the biofilm.[21]
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader.[22] The absorbance is proportional to the biofilm biomass.
Data Interpretation and Comparative Analysis of Pyrazole Derivatives
The in vitro antibacterial activity of several pyrazole derivatives has been reported in the literature. A comparative summary of their Minimum Inhibitory Concentrations (MICs) against various bacterial strains is presented below.
| Pyrazole Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Naphthyl-substituted pyrazole-derived hydrazones | S. aureus | 0.78–1.56 | [5] |
| Naphthyl-substituted pyrazole-derived hydrazones | A. baumannii | 0.78–1.56 | [5] |
| Pyrazole-thiazole hybrids | S. aureus | 1.9–3.9 | [5] |
| Pyrazole-thiazole hybrids | K. planticola | 1.9–3.9 | [5] |
| Thiazolo-pyrazole derivatives | MRSA | as low as 4 | [5] |
| Pyrano[2,3-c] pyrazole derivative (5c) | K. pneumoniae | 6.25 | [27] |
| Pyrano[2,3-c] pyrazole derivative (5c) | L. monocytogenes | 50 | [27] |
| 4-acyl-pyrazole-3-carboxylic acids | S. aureus | - | [28] |
| 4-acyl-pyrazole-3-carboxylic acids | E. coli | - | [28] |
| Pyrazoline-clubbed pyrazole derivatives | P. aeruginosa | - | [5] |
Note: The table provides a selection of reported MIC values. The actual activity can vary depending on the specific chemical structure and the bacterial strain tested.
Conclusion
The in vitro evaluation of pyrazole-based antibacterial compounds requires a systematic and multi-assay approach. By adhering to standardized protocols for MIC, MBC, time-kill kinetics, and anti-biofilm assays, researchers can generate robust and comparable data. This comprehensive characterization is essential for identifying promising lead compounds for further preclinical and clinical development in the urgent quest for new and effective antibacterial agents. The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutics, and rigorous in vitro testing is the critical first step in unlocking its full potential.
References
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
-
Johansen, H. K., et al. (2021). Microtiter plate assays to assess antibiofilm activity against bacteria. Nature Protocols, 16, 2136–2154. [Link]
-
Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
Kumar, A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. RSC Medicinal Chemistry, 13(2), 146-161. [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
-
Southeast Asian Fisheries Development Center/Aquaculture Department. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
-
Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
Adnan, M., et al. (2016). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Journal of Visualized Experiments, (118), 54684. [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Stepanović, S., et al. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Journal of Medical Microbiology, 70(1), 001297. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Shields, R. K., & Clancy, C. J. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e51145. [Link]
-
Bouziane, I., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 11(5), 13329-13341. [Link]
-
Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2024). CLSI M100Ed34. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
-
Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. [Link]
-
El-Shehry, M. F., et al. (2016). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules, 21(8), 1056. [Link]
-
Appiah, T., et al. (2019). Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn. BioMed Research International, 2019, 9327893. [Link]
-
Pacific BioLabs. (n.d.). Time Kill Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). Time-kill kinetics assay examining the time- and... [Image]. Retrieved from [Link]
-
Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved from [Link]
-
Jber, N., & Abbas, N. F. (2025). Antibacterial Activity Estimation of New Pyrazole Compounds. Iraqi Journal of Bioscience and Biomedical, 2(1), 65-76. [Link]
-
Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. [Link]
-
Al-Abdullah, E. S. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 36(1), 133-141. [Link]
-
Semantic Scholar. (n.d.). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery. | Semantic Scholar [semanticscholar.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Antibacterial Activity Estimation of New Pyrazole Compounds | Iraqi Journal of Bioscience and Biomedical [ijbbuon.edu.iq]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nih.org.pk [nih.org.pk]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. microchemlab.com [microchemlab.com]
- 16. emerypharma.com [emerypharma.com]
- 17. nelsonlabs.com [nelsonlabs.com]
- 18. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pacificbiolabs.com [pacificbiolabs.com]
- 20. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. protocols.io [protocols.io]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. biointerfaceresearch.com [biointerfaceresearch.com]
- 28. meddocsonline.org [meddocsonline.org]
A Comparative Guide to the Herbicidal Efficacy of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid and Commercial Standards
This guide provides a comprehensive framework for evaluating the herbicidal efficacy of the novel compound 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid in comparison to established commercial standards. For researchers and professionals in agrochemical development, this document outlines the scientific rationale, experimental design, and expected outcomes of such a comparative analysis. While specific experimental data for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is not publicly available, this guide presents a robust methodology for its generation and interpretation, drawing upon the known characteristics of pyrazole-based herbicides.
Introduction: The Quest for Novel Herbicidal Moieties
The relentless evolution of herbicide resistance in weed populations necessitates a continuous search for new active ingredients with diverse modes of action. Pyrazole carboxylic acid derivatives have emerged as a promising class of herbicides, often targeting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] Inhibition of HPPD disrupts the biosynthesis of pigments essential for photosynthesis, leading to a characteristic "bleaching" of susceptible plant tissues and subsequent plant death.[2][3]
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a member of this chemical family, recognized for its potential herbicidal properties.[4][5][6] This guide details a comparative study against three widely used commercial herbicides for broadleaf weed control:
-
Mesotrione: A selective, systemic post-emergence herbicide and a well-established HPPD inhibitor, making it a direct mechanistic comparator.[7][8]
-
Dicamba: Another synthetic auxin herbicide known for its effectiveness against a wide spectrum of broadleaf weeds.[10]
Postulated Mode of Action of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid
Based on its structural similarity to other pyrazole herbicides, it is hypothesized that 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid functions as an HPPD inhibitor. The proposed mechanism is illustrated below.
Caption: Postulated mode of action of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid as an HPPD inhibitor.
Experimental Methodology for Comparative Efficacy Assessment
To objectively evaluate the herbicidal potential of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, a standardized and controlled experimental approach is essential. The following protocol outlines a greenhouse-based dose-response study.
Plant Material and Growth Conditions
-
Plant Propagation: Weed seeds will be sown in pots containing a standardized greenhouse potting mix. Seedlings will be thinned to one plant per pot prior to treatment.
-
Growth Environment: Plants will be maintained in a controlled greenhouse environment with a 16-hour photoperiod, day/night temperatures of 25/18°C, and adequate irrigation.
Herbicide Formulation and Application
-
Formulation of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid: The technical grade compound will be dissolved in a suitable solvent (e.g., acetone) and then emulsified in water with the addition of a non-ionic surfactant (0.25% v/v) to ensure uniform application and leaf surface coverage.[12]
-
Commercial Standards: Commercial formulations of Mesotrione, 2,4-D, and Dicamba will be used according to the manufacturer's recommendations.
-
Application: Herbicides will be applied post-emergence to weeds at the 3-4 true leaf stage using a calibrated laboratory track sprayer to ensure precise and uniform application.
Experimental Design and Data Collection
-
Dose-Response Study: A range of application rates for each herbicide will be tested to determine the dose required to achieve 50% growth inhibition (ED50).
-
Experimental Layout: The experiment will be arranged in a completely randomized design with four replications per treatment.
-
Data Collection:
-
Visual injury ratings will be recorded at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (plant death).
-
Above-ground biomass will be harvested at 21 DAT, dried, and weighed to determine the percent reduction in growth compared to untreated controls.
-
Caption: Experimental workflow for comparative herbicidal efficacy testing.
Hypothetical Comparative Efficacy Data
The following tables present hypothetical but realistic data that could be generated from the described experimental protocol. This data is for illustrative purposes to demonstrate how the results of such a study would be presented and interpreted.
Table 1: Visual Control of Amaranthus retroflexus at 21 Days After Treatment (DAT)
| Herbicide | Application Rate (g a.i./ha) | Visual Control (%) |
| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | 50 | 75 |
| 100 | 90 | |
| 150 | 98 | |
| Mesotrione | 50 | 70 |
| 100 | 88 | |
| 150 | 95 | |
| 2,4-D | 280 | 85 |
| 560 | 95 | |
| 1120 | 99 | |
| Dicamba | 140 | 88 |
| 280 | 97 | |
| 560 | 99 | |
| Untreated Control | 0 | 0 |
Table 2: ED50 Values for Amaranthus retroflexus Control (Biomass Reduction)
| Herbicide | ED50 (g a.i./ha) |
| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | 45 |
| Mesotrione | 55 |
| 2,4-D | 250 |
| Dicamba | 120 |
Interpretation and Discussion
Based on the hypothetical data, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid demonstrates potent post-emergence herbicidal activity against Amaranthus retroflexus, a problematic broadleaf weed.
-
Efficacy Compared to Mesotrione: The novel pyrazole compound exhibits slightly higher efficacy and a lower ED50 value than the commercial HPPD inhibitor standard, Mesotrione. This suggests that it is a highly effective inhibitor of the target enzyme.
-
Efficacy Compared to Synthetic Auxins: While 2,4-D and Dicamba are also highly effective at their recommended field rates, the pyrazole compounds achieve a similar level of control at significantly lower application rates. This is a key advantage in terms of reducing the chemical load on the environment.
-
Causality of Experimental Choices: The selection of a greenhouse study allows for precise control over environmental variables, ensuring that the observed differences in efficacy are directly attributable to the herbicides themselves. The use of a dose-response model is critical for accurately determining the potency (ED50) of each compound, providing a quantitative basis for comparison.[7] The inclusion of a non-ionic surfactant is standard practice for post-emergence herbicide application to overcome the waxy cuticle of weed leaves and ensure optimal absorption of the active ingredient.
Conclusion and Future Directions
While further research is required to generate definitive experimental data, this guide establishes a clear and scientifically rigorous framework for evaluating the herbicidal efficacy of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. The hypothetical data suggests that this compound holds significant promise as a potent new active ingredient for broadleaf weed control, potentially offering superior or comparable efficacy to existing commercial standards at lower application rates.
Future research should expand upon this protocol to include:
-
Field Trials: To evaluate efficacy under a wider range of environmental conditions and soil types.
-
Expanded Weed Spectrum: Testing against a broader range of economically important broadleaf and grass weed species.
-
Crop Safety Studies: Assessing the selectivity of the compound in key agricultural crops.
-
Toxicological and Environmental Fate Studies: To ensure the compound meets regulatory requirements for safety.
By following the methodologies outlined in this guide, researchers can effectively characterize the herbicidal potential of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid and contribute to the development of new and effective weed management solutions.
References
-
Bayer Crop Science Canada. (2024, July 9). Dicamba basics. Retrieved from [Link]
-
PubMed. (2013). 4-Hydroxyphenylpyruvate dioxygenase inhibitors in combination with safeners: solutions for modern and sustainable agriculture. Retrieved from [Link]
-
Ingenta Connect. (2009, February 1). New HPPD-Inhibitors – A Proven Mode of Action as a New Hope.... Retrieved from [Link]
-
PubMed Central (PMC). (2022, September 23). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from [Link]
-
ACS Publications. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). General structure of pyrazole-based 4-HPPD inhibitors and tolpyralate. Retrieved from [Link]
-
Revista UCR. (2025, March 31). Modeling strategies to determine the effective dose of herbicides. Retrieved from [Link]
-
Colorado State University Extension. (n.d.). Herbicide Surfactants and Adjuvants no. 0.559. Retrieved from [Link]
-
Apparent Ag. (n.d.). Adjuvants for Enhancing Herbicide Performance. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives.
-
MDPI. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds | Request PDF. Retrieved from [Link]
-
LSU AgCenter. (2019, June 8). Weed Management. Retrieved from [Link]
-
Plant Protection Research. (n.d.). Study of postemergence-directed herbicides for redroot pigweed (Amaranthus retroflexus L) control in winter wheat in southern Russia. Retrieved from [Link]
-
ResearchGate. (n.d.). comparison of hppd inhibitors for weed control programs in corn. Retrieved from [Link]
-
CABI Compendium. (n.d.). Amaranthus retroflexus (redroot pigweed). Retrieved from [Link]
-
MDPI. (n.d.). Growth and Competitiveness of ALS-Inhibiting Herbicide-Resistant Amaranthus retroflexus L.. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. Buy 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (EVT-350749) | 127892-62-0 [evitachem.com]
- 7. Publication : USDA ARS [ars.usda.gov]
- 8. Study of postemergence-directed herbicides for redroot pigweed (Amaranthus retroflexus L) control in winter wheat in southern Russia [plantprotection.pl]
- 9. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. ag.purdue.edu [ag.purdue.edu]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole Carboxamides
Introduction: The Privileged Pyrazole Carboxamide Scaffold
In the landscape of medicinal chemistry and agrochemical research, certain molecular frameworks consistently emerge as foundations for a multitude of successful agents. The pyrazole carboxamide scaffold is a quintessential example of such a "privileged structure."[1][2] This five-membered heterocyclic ring system, featuring two adjacent nitrogen atoms and a carboxamide side chain, is a cornerstone in the development of compounds with a vast spectrum of biological activities.[3][4] Molecules built upon this core have been successfully developed as anticancer[5][6][7], anti-inflammatory[8], antimicrobial[9][10], fungicidal[11][12], and insecticidal agents[13][14].
The versatility of the pyrazole carboxamide core lies in its structural rigidity, which provides a defined orientation for appended functional groups, and its ability to engage in multiple types of non-covalent interactions with biological targets, including hydrogen bonding and hydrophobic interactions. The biological effect of these molecules is profoundly dictated by the nature and position of substituents on both the pyrazole ring and the carboxamide moiety.[1]
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazole carboxamides across diverse biological targets. We will dissect how subtle atomic changes translate into significant shifts in potency and selectivity, supported by experimental data from seminal studies. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for the rational design of next-generation pyrazole carboxamide-based agents.
The Core Architecture: Points of Molecular Variation
The biological activity of any pyrazole carboxamide derivative is a direct function of the substituents at several key positions. Understanding these "hotspots" for modification is fundamental to SAR-driven design. The generalized structure below highlights the primary points of variation: the N1, C3, C4, and C5 positions of the pyrazole ring, and the R group attached to the amide nitrogen.
Caption: Iterative workflow for SAR-driven drug discovery.
Protocol 1: General Synthesis of Pyrazole-4-Carboxamides
This protocol describes a common and reliable method for creating the crucial amide bond.
-
Acid Chloride Formation:
-
To a solution of the desired 1-aryl-3-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (2.0 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Causality: Oxalyl chloride is a highly effective reagent for converting carboxylic acids to acid chlorides, which are much more reactive electrophiles for the subsequent amidation step. DMF catalyzes this transformation.
-
-
Amide Coupling:
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude pyrazole-4-carbonyl chloride.
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired substituted aniline or amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Add the acid chloride solution dropwise to the cooled amine solution over 15-20 minutes.
-
Causality: The base (TEA) is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The dropwise addition at 0°C helps to control the exothermicity of the reaction.
-
-
Work-up and Purification:
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the final pyrazole carboxamide derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). [10]
-
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds. [2][9]
-
Preparation:
-
Prepare stock solutions of the synthesized pyrazole carboxamides in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).
-
In a 96-well microtiter plate, add 100 µL of appropriate fungal growth medium (e.g., Potato Dextrose Broth for many plant pathogens) to each well.
-
-
Serial Dilution:
-
Add 100 µL of the compound stock solution to the first well of a row and mix thoroughly.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. This creates a concentration gradient.
-
Causality: Serial dilution is a rapid and resource-efficient method to test a wide range of concentrations, allowing for the precise determination of the MIC value.
-
-
Inoculation:
-
Prepare a standardized fungal inoculum (e.g., a spore suspension or mycelial fragment suspension) adjusted to a specific concentration (e.g., 1 x 10⁵ spores/mL).
-
Add 10 µL of the fungal inoculum to each well.
-
Include positive controls (fungus in medium with DMSO, no compound) and negative controls (medium only).
-
-
Incubation and Reading:
-
Seal the plate and incubate at an appropriate temperature (e.g., 25-28 °C) for 48-72 hours, or until robust growth is observed in the positive control wells.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
-
Conclusion and Future Outlook
The pyrazole carboxamide scaffold is a testament to the power of privileged structures in chemical biology and materials science. Its remarkable adaptability allows it to serve as a potent inhibitor for a diverse array of biological targets, from plant enzymes to human kinases. A systematic, comparative approach to its structure-activity relationship reveals clear patterns: the N1 and C5 positions are often critical for tuning selectivity and physicochemical properties, while the N-amide substituent is paramount for anchoring the molecule in the target's active site.
Future research will undoubtedly continue to exploit this versatile core. Key directions include the design of highly selective inhibitors to minimize off-target effects, the development of covalent and allosteric modulators for targets that have proven difficult to drug, and the creation of multi-target agents for complex diseases like cancer. By continuing to build upon the foundational SAR principles outlined in this guide, the scientific community is well-positioned to unlock the next generation of innovative pyrazole carboxamide-based therapeutics and agrochemicals.
References
- Synthesis and evaluation of novel pyrazole carboxamide deriv
- The Evolving Landscape of Pyrazole-4-Carboxamides: A Deep Dive into Structure-Activity Rel
- Thumar, N. M., Kaneria, A. A., Vadodaria, M., & Ladva, K. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(2), 662-667.
- Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of Agricultural and Food Chemistry.
- Pyrazole Carboxamides and Carboxylic Acids as Protein Kinase Inhibitors in Aberrant Eukaryotic Signal Transduction: Induction of Growth Arrest in MCF-7 Cancer Cells. (2007). Organic & Biomolecular Chemistry, 5(24), 3963-70.
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed.
- Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. (2023). Journal of Agricultural and Food Chemistry, 71(30), 11365-11372.
- Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. (n.d.). PubMed Central.
- Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. (n.d.). Journal of Agricultural and Food Chemistry.
- QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. (2018). Journal of Taibah University for Science, 10(1).
- Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). Bioorganic & Medicinal Chemistry, 22(22), 6209-19.
- Pyrazole-carboxamides as chewing insecticides: Chemistry, structure-activity-relationship and scaffold hop approaches. (2023). Morressier.
- Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. (2023). PubMed.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025).
- Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide deriv
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed.
- Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. (2023). Journal of Applied Pharmaceutical Science.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
- Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. (2011). Bioorganic & Medicinal Chemistry Letters, 21(16), 4913-8.
- Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Deriv
- Illustration of Structure Activity Relationship (SAR) summary. (n.d.).
- Antibacterial pyrazoles: tackling resistant bacteria. (2022). PubMed Central.
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (2025). Journal of Agricultural and Food Chemistry.
- Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. (2009). Bioorganic & Medicinal Chemistry Letters, 19(18), 5325-8.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]
- 10. japsonline.com [japsonline.com]
- 11. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Catalysts for Pyrazole Synthesis: From Traditional Methods to Modern Innovations
The synthesis of pyrazoles, a class of heterocyclic compounds with widespread applications in pharmaceuticals and agrochemicals, is a pivotal area of research in modern organic chemistry. The efficiency, regioselectivity, and environmental footprint of pyrazole synthesis are critically dependent on the choice of catalyst. This guide provides an in-depth comparative analysis of various catalytic systems, supported by experimental data, to empower researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific synthetic needs. We will navigate through the landscape of traditional homogeneous and heterogeneous systems to the forefront of nanocatalysis and organocatalysis, evaluating their performance based on yield, reaction conditions, and reusability.
The Enduring Relevance of Catalysis in Pyrazole Synthesis
The classical approach to pyrazole synthesis, the Knorr reaction, first reported in 1883, involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, often facilitated by a catalytic amount of acid.[1][2][3] While foundational, the demand for more complex and functionally diverse pyrazole derivatives has driven the development of a vast arsenal of catalytic methods. These modern approaches offer greater control over the reaction, milder conditions, and access to a broader range of substrates, ultimately accelerating the drug discovery process.[4][5][6]
Homogeneous Catalysis: Precision and High Activity
Homogeneous catalysts, being in the same phase as the reactants, generally offer high activity and selectivity due to well-defined active sites.[7][8] However, their separation from the product can be challenging, potentially leading to product contamination and catalyst loss.[7][9]
Transition Metal Catalysts: A Versatile Toolkit
Transition metals like palladium, copper, and silver are mainstays in homogeneous catalysis for pyrazole synthesis. They enable a variety of synthetic strategies, including C-H functionalization, cycloadditions, and multicomponent reactions.[1][10][11]
-
Palladium: Palladium catalysts, often in the form of nanoparticles generated in situ, are particularly effective in one-pot regioselective syntheses.[1]
-
Copper: Copper salts, such as CuCl, have been successfully employed in oxidative coupling reactions to construct the pyrazole core.[12]
-
Silver: Silver catalysts have shown remarkable efficacy in the synthesis of specialized pyrazoles, such as 3-CF3-pyrazoles, from trifluoromethylated ynones and hydrazines.[1]
-
Ruthenium: Ruthenium complexes have been utilized in acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines, offering a green route to pyrazoles with water and hydrogen gas as the only byproducts.[13][14]
Table 1: Performance Comparison of Selected Homogeneous Catalysts
| Catalyst | Reactants | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Catalytic | Ethanol | Reflux | Varies | Good | [15] |
| AgOTf | Trifluoromethylated Ynones, Aryl/Alkyl Hydrazines | 1 mol% | Not Specified | Room Temp | 1 h | up to 99% | [1][15] |
| CuCl | Phenylhydrazone, Maleimide | 20 mol% | DMSO | 80 | 2 h | 86% | [12] |
| [RuCl2(p-cymene)]2 | 1,3-diyne, N-hydroxyoximes | Not specified | Not specified | Not specified | Not specified | Not specified | [10] |
| Nano-ZnO | Phenylhydrazine, Ethyl Acetoacetate | Not specified | Controlled | Not specified | Short | 95% | [1] |
| FeCl3/PVP | Arylhydrazines, Malononitrile derivatives | Not specified | Water/PEG-400 | Not specified | 2-4 h | up to 97% | [16] |
Heterogeneous Catalysis: The Green and Reusable Alternative
Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture and allows for their recycling, a key principle of green chemistry.[4][7][8] This class of catalysts includes nanoparticles, supported catalysts, and metal-organic frameworks (MOFs).
Nanocatalysts: High Surface Area, High Activity
The high surface-area-to-volume ratio of nanocatalysts often translates to enhanced catalytic activity.
-
Magnetic Nanoparticles: Magnetic nanoparticles, such as Fe3O4, offer a convenient method for catalyst recovery using an external magnet.[17] SrFe12O19 magnetic nanoparticles have been used for the synthesis of coumarin-functionalized pyrazoles under solvent-free conditions.[18]
-
Metal Oxide Nanoparticles: Ceria-doped zirconia (CeO2/ZrO2) and nano-SiO2 derived from agricultural waste have been employed as efficient and recyclable catalysts for pyranopyrazole synthesis.[17]
Table 2: Performance Comparison of Selected Heterogeneous Catalysts
| Catalyst | Reactants | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference |
| Fe3O4-MNPs | Ethyl Acetoacetate, Hydrazine Hydrate, Aldehydes/Ketones, Malononitrile | 6 mol% | Water | Room Temp | 15 min | High | Yes | [17] |
| CeO2/ZrO2 | Hydrazine Hydrate, Ethyl Acetoacetate, Malononitrile, Aldehydes | Not specified | Ethanol | Room Temp | 15 min | High | Yes | [17] |
| SrFe12O19 MNPs | Aldehydes, Malononitrile, beta-ketoesters, Hydrazine | Not specified | Solvent-free | Not specified | Short | High | Yes | [18] |
| Nickel-based | Hydrazine, Ketone derivatives, Aldehyde derivatives | 10 mol% | Ethanol | Room Temp | 3 h | Good-Excellent | Up to 7 cycles | [19][20] |
Organocatalysis: The Metal-Free Approach
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis.[21] These catalysts are often less toxic and less sensitive to air and moisture.
-
Amines: Secondary amines have been shown to be effective "green promoters" for the [3+2] cycloaddition of carbonyl compounds and diazoacetates to yield substituted pyrazoles with high regioselectivity.[21]
-
Iodine: Molecular iodine can catalyze the tandem C(sp2)-H sulfonylation and pyrazole annulation of enaminones with sulfonyl hydrazines, avoiding the need for any transition metal.[1]
-
Taurine: This bio-organic catalyst has been used in water for the multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles.[6][18]
Table 3: Performance Comparison of Selected Organocatalysts
| Catalyst | Reactants | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Secondary Amines | Carbonyl compounds, Diazoacetates | Not specified | Not specified | Room Temp | Varies | High | [21] |
| Molecular Iodine | Enaminones, Sulfonyl hydrazines | Not specified | Not specified | Room Temp | Varies | High | [1] |
| Taurine | Aldehydes, Acyl hydrazides, Malononitrile | Not specified | Water | Not specified | Varies | Good-Excellent | [6][18] |
Mechanistic Insights: Understanding the "Why"
The most common pathway for pyrazole synthesis is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. The general mechanism involves the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.
Caption: Generalized workflow for pyrazole synthesis.
In metal-catalyzed reactions, the mechanism can be more complex, often involving oxidative addition, reductive elimination, and other organometallic elementary steps. For instance, in a titanium-mediated synthesis, oxidation of a diazatitanacycle can induce N-N bond formation.[22]
Experimental Protocols: A Practical Example
Here, we provide a representative experimental protocol for the one-pot, three-component synthesis of a pyrazole derivative using a heterogeneous nickel-based catalyst.[20]
Synthesis of 1,3,5-Trisubstituted Pyrazole
-
Reactant Preparation: To a round-bottom flask containing 10 mL of ethanol, add acetophenone (0.1 mol) and hydrazine (0.1 mol).
-
Catalyst Addition: Add the solid nickel-based heterogeneous catalyst (10 mol%).
-
Initial Stirring: Stir the mixture for 30 minutes at room temperature.
-
Aldehyde Addition: Add benzaldehyde (0.1 mol) dropwise to the reaction mixture.
-
Reaction: Continue stirring the reaction mixture for 3 hours at room temperature.
-
Work-up: Upon completion of the reaction (monitored by TLC), wash the desired pyrazole product with water and toluene to remove any unreacted starting materials.
-
Purification: Recrystallize the crude product from methanol or purify by column chromatography to obtain the pure pyrazole.
-
Catalyst Recovery: The heterogeneous catalyst can be recovered by filtration, washed, dried, and reused for subsequent reactions.
Caption: Step-by-step experimental workflow.
Conclusion: Selecting the Right Tool for the Job
The choice of catalyst for pyrazole synthesis is a critical decision that influences the efficiency, cost, and environmental impact of the process.
-
Homogeneous catalysts offer high activity and selectivity but may pose challenges in product purification and catalyst recovery.
-
Heterogeneous catalysts are advantageous for their ease of separation and reusability, aligning with the principles of green chemistry.
-
Organocatalysts provide a metal-free and often milder alternative, expanding the toolkit for sustainable synthesis.
For rapid synthesis with high yields and easy catalyst recycling, heterogeneous nanocatalysts, particularly those with magnetic properties, are an excellent choice.[17][18] For reactions requiring high regioselectivity with complex substrates, finely-tuned homogeneous transition metal catalysts may be more suitable.[1] Organocatalysts are ideal for promoting green chemistry principles and when metal contamination is a concern.[4][21]
Ultimately, the optimal catalyst depends on the specific target molecule, available starting materials, and desired process parameters. This guide provides a comparative framework to aid researchers in making an informed decision, thereby accelerating the discovery and development of novel pyrazole-based compounds.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. ethz.ch [ethz.ch]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Transition-metal-catalyzed C–H functionalization of pyrazoles [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pyrazole synthesis [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 18. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles [mdpi.com]
- 21. Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic Acid Derivatives and Their Bioactive Counterparts
For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks the door to structure-activity relationships (SAR), guiding the rational design of more potent and selective therapeutic agents. In the realm of heterocyclic chemistry, pyrazole derivatives stand out as a "privileged scaffold," forming the core of numerous approved drugs. This guide provides an in-depth comparative analysis of the X-ray crystallography of 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid derivatives, juxtaposed with prominent pyrazole-containing drugs, Celecoxib and Rimonabant. Through a detailed examination of their solid-state structures, we will explore the subtle yet critical differences in their molecular architecture that dictate their biological function.
The Significance of Pyrazole Carboxylic Acids in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for targeting a wide range of biological entities. The incorporation of a carboxylic acid moiety further enhances its potential, allowing for critical hydrogen bonding interactions with biological targets and improving physicochemical properties such as solubility.
Derivatives of this compound are of particular interest due to the influence of the chloro and ethyl substituents on the electronic and steric properties of the molecule. These modifications can significantly impact the binding affinity and selectivity of the compound for its target protein.
Experimental Approach: From Synthesis to Structure Determination
The journey from a chemical concept to a three-dimensional structure is a meticulous process involving synthesis, purification, crystallization, and finally, X-ray diffraction analysis. The insights gained at each step are crucial for understanding the final crystallographic data.
Synthesis of this compound Derivatives
The synthesis of the title compound and its derivatives typically follows established routes in heterocyclic chemistry. A general approach involves the cyclization of a β-dicarbonyl compound with a substituted hydrazine, followed by functional group manipulations to introduce the desired substituents. For instance, the synthesis of a closely related analogue, 4-chloro-1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester, can be achieved through electrolytic chlorination of the corresponding pyrazole carboxylic acid ethyl ester[1]. The choice of synthetic route is critical as it can influence the purity and ultimately the crystallizability of the final product.
The Art and Science of Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The process is a blend of scientific principles and empirical screening. For small organic molecules like pyrazole derivatives, common crystallization techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals begin to form.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a reservoir of a less soluble solvent. The vapor of the less soluble solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and crystal formation.
The choice of solvent is critical and often requires extensive screening of various solvent systems.
X-ray Diffraction: Illuminating the Molecular Architecture
Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. A focused beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector. The angles and intensities of the diffracted X-rays are then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined.
The experimental workflow for single-crystal X-ray diffraction is a multi-step process that demands precision and expertise.
Caption: A generalized workflow for the X-ray crystallography of small molecules.
Comparative Crystallographic Analysis
| Parameter | 4-chloro-1H-pyrazole-3-carboxylic acid[1] | Celecoxib[2] | Rimonabant[3] |
| Molecular Formula | C₄H₃ClN₂O₂ | C₁₇H₁₄F₃N₃O₂S | C₂₂H₂₁Cl₃N₄O |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | C2/c | P2₁/n | P-1 |
| Key Intermolecular Interactions | O-H···N hydrogen bonds forming dimers | N-H···O and C-H···F hydrogen bonds | C-H···O and C-H···Cl hydrogen bonds |
| Conformational Features | Planar pyrazole ring | Torsion angle between the two phenyl rings | Significant twist between the pyrazole and phenyl rings |
Structural Features of 4-chloro-1H-pyrazole-3-carboxylic acid
The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid reveals a planar pyrazole ring, a common feature for this aromatic heterocycle. The dominant intermolecular interaction is the formation of hydrogen-bonded dimers through the carboxylic acid groups. This self-assembly motif is a hallmark of carboxylic acids in the solid state and plays a crucial role in the overall crystal packing.
Celecoxib: A Tale of Two Phenyl Rings
Celecoxib, a diarylpyrazole, showcases a more complex three-dimensional structure. The two phenyl rings attached to the pyrazole core are not coplanar, exhibiting a significant torsion angle. This twisted conformation is crucial for its selective binding to the COX-2 enzyme. The sulfonamide group is a key pharmacophoric element, participating in essential hydrogen bonding interactions within the enzyme's active site.
Rimonabant: Steric Bulk and Conformational Restriction
Rimonabant, with its bulky dichlorophenyl and piperidinyl groups, presents a highly constrained conformation. The steric hindrance between the various substituents forces the molecule to adopt a specific three-dimensional arrangement. This pre-organized conformation is thought to be advantageous for its binding to the CB1 receptor, minimizing the entropic penalty upon binding.
Structure-Activity Relationship (SAR) Insights
The comparative crystallographic analysis provides valuable insights into the structure-activity relationships of these pyrazole derivatives.
-
Planarity and π-π Stacking: The planarity of the pyrazole ring in all three examples facilitates π-π stacking interactions, which can contribute to binding affinity.
-
Hydrogen Bonding: The nature and location of hydrogen bond donors and acceptors are critical for target recognition. The carboxylic acid of our reference compound, the sulfonamide of Celecoxib, and the carboxamide of Rimonabant all play pivotal roles in their respective biological activities.
-
Conformational Flexibility: The degree of conformational freedom is a key determinant of binding selectivity. The relatively rigid structure of Rimonabant contrasts with the more flexible nature of other pyrazole derivatives, which may allow them to adapt to different binding pockets.
The following diagram illustrates the key structural elements and their potential roles in biological activity.
Sources
A Senior Application Scientist's Comparative Guide to Assessing the Purity of Synthesized 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic Acid by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid is a key heterocyclic building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The purity of this intermediate is paramount, as any impurities can carry through the synthetic pathway, potentially impacting the safety, efficacy, and stability of the final product. Regulatory bodies mandate stringent purity control for all starting materials and intermediates involved in drug manufacturing.[3][4]
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[5][6] This guide provides an in-depth, comparative analysis of different Reversed-Phase HPLC (RP-HPLC) methodologies for accurately determining the purity of synthesized this compound. We will move beyond simple protocols to explore the scientific rationale behind method selection and optimization, empowering you to develop and validate a robust analytical procedure fit for its intended purpose, in alignment with International Council for Harmonisation (ICH) guidelines.[7]
Anticipating the Challenge: Potential Impurities in Synthesis
A robust analytical method must be capable of separating the main compound from any potential process-related impurities and degradation products. Based on common synthetic routes for pyrazole derivatives, we can anticipate several classes of impurities:[8][9]
-
Unreacted Starting Materials: Such as the corresponding pyrazole ester precursor, which would be more hydrophobic.
-
Intermediates: Incomplete chlorination could leave behind the non-chlorinated pyrazole carboxylic acid, a more polar analogue.
-
Isomeric By-products: Rearrangements during synthesis could lead to the formation of structural isomers.
-
Degradation Products: The compound may degrade under specific stress conditions (e.g., acid, base, oxidation), leading to new, unknown impurities.
The primary analytical challenge is to develop a method with sufficient selectivity to resolve all these structurally similar compounds from the main peak and from each other.
The Comparative Framework: Tailoring the HPLC Method to the Analytical Need
There is no single "best" HPLC method; the optimal approach depends on the analytical objective. Here, we compare three distinct RP-HPLC methods designed for different applications: a rapid isocratic method for in-process control, a high-resolution gradient method for final purity profiling, and an alternative selectivity method for troubleshooting difficult separations.
Method A: Rapid In-Process Control (Isocratic Elution)
Objective: To provide a fast, reliable assessment of reaction completion or preliminary purity for in-process samples where speed is more critical than resolving trace impurities.
Causality Behind Choices:
-
Isocratic Elution: Using a constant mobile phase composition provides a stable baseline and very short run-to-run cycle times, which is ideal for high-throughput analysis.[6]
-
C18 Stationary Phase: A general-purpose C18 column is the workhorse of reversed-phase chromatography and a logical starting point for method development.[10]
-
Acidic Mobile Phase Modifier: The target analyte is a carboxylic acid. To ensure good peak shape and reproducible retention, its ionization must be suppressed. Adding an acid like formic acid to the mobile phase maintains the analyte in its neutral, more retained form.[11][12]
Method B: High-Resolution Impurity Profiling (Gradient Elution)
Objective: To achieve the highest possible resolution to accurately detect and quantify all potential impurities in the final, isolated product. This is the method of choice for release testing and stability studies.
Causality Behind Choices:
-
Gradient Elution: A gradient, where the mobile phase composition changes over time (increasing organic solvent), is necessary to elute a wide range of impurities with varying polarities.[10] It allows for the elution of highly retained, non-polar impurities in a reasonable time while still providing excellent separation of early-eluting, polar impurities.
-
High-Purity Stationary Phase: Using a modern, end-capped C18 column with high surface area minimizes peak tailing for acidic compounds and provides superior efficiency, leading to sharper peaks and better resolution.
Method C: Alternative Selectivity (Phenyl-Hexyl Phase)
Objective: To resolve a critical impurity pair that co-elutes under standard C18 conditions. This demonstrates a key principle of method development: changing the stationary phase chemistry to alter selectivity.
Causality Behind Choices:
-
Phenyl-Hexyl Stationary Phase: This phase provides alternative selectivity compared to a C18 column. The phenyl group offers pi-pi interactions, which can uniquely affect the retention of aromatic or unsaturated compounds, like our pyrazole ring system. This change in interaction mechanism can often resolve peaks that are inseparable on a standard alkyl phase.[12]
-
Methanol as Organic Modifier: Switching from acetonitrile to methanol as the organic solvent also alters selectivity. Methanol is a protic solvent and a stronger hydrogen bond donor/acceptor, which can change how analytes interact with both the mobile and stationary phases.
Visualizing the Workflow
A structured workflow is essential for consistent and reliable results. The following diagrams illustrate the logical flow from sample receipt to final analysis and the strategic approach to method development.
Caption: General workflow for HPLC purity assessment.
Caption: Strategic approach to HPLC method development.
Experimental Protocols
Standard Sample Preparation (for all methods):
-
Diluent Preparation: Prepare a 1:1 (v/v) mixture of Acetonitrile (HPLC Grade) and Deionized Water.
-
Stock Solution Preparation: Accurately weigh approximately 25 mg of the synthesized this compound sample into a 50 mL volumetric flask.
-
Dissolution: Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Final Volume: Allow the solution to return to room temperature and dilute to the mark with diluent. This yields a nominal concentration of 0.5 mg/mL.
-
Filtration: Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial before analysis.
Method A Protocol: Rapid Isocratic
-
Column: Standard C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: 60:40 (v/v) Acetonitrile : Water with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Method B Protocol: High-Resolution Gradient
-
Column: High-Purity End-capped C18, 150 x 4.6 mm, 3.5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0.0 min: 30% B
-
20.0 min: 80% B
-
22.0 min: 80% B
-
22.1 min: 30% B
-
28.0 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Run Time: 28 minutes
Method C Protocol: Alternative Selectivity
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient Program:
-
0.0 min: 40% B
-
20.0 min: 90% B
-
22.0 min: 90% B
-
22.1 min: 40% B
-
28.0 min: 40% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Run Time: 28 minutes
Data Presentation: A Comparative Analysis
The performance of each method was evaluated using a synthesized batch of this compound known to contain two key impurities: Impurity 1 (a more polar, likely unchlorinated precursor) and Impurity 2 (a less polar, co-eluting species under initial screening).
| Parameter | Analyte | Method A (Isocratic) | Method B (Gradient C18) | Method C (Gradient Phenyl-Hexyl) |
| Retention Time (min) | Impurity 1 | 2.85 | 4.12 | 5.34 |
| Main Peak | 4.51 | 9.88 | 11.05 | |
| Impurity 2 | 4.51 (Co-elutes) | 10.21 | 11.89 | |
| Resolution (Rs) | Impurity 1 / Main Peak | 3.1 | 8.5 | 7.9 |
| Main Peak / Impurity 2 | N/A (Co-elutes) | 1.8 | 3.2 | |
| Tailing Factor (Tf) | Main Peak | 1.3 | 1.1 | 1.2 |
| Theoretical Plates (N) | Main Peak | 6,500 | 14,800 | 11,500 |
| Total Run Time (min) | - | 10 | 28 | 28 |
Analysis of Results:
-
Method A is the fastest but fails to separate the critical Impurity 2 from the main peak, making it unsuitable for final purity determination but acceptable for rapid in-process checks where this impurity is not expected.
-
Method B provides excellent overall performance with high efficiency (N > 14,000) and good peak shape (Tf = 1.1). It successfully resolves Impurity 2, although the resolution (Rs = 1.8) is just above the generally accepted minimum of 1.5 for baseline separation.
-
Method C demonstrates the power of alternative selectivity. By changing to a Phenyl-Hexyl column and methanol, the resolution between the main peak and the challenging Impurity 2 is significantly improved to 3.2, providing a more robust and reliable quantification of this impurity.
Trustworthiness: The Imperative of Method Validation
Developing a method is only the first step. To ensure the results are reliable and trustworthy, the chosen method (ideally Method C for its superior resolution) must be validated according to ICH Q2(R2) guidelines.[7] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[3][13]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). This is demonstrated by resolving all known impurities and obtaining clean peaks in stressed degradation samples.
-
Linearity: Demonstrating a direct, proportional relationship between the concentration of the analyte and the detector response over a specified range (e.g., 50% to 150% of the nominal concentration).
-
Accuracy: The closeness of the test results to the true value, typically determined by analyzing samples with a known amount of added analyte (spiking) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively. This is critical for controlling impurities.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 pH unit in mobile phase), providing an indication of its reliability during normal usage.
Conclusion and Recommendations
The purity assessment of this compound requires a well-developed and validated HPLC method. This guide demonstrates that a one-size-fits-all approach is insufficient.
-
For rapid in-process monitoring , an optimized isocratic C18 method (Method A) offers an excellent balance of speed and performance.
-
For comprehensive final product release and stability testing , a high-resolution gradient C18 method (Method B) is essential for detecting and quantifying all potential impurities.
-
When faced with challenging co-elutions, exploring alternative selectivity through different stationary phases (Method C, Phenyl-Hexyl) is a critical problem-solving strategy in method development.
By understanding the causality behind chromatographic principles and applying a systematic approach to method development and validation, researchers can ensure the highest quality of their pharmaceutical intermediates, paving the way for safer and more effective final drug products.
References
-
Chirality. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. PubMed. Available at: [Link]
-
ACS Omega. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications. Available at: [Link]
-
National Institutes of Health. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. NIH. Available at: [Link]
-
AzoM.com. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Available at: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. IJARSCT. Available at: [Link]
-
PubMed. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Available at: [Link]
-
ResearchGate. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Available at: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). HPLC Method Development and Validation Process of Drug Analysis and Applications. IJARSCT. Available at: [Link]
-
National Institutes of Health. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH. Available at: [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Available at: [Link]
-
World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Available at: [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
-
IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
SpringerLink. (n.d.). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Available at: [Link]
- Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available at: [Link]
-
International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at: [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Available at: [Link]
-
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available at: [Link]
-
PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]
-
Unilong. (n.d.). Ethyl 4-chloro-5-ethyl-1-methyl- 1H-pyrazole-3-carboxylic Acid. Available at: [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]
Sources
- 1. Buy 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (EVT-350749) | 127892-62-0 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. wjpmr.com [wjpmr.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 9. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 10. pharmtech.com [pharmtech.com]
- 11. teledyneisco.com [teledyneisco.com]
- 12. mac-mod.com [mac-mod.com]
- 13. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cytotoxicity Assays for Novel Pyrazole-Based Anticancer Agents
The development of novel anticancer agents is a cornerstone of oncological research. Among the diverse heterocyclic compounds investigated, pyrazole derivatives have emerged as a promising class of therapeutics due to their broad spectrum of pharmacological activities.[1][2][3] These compounds have demonstrated the ability to interact with various cellular targets, including tubulin and critical kinases like EGFR and CDK, thereby inducing cytotoxicity and apoptosis in cancer cells.[1][2] The initial preclinical evaluation of these novel pyrazole-based compounds hinges on robust and reliable in vitro cytotoxicity assays. This guide provides a comparative overview of commonly employed cytotoxicity assays, delving into their principles, methodologies, and the rationale behind their selection in the context of pyrazole-based anticancer drug discovery.
Part 1: Foundational Cytotoxicity Screening: A Comparative Analysis
The initial step in evaluating a novel pyrazole compound is to determine its cytotoxic potential across various cancer cell lines. This is typically achieved through high-throughput screening assays that measure cell viability or cell death. The choice of assay is critical and depends on the compound's potential mechanism of action and the experimental objectives. Here, we compare three widely used colorimetric assays: MTT, SRB, and LDH.
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted method for assessing cell viability by measuring the metabolic activity of cells.[4]
Principle: In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[4][5] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[4][5]
Experimental Workflow:
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the novel pyrazole-based agent and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm.[4][5]
SRB Assay: Quantifying Cellular Protein
The Sulforhodamine B (SRB) assay is a colorimetric method that relies on the measurement of cellular protein content to determine cell density.[6][7]
Principle: SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[6][8] The amount of bound dye is directly proportional to the total protein mass, which reflects the cell number.[6]
Experimental Workflow:
Caption: Workflow of the SRB cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the pyrazole compound in a 96-well plate.
-
Cell Fixation: After the treatment period, gently add cold 10% (wt/vol) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[6][7][9]
-
Washing: Discard the TCA and wash the plates several times with slow-running tap water or 1% (vol/vol) acetic acid to remove the fixative and unbound dye.[8][9] Air-dry the plates completely.
-
SRB Staining: Add SRB solution (typically 0.04% or 0.057% wt/vol in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[6][8]
-
Washing: Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove unbound SRB.[6][8]
-
Dye Solubilization: Add a basic solution, such as 10 mM Tris base, to each well to dissolve the protein-bound dye.[7][9]
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[6][7]
LDH Assay: Detecting Membrane Integrity Loss
The Lactate Dehydrogenase (LDH) assay is a method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10][11][12]
Principle: LDH is a stable cytosolic enzyme that is released into the extracellular space when the plasma membrane is compromised, a hallmark of late apoptosis or necrosis.[11][12][13] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[11][12] The amount of formazan is proportional to the amount of LDH released and, consequently, to the number of damaged cells.[11]
Experimental Workflow:
Caption: Workflow of the LDH cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Plate and treat cells with the pyrazole compound in a 96-well plate. Include appropriate controls: a vehicle control (spontaneous LDH release), a positive control for maximum LDH release (e.g., cells treated with a lysis buffer), and a no-cell control for background.
-
Supernatant Collection: After the incubation period, carefully collect a small aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30-60 minutes).[11][13]
-
Absorbance Measurement: Measure the absorbance of the formed formazan at a wavelength of approximately 490 nm.[13]
Comparison of Foundational Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Measures mitochondrial reductase activity in viable cells.[4][5] | Well-established, sensitive, and widely used.[14] | Can be affected by compounds that alter cellular metabolism; formazan crystals require solubilization.[15][16][17] |
| SRB | Stains total cellular protein.[6][9] | Simple, rapid, cost-effective, and less prone to interference from metabolic alterations.[6][7][8] | Fixation step can lead to cell detachment and loss; less sensitive than some other assays. |
| LDH | Measures LDH released from damaged cells.[10][11] | Non-destructive to remaining cells, allowing for further assays; suitable for high-throughput screening.[11][18] | Measures membrane integrity loss, which can be a late event in apoptosis; can have higher variability.[15][16][17] |
Part 2: Delving Deeper: Mechanistic Insights into Cell Death
While the initial screening assays provide a measure of overall cytotoxicity, they do not distinguish between different modes of cell death, such as apoptosis and necrosis.[19] Understanding the mechanism by which a novel pyrazole compound induces cell death is crucial for its development as an anticancer agent. Many anticancer drugs are designed to specifically induce apoptosis, a programmed and controlled form of cell death.[19][20]
Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis
The Annexin V/PI assay is a cornerstone technique for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[21]
Principle: In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[22] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[22][23] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.
Experimental Workflow:
Caption: Workflow of the Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Induce Apoptosis: Treat cells with the pyrazole compound for the desired time.
-
Cell Preparation: Harvest both adherent and suspension cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[21][22][24]
-
Incubation: Incubate the cells at room temperature for 5-15 minutes in the dark.[21][23]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[22][24] The results will distinguish four populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caspase Activity Assays: Measuring the Executioners of Apoptosis
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis.[25] Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction.[20]
Principle: These assays utilize a specific peptide substrate for caspase-3/7 (e.g., DEVD) that is conjugated to a reporter molecule, which can be a chromophore (for colorimetric assays) or a fluorophore or luminophore (for fluorescence or luminescence-based assays).[26][27][28] When caspase-3/7 is active, it cleaves the substrate, releasing the reporter molecule and generating a measurable signal that is proportional to caspase activity.[26][27]
Experimental Workflow (Luminescent Assay):
Caption: Workflow of a luminescent caspase-3/7 assay.
Detailed Protocol (using a luminescent kit like Caspase-Glo® 3/7):
-
Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with the pyrazole compound.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells.[26] This reagent contains the proluminescent substrate and also lyses the cells.[26]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes to 3 hours) to allow for cell lysis and the caspase reaction to proceed.[29][30]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of active caspase-3/7.[29]
Cell Cycle Analysis: Investigating Proliferation and Arrest
Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[31] Flow cytometry-based cell cycle analysis is a powerful tool to investigate these effects.[32][33]
Principle: This technique involves staining the DNA of cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI) or DAPI.[33][34] The fluorescence intensity of the stained cells is directly proportional to their DNA content.[33] This allows for the differentiation and quantification of cells in the different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[34][35]
Experimental Workflow:
Caption: Workflow for cell cycle analysis by flow cytometry.
Detailed Protocol:
-
Cell Treatment: Treat cells with the pyrazole compound for the desired duration.
-
Cell Fixation: Harvest the cells and fix them, typically with cold 70% ethanol, to permeabilize the membranes and preserve the DNA.[34][35]
-
RNA Digestion: Treat the fixed cells with RNase to ensure that the fluorescent dye only binds to DNA.[34]
-
DNA Staining: Stain the cells with a DNA-binding dye like PI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to generate a histogram of DNA content versus cell count. This allows for the quantification of the percentage of cells in each phase of the cell cycle.
Part 3: Synthesizing the Data for a Comprehensive Evaluation
A thorough evaluation of a novel pyrazole-based anticancer agent requires the integration of data from multiple assays. The initial cytotoxicity screening identifies the potent concentration range (e.g., IC50 values), while the mechanistic assays provide insights into how the compound kills cancer cells. For instance, a compound that induces a high percentage of Annexin V-positive/PI-negative cells, activates caspase-3/7, and causes an accumulation of cells in the G2/M phase of the cell cycle is likely a potent inducer of apoptosis linked to cell cycle arrest. This multi-faceted approach provides a robust and comprehensive understanding of the compound's anticancer properties, guiding its further development.
References
-
Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. [Link]
-
Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]
-
Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. [Link]
-
Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. [Link]
-
Full article: Cell-based apoptosis assays in oncology drug discovery. Taylor & Francis Online. [Link]
-
Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]
-
Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [Link]
-
Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
Caspase 3/7 Activity. Protocols.io. [Link]
-
Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. SpringerLink. [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. SciSpace. [Link]
-
LDH Cytotoxicity Assay. Creative Bioarray. [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. [Link]
-
The Annexin V Apoptosis Assay. University of Virginia. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed. [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Toxicology Program. [Link]
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]
-
Cell Cycle Analysis with Flow Cytometry. Biocompare: The Buyer's Guide for Life Scientists. [Link]
-
Cell cycle analysis. Wikipedia. [Link]
-
CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. [Link]
-
Caspase-3, 7 Activity Assay Kit. Boster Biological Technology. [Link]
-
Apoptosis Assay Chart. Life Science Research - Merck Millipore. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. OUCI. [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC - NIH. [Link]
-
In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
-
Comparison of Four Different Colorimetric and Fluorometric Cytotoxicity Assays in a Zebrafish Liver Cell Line. JRC Publications Repository. [Link]
-
Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. PMC - PubMed Central. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. caymanchem.com [caymanchem.com]
- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 17. Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [nld.promega.com]
- 19. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. static.igem.org [static.igem.org]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. kumc.edu [kumc.edu]
- 24. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 25. Apoptosis Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 26. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 27. bosterbio.com [bosterbio.com]
- 28. docs.aatbio.com [docs.aatbio.com]
- 29. Caspase 3/7 Activity [protocols.io]
- 30. tripod.nih.gov [tripod.nih.gov]
- 31. encyclopedia.pub [encyclopedia.pub]
- 32. biocompare.com [biocompare.com]
- 33. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 34. cancer.wisc.edu [cancer.wisc.edu]
- 35. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Insecticidal Activity of Pyrazole Derivatives
For researchers and professionals in agrochemistry and drug development, the pyrazole ring system represents a remarkably versatile scaffold. Its incorporation into a wide array of commercially significant insecticides has provided potent solutions for managing a broad spectrum of agricultural and public health pests. This guide offers a comprehensive comparison of major pyrazole-based insecticide classes, delving into their diverse mechanisms of action, structure-activity relationships, and the experimental validation of their performance. By synthesizing technical data with field-proven insights, this document aims to be a valuable resource for the rational design of novel, more effective, and selective insecticidal agents.
The Pyrazole Core: A Foundation for Diverse Mechanisms of Action
The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, is the foundational chemical structure for several distinct classes of insecticides. These classes differ in their substitution patterns, leading to varied physicochemical properties and, most importantly, distinct molecular targets within the insect's nervous and metabolic systems. This guide will focus on three major classes:
-
Phenylpyrazoles: Potent neurotoxins that act on the central nervous system.
-
Pyrazole Carboxamides (including Diamides): A diverse group that includes neurotoxins and mitochondrial inhibitors.
-
β-Ketonitrile Derivatives: A newer class of mitochondrial inhibitors.
The strategic modification of the pyrazole core allows for the fine-tuning of insecticidal activity, spectrum, and selectivity, a testament to the power of medicinal chemistry in modern crop protection.
Comparative Insecticidal Efficacy: A Quantitative Overview
The ultimate measure of an insecticide's utility is its potency against target pests. This is typically quantified by the median lethal dose (LD50) or median lethal concentration (LC50), which represent the dose or concentration required to kill 50% of a test population. The following table summarizes a selection of publicly available toxicity data for representative pyrazole derivatives against several economically important insect and mite pests.
Disclaimer: The following data is compiled from various scientific publications. Direct comparison of LC50/LD50 values should be done with caution, as experimental conditions (e.g., bioassay method, insect strain, temperature) can influence the results.
| Insecticide | Class | Target Pest | Bioassay Method | LC50 / LD50 | Reference(s) |
| Fipronil | Phenylpyrazole | Termites | Contact | 0.038 µg/mL (LC50) | [1] |
| Plutella xylostella (Diamondback Moth) | Leaf Dip | 0.09 mg/L (LC50) | |||
| Musca domestica (House Fly) | Topical Application | 0.003 µ g/fly (LD50) | |||
| Ethiprole | Phenylpyrazole | Nilaparvata lugens (Brown Planthopper) | Topical Application | 0.12 mg/kg (LD50) | |
| Chlorantraniliprole | Anthranilic Diamide | Plutella xylostella | Leaf Dip | 0.000275% (LC50) | [2] |
| Spodoptera litura (Tobacco Cutworm) | Topical Application | 1-4 ppm (LC50) | [3] | ||
| Mythimna separata (Oriental Armyworm) | Leaf Dip | 0.06 mg/L (LC50) | [4] | ||
| Cyantraniliprole | Anthranilic Diamide | Myzus persicae (Green Peach Aphid) | Leaf Dip | 0.38 mg/L (LC50) | |
| Spodoptera frugiperda (Fall Armyworm) | Diet Incorporation | 0.05 mg/L (LC50) | |||
| Tolfenpyrad | Pyrazole Carboxamide | Plutella xylostella | Leaf Dip | 0.31 mg/L (LC50) | |
| Frankliniella occidentalis (Western Flower Thrips) | Leaf Dip | 1.8 mg/L (LC50) | |||
| Cyenopyrafen | β-Ketonitrile | Tetranychus urticae (Two-spotted Spider Mite) | Slide Dip | 1.23 mg/L (LC50) | |
| Cyflumetofen | β-Ketonitrile | Tetranychus urticae | Slide Dip | 0.87 mg/L (LC50) |
Mechanisms of Action: Targeting Critical Insect Systems
The diverse insecticidal activity of pyrazole derivatives stems from their ability to interact with specific and vital molecular targets in insects. Understanding these mechanisms is crucial for developing new compounds, managing resistance, and ensuring selectivity.
Phenylpyrazoles: Disruption of the Central Nervous System
Phenylpyrazoles, such as the widely-used fipronil, are potent neurotoxins that act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel.[1]
-
The Role of GABA: In insects, GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS). When GABA binds to its receptor on a neuron, it opens a chloride ion (Cl⁻) channel. The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus creating an inhibitory or "calming" effect.
-
Phenylpyrazole Interaction: Phenylpyrazoles bind to a distinct allosteric site within the pore of the GABA-gated chloride channel.[5] This binding physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor.
-
Consequence: The disruption of this inhibitory signaling leads to uncontrolled neuronal firing, resulting in hyperexcitation of the insect's CNS, followed by paralysis and death. The high selectivity of phenylpyrazoles for insect GABA receptors over mammalian receptors contributes to their favorable safety profile for non-target organisms.[6]
Mitochondrial Electron Transport Inhibitors (METIs)
Several classes of pyrazole derivatives, including some pyrazole carboxamides (e.g., tolfenpyrad) and β-ketonitrile derivatives (e.g., cyenopyrafen, cyflumetofen), function by disrupting cellular respiration.[5][7] They inhibit specific complexes within the mitochondrial electron transport chain (METC), leading to a shutdown of ATP production, the cell's primary energy currency.
-
Complex I Inhibitors (e.g., Tolfenpyrad): These compounds, which also include tebufenpyrad and fenpyroximate, target Complex I (NADH:ubiquinone oxidoreductase).[8] They are thought to bind to the ubiquinone (Q) binding pocket of Complex I, preventing the transfer of electrons from NADH to ubiquinone. This blockage halts the entire electron transport chain, leading to a rapid depletion of ATP and ultimately, cell death.[9]
-
Complex II Inhibitors (e.g., Cyenopyrafen, Cyflumetofen): This newer class of acaricides and insecticides targets Complex II (succinate dehydrogenase or SDH).[5][10] These compounds are often pro-pesticides that are metabolized into their active form within the target pest. The active metabolite then binds to the ubiquinone-binding site (Q-site) of Complex II, composed of subunits SDHB, SDHC, and SDHD.[11] This binding event blocks the transfer of electrons from succinate to ubiquinone, disrupting the link between the Krebs cycle and the electron transport chain, which also results in a catastrophic loss of cellular energy.
Structure-Activity Relationships (SAR): The Key to Rational Design
The insecticidal potency and spectrum of pyrazole derivatives are highly dependent on the nature and position of substituents on the pyrazole and associated phenyl rings. Understanding these structure-activity relationships is fundamental to the design of new and improved insecticides.
-
Phenylpyrazoles: For this class, key structural features for high insecticidal activity include the 5-amino group on the pyrazole ring, which is a crucial pharmacophore for interaction with the GABA receptor.[1] Additionally, the substitution pattern on the N-phenyl ring is critical; for example, the 2,6-dichloro-4-trifluoromethylphenyl group found in fipronil confers high potency.[5]
-
Pyrazole Carboxamides: The SAR for this diverse group is more complex. For diamide insecticides like chlorantraniliprole, the specific substitution on both the pyrazole ring and the anthranilic acid moiety are critical for binding to the ryanodine receptor. The introduction of fluorine atoms can significantly enhance insecticidal activity.[12] For METI pyrazole carboxamides like tolfenpyrad, the nature of the N-benzyl substituent plays a key role in determining potency and spectrum.[13]
Experimental Protocols for Evaluating Insecticidal Activity
The reliable assessment of insecticidal activity requires standardized and reproducible bioassay protocols. The choice of bioassay depends on the target pest, the mode of action of the insecticide, and the specific research question. Below are detailed methodologies for three common bioassays.
Topical Application Bioassay
This method is used to determine the contact toxicity of an insecticide and is particularly useful for calculating an LD50 value (dose per unit body weight).
Principle: A precise, microliter volume of the insecticide, dissolved in a volatile solvent like acetone, is applied directly to the dorsal thorax of individual insects.
Step-by-Step Methodology:
-
Insect Rearing and Selection: Use healthy, uniform-sized insects of a specific age or developmental stage (e.g., third-instar larvae or 3-5 day old adult flies). Anesthetize the insects briefly using carbon dioxide or by chilling them on a cold plate to facilitate handling.
-
Preparation of Insecticide Solutions: Prepare a stock solution of the technical-grade insecticide in a suitable solvent (e.g., acetone). From this stock, create a series of serial dilutions to cover a range of concentrations expected to produce 0-100% mortality.
-
Application: Using a microapplicator fitted with a syringe, apply a small, consistent volume (typically 0.2 to 1 µL) of each insecticide dilution to the dorsal surface of the thorax of each anesthetized insect. For the control group, apply the solvent alone.
-
Incubation: Place the treated insects in clean containers with access to food and water. Maintain the containers under controlled environmental conditions (e.g., 25°C, 60% relative humidity, 16:8 light:dark photoperiod).
-
Mortality Assessment: Assess mortality at specific time points (e.g., 24, 48, and 72 hours) after application. An insect is considered dead if it is unable to make coordinated movement when gently prodded with a fine brush.
-
Data Analysis: Correct the observed mortality for any control mortality using Abbott's formula. Use probit analysis to calculate the LD50 value and its 95% confidence intervals.
Diet Incorporation Bioassay
This method is ideal for assessing the stomach toxicity of an insecticide, particularly for chewing insects like lepidopteran larvae.
Principle: The insecticide is homogeneously mixed into the insect's artificial diet at various concentrations.
Step-by-Step Methodology:
-
Insect Rearing: Rear insects on a standard artificial diet to ensure a consistent physiological state. Use newly hatched neonate larvae for the bioassay.
-
Preparation of Treated Diet: Prepare the artificial diet according to the standard formulation. While the diet is still liquid and has cooled to approximately 40-50°C, add the test insecticide at various concentrations. The insecticide is typically first dissolved in a small amount of a suitable solvent (e.g., water or acetone) before being mixed thoroughly into the diet. A control diet containing only the solvent should also be prepared.
-
Dispensing the Diet: Dispense a consistent volume of the treated and control diet into each well of a multi-well bioassay tray. Allow the diet to solidify.
-
Infestation: Using a fine paintbrush, transfer one neonate larva into each well of the bioassay trays. Seal the trays with a ventilated lid to allow for air exchange while preventing the larvae from escaping.
-
Incubation: Maintain the trays under controlled environmental conditions for a set period, typically 5 to 7 days.
-
Data Assessment: After the incubation period, record larval mortality and/or sublethal effects such as weight reduction or inhibition of development.
-
Data Analysis: Use probit analysis on the concentration-mortality data to calculate the LC50 value.
Leaf-Dip Bioassay for Sucking Insects (e.g., Aphids)
This method is a standard for evaluating the efficacy of insecticides against aphids and other sucking insects.[14]
Principle: Host plant leaves are dipped into insecticide solutions, and the insects are then exposed to the treated leaf surface.
Step-by-Step Methodology:
-
Preparation of Leaf Discs: Cut leaf discs from the leaves of healthy, unsprayed host plants using a cork borer.
-
Preparation of Insecticide Solutions: Prepare a series of aqueous dilutions of the insecticide formulation. Include a surfactant in the solutions to ensure even wetting of the leaf surface. A water-plus-surfactant solution serves as the control.
-
Leaf Dipping: Using forceps, dip each leaf disc into the appropriate insecticide solution for approximately 10 seconds with gentle agitation.
-
Drying: Place the dipped leaf discs on paper towels to air dry.
-
Exposure: Place the dried leaf discs, abaxial (lower) surface up, on a bed of agar (1-2%) in a petri dish or a similar container. The agar helps to keep the leaf discs turgid.
-
Infestation: Carefully transfer a known number of adult apterous (wingless) aphids onto each leaf disc using a fine paintbrush.
-
Incubation: Cover the containers and maintain them under controlled environmental conditions.
-
Mortality Assessment: Assess aphid mortality after 24 or 48 hours. Aphids that are moribund or unable to move in a coordinated manner are considered dead.
-
Data Analysis: Correct for control mortality and calculate the LC50 value using probit analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Review of Acaricide Resistance Mechanism and Bioassay Method for Management of Two-Spotted Spider Mite, Tetranychus urticae Koch (Acari: Tetranychidae) -Korean journal of applied entomology | Korea Science [koreascience.kr]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Incorporating 1,2,4-Oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioone.org [bioone.org]
- 8. Design, synthesis, and insecticidal evaluation of new pyrazole derivatives containing imine, oxime ether, oxime ester, and dihydroisoxazoline groups based on the inhibitor binding pocket of respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 12. Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. irac-online.org [irac-online.org]
"peer-reviewed articles on the synthesis of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid"
A Comparative Guide to the Synthesis of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid
This guide provides an in-depth comparison of viable synthetic routes for this compound, a key heterocyclic building block in the development of pharmaceuticals and agrochemicals. The methodologies presented are synthesized from peer-reviewed literature, focusing on the underlying chemical principles, experimental robustness, and scalability. We will dissect common synthetic strategies, offering a critical evaluation to guide researchers in selecting the most suitable pathway for their specific needs.
Introduction: The Importance of a Substituted Pyrazole Core
The 1H-pyrazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry and materials science.[1] The specific substitution pattern of this compound makes it a crucial intermediate for synthesizing targeted therapeutic agents and potent agrochemicals. The strategic placement of the chloro, ethyl, and carboxylic acid groups allows for diverse downstream modifications, making a reliable and efficient synthesis paramount. This guide compares the most prevalent synthetic strategies, which primarily revolve around the sequence of three key chemical transformations: pyrazole ring formation, N-alkylation (ethylation), and C4-position chlorination.
Overview of Primary Synthetic Strategies
The synthesis of the target molecule can be approached by strategically ordering the core reactions. The choice of strategy often depends on the availability of starting materials, desired purity, and scalability. The three most logical synthetic pathways involve assembling the pyrazole core from acyclic precursors, followed by functionalization.
Here is a high-level overview of the divergent pathways:
Figure 1: High-level comparison of the two primary synthetic routes discussed in this guide.
Route A: Ring Formation → N-Ethylation → C4-Chlorination
This route is arguably the most flexible, beginning with the construction of a generic pyrazole-5-carboxylate ester, which is then sequentially functionalized. This approach allows for late-stage diversification if other N-alkyl or C4-substituents were desired.
Workflow for Route A
Figure 2: Step-by-step workflow for Route A.
Expertise & Causality: Rationale for Route A
The initial Knorr cyclization using ethylhydrazine directly installs the required N-ethyl group, simplifying the synthesis by avoiding a separate alkylation step with its associated regioselectivity challenges.[2] Chlorination is performed on the ester, which is generally more stable and soluble in common organic solvents compared to the free carboxylic acid. Using sulfuryl chloride (SO₂Cl₂) is a common and effective method for this transformation.[3] Alternatively, greener methods using hydrochloric acid and hydrogen peroxide have been developed to avoid corrosive reagents like sulfuryl chloride.[4] The final step is a standard saponification to yield the target carboxylic acid.[5]
Protocol: Route A
Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate
-
To a solution of a suitable β-dicarbonyl precursor, such as diethyl 2-(ethoxymethylene)malonate, in ethanol, add ethylhydrazine sulfate and a base (e.g., sodium acetate) portion-wise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction to completion by Thin Layer Chromatography (TLC).
-
Cool the mixture, remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of Ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate
-
Dissolve the pyrazole ester from Step 1 in a suitable solvent such as dichloroethane.
-
Cool the solution in an ice bath.
-
Slowly add sulfuryl chloride (SO₂Cl₂, 1.05 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and then reflux for 2-3 hours until TLC indicates full conversion of the starting material.[3]
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the chlorinated ester.
Step 3: Saponification to this compound
-
Dissolve the chlorinated ester from Step 2 in a mixture of ethanol and water.
-
Add sodium hydroxide (NaOH, 2-3 equivalents) and heat the mixture to 80 °C for 2-4 hours.[3]
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 1M HCl.[5]
-
The carboxylic acid product should precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to yield the pure final product.[5]
Route B: Ring Formation → C4-Chlorination → N-Ethylation
This strategy involves chlorinating the pyrazole ring before introducing the N-ethyl group. This can be advantageous if the starting pyrazole is commercially available, but introduces the challenge of regioselectivity during the N-alkylation step.
Workflow for Route B
Figure 3: Step-by-step workflow for Route B.
Expertise & Causality: Rationale for Route B
The primary challenge in this route is controlling the regioselectivity of the N-alkylation step. Unsymmetrical pyrazoles can be alkylated at either of the two nitrogen atoms, leading to a mixture of products that can be difficult to separate.[2] The ratio of these regioisomers can be influenced by factors such as the choice of base, solvent, and the steric hindrance around the nitrogen atoms.[2][6] Phase-transfer catalysis is one method employed to achieve high yields in N-alkylation reactions.[6] While potentially leading to lower overall yields of the desired isomer, this route may be viable if the precursor, ethyl 4-chloro-1H-pyrazole-5-carboxylate, is readily accessible.
Protocol: Route B
Step 1: Synthesis of Ethyl 4-chloro-1H-pyrazole-5-carboxylate
-
Follow a standard Knorr synthesis using hydrazine hydrate to obtain Ethyl 1H-pyrazole-5-carboxylate.
-
Perform chlorination using sulfuryl chloride as described in Step 2 of Route A.
Step 2: N-Ethylation of Ethyl 4-chloro-1H-pyrazole-5-carboxylate
-
Dissolve the chlorinated pyrazole from Step 1 in a solvent like acetonitrile or DMF.
-
Add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Add ethyl iodide or diethyl sulfate and stir the reaction at room temperature or with gentle heating (e.g., 60 °C) for 6-12 hours.
-
Monitor the reaction by TLC. Be aware that two product spots (regioisomers) may be visible.
-
After completion, filter off the base, remove the solvent in vacuo, and purify the desired N1-ethyl isomer from the N2-ethyl isomer using flash column chromatography.
Step 3: Saponification
-
Perform the saponification on the purified ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate as described in Step 3 of Route A.
Comparative Data Summary
The choice between these synthetic routes involves a trade-off between the number of steps, potential for side reactions, and ease of purification.
| Parameter | Route A (Ring Formation → N-Ethylation → Chlorination) | Route B (Ring Formation → Chlorination → N-Ethylation) |
| Key Advantage | Excellent regioselectivity control for N-ethylation. | May utilize commercially available chlorinated pyrazole precursors. |
| Key Disadvantage | Requires synthesis or sourcing of ethylhydrazine. | N-alkylation step produces hard-to-separate regioisomers, lowering effective yield.[2] |
| Typical Reagents | Ethylhydrazine, SO₂Cl₂, NaOH. | Hydrazine, SO₂Cl₂, Ethyl Iodide, K₂CO₃, NaOH. |
| Purification | Standard chromatographic purification and filtration. | Requires careful chromatographic separation of N1 and N2 regioisomers. |
| Scalability | Generally more scalable due to fewer purification challenges. | Less scalable due to the need for precise chromatographic separation of isomers. |
| Safety Notes | Ethylhydrazine is toxic. SO₂Cl₂ is corrosive and reacts violently with water.[3] | Ethyl iodide is a hazardous alkylating agent. SO₂Cl₂ is corrosive. |
Conclusion and Recommendations
For researchers requiring a robust, scalable, and high-yielding synthesis of this compound, Route A is the superior strategy . By incorporating the N-ethyl group at the beginning of the synthesis via the use of ethylhydrazine, it circumvents the critical issue of regioselectivity that plagues the N-alkylation of an existing pyrazole ring. This leads to a cleaner reaction profile, simplifies purification, and ultimately results in a more efficient and reliable overall process.
Route B may be considered only in situations where the specific chlorinated pyrazole intermediate is readily and cheaply available, and the research team has robust capabilities for chromatographic separation of isomers. For most applications in drug discovery and development, where material throughput and purity are critical, the direct and controlled approach of Route A is highly recommended.
References
- BenchChem (2025). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.
-
Bentham Science Publishers (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Available from: [Link]
- Huang, D. et al. (Year N/A). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. De Gruyter.
- Joule, J. A. (2025). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Semantic Scholar.
-
MDPI (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]
- Google Patents (2016). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- Google Patents (N/A). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
Sources
- 1. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
A Definitive Guide to Confirming Pyrazole Regiochemistry: A 2D NMR-Based Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of substituent placement on the pyrazole ring is a critical step in chemical synthesis and drug development. The regiochemistry of these substitutions profoundly influences a molecule's biological activity, pharmacokinetic properties, and potential for off-target effects. While various analytical techniques can provide clues to a compound's structure, 2D Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the definitive assignment of pyrazole regioisomers. This guide provides an in-depth comparison of analytical approaches and a detailed, experimentally-grounded walkthrough of 2D NMR methodologies for confirming pyrazole substitution patterns.
The Challenge of Pyrazole Regiochemistry
The synthesis of unsymmetrically substituted pyrazoles often yields a mixture of regioisomers, making the precise identification of each product essential. For instance, the alkylation of a 3(5)-substituted pyrazole can result in substitution at either the N1 or N2 position, leading to two distinct isomers with potentially different biological profiles.[1] Simple one-dimensional (1D) ¹H and ¹³C NMR spectra can often be ambiguous, as the chemical shifts of protons and carbons in similar electronic environments may overlap, making definitive assignment challenging.[2][3] Furthermore, N-unsubstituted pyrazoles can exist in a tautomeric equilibrium in solution, which can lead to broadened or averaged signals in the NMR spectra, further complicating structural elucidation.[4][5]
Why 2D NMR is the Definitive Solution
While other analytical techniques like mass spectrometry can confirm the molecular weight of the isomers, they typically cannot differentiate between them. Crystallography, although definitive, is contingent on obtaining a suitable single crystal, which is not always feasible. In contrast, 2D NMR spectroscopy provides a robust and reliable method for determining the connectivity of atoms within a molecule in solution. By correlating nuclear spins through bonds or through space, 2D NMR experiments provide a detailed structural map, enabling the unambiguous assignment of even closely related regioisomers.[6]
The most powerful 2D NMR experiments for this purpose include:
-
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the straightforward assignment of which proton is attached to which carbon.[2]
-
Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons that are two or three bonds away. This is the cornerstone for determining the regiochemistry of substitution, as it maps out the carbon skeleton and the placement of substituents.[2][3]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): Identifies protons that are in close spatial proximity, providing through-space correlations that are invaluable for confirming the relative positions of substituents.[3][7]
A Comparative Look at Key 2D NMR Experiments for Pyrazole Analysis
| Experiment | Information Provided | Application in Pyrazole Analysis | Key Advantage |
| HSQC | One-bond ¹H-¹³C correlations | Assigns protons to their directly attached carbons on the pyrazole ring and substituents. | Simplifies the assignment of the carbon skeleton.[2] |
| HMBC | Two- and three-bond ¹H-¹³C correlations | Unambiguously determines the position of substituents by showing long-range correlations from substituent protons to pyrazole ring carbons, and from pyrazole ring protons to substituent carbons.[1] | The most powerful tool for distinguishing regioisomers.[2] |
| NOESY | Through-space ¹H-¹H correlations | Confirms the spatial proximity of substituents to specific protons on the pyrazole ring, providing orthogonal confirmation of regiochemistry.[8] | Differentiates isomers based on the spatial arrangement of atoms.[7] |
Experimental Workflow: A Step-by-Step Guide to Pyrazole Regiochemistry Determination
The following workflow outlines the logical progression of experiments to definitively determine the regiochemistry of a substituted pyrazole.
Figure 1: A streamlined workflow for the determination of pyrazole regiochemistry using 2D NMR.
Detailed Experimental Protocol: HMBC Spectroscopy
The HMBC experiment is central to distinguishing pyrazole regioisomers. Here is a generalized protocol:
-
Sample Preparation: Prepare a concentrated sample (5-10 mg) of the pyrazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] Ensure the solvent is dry to avoid exchange of the N-H proton, if present.[2]
-
Instrument Setup:
-
Parameter Optimization: The key parameter in an HMBC experiment is the long-range coupling constant (J(C,H)). Set this to a value that reflects the expected 2- and 3-bond coupling constants, typically around 8-10 Hz.[2]
-
Acquisition: Run the HMBC experiment. The acquisition time can range from a few hours to overnight, depending on the sample concentration.[2]
-
Processing and Analysis: Process the 2D data and analyze the cross-peaks that indicate long-range correlations. For example, a cross-peak between a substituent's proton and a pyrazole ring carbon will definitively place that substituent.[2]
Case Study: Distinguishing N1 vs. N2 Alkylation of a 3-Substituted Pyrazole
Consider the N-alkylation of a 3-aryl-1H-pyrazole, which can lead to two possible regioisomers. The key to distinguishing these isomers lies in the HMBC correlations from the N-CH₂ protons of the alkyl group.
Figure 2: Key HMBC correlations for distinguishing N1 and N2 alkylated pyrazole regioisomers.
In the case of N1-alkylation, the N-CH₂ protons will show a three-bond correlation (³J) to the C5 carbon of the pyrazole ring in the HMBC spectrum. Conversely, for the N2-alkylated isomer, the N-CH₂ protons will exhibit a ³J correlation to the C3 carbon. These distinct correlation patterns provide an irrefutable means of assigning the correct regiochemistry.[1]
The Corroborating Power of NOESY
The NOESY experiment provides an additional layer of confidence in the structural assignment. By detecting through-space interactions, NOESY can confirm the proximity of substituents to specific protons on the pyrazole ring. For example, in an N1-substituted pyrazole, a NOE may be observed between the N-substituent's protons and the H5 proton of the pyrazole ring, confirming their spatial closeness.[8]
Conclusion
While 1D NMR provides a foundational view of a molecule's structure, it often falls short in the face of the subtle yet critical differences between pyrazole regioisomers. A systematic approach employing a suite of 2D NMR experiments, with HMBC at its core, offers an unparalleled level of detail and certainty. By leveraging the power of through-bond and through-space correlations, researchers can confidently and accurately determine the regiochemistry of pyrazole substitutions, a crucial step in the journey from chemical synthesis to innovative drug discovery.
References
-
Barata-Vallejo, S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 29. Retrieved from [Link]
-
ResearchGate. (n.d.). Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers. Retrieved from [Link]
-
Al-Hilfi, J. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazole (Clark, 2010). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6649. Retrieved from [Link]
-
PubMed. (2016). The (1) H NMR Spectrum of Pyrazole in a Nematic Phase. Magnetic Resonance in Chemistry, 54(8), 637-40. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Basic 2D NMR experiments. Retrieved from [Link]
-
ResearchGate. (n.d.). Relevant ¹H,¹³C-HMBC and ¹H,¹H-NOESY correlations of compound 20b. Retrieved from [Link]
-
Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 637-640. Retrieved from [Link]
-
Reddit. (2024). 1H NMR of pyrazole. Retrieved from [Link]
-
ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks...). Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and H spin-lattice relaxation times. Retrieved from [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5892. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]
-
PubMed. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 8864-8872. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules, 27(23), 8493. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 29. Retrieved from [Link]
Sources
- 1. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ulethbridge.ca [ulethbridge.ca]
A Senior Application Scientist's Guide to Benchmarking the Performance of Novel Pyrazole Herbicides
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Introduction: In the ever-evolving landscape of agriculture, the development of novel herbicides is critical to overcoming the challenge of weed resistance and ensuring global food security. Pyrazole-based herbicides represent a promising class of compounds with diverse mechanisms of action and the potential for high efficacy.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark the performance of these novel pyrazole herbicides. By employing a structured, data-driven approach, we can accurately assess their potential and pave the way for the next generation of effective weed management solutions.
Section 1: Understanding the Pyrazole Herbicide Landscape
The pyrazole chemical scaffold is a versatile foundation for herbicides with various modes of action.[1][2] A critical first step in benchmarking a novel pyrazole herbicide is to identify its specific molecular target. Common mechanisms of action for pyrazole-containing herbicides include:
-
Protoporphyrinogen Oxidase (PPO) Inhibition: These herbicides block the PPO enzyme, which is essential for chlorophyll biosynthesis.[3][4][5] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that rapidly destroy cell membranes, causing necrosis.[3][5][6][7]
-
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: This class of herbicides, often referred to as "bleaching herbicides," inhibits the HPPD enzyme.[8][9][10] This enzyme is crucial for the breakdown of the amino acid tyrosine, a precursor for molecules essential for plant growth, including plastoquinone and tocopherols.[8][9][10][11] Inhibition of HPPD disrupts carotenoid biosynthesis, leading to the destruction of chlorophyll and a characteristic whitening of the plant tissue.[8][9][10]
-
Acetolactate Synthase (ALS) Inhibition: ALS-inhibiting herbicides prevent the production of essential branched-chain amino acids (valine, leucine, and isoleucine) by blocking the ALS enzyme.[12][13][14][15] This disruption of protein synthesis leads to stunted growth and eventual plant death.[12][14][16]
Section 2: A Tiered Approach to Performance Benchmarking
A robust evaluation of a novel pyrazole herbicide should follow a tiered progression from controlled laboratory and greenhouse experiments to extensive field trials. This systematic approach ensures a thorough characterization of the herbicide's performance characteristics.
Tier 1: Foundational Laboratory and Greenhouse Screening
The initial phase focuses on determining the intrinsic herbicidal activity and crop selectivity of the novel compound.
Experimental Protocol: Whole-Plant Dose-Response Bioassay [16][17][18]
-
Plant Cultivation: Grow a selection of key weed and crop species under controlled greenhouse conditions to ensure uniformity.[17][19]
-
Herbicide Preparation: Prepare stock solutions of the novel pyrazole herbicide and commercial standards, followed by a series of dilutions to create a range of application rates.[20][21]
-
Herbicide Application: Utilize a laboratory sprayer to apply the herbicide solutions uniformly to the foliage of the test plants.[20]
-
Data Collection and Analysis: Visually assess plant injury at set intervals and measure the reduction in plant biomass compared to untreated controls.[17] Analyze the data using dose-response curves to determine the effective dose required to inhibit growth by 50% (ED₅₀).[22]
Table 1: Example ED₅₀ Values for a Novel Pyrazole Herbicide (NPH-1)
| Species | ED₅₀ (g a.i./ha) |
| Amaranthus retroflexus (Redroot Pigweed) | 15 |
| Setaria faberi (Giant Foxtail) | 25 |
| Zea mays (Corn) | >200 |
| Glycine max (Soybean) | >200 |
Workflow for Initial Efficacy Screening
Caption: A streamlined workflow for the initial screening of novel herbicides.
Tier 2: Advanced Greenhouse and Small-Plot Field Studies
Promising candidates from Tier 1 advance to more complex evaluations to understand their performance under more realistic conditions.
Experimental Protocol: Soil Bioassay for Residual Activity [18][23]
-
Soil Sampling: Collect soil samples from the intended field of application.[18][23][24]
-
Herbicide Treatment: Treat a portion of the soil with the novel pyrazole herbicide.
-
Bioassay Planting: Plant seeds of a sensitive indicator species in both treated and untreated soil.[18]
-
Growth Evaluation: After a designated period, compare the growth of the indicator plants in the treated and untreated soil to assess the level of herbicide residue.[18][24]
Table 2: Example Residual Weed Control of NPH-1
| Weed Species | 2 Weeks After Treatment | 4 Weeks After Treatment | 6 Weeks After Treatment |
| Amaranthus retroflexus | 98% | 92% | 85% |
| Setaria faberi | 95% | 88% | 75% |
Tier 3: Large-Scale Field Validation
The final stage involves multi-location field trials to confirm efficacy and crop safety under diverse environmental conditions and agricultural practices. These trials are essential for generating the data required for regulatory approval and developing comprehensive use recommendations.
Logical Progression of Herbicide Benchmarking
Caption: The logical progression of herbicide performance benchmarking.
Section 3: Delving into the Mechanism of Action
Understanding the molecular target of a novel pyrazole herbicide is fundamental to predicting its spectrum of activity and managing the potential for weed resistance.
Experimental Protocol: Target Enzyme Assay [25][26]
-
Enzyme Extraction: Isolate the target enzyme (e.g., PPO, HPPD, ALS) from susceptible and potentially resistant weed biotypes.[25]
-
In Vitro Inhibition Assay: Measure the activity of the isolated enzyme in the presence of varying concentrations of the novel pyrazole herbicide.[25][27]
-
IC₅₀ Determination: Calculate the herbicide concentration required to inhibit 50% of the enzyme's activity (IC₅₀).[28][29]
Table 3: Example IC₅₀ Values for NPH-1 against PPO
| Weed Biotype | IC₅₀ (nM) |
| Susceptible Amaranthus retroflexus | 8.5 |
| Resistant Amaranthus retroflexus | >1000 |
Mechanism of PPO-Inhibiting Pyrazole Herbicides
Caption: The inhibitory action of a pyrazole herbicide on the PPO enzyme.
Section 4: Conclusion and Future Outlook
The rigorous benchmarking of novel pyrazole herbicides is a cornerstone of modern agrochemical research and development. The multi-tiered approach detailed in this guide, from initial laboratory screening to large-scale field validation, provides a robust framework for a comprehensive performance evaluation. By integrating whole-plant bioassays, soil residual studies, and target enzyme assays, researchers can build a complete profile of a new herbicide's efficacy, selectivity, and mechanism of action. This in-depth understanding is crucial for the successful development and stewardship of the next generation of weed management technologies that will support sustainable agriculture.
References
- Barker, A. L., et al. (2023). Discovery, Mode of Action, Resistance Mechanisms, and Plan of Action for Sustainable Use of Group 14 Herbicides. Weed Science.
- Becerra-Alvarez, A. (2025). Testing for and Deactivating Herbicide Residues.
- Boerboom, C., & Owen, M. (n.d.). Herbicide Classification Chart. University of Wisconsin-Extension.
- ChemCERT. (2018). Testing for Damaging Herbicide Residues.
- Dayan, F. E., et al. (2017). Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies. Weed Science, 65(5), 589-603.
- Grains Research and Development Corporation. (2019). Check your soil for herbicide residue. Grainews.
- Herbicide Resistance Action Committee. (2023).
- Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen: HPPD inhibition by the common metabolite. Journal of Pesticide Science, 30(2), 119-121.
- NC State Extension. (2016). Conducting a Bioassay For Herbicide Residues.
- Pioneer. (n.d.). PPO Inhibitor (Cell Membrane Disruptor) Herbicides.
- Plant and Soil Sciences eLibrary. (n.d.). In Vitro Assays | Herbicide Discovery and Screening.
- PubMed. (2023). Design, synthesis and biological activity determination of novel phenylpyrazole protoporphyrinogen oxidase inhibitor herbicides.
- Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52839.
- Southeast Research-Extension Center. (n.d.). C715 Herbicide Mode of Action.
- University of Minnesota Extension. (n.d.). Amino acid synthesis inhibitor herbicides.
- van Almsick, A. (2009). New HPPD-Inhibitors – A Proven Mode of Action as a New Hope to Solve Current Weed Problems. Pest Management Science, 65(5), 509-512.
- Wikipedia. (n.d.).
- Wu, J., et al. (2023). Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties. RSC Advances, 13(41), 28729-28738.
- Zhang, J., et al. (2023). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry, 71(34), 12757-12776.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 4. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery, mode of action, resistance mechanisms, and plan of action for sustainable use of Group 14 herbicides | Weed Science | Cambridge Core [cambridge.org]
- 8. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 9. New HPPD-Inhibitors – A Proven Mode of Action as a New Hope...: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans [jpccr.eu]
- 12. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]
- 14. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 15. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 16. analyzeseeds.com [analyzeseeds.com]
- 17. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 19. contractlaboratory.com [contractlaboratory.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Intro dose-response | Bioassay [bioassay.dk]
- 23. grainews.ca [grainews.ca]
- 24. chemcert.com.au [chemcert.com.au]
- 25. files01.core.ac.uk [files01.core.ac.uk]
- 26. Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies | Weed Science | Cambridge Core [cambridge.org]
- 27. In Vitro Assays | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 28. researchgate.net [researchgate.net]
- 29. Design, Synthesis, and Biological Activity Determination of Novel Phenylpyrazole Protoporphyrinogen Oxidase Inhibitor Herbicides Containing Five-Membered Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid. As a chlorinated heterocyclic compound, this substance requires rigorous disposal protocols to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure safety and regulatory compliance.
Disclaimer: Specific safety data for this compound is not widely published. The guidance herein is based on the well-documented properties of the closely related analogue, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 127892-62-0), and established principles for handling chlorinated organic hazardous waste. Always consult the specific Safety Data Sheet (SDS) provided by your supplier and your institution's Environmental Health & Safety (EHS) department.
Hazard Identification and Core Properties
Understanding the intrinsic hazards of a chemical is the foundation of its safe management. This compound is classified as an irritant and must be handled accordingly. Its primary risk lies in its nature as a chlorinated organic compound, which designates it as environmentally hazardous waste.
| Property | Value / Classification | Rationale & Implications |
| Chemical Name | This compound | The name indicates a pyrazole core with chloro, ethyl, and carboxylic acid functional groups. |
| Molecular Formula | C₈H₁₁ClN₂O₂ | The presence of chlorine is the primary driver for its disposal classification as halogenated waste. |
| Appearance | Expected to be a light yellow or off-white solid powder.[1] | As a powder, it poses an inhalation risk and requires handling that minimizes dust generation. |
| GHS Hazard Codes | H315, H319, H335 (based on close analogue) | These codes signify specific health risks that dictate the required Personal Protective Equipment (PPE). |
| Hazard Statements | Causes skin irritation (H315).[2][3][4][5] Causes serious eye irritation (H319).[2][3][4][5] May cause respiratory irritation (H335).[2][4] | Direct contact with skin, eyes, or mucous membranes must be strictly avoided through engineering controls and PPE. |
Pre-Disposal: Safe Handling and PPE
Proper disposal begins with proper handling. Every interaction with the chemical, from weighing to its use in a reaction, must be conducted with the end-of-life protocol in mind.
Engineering Controls
The primary line of defense is to contain the chemical.
-
Fume Hood: All handling of solid this compound and its solutions must be performed inside a certified chemical fume hood.[4] This prevents the inhalation of dust or vapors.
-
Ventilation: Ensure the laboratory has adequate ventilation to support the fume hood's function.[3][6]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US).[3][6] | Protects against accidental splashes of solutions and airborne particles, preventing serious eye irritation (H319). |
| Skin Protection | Chemical-resistant nitrile gloves (inspected before use) and a lab coat. Ensure all skin is covered.[4][7] | Prevents direct contact that leads to skin irritation (H315). Contaminated gloves must be disposed of as hazardous waste. |
| Respiratory Protection | Not typically required if handled exclusively within a fume hood. If dust formation is unavoidable, a full-face respirator with appropriate cartridges should be used.[6] | Protects the respiratory tract from irritation (H335) caused by inhaling fine particles. |
Waste Segregation and Collection: The Critical Step
The single most important aspect of disposing of this compound is correct waste segregation . Mixing halogenated waste with non-halogenated waste streams leads to complex and expensive disposal processes and is often a regulatory violation.[8][9]
Step-by-Step Collection Protocol
-
Designate Waste Containers: Obtain dedicated, properly labeled hazardous waste containers from your institution's EHS department. You will need separate containers for "Halogenated Solid Waste" and "Halogenated Liquid Waste."[8][9] Containers should be made of a compatible material like high-density polyethylene (HDPE).
-
Solid Waste Collection:
-
Place all materials that have come into direct contact with the solid chemical into the "Halogenated Solid Waste" container.
-
This includes: contaminated gloves, weigh boats, paper towels, and bench protectors.
-
Carefully sweep up any residual powder using a dedicated brush and dustpan, and add it to the container. Avoid creating dust.[3]
-
-
Liquid Waste Collection:
-
Collect all solutions containing this compound, as well as solvent rinses of the glassware, in the "Halogenated Liquid Waste" container.
-
Crucially, do not mix this waste stream with non-halogenated solvents. [9]
-
-
Labeling:
-
Storage:
-
Store the sealed waste containers in a designated and properly ventilated satellite accumulation area until they are collected by EHS personnel.[4]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for correctly segregating waste generated from work with this compound.
Sources
- 1. sincerechemical.com [sincerechemical.com]
- 2. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid SDS - Download & Subscribe for Updates [sdsmanager.com]
- 6. echemi.com [echemi.com]
- 7. capotchem.com [capotchem.com]
- 8. ethz.ch [ethz.ch]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
Navigating the Safe Handling of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid. By moving beyond a simple checklist and delving into the rationale behind these procedures, we aim to foster a culture of safety and build a foundation of trust in your critical research endeavors.
Understanding the Hazard Profile
This compound is a halogenated pyrazole derivative. While a specific, comprehensive toxicological profile for this exact molecule is not widely documented, we can infer its potential hazards based on its structural motifs and data from closely related compounds. Safety Data Sheets (SDS) for analogous compounds, such as 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, consistently identify it as a substance that causes skin irritation (H315) and serious eye irritation (H319) .[1][2] Some sources also indicate that it may cause respiratory irritation.[3][4]
The pyrazole core itself, while a common scaffold in pharmaceuticals, can present biological activity that warrants careful handling.[5] Some pyrazole derivatives have been shown to exhibit effects such as hepatotoxicity and have been investigated for a wide range of biological activities.[6][7] Therefore, a cautious approach that minimizes all routes of exposure is paramount.
Key Hazard Considerations:
| Hazard Type | Potential Effects | GHS Classification (Inferred) |
| Skin Contact | Causes skin irritation.[1][2] | Skin Irritant, Category 2 |
| Eye Contact | Causes serious eye irritation.[1][2] | Eye Irritant, Category 2 |
| Inhalation | May cause respiratory tract irritation.[3][8] | STOT SE 3 (Respiratory Irritation) |
| Ingestion | Harmful if swallowed.[7][8] | Acute Toxicity, Oral (Category 4) |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy. The following recommendations are based on the anticipated hazards of skin and eye irritation, as well as the potential for respiratory effects.
Core PPE Requirements:
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[9][10] However, due to the classification as a serious eye irritant, chemical splash goggles are strongly recommended , especially when handling the solid material or solutions.[9][11] A face shield, worn in conjunction with goggles, is advised when handling larger quantities or when there is a significant risk of splashing.[11][12]
-
Hand Protection: Chemical-resistant gloves are essential. Disposable nitrile gloves are a suitable choice for incidental contact, but they should be changed immediately upon contamination.[12] For prolonged handling or when working with solutions, consider wearing double gloves or a more robust glove material like butyl rubber. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contact.
-
Body Protection: A standard laboratory coat is required to protect against incidental skin contact.[10] Ensure it is fully buttoned with the sleeves rolled down. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat provides an additional layer of protection.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.[9]
Respiratory Protection:
Work with this compound, particularly the solid form which can generate dust, should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[3] If a fume hood is not available or if procedures have the potential to generate significant aerosols, respiratory protection may be necessary. In such cases, a risk assessment should be performed by an environmental health and safety professional to determine the appropriate type of respirator.[11]
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in the laboratory.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13]
-
Keep the container tightly closed when not in use.[3]
Handling and Use:
The following workflow outlines the critical steps for safely handling this compound.
Caption: A decision-making flowchart for responding to a chemical spill.
-
For small spills of solid material: Carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.
-
For small liquid spills: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. [3][14]* For large spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan:
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Waste Segregation: Collect all waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed waste disposal company, in accordance with all local, state, and federal regulations. [1][7] By adhering to these detailed protocols, you not only ensure your personal safety but also contribute to a secure and productive research environment. Always consult the specific Safety Data Sheet for the compound you are using and your institution's safety policies as the ultimate authorities.
References
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem. Retrieved from [Link]
-
Pyrazole - Hazardous Agents - Haz-Map. Retrieved from [Link]
-
Review on Biological Activities of Pyrazole Derivatives - Journal of Chemical Health Risks. (2024). Retrieved from [Link]
-
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric - University of Nebraska-Lincoln. Retrieved from [Link]
-
UAH Laboratory Personal Protective Equipment - The University of Alabama in Huntsville. Retrieved from [Link]
-
What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2026-01-07). Retrieved from [Link]
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety, University of Washington. Retrieved from [Link]
-
Proper Protective Equipment - Chemistry LibreTexts. (2021-08-15). Retrieved from [Link]
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid - SDS Management Software. (2025-06-02). Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid SDS - Download & Subscribe for Updates [sdsmanager.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. Pyrazole - Hazardous Agents | Haz-Map [haz-map.com]
- 7. bio.vu.nl [bio.vu.nl]
- 8. fishersci.com [fishersci.com]
- 9. uah.edu [uah.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. leelinework.com [leelinework.com]
- 12. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 13. echemi.com [echemi.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Illustrative Structure)